Spiro[5.5]undecan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUTRZPSFLEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342188 | |
| Record name | Spiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-81-3 | |
| Record name | Spiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro(5.5)undecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Spiro[5.5]undecane Scaffold
An In-Depth Technical Guide to the Chemical Properties of Spiro[5.5]undecan-2-one
In the landscape of modern medicinal chemistry and materials science, the pursuit of three-dimensional molecular architecture is paramount. The spirocyclic scaffold, characterized by two rings sharing a single common atom, offers a compelling departure from the "flatland" of traditional aromatic compounds, providing a rigid yet complex three-dimensional framework.[1] Among these, the spiro[5.5]undecane system represents a foundational and versatile carbocyclic structure. This guide focuses on a key derivative, this compound, a molecule that serves as both a valuable synthetic building block and a subject of stereochemical interest.[2]
This document provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound for application in complex molecular design and synthesis.
Molecular Structure and Conformational Dynamics
The defining feature of this compound is its spirocyclic core, which joins two six-membered rings. This unique junction imparts significant conformational constraints and stereochemical complexity.
Core Structure
The molecule consists of a cyclohexanone ring fused at the C6 position to a cyclohexane ring via a spiro-center. The ketone functional group at the C2 position is the primary site of chemical reactivity, influencing the electronic and steric properties of the entire molecule.[2]
Conformational Analysis
Unlike its conformationally rigid analog, 1,7-dioxaspiro[5.5]undecane, the carbocyclic this compound is conformationally mobile at room temperature.[3][4] The two cyclohexane rings can exist in chair conformations, leading to a dynamic equilibrium between different stereoisomers.
The study of related spiro systems via variable-temperature 13C NMR spectroscopy has been a powerful tool for elucidating these dynamics.[3][4] For this compound, the interconversion of chair forms is rapid at ambient temperatures, resulting in averaged NMR signals. At lower temperatures, this equilibrium would be expected to slow sufficiently to potentially observe distinct conformers. The relative stability of these conformers is governed by a complex interplay of steric interactions, particularly 1,3-diaxial interactions, which are critical considerations in the design of stereoselective reactions.
Caption: Conformational equilibrium in this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The following data provides the key identifiers and spectral fingerprints for this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1781-81-3 | [2][5][6] |
| Molecular Formula | C₁₁H₁₈O | [2][5][6] |
| Molecular Weight | 166.26 g/mol | [2][5] |
| Canonical SMILES | C1CCC2(CC1)CCCC(=O)C2 | [2][5] |
| InChI Key | FEYUTRZPSFLEST-UHFFFAOYSA-N | [2][5] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation. The key features are outlined below.
| Technique | Key Features and Interpretation |
| ¹H NMR | Complex aliphatic region (typically 1.0-2.5 ppm) due to multiple overlapping methylene proton signals. Protons alpha to the carbonyl (at C1 and C3) would appear as distinct multiplets, shifted downfield relative to other ring protons. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C2) is expected in the range of 200-215 ppm. The spiro carbon (C6) would appear as a unique quaternary signal. The remaining nine signals for the methylene carbons would be observed in the aliphatic region (typically 20-40 ppm).[7] |
| Infrared (IR) | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1710-1715 cm⁻¹. C-H stretching vibrations for sp³ hybridized carbons will be observed just below 3000 cm⁻¹.[8] |
| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z = 166. Fragmentation patterns would likely involve cleavage of the cyclohexane rings, leading to characteristic daughter ions.[9] Predicted adducts include [M+H]⁺ at m/z 167.14 and [M+Na]⁺ at m/z 189.12.[10] |
Synthesis of the Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane framework can be achieved through various synthetic strategies. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome. Cationic π-cyclization represents a powerful and stereorational approach.[11]
General Synthesis Workflow
Caption: General workflow for synthesis and characterization.
Experimental Protocol: Synthesis via Cationic π-Cyclization
This protocol is adapted from methodologies developed for forming spiro[5.5]undecane systems, demonstrating a stereoselective approach.[11] The causality for using a strong acid like formic acid is to protonate the alcohol, creating a good leaving group (water) and initiating the formation of an allylic carbocation that is subsequently trapped by the cyclohexene π-system.
Materials:
-
1-(But-3-en-1-yl)cyclohex-2-en-1-ol (Precursor)
-
Anhydrous Formic Acid (98-100%)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Sulfate Solution
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Cyclization: To a solution of the allylic alcohol precursor (1.0 eq) in a round-bottom flask, add anhydrous formic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude formate ester.
-
Formate Cleavage: Dissolve the crude formate ester in anhydrous diethyl ether and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C. Note: This step reduces the intermediate formate ester to the corresponding alcohol, spiro[5.5]undecan-2-ol. Oxidation would then be required to yield the target ketone.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Purification: Filter the resulting salts and concentrate the filtrate. Purify the crude alcohol product by column chromatography on silica gel.
-
Oxidation: The resulting spiro[5.5]undecan-2-ol can be oxidized to the target this compound using standard methods such as Swern oxidation or Dess-Martin periodinane.
Chemical Reactivity
The reactivity of this compound is dominated by its ketone functional group. This makes it a versatile intermediate for introducing further complexity.[2]
Key Reactions
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, spiro[5.5]undecan-2-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2] The choice of reagent allows for control over reactivity; NaBH₄ is a milder, more selective reagent suitable for benchtop use.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, providing a route to functionalized alkenes.
-
Enolate Chemistry: Under basic conditions, the α-protons can be abstracted to form an enolate, which can then participate in reactions such as aldol condensations or alkylations.
Reaction Diagram: Ketone Reduction
Caption: Reduction of the ketone to a secondary alcohol.
Applications in Research and Development
While this compound itself is primarily a building block, its rigid three-dimensional core is of significant interest in drug discovery.[1][2]
-
Scaffold for Drug Discovery: The spiro[5.5]undecane framework is present in various biologically active molecules. Derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory agents.[2][12]
-
Enzyme Inhibition: Specific derivatives of the spiro[5.5]undecane skeleton have demonstrated inhibitory activity against enzymes like HIV-1 integrase, a crucial target in antiviral therapy.[2]
-
Probes for Stereochemistry: The well-defined, yet conformationally interesting, structure of this molecule makes it an excellent model system for studying reaction mechanisms, stereoselectivity, and the influence of ring strain in carbocyclic systems.[2]
Conclusion
This compound is more than a simple bicyclic ketone; it is a gateway to complex, three-dimensional molecular architectures. Its unique conformational properties, coupled with the versatile reactivity of the ketone group, make it a valuable tool for synthetic chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design of novel therapeutics and advanced materials.
References
- This compound | C11H18O | CID 579588 - PubChem.
- SPIRO(5.5)UNDECAN-2-ONE, 50 mg - CP Lab Safety. CP Lab Safety. [Link]
- Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. [Link]
- Conformational behaviors of 1,7-dioxa-spiro[3][3]undecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Modeling. [Link]
- Facile Synthesis of 1-Azospiro(5.5)Undecan-2,7-Dione.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. Journal of Organic Chemistry. [Link]
- Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem.
- Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Science Publishing. [Link]
- Spiro[5.5]undeca-1,8-dien-3-one - NIST WebBook. National Institute of Standards and Technology. [Link]
- Spiro[5.5]undecane - NIST WebBook. National Institute of Standards and Technology. [Link]
- This compound (C11H18O) - PubChemLite. PubChemLite. [Link]
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound (1781-81-3) for sale [vulcanchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiro[5.5]undeca-1,8-dien-3-one [webbook.nist.gov]
- 9. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]
- 10. PubChemLite - this compound (C11H18O) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to the Synthesis of Spiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[5.5]undecane Framework
The spiro[5.5]undecane core is a prominent structural motif in a multitude of natural products and pharmacologically active molecules. Its unique three-dimensional architecture, featuring two six-membered rings fused at a single quaternary carbon, imparts specific conformational rigidity and steric properties that are crucial for molecular recognition and biological activity. Spiro[5.5]undecan-2-one, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular scaffolds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the well-established Birch reduction-alkylation-acid hydrolysis sequence.
The Core Synthetic Strategy: A Three-Step Approach
The most reliable and frequently cited method for the synthesis of this compound involves a three-step process starting from readily available anisole. This strategy leverages the power of the Birch reduction to dearomatize the benzene ring, followed by an intramolecular alkylation to construct the spirocyclic core, and finally, hydrolysis to unveil the target ketone.
Caption: Overall synthetic workflow for this compound.
Part 1: The Birch Reduction of Anisole
The initial and most critical step is the partial reduction of anisole to a more reactive dihydroanisole derivative. The Birch reduction is ideally suited for this transformation.[3][4][5]
Mechanism and Rationale:
The reaction proceeds via the dissolution of an alkali metal, typically sodium or lithium, in liquid ammonia to generate solvated electrons.[3] These electrons add to the anisole ring to form a radical anion. The electron-donating nature of the methoxy group directs the subsequent protonation by an alcohol (e.g., ethanol or tert-butanol) to occur at the meta position relative to the methoxy group.[4][6] This is because the electron density in the radical anion is highest at the ortho and meta positions, and protonation at the meta position leads to a more stable conjugated system in the subsequent intermediate. A second electron transfer and another protonation event yield the non-conjugated 1,4-cyclohexadiene product, 1-methoxy-1,4-cyclohexadiene.[5] This intermediate is not isolated but is immediately used in the next step.
Caption: Mechanism of the Birch Reduction of Anisole.
Part 2: Intramolecular Alkylation
The dienyl ether anion generated in situ during the Birch reduction is a potent nucleophile. This reactivity is harnessed to construct the second ring of the spirocycle through an intramolecular alkylation reaction with a suitable dielectrophile.[7][8]
Mechanism and Rationale:
By adding 1,5-dibromopentane to the reaction mixture after the Birch reduction is complete, the dienyl ether anion attacks one of the electrophilic carbon atoms of the dibromopentane, displacing a bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the anionic center attacks the second electrophilic carbon, displacing the second bromide ion and forming the spiro[5.5]undecane skeleton. This step creates the crucial quaternary spiro-carbon. The product of this step is 1-methoxy-spiro[5.5]undeca-1,4-diene.
Part 3: Acid-Catalyzed Hydrolysis
The final step is the hydrolysis of the enol ether functionality to reveal the desired ketone.
Mechanism and Rationale:
Treatment of 1-methoxy-spiro[5.5]undeca-1,4-diene with aqueous acid (e.g., hydrochloric acid or oxalic acid) protonates the double bond of the enol ether, leading to the formation of a resonance-stabilized carbocation. Nucleophilic attack by water, followed by loss of methanol and a proton, yields the thermodynamically stable α,β-unsaturated ketone, which in this case is this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is a composite procedure adapted from established methods for Birch reduction-alkylation and subsequent hydrolysis. Researchers should perform small-scale trials to optimize conditions.
Step 1 & 2: Birch Reduction of Anisole and Intramolecular Alkylation with 1,5-Dibromopentane
-
Apparatus Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
-
Reaction Assembly: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia (approx. 250 mL per 0.1 mol of anisole) is condensed into the flask.
-
Anisole Addition: Freshly distilled anisole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, approx. 50 mL) and added to the liquid ammonia.
-
Birch Reduction: Small pieces of sodium metal (2.5 eq) are added portionwise to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons. The solution is stirred for 1-2 hours.
-
Alkylation: A solution of 1,5-dibromopentane (1.1 eq) in anhydrous THF (approx. 30 mL) is added dropwise to the reaction mixture. The blue color will dissipate. The reaction is allowed to stir at -78 °C for 2-3 hours and then slowly warmed to room temperature overnight to allow the ammonia to evaporate.
-
Work-up: The reaction is cautiously quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-methoxy-spiro[5.5]undeca-1,4-diene.
Step 3: Acid-Catalyzed Hydrolysis
-
Reaction Setup: The crude enol ether from the previous step is dissolved in a mixture of THF and aqueous acid (e.g., 2M hydrochloric acid or a saturated solution of oxalic acid).
-
Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Characterization and Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [9] |
| Molecular Weight | 166.26 g/mol | [9] |
| CAS Number | 1781-81-3 | [9] |
| Appearance | - | - |
| Boiling Point | - | - |
| ¹H NMR (CDCl₃) | Predicted shifts would show complex multiplets in the aliphatic region. | - |
| ¹³C NMR (CDCl₃) | Predicted shifts would include a carbonyl carbon (~210 ppm), a spiro carbon, and several aliphatic carbons. | - |
| IR (neat, cm⁻¹) | Expected to show a strong C=O stretch around 1710 cm⁻¹. | - |
| Mass Spec (EI, m/z) | 166 (M⁺) | [10] |
Alternative Synthetic Strategies
While the Birch reduction-alkylation approach is robust, other methods for the construction of the spiro[5.5]undecane framework exist and may be advantageous in certain contexts. These include:
-
Diels-Alder Reactions: A [4+2] cycloaddition between a suitable diene and dienophile can be employed to construct one of the rings, followed by further functional group manipulations.
-
Michael Addition-Based Annulations: Tandem Michael-aldol condensations can be highly effective for the one-pot synthesis of spirocyclic systems.[1]
-
Ring-Closing Metathesis (RCM): For appropriately functionalized precursors, RCM offers a powerful method for the formation of one of the carbocycles.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence involving a Birch reduction of anisole, intramolecular alkylation with 1,5-dibromopentane, and subsequent acid-catalyzed hydrolysis. This method provides a solid foundation for accessing this valuable synthetic intermediate. While a detailed, unified experimental protocol with comprehensive characterization data from a single peer-reviewed source remains to be published, the procedures outlined in this guide, adapted from closely related and well-established transformations, offer a robust starting point for researchers in the field. Further optimization and detailed characterization by individual laboratories will be crucial for the successful and reproducible synthesis of this compound.
References
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- Chen, X.-Y., et al. (2013). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
- Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 50(15), 2780-2784.
- Ghelfi, F., et al. (2012). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Structural Chemistry, 23(1), 61-69.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579588, this compound.
- Chemistry Stack Exchange. (2018). Birch reduction of anisole.
- Pearson. (n.d.). Propose mechanisms for the Birch reduction of anisole.
- Evans, D. A. (n.d.). Birch Reduction.
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611.
- L.S.College, Muzaffarpur. (2020). Birch reduction.
- NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples.
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
- DergiPark. (2024). EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- CP Lab Safety. (n.d.). SPIRO(5.5)UNDECAN-2-ONE, 50 mg.
- Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione. (2006). Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 2138-2141.
- National Institute of Standards and Technology. (n.d.). Spiro[5.5]undecane.
- Harding, K. E., & Burks, S. R. (1981). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 46(19), 3920-3922.
- PubChemLite. (n.d.). This compound (C11H18O).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Propose mechanisms for the Birch reduction of anisole. Show why t... | Study Prep in Pearson+ [pearson.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1781-81-3 | BAA78181 | Biosynth [biosynth.com]
- 10. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spiro[5.5]undecan-2-one (CAS 1781-81-3): Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Spiro[5.5]undecan-2-one, a spirocyclic ketone with significant potential as a versatile building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, and burgeoning applications. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the therapeutic promise of its derivatives, grounding all information in authoritative references.
Introduction: The Structural Significance of this compound
This compound (CAS: 1781-81-3) is a bicyclic organic compound featuring a unique spiro-center where two six-membered rings are joined by a single common carbon atom.[1] This rigid, three-dimensional structure distinguishes it from simpler carbocycles and imbues it with distinct conformational properties that are of great interest in medicinal chemistry.[1] The spirocyclic scaffold is increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic properties by providing a fixed orientation of substituents for optimal interaction with biological targets. The ketone functional group at the 2-position serves as a reactive handle for a multitude of chemical transformations, making this compound a valuable intermediate for synthesizing more complex molecular architectures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1781-81-3 | [2] |
| Molecular Formula | C₁₁H₁₈O | [2] |
| Molecular Weight | 166.26 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CCC2(CC1)CCCC(=O)C2 | [2] |
| InChI Key | FEYUTRZPSFLEST-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of this compound: A Strategic Approach via Robinson Annulation
The construction of the spiro[5.5]undecane framework is most effectively achieved through the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5] This method is renowned for its efficiency in creating six-membered rings and is a cornerstone of steroid and terpenoid synthesis.[4][5]
The Causality Behind the Robinson Annulation Strategy
The choice of the Robinson annulation is dictated by its reliability in forming the requisite carbon-carbon bonds to construct the second ring onto a pre-existing cyclic ketone. The reaction sequence begins with the Michael addition of an enolate (from cyclohexanone) to an α,β-unsaturated ketone. For the synthesis of this compound, the logical, though less common, Michael acceptor is 1-buten-3-one (ethyl vinyl ketone). The initial Michael adduct, a 1,5-diketone, is then subjected to an intramolecular aldol condensation to forge the spirocyclic system.[6]
A critical consideration in this synthesis is the propensity of the α,β-unsaturated ketone to undergo self-polymerization under basic conditions, which can significantly lower the yield.[5] To mitigate this, the reaction is often performed with slow addition of the Michael acceptor, or by using a precursor that generates it in situ.[5] The choice of base is also crucial to ensure efficient enolate formation from cyclohexanone without promoting excessive side reactions.
Visualizing the Synthesis: Reaction Scheme and Mechanism
The overall synthetic pathway and the detailed mechanism of the Robinson annulation are illustrated below.
Caption: Overall synthesis and mechanism of this compound formation.
Caption: Step-wise mechanism of the Robinson Annulation.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of this compound. This procedure is based on established principles of the Robinson annulation and may require optimization.[5][6][7]
Materials:
-
Cyclohexanone
-
1-Buten-3-one (Ethyl vinyl ketone)
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with sodium ethoxide (e.g., 0.1 mol) dissolved in anhydrous ethanol (150 mL).
-
Enolate Formation: Cyclohexanone (e.g., 0.5 mol, a slight excess) is added to the stirred solution, and the mixture is stirred at room temperature for 30 minutes to ensure complete enolate formation.
-
Michael Addition: 1-Buten-3-one (e.g., 0.4 mol) is dissolved in a small amount of anhydrous ethanol and added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The temperature should be maintained at or below room temperature, using an ice bath if necessary, to control the exothermic reaction and minimize polymerization.
-
Annulation: After the addition is complete, the reaction mixture is gently heated to reflux for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.
-
Workup: The reaction mixture is cooled to room temperature, and the bulk of the ethanol is removed by rotary evaporation. The residue is partitioned between diethyl ether (200 mL) and water (100 mL).
-
Extraction and Washing: The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Spectroscopic Characterization
Expected Spectroscopic Features for this compound:
-
¹H NMR: The spectrum would be expected to show a complex series of multiplets in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the methylene protons of the two cyclohexane rings. The protons alpha to the ketone would likely appear as distinct multiplets further downfield.
-
¹³C NMR: The spectrum should display a signal for the carbonyl carbon around 208-212 ppm. The spiro carbon would appear as a quaternary signal, and the remaining methylene carbons would resonate in the aliphatic region of the spectrum.
-
IR Spectroscopy: A strong absorption band characteristic of a saturated ketone C=O stretch would be expected in the region of 1705-1725 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and three-dimensionality.[1] Derivatives of this core have shown a range of biological activities, highlighting the potential of this compound as a starting material for the synthesis of novel therapeutic agents.
Anti-cancer Activity
Recent studies have demonstrated the anti-cancer potential of spiro[5.5]undecane derivatives. For example, a microwave-assisted synthesis yielded 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, which was evaluated for its in vitro anti-cancer activity.[8] While specific IC₅₀ values were not provided in the available literature, the study underscores the utility of this scaffold in developing new anti-cancer agents.[8] Other spiro-oxindole derivatives have also shown potent antitumor activities.
Enzyme Inhibition
Spirocyclic structures are known to interact with enzyme active sites with high specificity. Derivatives of this compound have been investigated as potential enzyme inhibitors. For instance, certain derivatives have demonstrated dual inhibition of HIV-1 integrase, a crucial enzyme for viral replication, with IC₅₀ values in the micromolar range. Additionally, 1,4,9-triazathis compound derivatives have been identified as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation, which is a target of interest in cancer therapy.[9]
Neurological and Inflammatory Disorders
The spiro[5.5]undecane scaffold has also been explored for applications in treating neurological and inflammatory conditions. Analogs such as 3-azaspiro[5.5]undecane-2,4-dione have shown neuroprotective effects, suggesting the potential for developing agents for neurodegenerative diseases. Furthermore, derivatives of 1,9-diazaspiro[5.5]undecane have been developed as antagonists for neurokinin receptors, which are involved in pain transmission and inflammation.
Summary of Biological Activities of Spiro[5.5]undecane Derivatives
| Derivative Class | Biological Target/Activity | Reported IC₅₀/Activity | Reference |
| Spiro[5.5]undecane-1,5,9-triones | Anti-cancer | In vitro activity demonstrated | [8] |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 Inhibition | Potent and selective inhibition | [9] |
| Spiro[5.5]undecane(ene)s | HIV-1 Integrase Inhibition | IC₅₀ = 10.3 to 35.7 µM | [1] |
| 3-Azaspiro[5.5]undecane-2,4-diones | Neuroprotection | Neuroprotective effects observed | |
| 1,9-Diazaspiro[5.5]undecanes | Neurokinin Receptor Antagonism | Potent antagonism |
Safety and Handling
This compound is classified with the signal word "Warning". The primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]
Conclusion and Future Directions
This compound is a structurally intriguing and synthetically accessible building block with considerable potential in drug discovery and development. The Robinson annulation provides a robust and strategic pathway for its synthesis, the understanding of which allows for rational optimization to maximize yields. While further characterization data for the parent molecule would be beneficial, the demonstrated biological activities of its derivatives, ranging from anti-cancer to enzyme inhibition, validate the importance of the spiro[5.5]undecane scaffold. Future research will likely focus on the development of more efficient and stereoselective synthetic routes and the expansion of the therapeutic applications of novel derivatives through systematic structure-activity relationship studies.
References
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. (URL: [Link])
- Bollack, B., et al. (2022). 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
- Robinson annul
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. (URL: [Link])
- This compound | C11H18O | CID 579588 - PubChem. (URL: [Link])
- Harding, K. E., & Puckett, P. M. (1978). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 43(26), 5027-5030. (URL: [Link])
- Banerjee, A. K., et al. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 1(1). (URL: [Link])
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-613. (URL: [Link])
- Robinson Annulation - J&K Scientific LLC. (2025). (URL: [Link])
- The Robinson Annulation Reaction - Chemistry LibreTexts. (2024). (URL: [Link])
- The Robinson Annulation - Master Organic Chemistry. (2018). (URL: [Link])
- Forbes, D. C., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 245-263. (URL: [Link])
- Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. (2025).
- Robinson Annul
Sources
- 1. This compound (1781-81-3) for sale [vulcanchem.com]
- 2. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Spirocyclic Scaffolds
An In-depth Technical Guide to the Physicochemical Properties and Applications of Spiro[5.5]undecan-2-one
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a class of molecules of significant interest. The inherent rigidity of the spiro junction limits the conformational mobility of the molecule, a critical attribute in the design of highly selective and potent therapeutic agents.[1] This structural constraint allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets like enzymes and receptors.[1]
This compound (CAS No. 1781-81-3) is a foundational member of this class, featuring a ketone functional group on one of its two six-membered rings.[2] This ketone provides a reactive handle for a multitude of chemical transformations, making it a versatile building block for the synthesis of more complex molecular entities.[2] This guide offers a comprehensive overview of the core physical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in chemical research and drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic workflows.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1781-81-3 | [2][3][4] |
| Molecular Formula | C₁₁H₁₈O | [2][3][4] |
| Molecular Weight | 166.26 g/mol | [2][3][5] |
| Physical Form | Liquid | |
| InChI Key | FEYUTRZPSFLEST-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | C1CCC2(CC1)CCCC(=O)C2 | [2][3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis and Purification
The construction of the spiro[5.5]undecane framework can be achieved through various synthetic strategies. One notable method involves an alkynylation followed by a dearomative cyclization, which provides an elegant route to the core structure. Understanding the causality behind the procedural steps is key to successful synthesis.
Experimental Protocol: Synthesis via Alkynylation and Dearomatizative Cyclization
This protocol is based on a synthetic strategy that builds the spirocyclic system through a carefully orchestrated sequence of reactions.[2]
Step 1: Alkynylation of Salicylaldehyde
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve salicylaldehyde in an anhydrous solvent such as toluene.
-
Cool the solution to 0°C in an ice bath.
-
Add a promoter, such as dimethylzinc (ZnMe₂), dropwise. Causality: The organozinc compound acts as a Lewis acid, activating the aldehyde carbonyl for nucleophilic attack.
-
Slowly add the desired terminal alkyne. The alkyne will add to the aldehyde, forming a propargyl alcohol derivative.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: Dearomatizative Cyclization
-
Dissolve the crude propargyl alcohol from the previous step in a suitable solvent.
-
Add formic acid (HCO₂H). Causality: The acid catalyzes the cyclization process, leading to the formation of the spirocyclic ketone.
-
Heat the reaction mixture as required, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid carefully with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent, and purify the crude material.
Step 3: Purification
-
Purify the crude this compound using flash column chromatography on silica gel. The appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the ketone carbonyl (C=O) stretch, typically found in the range of 1700-1725 cm⁻¹. The spectrum will also display C-H stretching absorptions from the sp³ hybridized carbons of the rings, usually between 2850-2960 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be complex due to the numerous non-equivalent aliphatic protons in the two rings. Signals will appear in the upfield region, typically between 1.0 and 2.5 ppm. The protons alpha to the carbonyl group will be the most downfield-shifted among the aliphatic signals.
-
¹³C NMR : The most characteristic signal is the ketone carbonyl carbon, which will appear significantly downfield (typically >200 ppm). The spiro carbon atom will also have a unique chemical shift, and the remaining nine aliphatic carbons will produce signals in the upfield region of the spectrum.
-
-
Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular weight of the compound.[5] The fragmentation pattern would be complex, showing losses of alkyl fragments and carbon monoxide from the parent ion.[7]
Chemical Reactivity and Applications
The chemical behavior of this compound is dominated by its ketone functional group, which serves as a site for various transformations. This reactivity makes it a valuable intermediate in organic synthesis.[2]
Key Reactions
-
Reduction : The ketone can be readily reduced to a secondary alcohol, Spiro[5.5]undecan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
-
Nucleophilic Addition : The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, amines, cyanides) to form a wide range of derivatives.[2]
-
Oxidation : While the ketone itself is relatively stable to oxidation, reactions targeting other parts of the molecule can be performed to introduce further functionality.[2]
Reactivity Overview Diagram
Caption: Key reactions of this compound.
Applications in Drug Development and Research
This compound and its derivatives are valuable scaffolds in medicinal chemistry.
-
Enzyme Inhibition : Derivatives have shown potential as enzyme inhibitors. For instance, certain spiroundecane structures have demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication, with IC₅₀ values in the micromolar range.[2]
-
Anticancer Research : The spiro[5.5]undecane core is found in various natural products and has been incorporated into synthetic compounds evaluated for anticancer properties.[2][8] Microwave-assisted synthesis has been employed to efficiently create novel spiro[5.5]undecane derivatives for evaluation as potential anti-cancer agents.[8][9]
-
Synthetic Building Block : Beyond direct biological applications, it serves as a crucial intermediate for accessing more complex molecular targets, including natural products and their analogues.[2] The unique three-dimensional structure is useful for studying stereochemistry and conformational analysis.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : The compound is classified as causing serious eye irritation (H319).[5] Some suppliers also list it as causing skin irritation (H315) and respiratory irritation (H335).
-
Handling Precautions : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10] Avoid formation of aerosols.[10]
-
Storage : Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.
Conclusion
This compound is more than a simple bicyclic ketone; it is a versatile platform for chemical innovation. Its defined three-dimensional structure and reactive ketone functionality make it an attractive starting point for the synthesis of complex molecules with potential applications in pharmacology and materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- CP Lab Safety. (n.d.). SPIRO(5.5)UNDECAN-2-ONE, 50 mg.
- National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecane. PubChem Compound Database.
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
- DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- Bond, F. T., Stemke, J. E., & Powell, D. W. (1975). Facile Synthesis of 1-Azospiro(5.5)Undecan-2,7-Dione.
- Chemical Synthesis Database. (n.d.). This compound.
- Harding, K. E., et al. (1980). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization. The Journal of Organic Chemistry, 45(1), 1-6.
- Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.
- National Institute of Standards and Technology. (n.d.). Spiro[5.5]undeca-1,8-dien-3-one. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Spiro[5.5]undecane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-, (-)-. NIST Chemistry WebBook.
- Viromii. (2020). New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method.
- Baklanov, M. A., & Baklanova, M. V. (2023).
- PubChemLite. (n.d.). This compound (C11H18O).
- Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8).
- Sridhar, V., et al. (2023). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Cureus, 15(7), e42555.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- Huayuanwang. (n.d.). Spiro[5.5]undecan-1-yl-tosylat.
Sources
- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (1781-81-3) for sale [vulcanchem.com]
- 3. This compound | 1781-81-3 | BAA78181 | Biosynth [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 10. echemi.com [echemi.com]
Introduction: The Structural Significance of Spiro[5.5]undecan-2-one
An In-Depth Technical Guide to the Molecular Weight and Characterization of Spiro[5.5]undecan-2-one
This compound is a bicyclic organic compound featuring a unique spirocyclic framework where two six-membered rings are joined by a single common carbon atom.[1] This distinctive three-dimensional structure is not merely a topological curiosity but a key feature that imparts specific conformational properties and reactivities, making it a valuable building block in synthetic organic chemistry.[1] For researchers and professionals in drug development, understanding the fundamental physicochemical properties of such scaffolds is paramount. The molecular weight, in particular, is a cornerstone property that underpins substance quantification, reaction stoichiometry, and analytical characterization. This guide provides a detailed examination of the molecular weight of this compound, the methodologies for its verification, and its broader implications in scientific research.
Physicochemical and Structural Properties
The foundational identity of any chemical compound begins with its molecular formula and the corresponding molecular weight. For this compound, the molecular formula is C₁₁H₁₈O .[1][2][3][4][5] This composition dictates its mass and is the basis for all stoichiometric calculations in synthesis and analysis.
The structure consists of two cyclohexane rings fused at a single quaternary carbon, with a ketone functional group located at the 2-position of one of the rings. This ketone group is a critical site for chemical reactivity, enabling transformations such as nucleophilic additions and reductions.[1]
Caption: Workflow for molecular weight verification via mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol outlines a self-validating system for the precise determination of this compound's exact mass. The inclusion of a known internal standard ensures the trustworthiness of the mass accuracy measurement.
Objective: To verify the exact mass of this compound with an accuracy of < 5 ppm.
Materials:
-
This compound sample
-
LC-MS grade methanol
-
Calibrant solution (e.g., manufacturer-specific mixture for the instrument's mass range)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Methodology:
-
Instrument Calibration:
-
Causality: To ensure high mass accuracy, the mass analyzer must be calibrated immediately prior to the analysis. This corrects for any minor drift in the instrument's electronics or environmental conditions.
-
Steps:
-
Infuse the standard calibrant solution into the mass spectrometer.
-
Acquire data in positive ion mode across the desired mass range (e.g., m/z 50-500).
-
Apply the calibration algorithm using the software, ensuring the root mean square (RMS) error is within the manufacturer's specification (typically < 1 ppm).
-
-
-
Sample Preparation:
-
Causality: The sample must be sufficiently dilute to prevent detector saturation and promote efficient ionization. A volatile solvent is used for compatibility with the ESI source.
-
Steps:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using 50:50 methanol:water.
-
-
-
Sample Analysis:
-
Causality: ESI in positive mode is chosen as the ketone's oxygen atom can be readily protonated to form the [M+H]⁺ ion, which is easily detected.
-
Steps:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for a compound of this molecular weight.
-
Infuse the 1 µg/mL sample solution into the instrument at a constant flow rate (e.g., 5 µL/min).
-
Acquire data in high-resolution mode for 1-2 minutes to obtain a stable signal and average spectra.
-
-
-
Data Interpretation and Validation:
-
Causality: The trustworthiness of the result is established by comparing the measured mass to the theoretical mass and calculating the error in parts per million (ppm).
-
Steps:
-
Process the acquired spectrum to identify the most abundant peak corresponding to the protonated molecule ([C₁₁H₁₈O + H]⁺).
-
The theoretical exact mass for this ion is 167.1430 (166.1358 + 1.0072).
-
Record the measured m/z value from the spectrum.
-
Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.
-
Validation Check: A mass error of less than 5 ppm provides high confidence in the elemental composition and confirms the molecular weight.
-
-
Applications in Research and Drug Discovery
The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, a critical factor in designing molecules that interact with biological targets.
-
Synthetic Building Block: this compound serves as a versatile starting material for synthesizing more complex molecules. Its unique structure is particularly useful for investigating stereochemistry and conformational effects in chemical reactions. [1]One notable application is its use in the Fischer indole synthesis to create novel spiro-carbazole structures. [1]* Medicinal Chemistry: Derivatives of the spiro[5.5]undecane core have shown promising biological activity. Research has indicated potential for developing anti-inflammatory agents for treating neuroinflammatory disorders. [1]Furthermore, certain derivatives have demonstrated the ability to inhibit HIV-1 integrase, an enzyme essential for viral replication, highlighting its potential as a scaffold in antiviral drug discovery. [1]
Conclusion
The molecular weight of this compound is a fundamental property, with an average molecular weight of 166.26 g/mol and a monoisotopic exact mass of 166.135765 Da. [2]While the former is essential for routine laboratory stoichiometry, the latter is crucial for definitive structural confirmation via high-resolution mass spectrometry. The protocols and principles outlined in this guide provide researchers with a robust framework for understanding, verifying, and utilizing this key physicochemical parameter. As a versatile building block, the precise characterization of this compound is the first step in unlocking its potential for creating novel therapeutics and advanced materials.
References
- Title: Spiro[5.
- Title: SPIRO(5.5)UNDECAN-2-ONE, 50 mg Source: CP Lab Safety URL:[Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of Spiro[5.5]undecan-2-one
Introduction: The Structural Significance of Spiro[5.5]undecan-2-one
This compound, with the chemical formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol , is a saturated bicyclic ketone.[1][2] Its defining feature is the spirocyclic center, a quaternary carbon atom that serves as the single junction between two six-membered rings. This unique structural motif is of significant interest in organic synthesis and medicinal chemistry, as the rigid, three-dimensional architecture of spiro compounds can impart novel pharmacological properties. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the cornerstone of this characterization.
This guide will delve into the mass spectrometry, infrared spectroscopy, and both ¹³C and ¹H NMR data expected for this compound, providing a detailed interpretation of the spectral features that confirm its molecular structure.
Mass Spectrometry: Unraveling the Molecular Framework and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing the molecular weight and valuable structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A typical EI-MS experiment for a compound like this compound would involve the following steps:
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation
The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺•) at an m/z of 166, corresponding to its molecular weight. The fragmentation of spiro ketones is known to be distinct from that of simple cyclic ketones.[2] The fragmentation pathways are influenced by the stability of the resulting carbocations and radical species, often involving the cleavage of one of the rings from the spiro center.
Expected Fragmentation Pattern:
Figure 1: Proposed major fragmentation pathways for this compound in EI-MS.
-
Loss of a Butene Molecule (C₄H₈): A retro-Diels-Alder type fragmentation of the cyclohexanone ring could lead to the loss of a neutral butene molecule, resulting in a fragment ion at m/z 110.
-
Cleavage of the Ketone-Containing Ring: Scission of the bonds adjacent to the carbonyl group can lead to the loss of a C₅H₉O radical, yielding a fragment at m/z 81.
-
Cleavage of the Cyclohexane Ring: Alternatively, cleavage of the unsubstituted cyclohexane ring can result in the loss of a C₆H₁₁ radical, giving rise to a fragment at m/z 83.
-
Loss of Ethylene Oxide (C₂H₄O): Rearrangement and cleavage can also lead to the expulsion of a neutral ethylene oxide molecule, producing a fragment at m/z 122.
The relative abundances of these fragments provide a unique fingerprint for the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.
-
Spectrum Generation: The data is processed by Fourier transform to generate an infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alkane and ketone functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2930 and ~2860 | C-H stretching | sp³ C-H bonds of the cyclohexane rings |
| ~1715 | C=O stretching | Ketone carbonyl group |
| ~1450 | C-H bending | CH₂ scissoring |
-
C-H Stretching Vibrations: Strong, sharp absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the two cyclohexane rings.[3]
-
Carbonyl (C=O) Stretching Vibration: A strong, sharp absorption band around 1715 cm⁻¹ is the most diagnostic peak and is characteristic of a saturated, six-membered cyclic ketone.[1][3][4] The position of this peak is sensitive to ring strain; for comparison, a five-membered cyclic ketone would show a C=O stretch at a higher frequency (around 1750 cm⁻¹).[1][3]
-
C-H Bending Vibrations: Absorptions in the fingerprint region (below 1500 cm⁻¹) are more complex but will include characteristic CH₂ scissoring vibrations around 1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon and Proton Environments
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each carbon and hydrogen atom.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-50 mg/mL in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
Data Interpretation
Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound is expected to show fewer than 11 signals. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group and the spiro center.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (C2) | ~210 | Characteristic for a ketone carbonyl carbon. |
| Spiro (C6) | ~40-50 | Quaternary carbon, deshielded by its substitution pattern. |
| α-Carbons (C1, C3) | ~40-50 | Adjacent to the carbonyl group, thus deshielded. |
| Other Ring Carbons | ~20-40 | Aliphatic sp³ carbons in the cyclohexane rings. |
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
The experimental procedure is similar to that for ¹³C NMR, but the spectrometer is configured to observe the ¹H nucleus.
Data Interpretation
The ¹H NMR spectrum will be more complex than the ¹³C spectrum due to spin-spin coupling between adjacent, non-equivalent protons. The chemical shifts will be influenced by the proximity to the carbonyl group.
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Protons α to C=O (on C1, C3) | ~2.2 - 2.5 | Multiplet | Deshielded by the adjacent carbonyl group. |
| Other Ring Protons | ~1.2 - 1.8 | Complex Multiplets | Protons on the saturated cyclohexane rings in a variety of chemical environments. |
The integration of the signals in the ¹H NMR spectrum will correspond to the number of protons in each unique environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals.
Conclusion: A Unified Spectroscopic Picture
The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and provides insights into the connectivity of the spirocyclic system through its characteristic fragmentation. IR spectroscopy definitively identifies the key ketone functional group and the saturated hydrocarbon framework. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments, confirming the number of unique atoms and their connectivity. Together, these techniques leave no ambiguity as to the structure of this important spirocyclic ketone.
References
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- American Chemical Society. (1969). Mass spectral fragmentation of spiro ketones and olefins.
- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- CP Lab Safety. (n.d.). SPIRO(5.5)UNDECAN-2-ONE, 50 mg.
- PubChem. (n.d.). This compound.
Sources
Stereochemistry of Spiro[5.5]undecan-2-one
An In-Depth Technical Guide to the
Abstract
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly recognized as privileged structures in medicinal chemistry and materials science due to their rigid, three-dimensional architecture.[1] Spiro[5.5]undecan-2-one, a molecule featuring two fused six-membered rings, serves as a quintessential model for understanding the unique stereochemical challenges inherent to this class of compounds.[2] This guide provides a comprehensive exploration of the stereochemistry of this compound, delving into the principles of its chirality, strategies for stereoselective synthesis, and robust methodologies for stereochemical assignment. Tailored for researchers and drug development professionals, this document synthesizes foundational theory with field-proven insights to offer a complete technical overview.
The Stereochemical Landscape of this compound
Spiro compounds are bicyclic organic molecules distinguished by the presence of a single common atom, the spiroatom, connecting the two rings. The molecular formula for this compound is C₁₁H₁₈O, and its structure consists of two six-membered rings joined at a central carbon.[2][3]
Axial Chirality: The Role of the Spirocenter
Unlike typical chiral centers that require four different substituents, spiroatoms can be a source of chirality due to restricted rotation, a phenomenon known as axial chirality.[4] For this compound, the spiro carbon atom (C6) is the stereocenter. Even though the substituents on the spiroatom are two chemically identical -CH₂- groups on each side, the overall arrangement of the atoms in the two rings creates a non-superimposable mirror image. This results in the existence of two stable enantiomers: (R)-spiro[5.5]undecan-2-one and (S)-spiro[5.5]undecan-2-one.
The assignment of absolute configuration (R/S) follows a modification of the Cahn-Ingold-Prelog (CIP) priority rules. One ring is assigned a higher priority than the other, allowing for the determination of the stereochemical descriptor.[4]
Caption: (R) and (S) enantiomers of this compound.
Conformational Dynamics
The two six-membered rings in spiro[5.5]undecane generally adopt chair conformations to minimize steric and torsional strain. The spiro fusion point acts as a rigid anchor, influencing the conformational flexibility of both rings. The presence of the ketone at the C2 position introduces a planar sp² hybridized carbon, which slightly flattens the chair conformation of that ring and influences the orientation of adjacent substituents. Understanding these conformational preferences is critical, as they dictate the molecule's reactivity and interactions with biological targets.
Strategies for Stereoselective Synthesis
The construction of the spiro[5.5]undecane core with control over the absolute stereochemistry at the spirocenter is a significant synthetic challenge. Several modern synthetic methodologies have been developed to address this.
Cationic π-Cyclization
One powerful approach involves the cationic π-cyclization of acyclic precursors. For instance, the treatment of specific cyclohexenols with acid can initiate a cyclization cascade that forms the spirocyclic skeleton.[5]
-
Causality of Stereoselection: The stereochemical outcome of this reaction is governed by the conformation of the transition state. The precursor alcohol adopts a chair-like transition state to minimize steric interactions, and the nucleophilic attack of the π-bond occurs from a specific face, leading to the preferential formation of one enantiomer. The choice of acid and reaction conditions can be fine-tuned to maximize this stereoselectivity.[5]
Organocatalyzed Domino Reactions
Asymmetric domino reactions, which involve a cascade of multiple bond-forming events in a single pot, are highly efficient for constructing complex chiral molecules. Multi-component reactions, such as the Knoevenagel-Diels-Alder sequence, have been successfully employed to synthesize highly substituted spiro[5.5]undecane derivatives with excellent diastereo- and enantioselectivity.[6]
-
Expert Insight: The choice of a chiral organocatalyst, such as a derivative of quinine or proline, is paramount. The catalyst forms a transient chiral complex with the substrates, creating a biased chiral environment that directs the formation of one stereoisomer over the other.
Biocatalytic Michael Additions
Enzymes offer an environmentally friendly and highly selective alternative for synthesizing chiral compounds. D-aminoacylase, for example, has been shown to catalyze a [5+1] double Michael addition to produce spiro[5.5]undecane derivatives.[7]
-
Trustworthiness of Protocol: A key advantage of biocatalysis is the remarkable stereoselectivity, often yielding almost exclusively a single isomer (e.g., the cis isomer in certain reactions).[7] This high fidelity stems from the precisely shaped active site of the enzyme, which pre-organizes the substrates for a specific reaction trajectory.
Caption: General workflows for the stereoselective synthesis of this compound.
Methodologies for Stereochemical Characterization and Assignment
Determining the absolute configuration and enantiomeric purity of the synthesized this compound is a critical step that validates the success of a stereoselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral sample. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8][9] This technique is particularly valuable for assigning the absolute configuration of enantiomers.
-
Underlying Principle: A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a non-zero CD signal at the wavelength of absorption.[9][10] The resulting plot of CD intensity versus wavelength is the CD spectrum. The sign of the peaks (positive or negative), known as the Cotton effect, is directly related to the molecule's three-dimensional structure. For ketones like this compound, empirical rules such as the Octant Rule can be used to correlate the sign of the n→π* transition's Cotton effect (typically around 280-300 nm) to its absolute configuration.
Caption: Principle of stereochemical assignment using Circular Dichroism (CD) spectroscopy.
Experimental Protocols: A Practical Guide
Protocol: Asymmetric Synthesis via Organocatalyzed Domino Reaction
This protocol describes a representative one-pot synthesis of a substituted spiro[5.5]undecane-1,5,9-trione, illustrating the principles of organocatalysis.[6]
-
Reactor Setup: To a flame-dried 25 mL round-bottom flask under an inert nitrogen atmosphere, add the enone substrate (1.0 mmol), Meldrum's acid (1.2 mmol), and the aldehyde (1.1 mmol) in toluene (5 mL).
-
Catalyst Addition: Add the chiral organocatalyst, 9-amino-9-deoxy-epi-quinine (0.1 mmol, 10 mol%). Rationale: This cinchona alkaloid derivative acts as a bifunctional catalyst, using its tertiary amine to activate the enone (via enamine formation) and its hydroxyl group to orient the other reactants through hydrogen bonding, thereby controlling the facial selectivity of the attack.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the enantioenriched spiro[5.5]undecane derivative.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | Toluene | 24 | 81 | >99:1 | 97 |
| 2 | 10 | CH₂Cl₂ | 24 | 75 | 98:2 | 95 |
| 3 | 5 | Toluene | 48 | 68 | >99:1 | 96 |
Protocol: Stereochemical Analysis by Circular Dichroism (CD)
-
Sample Preparation: Prepare a solution of the purified, enantiomerically-enriched this compound in a transparent solvent (e.g., cyclohexane or methanol) at a concentration of approximately 0.1-1.0 mg/mL. Rationale: The solvent must be transparent in the wavelength range of interest (typically 200-400 nm for the n→π transition of a ketone) to avoid interference.*
-
Instrument Setup: Use a calibrated CD spectrophotometer. Set the parameters: wavelength range 400 nm to 200 nm, bandwidth 1.0 nm, scan speed 50 nm/min, and data pitch 0.5 nm.
-
Baseline Correction: Run a baseline scan with a cuvette containing only the solvent. This scan will be subtracted from the sample scan to correct for any background signal.[11]
-
Sample Measurement: Place the cuvette with the sample in the spectrophotometer and acquire the spectrum. Average 3-5 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the raw data (ellipticity) and convert it to molar circular dichroism (Δε) or molar ellipticity ([θ]). Compare the sign of the Cotton effect in the 280-300 nm region with predictions from the Octant Rule or with data from literature standards to assign the absolute configuration. A positive Cotton effect for the n→π* transition of a cyclohexanone ring in a specific conformation can be correlated to an (R) or (S) configuration at the spirocenter.
Conclusion and Outlook
The stereochemistry of this compound presents both a fundamental challenge and a significant opportunity in modern organic chemistry. Its rigid, three-dimensional structure is highly desirable in drug discovery for exploring new chemical space and improving pharmacokinetic profiles. Advances in asymmetric synthesis, particularly through organocatalysis and biocatalysis, have provided powerful tools to access enantiomerically pure versions of this scaffold.[1][7] Concurrently, the robust application of chiroptical techniques like CD spectroscopy provides the necessary validation for these synthetic endeavors. As the demand for structurally complex and stereochemically defined molecules grows, the principles and protocols outlined in this guide will continue to be of central importance to researchers in the chemical and pharmaceutical sciences.
References
- Zhu, J., Quirion, J. C., & Husson, H. P. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Spiro compound.
- Lessard, J., et al. (1984). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Canadian Journal of Chemistry.
- Yale University Department of Chemistry. (n.d.). spiro3-1-1.
- American Chemical Society Publications. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- Elsevier. (2011). Tetrahedron.
- ResearchGate. (n.d.). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions | Request PDF.
- Harding, K. E., & Strickland, J. B. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2021). A stereochemical journey around spirocyclic glutamic acid analogs.
- National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecane. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecane-2,4-dione. PubChem Compound Database.
- Coldham, I., et al. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. The Journal of Organic Chemistry.
- DAT Destroyer. (2019, September 7). Organic Chemistry | Spiro Compounds Stereochemistry | DAT OAT Exam | DAT Destroyer. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts | Request PDF.
- ResearchGate. (n.d.). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles | Request PDF.
- ResearchGate. (n.d.). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings | Request PDF.
- Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews.
- DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). Circular dichroism.
- Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy.
- Royal Society of Chemistry. (2023). Tandem synthesis of enantioenriched spirolactones via one-pot Heck–Matsuda reactions directly from nitroarenes. Organic Chemistry Frontiers.
- Trost, B. M., & Sorum, A. W. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of chemical research.
- National Institutes of Health. (2012). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones.
- ResearchGate. (n.d.). Retrosynthetic analysis of the CD spiroacetal.
- ResearchGate. (n.d.). Helical structure of spiro[5.5]undecane (1).
- DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- Molelixir Informatics. (2023, May 31). A Guide to CD Spectroscopy| Overview & Application of CD. YouTube.
- Royal Society of Chemistry. (2021). Emergent chiroptical properties in supramolecular and plasmonic assemblies. Chemical Society Reviews.
Sources
- 1. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. This compound (1781-81-3) for sale [vulcanchem.com]
- 3. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism - Wikipedia [en.wikipedia.org]
- 9. ntu.edu.sg [ntu.edu.sg]
- 10. jascoinc.com [jascoinc.com]
- 11. youtube.com [youtube.com]
Unraveling the Conformational Landscape of Spiro[5.5]undecane Derivatives: A Technical Guide
This guide provides an in-depth exploration of the conformational analysis of spiro[5.5]undecane derivatives, a class of molecules with significant implications in medicinal chemistry and materials science. Their unique spirocyclic core, consisting of two six-membered rings sharing a single carbon atom, imparts distinct stereochemical properties that govern their biological activity and material characteristics.[1][2] Understanding the intricate conformational preferences of these derivatives is paramount for the rational design of novel therapeutic agents and advanced materials.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both the theoretical underpinnings and the practical application of modern conformational analysis techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Significance of Conformational Analysis in Spiro[5.5]undecane Systems
The three-dimensional structure of a molecule is intrinsically linked to its function. For spiro[5.5]undecane derivatives, the relative orientation of the two cyclohexane rings and the spatial arrangement of their substituents dictate their interaction with biological targets or their packing in a crystalline lattice. The spirocyclic nature of these compounds introduces unique conformational constraints and can lead to axial chirality.[1][3]
Key factors influencing the conformational equilibrium include:
-
Steric Interactions: Repulsive forces between bulky substituents that favor conformations minimizing these interactions.
-
Stereoelectronic Effects: The influence of orbital interactions on molecular geometry, with the anomeric effect being particularly crucial in heteroatom-containing spiro[5.5]undecanes like spiroketals.[4][5][6] The anomeric effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane ring to occupy the axial position, contrary to what would be expected from steric considerations alone.[7][8]
-
Intramolecular Hydrogen Bonding: Non-covalent interactions that can stabilize specific conformations.
A thorough conformational analysis allows for the identification of the most stable conformers, the determination of the energy barriers to interconversion, and the correlation of specific conformations with observed properties.
Experimental Approaches to Conformational Analysis
A multi-faceted experimental approach is often necessary to fully characterize the conformational landscape of spiro[5.5]undecane derivatives. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
DNMR is a powerful technique for studying the dynamic equilibria between different conformers in solution.[9][10][11] By monitoring changes in the NMR spectrum as a function of temperature, it is possible to extract kinetic and thermodynamic parameters for conformational exchange processes.[9]
At low temperatures, where the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer can be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the NMR signals. At a certain temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. Further increases in temperature result in a sharpening of this averaged signal. By analyzing the lineshape of the NMR signals at different temperatures, the rates of exchange and the activation energy for the conformational change can be determined.[9]
This protocol outlines the steps for a typical variable temperature (VT) NMR experiment to study the conformational dynamics of a spiro[5.5]undecane derivative.
1. Sample Preparation:
- Dissolve 5-10 mg of the spiro[5.5]undecane derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CD₂Cl₂) in a high-quality NMR tube. The choice of solvent is critical and should have a low freezing point and a high boiling point to allow for a wide temperature range.
- Ensure the concentration is optimized to obtain a good signal-to-noise ratio without causing aggregation.
2. Initial Room Temperature Spectrum:
- Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
- Identify the key proton signals that are expected to be sensitive to conformational changes. These are typically protons on the cyclohexane rings or on substituents.
3. Low-Temperature NMR:
- Cool the sample in the NMR spectrometer in a stepwise manner (e.g., in 10-20 K increments).
- Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
- Monitor the spectra for signal broadening, splitting, and the appearance of new signals corresponding to individual conformers.
- Continue cooling until the slow-exchange regime is reached, where sharp, well-resolved signals for each conformer are observed.
4. High-Temperature NMR:
- After reaching the lowest temperature, gradually increase the temperature in a stepwise manner, acquiring a spectrum at each step.
- Observe the coalescence of the signals from the individual conformers into averaged signals.
- Continue heating until the fast-exchange regime is reached, where sharp, averaged signals are observed.
5. Data Analysis:
- Determine the coalescence temperature (Tc) for the exchanging signals.
- Use lineshape analysis software to simulate the spectra at different temperatures and extract the rate constants (k) for the conformational exchange.
- Construct an Eyring plot (ln(k/T) vs. 1/T) to determine the activation parameters (ΔH‡ and ΔS‡) for the conformational interconversion.
- Integrate the signals of the individual conformers at low temperatures to determine their relative populations and calculate the difference in Gibbs free energy (ΔG°).
Workflow for DNMR Analysis
Caption: Workflow for Dynamic NMR (DNMR) conformational analysis.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[12] This technique is invaluable for directly visualizing the preferred conformation of a spiro[5.5]undecane derivative in the crystalline form. However, it is important to remember that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.
1. Crystal Growth:
- The first and often most challenging step is to grow single crystals of the spiro[5.5]undecane derivative of suitable size and quality.
- Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
- A variety of solvents and solvent combinations should be screened to find the optimal conditions for crystal growth.
2. Data Collection:
- A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
- The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
- The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
- The initial crystal structure is solved using direct methods or Patterson methods.
- The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
4. Data Analysis:
- The refined crystal structure provides precise bond lengths, bond angles, and torsion angles.
- The conformation of the spiro[5.5]undecane core and the orientation of substituents can be directly observed.
- Intermolecular interactions in the crystal packing can be analyzed to understand the forces that stabilize the solid-state structure.
Computational Approaches to Conformational Analysis
Computational chemistry provides a powerful toolkit for complementing and interpreting experimental data.[13][14] Molecular mechanics and quantum mechanics methods can be used to explore the potential energy surface of a molecule, identify stable conformers, and calculate their relative energies.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that has become a workhorse for the conformational analysis of organic molecules.[15][16][17] It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like spiro[5.5]undecane derivatives.
1. Initial Structure Generation:
- Build the 3D structure of the spiro[5.5]undecane derivative using a molecular modeling program.
- Generate a diverse set of initial conformations by systematically rotating around single bonds or using a conformational search algorithm (e.g., Monte Carlo or molecular dynamics).
2. Geometry Optimization:
- For each initial conformation, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will locate the nearest local minimum on the potential energy surface.
- Ensure that the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies.
3. Energy Calculation:
- For each optimized conformer, perform a single-point energy calculation using a higher level of theory (e.g., a larger basis set or a different functional) to obtain more accurate relative energies.
- Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to the Gibbs free energy.
4. Data Analysis:
- Compare the relative energies of all the identified conformers to determine the most stable structures and their energy differences.
- Analyze the geometric parameters (bond lengths, angles, dihedrals) of the low-energy conformers to understand the structural features that contribute to their stability.
- The calculated NMR chemical shifts and coupling constants for the low-energy conformers can be compared with experimental data to validate the computational model.[10]
Workflow for DFT Conformational Analysis
Caption: Workflow for DFT-based conformational analysis.
Data Presentation and Interpretation
A clear and concise presentation of the results is crucial for effective communication of the findings from a conformational analysis study.
Table 1: Comparison of Experimental and Computational Data for a Hypothetical Spiro[5.5]undecane Derivative
| Parameter | DNMR Spectroscopy | X-ray Crystallography | DFT (B3LYP/6-31G(d)) |
| Major Conformer | Chair-Chair (axial sub.) | Chair-Chair (axial sub.) | Chair-Chair (axial sub.) |
| ΔG° (Major-Minor) | 1.2 kcal/mol | - | 1.5 kcal/mol |
| ΔG‡ (Interconversion) | 10.5 kcal/mol | - | 11.2 kcal/mol |
| Key Dihedral Angle | - | 55.2° | 56.1° |
This table provides a direct comparison of the key findings from different techniques, allowing for a comprehensive assessment of the conformational landscape.
Conclusion
The conformational analysis of spiro[5.5]undecane derivatives is a multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. By employing dynamic NMR spectroscopy, single-crystal X-ray crystallography, and density functional theory calculations, researchers can gain a detailed understanding of the structural and energetic factors that govern the behavior of these important molecules. The insights gained from such studies are invaluable for the design of new drugs and materials with tailored properties.
References
- Unveiling Molecular Choreography: Dynamic NMR Spectroscopy for Studying Conform
- Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - RSC Publishing. (URL: )
- Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D. (URL: )
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (URL: [Link])
- Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
- Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals - Canadian Journal of Chemistry. (URL: [Link])
- DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles - ResearchG
- Spiroketal Formation - Stereoelectronic Effects - ChemTube3D. (URL: [Link])
- Helical structure of spiro[5.5]undecane (1).
- Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals - Canadian Science Publishing. (URL: [Link])
- Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calcul
- Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. - Semantic Scholar. (URL: [Link])
- Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group. (URL: [Link])
- Dynamics and Disorder Analysis - Cre
- Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed. (URL: [Link])
- Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides | Request PDF - ResearchG
- 25: Dynamic NMR - Chemistry LibreTexts. (URL: [Link])
- ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY - YouTube. (URL: [Link])
- Synthesis and stereochemistry of new spiro 5.
- Stereoselective synthesis of spiro[5.
- Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies - PubMed Central. (URL: [Link])
- Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression - MDPI. (URL: [Link])
- Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization - American Chemical Society. (URL: [Link])
- Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
- Conformational behaviors of 1,7-dioxa-spiro[18][18]undecane and its dithia and diselena analogs in relation to the anomeric effect: A hybrid-DFT, ab initio MO study and NBO interpret
- Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices - MDPI. (URL: [Link])
- Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- SPIRO-[18][18]-UNDECAN-3,9-DIONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- TD-DFT calculation of spiro-BP compounds Iso-surface maps of...
- Conformational behaviors of 1,7-dioxa-spiro[18][18]undecane and its dithia and diselena analogs in relation to the anomeric effect: A hybrid-DFT, ab initio MO study and NBO interpret
- DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants. (URL: [Link])
- Spiro(5,5)undecane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8) - Cheméo. (URL: [Link])
- File:Spiro(5.5)undecane-3D-balls.png - Wikimedia Commons. (URL: [Link])
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iris.unibas.it [iris.unibas.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
The Spirocyclic Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic systems, characterized by two rings sharing a single common atom, have transitioned from being a structural curiosity to a highly sought-after motif in contemporary medicinal chemistry. Their inherent three-dimensionality offers a unique solution to the challenge of exploring novel chemical space, moving away from the "flatland" of traditional aromatic scaffolds. This guide provides a comprehensive overview of the discovery and historical evolution of spirocyclic compounds, tracing their journey from early, often challenging, syntheses to the sophisticated and highly stereoselective methods available today. We will delve into the pivotal synthetic strategies that have defined the field, from classical intramolecular cyclizations to modern transition-metal-catalyzed and organocatalytic approaches. The underlying mechanistic principles and the rationale behind key experimental choices will be explored, providing a deeper understanding of the art and science of spirocycle synthesis. Furthermore, this guide will illuminate the profound impact of the spirocyclic scaffold on drug discovery, examining how its unique conformational rigidity and vectoral display of substituents can be leveraged to optimize pharmacokinetic and pharmacodynamic properties.
The Genesis of a Three-Dimensional World: Early Discoveries and Foundational Concepts
The story of spirocyclic compounds begins in the late 19th century, a period of immense progress in the understanding of molecular structure. While the concept of cyclic compounds was becoming established, the idea of two rings sharing a single atom was a novel and intriguing structural possibility.
A pivotal moment arrived in 1896 with the work of Russian chemist Gustav Gustavson. While investigating the reactions of 1,3-dibromopropane derivatives, he achieved the first synthesis of a compound containing a spiropentane derivative.[1][2] However, the true nature of this unique structure was not immediately recognized. It was another two decades before Nikolai Zelinsky, a student of Gustavson's, proposed the correct spirocyclic structure for spiropentane, coining the term "spirocyclane".[1][2]
The formalization of the nomenclature for these compounds came in 1900 from the influential German chemist Adolf von Baeyer. Von Baeyer, known for his work on cyclic compounds and strain theory, proposed the "spiro" prefix to denote the shared atom, a convention that forms the basis of the IUPAC nomenclature used to this day.
These early discoveries, while groundbreaking, highlighted the synthetic challenges associated with constructing the sterically demanding quaternary spirocenter. The methods were often harsh and low-yielding, limiting the exploration of this new class of molecules.
Table 1: Key Historical Milestones in the Discovery of Spirocyclic Compounds
| Year | Discovery/Event | Key Figure(s) | Significance |
| 1896 | First synthesis of a spiropentane derivative | Gustav Gustavson | Marked the first creation of a spirocyclic system, although its structure was not initially understood.[1][2] |
| 1900 | Proposed the "spiro" nomenclature | Adolf von Baeyer | Established a systematic way to name and classify spirocyclic compounds. |
| ~1913 | Proposed the correct structure of spiropentane | Nikolai Zelinsky | Elucidated the true nature of the compounds synthesized by Gustavson.[1][2] |
| 1923 | Synthesis of spiropentane | Franz Feist | Provided a more definitive synthesis of the parent spiropentane. |
The Evolving Toolkit: A Chronological Perspective on Synthetic Strategies
The journey from the early, often brutal, synthetic methods to the elegant and precise techniques of today is a testament to the ingenuity of organic chemists. The evolution of spirocycle synthesis can be broadly categorized into classical methods and modern catalytic approaches.
Classical Approaches: Building the Spirocenter Brick by Brick
The early to mid-20th century saw the development of several fundamental strategies for the construction of spirocyclic frameworks. These methods, while sometimes lacking in subtlety, laid the groundwork for all subsequent developments.
One of the most intuitive methods for forming a spirocycle is to tether two chains to a central atom and then connect their ends. This is the essence of intramolecular alkylation. A classic and enduring example of this approach is the Robinson annulation , which combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. When applied to a cyclic ketone, this powerful reaction sequence can efficiently generate a spiro[5.5]undecane system.
Experimental Protocol: Synthesis of a Spiro[5.5]undecane-1,7-dione via Robinson Annulation [3][4]
This protocol outlines the synthesis of a spiro[5.5]undecane derivative through the Robinson annulation of cyclohexan-1,3-dione with methyl vinyl ketone.
Materials:
-
Cyclohexan-1,3-dione
-
Methyl vinyl ketone (MVK), freshly distilled
-
Triethylamine
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium chloride solution, saturated
-
Magnesium sulfate, anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexan-1,3-dione (1.0 eq) in methanol.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.1 eq) to the reaction mixture. The slow addition is crucial to prevent polymerization of the MVK.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~5 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Aldol Condensation and Dehydration: The crude product, a 1,5-diketone, is then dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to effect the intramolecular aldol condensation and dehydration, yielding the spiro[5.5]undecane-1,7-dione.
-
Final Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is essential to deprotonate the 1,3-dione, forming the enolate nucleophile required for the Michael addition.
-
Freshly distilled methyl vinyl ketone is used to minimize the presence of polymers that can inhibit the reaction.
-
The final acid-catalyzed dehydration is a thermodynamic driving force for the reaction, leading to the stable α,β-unsaturated ketone product.
Rearrangement reactions offer a powerful, albeit sometimes mechanistically complex, route to spirocycles. The Pinacol rearrangement is a classic example. This acid-catalyzed rearrangement of a 1,2-diol can be ingeniously applied to the synthesis of spirocyclic ketones. The key is the design of a diol precursor that, upon rearrangement, leads to the desired spirocyclic skeleton.
}
The driving force for the rearrangement is the formation of a more stable carbocation and ultimately, the thermodynamic stability of the resulting carbonyl group. The choice of which hydroxyl group is protonated and which alkyl group migrates is dictated by the relative stability of the intermediate carbocations.[5][6]
The Modern Era: Catalysis and Precision
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in spirocycle synthesis, driven by the advent of powerful catalytic methods. These techniques offer unprecedented levels of efficiency, selectivity, and functional group tolerance.
Cycloaddition reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to the construction of spirocycles. The 1,3-dipolar cycloaddition is a particularly versatile tool for the synthesis of spiro-heterocycles. For instance, the reaction of an azomethine ylide (a 1,3-dipole) with a suitable dipolarophile can rapidly generate complex spiro-pyrrolidine scaffolds, which are prevalent in many natural products and pharmaceuticals.[7]
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition for Spiro-pyrrolidine Synthesis [7]
This protocol describes the one-pot synthesis of a spiro[indoline-3,3'-pyrrolidine] derivative from an isatin, an amino acid, and a dipolarophile.
Materials:
-
Isatin derivative
-
Sarcosine (N-methylglycine)
-
(E)-Chalcone derivative (dipolarophile)
-
Methanol
-
Toluene
Procedure:
-
Reaction Setup: To a solution of the isatin derivative (1.0 eq) and the (E)-chalcone derivative (1.0 eq) in a 1:1 mixture of methanol and toluene, add sarcosine (1.2 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The reaction is a one-pot, three-component process where the azomethine ylide is generated in situ from the condensation of the isatin and sarcosine. This avoids the need to isolate the often-unstable ylide.
-
The choice of solvent can influence the reaction rate and selectivity. A mixture of a polar protic solvent (methanol) and a nonpolar aprotic solvent (toluene) is often effective.
-
The stereochemistry of the final product is determined by the geometry of the dipolarophile and the trajectory of the cycloaddition.
The development of well-defined ruthenium catalysts for olefin metathesis, work that was recognized with the Nobel Prize in Chemistry in 2005, has revolutionized the synthesis of cyclic molecules, including spirocycles. Ring-closing metathesis (RCM) of a diene substrate containing a quaternary carbon can efficiently forge the spirocyclic core.[8][9][10]
}
The high functional group tolerance of modern Grubbs-type catalysts allows for the synthesis of complex and highly functionalized spirocyclic systems under mild reaction conditions. The driving force for the reaction is often the entropically favored release of a small volatile alkene, such as ethylene.
A major focus of modern spirocycle synthesis is the control of stereochemistry. The development of asymmetric organocatalysis and transition-metal catalysis has enabled the synthesis of enantioenriched spirocyclic compounds with high levels of stereocontrol. Chiral catalysts, such as proline derivatives or chiral phosphine ligands for transition metals, can create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other.[11][12][13][14] This has been particularly impactful in the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.
The Spirocyclic Advantage in Drug Discovery and Development
The increasing prevalence of spirocyclic motifs in clinical drug candidates and approved medicines is a testament to their value in addressing some of the key challenges in drug design.[15][16] The move towards more three-dimensional molecular architectures, often quantified by the fraction of sp³-hybridized carbons (Fsp³), is driven by the need to improve potency, selectivity, and pharmacokinetic properties.
The rigid nature of the spirocyclic core restricts the conformational freedom of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, thus enhancing potency. The well-defined three-dimensional arrangement of substituents emanating from the spirocenter allows for precise and directional interactions with the target protein, improving selectivity and reducing off-target effects.
Furthermore, the introduction of a spirocycle can have a profound impact on the physicochemical properties of a molecule. By disrupting planarity and increasing the Fsp³ character, spirocyclization can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[17]
Table 2: Impact of Spirocyclization on Physicochemical Properties (Illustrative Examples)
| Parent Compound | Spirocyclic Analogue | Change in logP | Change in Aqueous Solubility | Change in Metabolic Stability |
| N-benzylpiperidine | 2-oxa-6-azaspiro[3.3]heptane | Decrease | Increase | Increase |
| Indane | Spiro[3.4]octane | Decrease | Increase | Variable |
| Tetralin | Spiro[4.5]decane | Increase | Decrease | Variable |
Note: The data in this table are illustrative and the actual impact of spirocyclization can vary depending on the specific structures.[17][18]
Future Perspectives
The field of spirocyclic chemistry continues to evolve at a rapid pace. The development of new catalytic methods that allow for the late-stage introduction of spirocycles into complex molecules is a particularly exciting area of research. Furthermore, the use of computational methods to design novel spirocyclic scaffolds with desired properties is becoming increasingly prevalent. As our understanding of the interplay between molecular architecture and biological function deepens, the importance of the spirocyclic motif in the design of the next generation of therapeutics is set to grow even further. The journey that began with a structural curiosity in the late 19th century has led to a powerful and versatile tool that is shaping the future of medicine.
References
- Spiro compound - Wikipedia. (n.d.).
- Asymmetric Organocatalytic Synthesis of Six-Membered Carbocycle-Based Spiro Compounds (2018) | Xin Xie | 119 Citations - SciSpace. (n.d.).
- Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds - ResearchGate. (n.d.).
- Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis - INIS-IAEA. (n.d.).
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - NIH. (n.d.).
- Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.).
- Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society. (n.d.).
- Design and Synthesis of Spirocycles via Olefin Metathesis - ResearchGate. (n.d.).
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Publications. (n.d.).
- Enantioselective methodologies for the synthesis of spiro compounds | Scilit. (n.d.).
- Enantioselective methodologies for the synthesis of spiro compounds. - Semantic Scholar. (n.d.).
- Enantioselective methodologies for the synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing). (n.d.).
- Enantioselective Synthesis of Spiro Heterocycles | Request PDF - ResearchGate. (n.d.).
- One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (n.d.).
- One pot, three component synthesis of spiroindenoquinoxaline pyrrolidine fused nitrochromene derivatives following 1,3-dipolar cycloaddition - ResearchGate. (n.d.).
- Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds | Semantic Scholar. (n.d.).
- Pinacolone - Organic Syntheses Procedure. (n.d.).
- Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Pinacol rearrangement - Wikipedia. (n.d.).
- Pinacol Rearrangement - Master Organic Chemistry. (n.d.).
- Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. (n.d.).
- Asymmetric Organocatalysis: The 2021 Nobel Prize - YouTube. (n.d.).
- Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (n.d.).
- The Robinson Annulation - Master Organic Chemistry. (n.d.).
- Recent Advances in Pinacol Rearrangement - OUCI. (n.d.).
- Olefin Metathesis - Master Organic Chemistry. (n.d.).
- The Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. (n.d.).
- Synthesis Problem #1: Robinson Annulation - YouTube. (n.d.).
- Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: Organocatalysis versus transition metal catalysis - East China Normal University. (n.d.).
- Spirocyclic Motifs in Natural Products - PMC - NIH. (n.d.).
- Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (n.d.).
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. (n.d.).
- Enantioselective solvent-free Robinson annulation reactions - Indian Academy of Sciences. (n.d.).
- Analysis of Physicochemical Properties for Drugs of Natural Origin - SciSpace. (n.d.).
- (PDF) Stereoselective Synthesis of Polysubstituted Spiropentanes - ResearchGate. (n.d.).
- Organocatalytic Asymmetric Synthesis or Transformation of Heterocycles - MDPI. (n.d.).
- Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed. (n.d.).
- Theoretical study of spiropentane, spiropentene and spiropentadiene | Request PDF - ResearchGate. (n.d.).
Sources
- 1. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Enantioselective methodologies for the synthesis of spiro compounds. | Semantic Scholar [semanticscholar.org]
- 14. Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 18. scispace.com [scispace.com]
The Spiro[5.5]undecane Motif: A Privileged Scaffold in Nature's Chemical Arsenal
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The spiro[5.5]undecane framework, a unique three-dimensional arrangement of two fused six-membered rings sharing a single carbon atom, represents a fascinating and biologically significant structural motif found in a diverse array of natural products.[1][2] From volatile insect pheromones to complex marine and fungal metabolites, this spirocyclic system has captured the attention of chemists and biologists alike.[1][3][4] Its constrained yet flexible conformation often imparts potent and selective biological activities, making it a privileged scaffold in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of spiro[5.5]undecane structures, delving into their biosynthesis, isolation, structure elucidation, and pharmacological potential. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and medicinal chemistry.
Natural Occurrence: A Ubiquitous Yet Diverse Presence
The spiro[5.5]undecane core is found across a wide spectrum of organisms, showcasing nature's ingenuity in chemical synthesis.[1] The structural diversity within this class of compounds is vast, ranging from simple unsubstituted skeletons to highly functionalized and complex architectures.
Insect Kingdom: Masters of Spiroacetal Chemistry
Insects are prolific producers of 1,7-dioxaspiro[5.5]undecanes, a subclass of spiroacetals that play crucial roles in chemical communication.[3][5][6] These volatile compounds often act as potent pheromones, mediating behaviors such as aggregation, mating, and defense.
A notable example is olean , or racemic 1,7-dioxaspiro[5.5]undecane, which serves as the female-produced sex pheromone of the olive fly, Bactrocera oleae.[3][5][7][8] Another widespread spiroacetal is 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane , which exists as a mixture of (E,E)- and (E,Z)-isomers and functions as an aggregation pheromone in the solitary bee, Andrena wilkella.[3][5][6] The specific stereochemistry of these spiroacetals is often critical for their biological activity.
| Compound Name | Organism | Biological Function | Reference |
| Olean (1,7-dioxaspiro[5.5]undecane) | Olive fly (Bactrocera oleae) | Female sex pheromone | [3][5][7][8] |
| 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane | Solitary bee (Andrena wilkella) | Aggregation pheromone | [3][5][6] |
| (E,E)-2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane | Fruit fly (Bactrocera frauenfeldi) | Male rectal gland component | [6] |
Marine Environments: A Source of Halogenated and Bioactive Spiro[5.5]undecanes
Marine organisms, particularly macroalgae, are a rich source of structurally unique and biologically active spiro[5.5]undecane-containing natural products.[9][10][11][12] These compounds often feature halogenation and exhibit promising pharmacological properties.
For instance, two previously undescribed spiro[5.5]undecanes were isolated from the seaweed Gracilaria salicornia.[9][10] These metabolites demonstrated potent anti-inflammatory activity by dually inhibiting the pro-inflammatory enzymes 5-lipoxygenase and cyclooxygenase-2.[9][10] The chamigrene family of sesquiterpenes, containing over 100 members with a spiro[5.5]undecane core, is another prominent group of marine-derived natural products with diverse biological activities.[1]
Fungi and Plants: Complex Architectures and Cytotoxic Activities
Fungi and plants also contribute to the chemical diversity of spiro[5.5]undecane natural products.[4][13] Fungal metabolites often feature the 1,7-dioxaspiro[5.5]undecane framework integrated into larger, more complex structures. For example, nor-spiro-azaphilones, such as thielavialides A-D, were isolated from the endophytic fungus Thielavia sp.[4]
In the plant kingdom, the spiro[5.5]undecane structure is found in various phytochemicals, including alkaloids and terpenoids.[13] Some of these compounds have shown potent cytotoxic activity against cancer cell lines, highlighting their potential as leads for anticancer drug discovery.[4]
Biosynthesis: Nature's Elegant Synthetic Strategies
The biosynthesis of spiro[5.5]undecane structures, particularly the 1,7-dioxaspiro[5.5]undecanes in insects, has been a subject of considerable investigation. Current evidence suggests that these compounds are often derived from fatty acid precursors through a series of oxidative transformations.
In the case of olean biosynthesis in Bactrocera species, it is proposed that a fatty acid-like molecule undergoes a series of enzyme-mediated oxidations to form a trioxygenated intermediate.[7] A key step involves the oxidative cleavage of a carbon-carbon bond to generate a C9 unit, which then undergoes further hydroxylation and subsequent spontaneous spirocyclization to yield the final 1,7-dioxaspiro[5.5]undecane structure.[7] A crucial finding is that both oxygen atoms in the spiroacetal core of olean are derived from dioxygen, implicating the involvement of monooxygenase enzymes in this pathway.[7]
Caption: Proposed biosynthetic pathway of 1,7-dioxaspiro[5.5]undecane in insects.
Isolation and Structure Elucidation: A Methodical Approach
The isolation and structural characterization of spiro[5.5]undecane natural products from complex biological matrices require a combination of chromatographic and spectroscopic techniques.
Generalized Isolation Protocol
-
Extraction: The source material (e.g., insect glands, algal biomass) is typically extracted with an appropriate organic solvent (e.g., hexane, dichloromethane, ethanol) to obtain a crude extract containing the target compounds.
-
Fractionation: The crude extract is then subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or column chromatography over silica gel or other stationary phases. This step aims to separate compounds based on their polarity.
-
Purification: Further purification of the fractions is achieved using high-performance liquid chromatography (HPLC), often with different column chemistries (e.g., normal-phase, reverse-phase) and solvent systems, to isolate the pure spiro[5.5]undecane derivatives. For volatile compounds like insect pheromones, gas chromatography (GC) is a powerful tool for both separation and identification.[14]
Caption: Generalized workflow for the isolation of spiro[5.5]undecane natural products.
Structure Elucidation Techniques
Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. Fragmentation patterns can offer clues about the connectivity of atoms.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.[14][15]
-
X-ray Crystallography: In cases where a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[15]
-
Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) can be used to determine the absolute configuration of chiral spiro[5.5]undecanes.
Biological Activities and Therapeutic Potential
The unique three-dimensional structure of the spiro[5.5]undecane scaffold often translates into significant and diverse biological activities, making these compounds attractive starting points for drug discovery programs.
Anti-inflammatory and Antioxidant Properties
As mentioned earlier, spiro[5.5]undecane derivatives from the marine alga Gracilaria salicornia have demonstrated promising dual inhibitory activity against 5-lipoxygenase and cyclooxygenase-2, key enzymes in the inflammatory cascade.[9][10] Some of these compounds also exhibit potent radical scavenging activity, suggesting their potential as antioxidants.[9][10]
Anticancer and Cytotoxic Effects
Several natural products containing the spiro[5.5]undecane motif have shown significant cytotoxicity against various cancer cell lines. For example, merulinols B, C, E, and F, isolated from a mangrove-associated fungus, displayed in vitro cytotoxicity against human cancer cell lines.[4] Synthetic spiro[5.5]undecane derivatives have also been investigated for their anticancer potential, with some compounds showing promising activity.[13]
Caption: Diverse biological activities associated with the spiro[5.5]undecane scaffold.
Neurotrophic and Neurogenic Activities
Recent studies have explored the potential of spiro[5.5]undecane-inspired scaffolds in the context of central nervous system (CNS) therapeutics. A structurally related 2-oxa-spiro[5.4]decane framework has shown significant neurotrophic and neurogenic activities, suggesting that spirocyclic structures could be a promising avenue for the development of novel treatments for neurodegenerative diseases.[16]
Conclusion and Future Perspectives
The spiro[5.5]undecane structural motif is a testament to the vast and underexplored chemical diversity present in nature. From their roles in insect communication to their potential as anti-inflammatory and anticancer agents, these compounds continue to inspire new avenues of research. The ongoing discovery of novel spiro[5.5]undecane natural products, coupled with advances in synthetic chemistry and biological screening, will undoubtedly lead to the development of new therapeutic agents and a deeper understanding of the intricate chemical language of the natural world. The inherent three-dimensionality and conformational rigidity of the spiro[5.5]undecane scaffold make it an exciting and promising platform for the design of next-generation drugs with improved efficacy and selectivity.
References
- Francke, W., & Kitching, W. (2001). Spiroacetals in Insects. Current Organic Chemistry, 5(4), 233-251.
- Ingenta Connect. (2001). Spiroacetals in Insects.
- Taylor & Francis Online. (2019). First report of spiro-compounds from marine macroalga Gracilaria salicornia: prospective natural anti-inflammatory agents attenuate 5-lipoxygenase and cyclooxygenase-2.
- ResearchGate. (n.d.). Spiroacetals in Insects | Request PDF.
- ResearchGate. (n.d.). Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera c acuminata and Bactrocera o leae (Olive Fruit Fly) | Request PDF.
- Smith, L. K., & Hodgson, D. M. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9934-9946.
- Taylor & Francis Group - Figshare. (2019). First report of spiro-compounds from marine macroalga Gracilaria salicornia: prospective natural anti-inflammatory agents attenuate 5-lipoxygenase and cyclooxygenase-2.
- National Institutes of Health. (2019). Spirocyclic Motifs in Natural Products.
- MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices.
- DergiPark. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- ResearchGate. (n.d.). (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6.
- Martin, J. D., Perez, C., & Ravelo, J. L. (1986). Enantioselective ring construction: synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes. Journal of the American Chemical Society, 108(24), 7801–7811.
- National Institutes of Health. (n.d.). Spiro[5.5]undecane. PubChem.
- ACS Publications. (1986). Enantioselective ring construction: synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes. Journal of the American Chemical Society, 108(24), 7801–7811.
- VTechWorks. (2004). Isolation and Structure Elucidation of Natural Products from Plants.
- VTechWorks. (2014). Isolation and Structural Elucidation of Compounds from Natural Products.
Sources
- 1. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 2. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiroacetals in Insects: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Item - First report of spiro-compounds from marine macroalga Gracilaria salicornia: prospective natural anti-inflammatory agents attenuate 5-lipoxygenase and cyclooxygenase-2 - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. Enantioselective ring construction: synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. d-nb.info [d-nb.info]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: Theoretical and Computational Studies of Spiro Ketones
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of spiro ketones. These unique molecules, characterized by a single atom shared between two rings and containing a ketone group, possess a rigid three-dimensional structure that makes them valuable scaffolds in medicinal chemistry and natural product synthesis.[1] Computational chemistry offers powerful tools to understand their structure, reactivity, and spectroscopic properties, accelerating research and development.[2]
PART 1: CORE DIRECTIVE - A Tailored Approach to Understanding Spiro Ketones
The unique structural constraints of spiro ketones necessitate a focused computational approach. This guide is structured to mirror a logical research workflow, from fundamental principles to advanced applications, providing both theoretical grounding and practical insights.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a senior application scientist, the following guide is built on three pillars: Expertise, Trustworthiness, and Authoritative Grounding. The methodologies described are standard, validated practices in the field of computational chemistry.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
The choice of computational method is paramount for obtaining meaningful results.
Density Functional Theory (DFT): The Workhorse for Spiro Ketones
DFT has become a primary tool for studying spiroketals and related compounds due to its excellent balance of accuracy and computational cost.[1] It allows for the detailed investigation of molecular and electronic structures.[3] The B3LYP hybrid functional, often paired with a basis set like 6-31G(d,p), is a common starting point for geometry optimizations and frequency calculations.[4] This combination has proven effective in reproducing experimental geometries and vibrational frequencies for a range of spiro compounds.[4]
Why DFT is a good choice:
-
Electron Correlation: DFT methods include electron correlation at a lower computational cost than traditional ab initio methods, which is crucial for accurately describing the electronic structure of complex molecules like spiro ketones.[3]
-
Versatility: It can be applied to a wide range of properties, from geometry and vibrational frequencies to NMR chemical shifts and reaction energetics.[3][5]
Beyond DFT: Ab Initio Methods for Higher Accuracy
For situations requiring higher accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory can be employed. However, their higher computational demand often limits their use to smaller systems or for single-point energy calculations on DFT-optimized geometries.
Pillar 2: Trustworthiness - Self-Validating Protocols
Every computational protocol should have built-in checks to ensure the reliability of the results.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This is the foundational calculation for any computational study.
Step-by-Step Methodology:
-
Initial Structure Generation: Build an initial 3D structure of the spiro ketone using molecular modeling software.
-
Conformational Search: For flexible spiro ketones, a conformational search using a lower-level method like molecular mechanics is crucial to identify the likely low-energy conformers.[6][7]
-
DFT Optimization: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the nearest local minimum on the potential energy surface.
-
Frequency Calculation: At the same level of theory, calculate the vibrational frequencies.
Self-Validation Check:
-
A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry is not a stable conformer.
Pillar 3: Authoritative Grounding & Comprehensive References
All claims and protocols are supported by established scientific literature.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Spectroscopic Properties
Computational chemistry is highly effective at predicting spectroscopic data, which can be directly compared with experimental results.[8]
Table 1: Calculated vs. Experimental Spectroscopic Data for a Hypothetical Spiro Ketone
| Property | Computational Method | Calculated Value | Experimental Value |
| IR C=O Stretch (cm⁻¹) | B3LYP/6-31G(d,p) | 1750 | 1735 |
| ¹³C NMR (ppm) | GIAO-B3LYP/6-311+G(2d,p) | 210.5 (C=O) | 208.9 (C=O) |
| 75.2 (Spiro C) | 74.8 (Spiro C) |
Note: Calculated vibrational frequencies are often systematically overestimated and may require a scaling factor for better agreement with experiment.
Experimental Protocols: Delving into Reactivity
Understanding the reactivity of spiro ketones is crucial for their application in synthesis and drug design.
Protocol 2: Transition State Analysis for a Reaction Involving a Spiro Ketone
This protocol outlines the steps to investigate the mechanism of a chemical reaction.
-
Optimize Reactant and Product Structures: Obtain the optimized geometries of the starting materials and products.
-
Locate the Transition State (TS): Use a TS search algorithm (e.g., QST2/3 or Berny optimization with the opt=ts keyword in Gaussian) to find the saddle point connecting reactants and products.
-
Verify the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency . This mode corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the reaction path downhill from the TS to confirm that it connects the intended reactants and products.
Mandatory Visualization: Computational Workflow
The following diagram illustrates a typical workflow for the computational study of a spiro ketone.
Caption: A generalized workflow for the computational investigation of a spiro ketone.
Logical Relationships: Kinetic vs. Thermodynamic Control
In reactions forming spirocycles, the product distribution can be under either kinetic or thermodynamic control. Computational chemistry can elucidate this by calculating the energies of the transition states and the final products.[1]
Caption: Energy profile illustrating kinetic versus thermodynamic control.
Applications in Drug Discovery
The rigid, three-dimensional nature of spirocycles is highly attractive for drug design.[9] Introducing a spirocyclic moiety can improve a compound's physicochemical and pharmacokinetic properties.[10][11] Computational studies, including docking and molecular dynamics, can predict how these molecules will interact with biological targets, guiding the design of more potent and selective drugs.[12][13]
Conclusion
Theoretical and computational studies are indispensable for the modern investigation of spiro ketones.[2] They provide a detailed understanding of molecular structure, spectroscopic properties, and reactivity that is often difficult to obtain through experimental means alone.[5] By leveraging the predictive power of methods like DFT, researchers can rationalize experimental outcomes, predict the properties of novel compounds, and design more efficient synthetic routes, ultimately accelerating innovation in chemistry and drug discovery.
References
- Benchchem. (n.d.). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
- Galasso, V. (2002). On the Molecular and Electronic Structure of Spiroketones and Half-Molecule Models. The Journal of Physical Chemistry A, 106(44), 10622-10629.
- ResearchGate. (n.d.). Structural, spectroscopic and computational studies of two new spiro compounds containing 2,3,4-trimethoxybenzyl group.
- Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds.
- RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
- Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Journal of Organic Chemistry, 88(19), 13655-13665.
- PMC - NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- SpiroChem. (n.d.). Computational Chemistry.
- Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking.
- PubMed. (2023). Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of spirocyclohexane derivatives. Bioorganic Chemistry, 131, 106280.
- Semantic Scholar. (2024). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Journal of Molecular Structure.
- PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX3YKSMiQ2hHCOCik21KRK71kvtDx8MOJIgQfpEQgOqd8yRENmEzkcDyyITaF7r5DG4bQxI-3zXz4CFfION4h7YYZ9GKmH8ghNAEEU2BhMu1VrSMirLl-jC6a77rBEJSpssFPT9azcULAdDYkKNj9bkTCVxjnAX3XImnvfg_fpH-Nx91Hd1lyzS449LaibwOz-DDiRGQlbUGJ1RrmsFWYzW7RvhXUrpNenP0qWP0kzj-QHfcRkauW-YTA4LkfgoAN6]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational Chemistry | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 6. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of spirocyclohexane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives [mdpi.com]
Methodological & Application
Synthetic Routes to Substituted Spiro[5.5]undecanes: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane scaffold is a privileged structural motif found in a diverse array of natural products and pharmacologically active molecules.[1][2][3][4] Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive target in medicinal chemistry and drug discovery. The introduction of a spirocyclic core can significantly influence a molecule's conformational mobility, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[4] This guide provides an in-depth overview of key synthetic strategies for the construction of substituted spiro[5.5]undecanes, complete with detailed experimental protocols and mechanistic insights.
I. Strategic Approaches to Spiro[5.5]undecane Synthesis
The construction of the spiro[5.5]undecane core can be achieved through a variety of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include intramolecular reactions, cycloadditions, and tandem/domino reactions.
Intramolecular Michael Addition and Related Cyclizations
Intramolecular Michael additions are a powerful and frequently employed method for the synthesis of spiro[5.5]undecanes.[5][6] This strategy involves the conjugate addition of a nucleophile, typically an enolate, onto an α,β-unsaturated system within the same molecule.
A classic example is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation to construct the spirocyclic system.[7] This method is particularly effective for the synthesis of spiro[5.5]undecan-3-ones and their derivatives. The causality behind this reaction's success lies in the thermodynamic favorability of forming a six-membered ring.
More recent advancements have focused on asymmetric variations of these cyclizations, employing chiral catalysts or auxiliaries to achieve high enantioselectivity.[8] Additionally, biocatalytic approaches using enzymes like D-aminoacylase have been developed for stereoselective double Michael additions to afford spiro[5.5]undecane derivatives.[9]
Key Advantages:
-
High efficiency in forming the spirocyclic core.
-
Well-established and versatile methodology.
-
Potential for stereocontrol through asymmetric catalysis.
Protocol 1: Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via Double Michael Addition
This protocol is adapted from a microwave-assisted synthesis which significantly reduces reaction times compared to conventional methods.[3][10]
Materials:
-
Dimedone
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and triethylamine (0.1 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80 °C) for 15-20 minutes.
-
After cooling, the product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired spiro[5.5]undecane derivative.
-
The product can be further purified by recrystallization if necessary.
Expected Outcome: High yields (up to 98%) of the target spiro compound are expected.[3] The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and dry. Optimize microwave parameters (temperature, time, and power).
-
Side Product Formation: Incomplete reaction may lead to the mono-Michael adduct. Increasing the reaction time or temperature may be necessary.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and atom-economical route to construct the cyclohexene ring of the spiro[5.5]undecane system.[11] This strategy involves the reaction of a conjugated diene with a dienophile. To form a spirocyclic system, one of the reactants must contain a spiro-center or the spiro-center is formed during the reaction.
For instance, a cyclopentadiene derivative bearing substituents at the 5-position can act as the diene, reacting with a dienophile to form a spiro[5.5]undecane precursor.[12] The stereochemical outcome of the Diels-Alder reaction is highly predictable, governed by the endo rule, making it a valuable tool for stereoselective synthesis.
Multicomponent aza-Diels-Alder reactions have also been developed to access novel spiro-heterocyclic frameworks.[13] These reactions offer a high degree of molecular complexity from simple starting materials.
Key Advantages:
-
Excellent control over stereochemistry.
-
High atom economy.
Protocol 2: Aza-Diels-Alder Reaction for Spiro-heterocycle Synthesis
This generalized protocol is based on the principles of multicomponent aza-Diels-Alder reactions.[13]
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Heterocyclic amine (e.g., piperidine)
-
Cyclopentadiene derivative
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the cyclic ketone (1 eq) and the heterocyclic amine (1 eq) in the chosen solvent, add the cyclopentadiene derivative (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro-heterocyclic compound.
Expected Outcome: The reaction is expected to yield the spiro-heterocyclic product with good diastereoselectivity. The exact yield will depend on the specific substrates used.
Causality of Experimental Choices: The use of a cyclopentadiene derivative as the diene component is crucial for the formation of the spirocyclic junction. The choice of solvent can influence the reaction rate and selectivity.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide range of cyclic and macrocyclic compounds, including spirocycles.[16][17] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a new cyclic alkene and a small volatile byproduct, such as ethylene.[16]
For the synthesis of spiro[5.5]undecanes, a suitable acyclic precursor containing two terminal alkene functionalities is required. The strategic placement of these alkenes allows for the formation of the spirocyclic core upon RCM.
Key Advantages:
-
High functional group tolerance.
-
Applicable to the synthesis of various ring sizes.
-
Mild reaction conditions.
Protocol 3: Generalized Ring-Closing Metathesis for Spiro[5.5]undecane Synthesis
This protocol outlines a general procedure for RCM to form a spiro[5.5]undecane core.
Materials:
-
Acyclic diene precursor
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the acyclic diene precursor in the anhydrous and degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by column chromatography.
Expected Outcome: The RCM reaction should provide the desired spiro[5.5]undecene derivative. The yield and E/Z selectivity will depend on the specific substrate and catalyst used.
Data Summary Table
| Synthetic Strategy | Key Features | Typical Yields | Stereocontrol |
| Intramolecular Michael Addition | Robust and well-established | Moderate to High | Good to Excellent (with chiral catalysts) |
| Diels-Alder Reaction | High atom economy, predictable stereochemistry | Good to Excellent | Excellent (endo rule) |
| Ring-Closing Metathesis | High functional group tolerance, mild conditions | Good to Excellent | Variable (depends on substrate and catalyst) |
II. Asymmetric Synthesis of Spiro[5.5]undecanes
The development of asymmetric methods for the synthesis of spiro[5.5]undecanes is of paramount importance, particularly in drug discovery, where the biological activity of a molecule is often dependent on its stereochemistry. Several strategies have been developed to achieve high levels of enantioselectivity.
One approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Another powerful strategy is the use of chiral catalysts, such as chiral amines or metal complexes, which can induce enantioselectivity in a variety of transformations, including Michael additions and Diels-Alder reactions.[18][19][20]
III. Visualization of Synthetic Pathways
Diagram 1: Robinson Annulation for Spiro[5.5]undecane Synthesis
Caption: Robinson Annulation Workflow
Diagram 2: Ring-Closing Metathesis Workflow
Caption: RCM for Spirocycle Formation
IV. Conclusion
The synthesis of substituted spiro[5.5]undecanes is a dynamic and evolving field of research. The methodologies outlined in this guide, from classic reactions like the Robinson annulation to modern techniques such as ring-closing metathesis and asymmetric catalysis, provide a robust toolkit for the construction of this important class of molecules. The continued development of novel and efficient synthetic strategies will undoubtedly facilitate the discovery of new therapeutic agents and advance our understanding of the role of three-dimensional molecular architecture in biological systems.
V. References
-
Johansson, H., et al. (2014). Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. Organic & Biomolecular Chemistry, 12(41), 8251-8255. [Link]
-
Chen, J., et al. (2012). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron: Asymmetry, 23(15-16), 1144-1149. [Link]
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
-
Zhu, J., et al. (1995). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 60(19), 6227-6234. [Link]
-
Krenske, E. H., et al. (2016). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Beilstein Journal of Organic Chemistry, 12, 1269-1277. [Link]
-
Scott, J. S., & Williams, J. M. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9918-9937. [Link]
-
Padwa, A., et al. (1995). A route to linear, bridged, or spiro polycyclic compounds: sequential use of the intermolecular Diels-Alder reaction and radical cyclization. The Journal of Organic Chemistry, 60(19), 6258-6267. [Link]
-
Zhu, J., et al. (1995). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 60(19), 6227-6234. [Link]
-
ResearchGate. (n.d.). Natural products containing 1‐azaspiro[5.5]undecane units. [Link]
-
Ghorai, M. K., & Kumar, A. (2015). Diversity-Oriented Approaches to Polycyclics and Bioinspired Molecules via the Diels–Alder Strategy: Green Chemistry, Synthetic Economy, and Beyond. ACS Combinatorial Science, 17(5), 253-302. [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. Eastern Mediterranean University Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
-
Grosu, I., et al. (2000). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Monatshefte für Chemie / Chemical Monthly, 131(6), 643-653. [Link]
-
Harding, K. E., et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 44(26), 4858-4861. [Link]
-
Yamada, K., et al. (1973). Facile synthesis of tricyclo[5.3.1.03,8]undecane and spiro[5.5]undecane systems from a common intermediate. The Journal of Organic Chemistry, 38(15), 2574-2578. [Link]
-
Srikrishna, A., & Rao, M. S. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Synthetic Communications, 38(18), 3047-3055. [Link]
-
PubChem. (n.d.). Spiro[5.5]undecane-2,4-dione. [Link]
-
PubChem. (n.d.). Spiro[5.5]undecane. [Link]
-
Srikrishna, A., & Krishnan, K. (1991). Competitive formation of spiro[5.5]undecane in preference to bicyclo[4.3.1]decane via type II carbonyl ene reaction. Tetrahedron Letters, 32(38), 5225-5228. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
ResearchGate. (n.d.). Asymmetric tandem cyclization for the synthesis of spirocompound 11 along with mechanism. [Link]
-
Wang, Y., et al. (2011). Asymmetric three-component domino reaction for the synthesis of highly substituted spiro[12][12]undecane-1,5,9-triones. Tetrahedron, 67(40), 7739-7745. [Link]
-
da Silva, G. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]
-
Trost, B. M., & Yasukata, T. (2001). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 123(29), 7162-7163. [Link]
-
Perlmutter, P. (1991). The Intramolecular Michael Reaction. Organic Reactions, 1-84. [Link]
-
Kumar, A., et al. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science, 14(30), 8149-8157. [Link]
-
Roque, D. R. B., et al. (2023). Tandem synthesis of enantioenriched spirolactones via one-pot Heck–Matsuda reactions directly from nitroarenes. Organic Chemistry Frontiers, 10(11), 2739-2747. [Link]
Sources
- 1. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Ring Closing Metathesis [organic-chemistry.org]
- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. electronicsandbooks.com [electronicsandbooks.com]
Strategic Synthesis of Spiro[5.5]undecane Scaffolds via Michael Addition
An Application Guide for Researchers
Abstract
The spiro[5.5]undecane core is a privileged three-dimensional scaffold frequently encountered in complex natural products and clinically approved pharmaceuticals.[1][2] Its inherent structural rigidity and defined spatial orientation of substituents make it an attractive motif for modulating biological activity and improving physicochemical properties in drug candidates. Among the synthetic strategies available, the Michael addition reaction, particularly in a tandem or cascade format, stands out as a highly efficient and atom-economical method for constructing this spirocyclic system.[3][4] This guide provides an in-depth analysis of the Michael addition approach for synthesizing spiro[5.5]undecane derivatives, focusing on the mechanistic rationale behind experimental design, detailed step-by-step protocols for both classical and asymmetric transformations, and troubleshooting insights for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Spiro[5.5]undecane Motif
Spirocycles, characterized by a single atom shared between two rings, are increasingly sought-after in drug discovery for their ability to confer conformational rigidity and introduce novel three-dimensional exit vectors for molecular exploration.[2] The spiro[5.5]undecane framework, in particular, is a cornerstone of numerous bioactive molecules. It forms the core of the chamigrene family of sesquiterpenes and is found in various natural products exhibiting diverse biological activities.[1]
In the realm of medicinal chemistry, this scaffold is present in approved drugs such as the antipsychotic agent Fluspirilene and the antihypertensive drug Irbesartan.[2] Furthermore, synthetic spiro[5.5]undecane derivatives have demonstrated significant potential as novel therapeutic agents, with reports of potent anti-HIV and anti-cancer activities.[5][6][7] The controlled synthesis of these complex structures, especially with high stereoselectivity, is therefore a critical objective for the drug development pipeline. The Michael addition offers a robust and versatile platform to achieve this goal.[8]
Mechanistic Deep Dive: The Double Michael Addition Pathway
The most common and elegant application of the Michael addition for this purpose is the tandem or cascade [5+1] double Michael addition reaction.[9][10] This strategy involves the reaction of a five-carbon nucleophilic component (the Michael donor) with a divinyl ketone or a similar Michael acceptor.
The Core Reaction Components:
-
Michael Donor: Typically, a cyclic 1,3-dicarbonyl compound such as cyclohexane-1,3-dione, 5,5-dimethylcyclohexane-1,3-dione (dimedone), or barbituric acid derivatives. The acidity of the C-2 proton allows for easy formation of a resonance-stabilized enolate nucleophile under basic or catalytic conditions.[3][8]
-
Michael Acceptor: An α,β,α',β'-unsaturated ketone, most commonly a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone). This component possesses two electrophilic β-carbons, primed for sequential nucleophilic attack.[3]
The reaction proceeds through an initial conjugate addition of the enolate to one of the double bonds of the acceptor. This is followed by an intramolecular cyclization, which is itself another Michael addition, where the newly formed enolate attacks the second double bond. This cascade efficiently forges the spirocyclic system in a single, atom-economical step.
Caption: General mechanism of the base-catalyzed double Michael addition.
Causality in Experimental Design: The "Why" Behind the "How"
A successful synthesis relies on the rational selection of reagents and conditions. The choices made directly influence reaction efficiency, yield, and, most critically, stereoselectivity.
-
Catalyst Selection: The choice of catalyst is paramount.
-
Bases (e.g., Diethylamine, Triethylamine): These are simple, cost-effective catalysts that promote enolate formation. While effective for synthesizing achiral spirocycles, they offer no stereocontrol.[10]
-
Lewis Acids (e.g., SnCl₄, BF₃·OEt₂): Lewis acids activate the Michael acceptor by coordinating to the carbonyl oxygen, making it more electrophilic. This can accelerate the reaction and is sometimes used in one-pot syntheses.[3]
-
Organocatalysts (e.g., Chiral Amines, Squaramides): This is the state-of-the-art for asymmetric synthesis. Chiral primary or secondary amines react with the Michael donor or acceptor to form transient chiral enamines or iminium ions, which then react with high facial selectivity, guiding the formation of a specific enantiomer.[11][12][13] Bifunctional catalysts, such as thiourea-based amines, can simultaneously activate both the nucleophile and electrophile through hydrogen bonding, leading to excellent stereocontrol.[12]
-
Biocatalysts (Enzymes): In a novel, green approach, enzymes like D-aminoacylase have been shown to catalyze the double Michael addition, often proceeding with high stereoselectivity to yield specific isomers.[9]
-
-
Solvent and Temperature: The solvent choice can influence reactant solubility, catalyst activity, and even stereochemical outcomes. Polar aprotic solvents like DMSO or DMF are common, but greener solvents are increasingly explored.[9] Temperature control is crucial; while heating can increase reaction rates, many organocatalytic reactions are run at room temperature or below to maximize enantioselectivity by favoring the transition state with the lowest activation energy.[6] Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes while often improving yields.[6][14]
Application Protocols
These protocols are designed to be self-validating, providing clear steps, expected outcomes, and characterization guidance.
Protocol 1: Base-Catalyzed Synthesis of a 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-trione
This protocol describes a robust and high-yielding synthesis of a common spiro[5.5]undecane scaffold using conventional heating.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (1.0 mmol)
-
1,5-Diaryl-1,4-pentadien-3-one (1.0 mmol)
-
Triethylamine (Et₃N) (0.2 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add dimedone (1.0 mmol, 140 mg) and the selected 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol).
-
Add 5 mL of ethanol to dissolve the solids.
-
Add triethylamine (0.2 mmol, 28 µL) to the mixture using a micropipette.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-3 hours.[6]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure spiro[5.5]undecane derivative.
Expected Outcome:
-
Yield: Typically >90%.[6]
-
Appearance: White to off-white crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The single-crystal X-ray diffraction of similar compounds reveals a chair conformation for the cyclohexanone rings.[10]
Protocol 2: Organocatalyzed Asymmetric Michael Addition
This protocol outlines an enantioselective synthesis using a chiral bifunctional organocatalyst to control the stereochemistry of the product.
Materials:
-
Cyclohexanone (1.0 mmol)
-
β-Nitrostyrene (1.2 mmol)
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea catalyst (0.1 mmol, 10 mol%)
-
Toluene (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add the (R,R)-DPEN-thiourea organocatalyst (0.1 mmol) to the flask.
-
Add toluene (2 mL) followed by cyclohexanone (1.0 mmol, 104 µL). Stir for 5 minutes.
-
Add β-nitrostyrene (1.2 mmol, 179 mg) to the reaction mixture.
-
Stir the reaction at room temperature. The progress can be monitored by TLC. Reactions are often complete within 24-48 hours.[12][13]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
-
Yield: 85-99%.[13]
-
Diastereoselectivity: High (e.g., syn/anti ratios of >9:1).[13]
-
Enantioselectivity: Excellent (e.g., 90-99% ee).[13]
-
Characterization: In addition to standard spectroscopic methods, the enantiomeric excess (ee) must be determined using chiral High-Performance Liquid Chromatography (HPLC).
Data Summary & Troubleshooting
The efficiency of the Michael addition for spiro[5.5]undecane synthesis is highly dependent on the chosen conditions.
| Michael Donor | Michael Acceptor | Catalyst / Conditions | Yield (%) | Stereoselectivity | Reference |
| Dimedone | Diarylideneacetone | Et₃N, Reflux | ~98% | Achiral | [6] |
| Dimedone | Diarylideneacetone | Lewis Acid, RT | Good | Achiral | [3] |
| N,N-Dimethyl-barbituric acid | Diarylideneacetone | Et₂NH, RT | up to 98% | cis isomer favored | [10] |
| Cyclohexane-1,3-dione | Diphenylpenta-dienone | D-aminoacylase | Moderate | cis isomer favored | [9] |
| Cyclohexanone | β-Nitrostyrene | Chiral Thiourea | up to 99% | >9:1 dr, up to 99% ee | [13] |
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficient reaction time/temperature; Poor quality reagents. | Use freshly prepared/purified reagents. Increase reaction time or temperature cautiously. For organocatalysis, ensure anhydrous conditions.[15] |
| Formation of Side Products | Polymerization of Michael acceptor; Formation of mono-adduct only. | Add the Michael acceptor slowly to the reaction mixture. Ensure correct stoichiometry. Change the catalyst or solvent to favor the intramolecular cyclization.[15] |
| Poor Stereoselectivity | Catalyst loading is too low or inactive; Reaction temperature is too high; Presence of water/impurities. | Increase catalyst loading. Run the reaction at a lower temperature. Use anhydrous solvents and an inert atmosphere for sensitive organocatalytic reactions. |
Experimental Workflow
The general workflow for synthesizing and analyzing spiro[5.5]undecane derivatives is a systematic process from preparation to final validation.
Caption: A typical experimental workflow for spiro[5.5]undecane synthesis.
Conclusion and Future Outlook
The Michael addition provides a powerful, convergent, and highly adaptable strategy for the synthesis of the medicinally relevant spiro[5.5]undecane scaffold. Through the rational selection of catalysts—from simple bases to sophisticated chiral organocatalysts—researchers can access a vast chemical space of spirocyclic structures with precise control over their stereochemistry. The development of cascade reactions initiated by a Michael addition further enhances the efficiency of this approach, enabling the rapid construction of molecular complexity from simple precursors.[16] As the demand for novel, three-dimensional pharmacophores continues to grow, the Michael addition will undoubtedly remain a cornerstone of synthetic strategies targeting spiro[5.5]undecanes for the next generation of therapeutics.
References
- Title: Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach Source: PubMed, National Center for Biotechnology Inform
- Title: Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles Source: PubMed, National Center for Biotechnology Inform
- Title: Stereoselective synthesis of spiro[5.
- Title: Total syntheses of natural products containing spirocarbocycles Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL:[Link]
- Title: Asymmetric Tandem Michael Addition/Interrupted Nef Reactions of Nitromethane with Oxindole-Derived Alkenes: Enantioselective Synthesis of Spiro-polycyclic Oxindoles Source: Organic Letters, ACS Public
- Title: Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine-3,3'-oxindole]s Source: Beijing Institute of Technology URL:[Link]
- Title: A Convenient Synthesis of Substituted Spiro[5.
- Title: Natural products containing 1‐azaspiro[5.5]undecane units.
- Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PubMed Central, N
- Title: Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle Source: ACS Catalysis, ACS Public
- Title: Stereoselective Synthesis of Diazapiro[5.
- Title: Synthesis of New Spiro[5.
- Title: Design, synthesis and biological evaluation of optically pure functionalized spiro[17][17]undecane-1,5,9-triones as HIV-1 inhibitors Source: PubMed, National Center for Biotechnology Inform
- Title: Michael Addition - Common Conditions Source: Organic Chemistry D
- Title: Michael addition approach for the synthesis of novel spiro compounds and 2-substituted malonic acid derivatives from Meldrum's acid Source: ResearchG
- Title: Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction Source: DergiPark URL:[Link]
- Title: Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction Source: Chemical Communications, Royal Society of Chemistry URL:[Link]
- Title: Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction Source: EMU Journal of Pharmaceutical Sciences URL:[Link]
- Title: Michael addition reaction Source: Wikipedia URL:[Link]
- Title: Michael Addition Source: Organic Chemistry Portal URL:[Link]
- Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL:[Link]
- Title: (PDF)
Sources
- 1. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 8. Michael Addition [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Spiro[5.5]undecane Derivatives
Introduction: Accelerating Spirocycle Discovery with Microwave Chemistry
The spiro[5.5]undecane framework, a unique three-dimensional scaffold characterized by two six-membered rings sharing a single carbon atom, is a privileged motif in medicinal chemistry and drug discovery.[1] Its rigid, well-defined geometry allows for precise orientation of functional groups in three-dimensional space, making it a highly sought-after core for the development of novel therapeutics with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3]
Traditionally, the synthesis of these complex structures has been hampered by long reaction times, harsh conditions, and often low yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[4][5] This technology dramatically reduces reaction times from hours or even days to mere minutes, while frequently improving product yields and purity.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of microwave chemistry for the synthesis of spiro[5.5]undecane derivatives. We will delve into the mechanistic underpinnings of microwave heating, provide detailed, validated protocols for the synthesis of key derivatives, and offer expert insights into reaction optimization, purification, and characterization.
The Science of Microwave Synthesis: Beyond the Kitchen Appliance
Unlike conventional heating, which relies on the slow and inefficient process of thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly.[6] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the reaction mixture. The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the reaction vessel.[7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which in turn generates heat.[5]
This direct and efficient energy transfer often leads to what are known as "microwave effects," which can include enhanced reaction rates and altered product selectivities compared to conventional heating at the same bulk temperature.[7]
Featured Synthesis Protocols
Here, we present detailed, step-by-step protocols for the microwave-assisted synthesis of two representative classes of spiro[5.5]undecane derivatives.
Protocol 1: Synthesis of a 7,11-Diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione
This protocol details the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a cascade [5+1] double Michael addition reaction.[2]
Reaction Scheme:
Materials:
-
Dimedone (1a)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and 5 mL of dichloromethane.
-
Add triethylamine (1.25 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 40°C with a power of 200 W for 15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 10 mL of cold water and extract with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone
This protocol describes the synthesis of 2,4-diazaspiro[5.5]undecane derivatives through the condensation of a barbituric acid derivative with a penta-1,4-diene-3-one derivative.[8]
Reaction Scheme:
Materials:
-
N,N-dimethyl barbituric acid (1a)
-
Penta-1,4-diene-3-one derivative (2a-f) (1 mmol)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
In a microwave flask, combine the penta-1,4-diene-3-one derivative (1 mmol) and N,N-dimethyl barbituric acid (1 mmol, 0.156 g).
-
Add 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol, 0.128 g).
-
Heat the reaction mixture under microwave irradiation (200 W, 40 °C) for 15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into 10 mL of cold water.
-
Extract the aqueous layer with chloroform (3x20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product via recrystallization or column chromatography.
Visualizing the Process: Workflow and Mechanism
To better understand the practical and theoretical aspects of this chemistry, the following diagrams illustrate a general experimental workflow and a plausible reaction mechanism.
Caption: General workflow for microwave-assisted synthesis.
Caption: A plausible reaction mechanism pathway.
Comparative Data of Microwave-Assisted Syntheses
The following table summarizes the reaction conditions and outcomes for the synthesis of various spiro[5.5]undecane derivatives, highlighting the efficiency of microwave irradiation.
| Entry | Spiro[5.5]undecane Derivative | Reactants | Catalyst/Solvent | MW Conditions | Time (min) | Yield (%) | Reference |
| 1 | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Dimedone, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Triethylamine/CH₂Cl₂ | 200 W, 40°C | 15-20 | 98 | [2] |
| 2 | 2,4-dimethyl-7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | N,N-dimethyl barbituric acid, Diarylideneacetone | Triethylamine/CH₂Cl₂ | 200 W, 40°C | 15 | 78-92 | [8] |
| 3 | Spirooxindole-furo[2,3-c]pyrazole derivative | Isatin, Hydrazine, β-keto ester, Pyridinium ylide | Triethylamine/EtOH | 180 W, 70°C | 10-15 | High | [5] |
| 4 | Spiro[pyrrolidine-2,3'-oxindole] derivative | Isatin, L-alanine, (E)-nitrostyrene | MeOH | 60°C | 15 | 66 | [9] |
Characterization and Purification: Ensuring Product Integrity
Purification:
The purification of the synthesized spiro[5.5]undecane derivatives is crucial for their subsequent biological evaluation. The most common method is flash column chromatography on silica gel.[10]
-
Solvent System Selection: The choice of eluent is critical. A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The polarity is gradually increased to elute the desired compound. For example, a gradient of 10% to 50% ethyl acetate in hexane is often effective.
-
Alternative Purification: For highly crystalline products, recrystallization can be an effective and scalable purification method.[11]
Spectroscopic Characterization:
Confirmation of the spiro[5.5]undecane structure is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the structure. Look for characteristic signals for the protons on the cyclohexane rings, which often appear as complex multiplets in the aliphatic region (1.5-3.5 ppm). The chemical shifts and coupling patterns of the protons adjacent to the spiro center are particularly diagnostic. Aromatic protons will appear in the downfield region (typically 7-8 ppm).[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is essential for confirming the number of unique carbon atoms and identifying the key quaternary spiro carbon, which typically resonates in the range of 50-70 ppm. Carbonyl carbons of the trione derivatives will appear significantly downfield (>190 ppm).[12][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful incorporation of all components.[2]
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally emerged as a powerful and enabling technology for the rapid and efficient construction of complex spiro[5.5]undecane derivatives. The protocols and data presented herein demonstrate the significant advantages of this approach, including dramatic reductions in reaction times, improved yields, and adherence to the principles of green chemistry. As the demand for novel, three-dimensionally complex molecules in drug discovery continues to grow, the adoption of microwave technology will be instrumental in accelerating the discovery and development of new therapeutic agents based on the promising spiro[5.5]undecane scaffold.
References
- Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
- Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion.
- An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. (2021). PMC - NIH.
- Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphon
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI.
- Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles by reaction medium dependent isatin-based multicomponent reactions. (2019). New Journal of Chemistry (RSC Publishing).
- Microwave-Promoted Facile and Rapid Access to Novel Spirooxindole-furo[2,3-c]pyrazole Derivatives Using. (2019). Taylor & Francis Online.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). PMC - NIH.
- Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. (2018). PubMed Central.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed.
- Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. (2024).
- EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. (2024). DergiPark.
- Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. (2024). AVESİS - Ankara Üniversitesi.
- Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. (2018).
- 1H NMR spectrum of the spiro compound 18. (2011). The Royal Society of Chemistry.
- Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. (2019).
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). NIH.
- Purification of Organic Compounds by Flash Column Chrom
- Dayrit, F. M., & de Dios, A. C. (2017).
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Semantic Scholar.
- Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. (2013).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (2012). Dhaka University Journal of Science.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI.
- How to purify a synthetic compound without TLC and Column chromatography? (2019).
Sources
- 1. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles by reaction medium dependent isatin-based multicomponent reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Biocatalytic Synthesis of Spiro[5.5]undecane Derivatives
Authored by: A Senior Application Scientist
Introduction: Embracing Enzymatic Precision for Complex Scaffolds
The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of molecules with promising biological activities.[1] Traditionally, the construction of this sterically congested spirocyclic system, characterized by a quaternary carbon shared by two rings, poses significant synthetic challenges.[2][3] These challenges often include the need for harsh reaction conditions, complex multi-step procedures, and difficulties in controlling stereoselectivity.
Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions.[4][5] This guide details a novel and highly stereoselective biocatalytic approach for synthesizing spiro[5.5]undecane derivatives. We will focus on a recently developed protocol utilizing the promiscuous activity of D-aminoacylase to catalyze a tandem [5+1] double Michael addition, a reaction that elegantly and efficiently assembles the spirocyclic core.[6]
Core Strategy: Harnessing Enzyme Promiscuity for Carbon-Carbon Bond Formation
Enzyme promiscuity is the ability of an enzyme to catalyze a reaction different from its native biological function.[6] This phenomenon is a powerful tool in synthetic chemistry. While D-aminoacylase is a hydrolase by classification, researchers have discovered its remarkable ability to catalyze C-C bond-forming reactions in organic solvents. By suppressing its natural hydrolytic activity in a non-aqueous environment, the enzyme's active site can be repurposed to facilitate complex cascade reactions.
The key transformation detailed here is a one-pot, domino reaction between a 1,3-dicarbonyl compound (e.g., cyclohexane-1,3-dione) and a 1,5-diaryl-1,4-pentadien-3-one. The enzyme orchestrates two sequential Michael additions to construct the spiro[5.5]undecane skeleton with exceptional control over the product's stereochemistry, yielding almost exclusively the cis isomers.[6]
Reaction Pathway: The D-Aminoacylase-Catalyzed [5+1] Double Michael Addition
The diagram below illustrates the enzyme-catalyzed cascade. D-aminoacylase activates the 1,3-dicarbonyl substrate, facilitating the initial Michael addition to the conjugated system of the pentadienone. This is immediately followed by an intramolecular cyclization (a second Michael addition) to forge the spirocyclic center.
Caption: D-Aminoacylase catalyzed [5+1] double Michael addition cascade.
Application Protocol: Stereoselective Synthesis of Spiro[5.5]undecane-1,5,9-triones
This protocol describes a general procedure for the D-aminoacylase-catalyzed synthesis of a representative spiro[5.5]undecane derivative.
I. Materials & Reagents
-
Enzyme: D-aminoacylase (DA) from Escherichia coli or a similar source.
-
Substrate 1: Cyclohexane-1,3-dione or its derivatives (e.g., Dimedone).
-
Substrate 2: (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one or other diarylideneacetones.
-
Solvent: Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Reaction Vessels: Anhydrous glassware (e.g., oven-dried round-bottom flask with a magnetic stirrer).
-
Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Purification: Silica gel for column chromatography.
II. Experimental Workflow
The overall workflow from reaction setup to product analysis is outlined below.
Caption: General experimental workflow for biocatalytic spirocyclization.
III. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (0.5 mmol, 1.0 equiv.).
-
Add (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (0.55 mmol, 1.1 equiv.).
-
Add D-aminoacylase (e.g., 50 mg). The optimal enzyme loading may need to be determined empirically.
-
Add 5 mL of anhydrous THF to the flask.
-
-
Incubation:
-
Seal the flask and place it in a pre-heated oil bath at 40°C.
-
Stir the reaction mixture vigorously for 24-72 hours. The causality for the elevated temperature is to increase the reaction rate, while the organic solvent prevents enzyme denaturation that would occur at this temperature in an aqueous buffer.
-
-
Monitoring:
-
Periodically (e.g., every 12 hours), pause stirring and take a small aliquot of the reaction mixture.
-
Analyze the aliquot by TLC to monitor the consumption of the starting materials and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the enzyme. The enzyme can often be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure spiro[5.5]undecane derivative.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The high stereoselectivity of this enzymatic protocol typically results in a single cis isomer, simplifying purification and analysis.[6]
-
Performance Data & Substrate Scope
The D-aminoacylase-catalyzed method demonstrates good versatility with moderate to good yields across a range of substrates. The reaction is particularly notable for its high stereoselectivity.
| Entry | 1,3-Dicarbonyl Substrate | Dienone Substrate (Ar group) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Cyclohexane-1,3-dione | Phenyl | 75% | >99:1 |
| 2 | Dimedone | Phenyl | 84% | >99:1 |
| 3 | Cyclohexane-1,3-dione | 4-Chlorophenyl | 68% | >99:1 |
| 4 | Dimedone | 4-Methoxyphenyl | 71% | >99:1 |
| 5 | 1,3-Cyclopentanedione | Phenyl | 55% | >99:1 |
| (Data synthesized from findings reported in the literature[6]) |
Trustworthiness and Validation
The reliability of this biocatalytic protocol is validated through several key checkpoints:
-
Reaction Monitoring: Consistent tracking via TLC ensures the reaction proceeds to completion and allows for optimization of reaction time, preventing the formation of degradation byproducts.
-
Control Experiments: Running the reaction without the enzyme is crucial to confirm that the transformation is indeed enzyme-catalyzed and not a result of thermal background reactivity.
-
Spectroscopic Confirmation: Unambiguous characterization of the product by NMR spectroscopy confirms the formation of the spiro[5.5]undecane skeleton and, critically, establishes the cis-stereochemistry.
Concluding Remarks and Future Outlook
The use of D-aminoacylase for the stereoselective synthesis of spiro[5.5]undecane derivatives represents a significant advancement in the application of biocatalysis to construct complex molecular architectures. This method offers numerous advantages over traditional chemical synthesis, including operational simplicity, mild reaction conditions, and exceptional stereocontrol.[4] For researchers in drug discovery, this protocol provides a reliable and green route to novel spirocyclic compounds.
Future work may focus on expanding the substrate scope, exploring the immobilization of the enzyme for enhanced reusability, and applying protein engineering to further enhance the catalytic efficiency and promiscuity of D-aminoacylase for even more complex synthetic challenges.
References
- Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ResearchGate.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate.
- Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark.
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate.
- Synthesis of Racemic β-Chamigrene, a Spiro[5.5]undecane Sesquiterpene. National Institutes of Health (NIH).
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
- An Update: Enzymatic Synthesis for Industrial Applications. National Institutes of Health (NIH).
Sources
- 1. Synthesis of Racemic β-Chamigrene, a Spiro[5.5]undecane Sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Spiro[5.5]undecan-2-one Scaffold: A Versatile Core for Modern Medicinal Chemistry
Introduction: The Structural and Strategic Value of Spiro[5.5]undecanes
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds, providing a unique conformational restriction that can enhance binding affinity and selectivity for biological targets.[1] Among these, the spiro[5.5]undecane framework, a bicyclic system featuring two six-membered rings joined by a single spiro-carbon, has garnered significant interest. Its inherent three-dimensionality allows for the exploration of chemical space in ways that are inaccessible to more traditional flat, aromatic systems.[1][2] This guide focuses on the utility of a key derivative, Spiro[5.5]undecan-2-one, as a foundational building block in the synthesis of medicinally relevant molecules. We will explore its synthesis, applications in various therapeutic areas, and provide detailed protocols for its use in a research setting.
The strategic advantage of the spiro[5.5]undecane core lies in its ability to orient substituents in precise spatial arrangements, which is critical for optimizing interactions with the intricate binding pockets of proteins.[3] The ketone functionality at the 2-position of this compound serves as a versatile chemical handle for a variety of transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular libraries.[4]
Synthesis of Spiro[5.5]undecane Derivatives: Building the Core Scaffold
The synthesis of the spiro[5.5]undecane skeleton can be achieved through several synthetic strategies. One of the most efficient and increasingly popular methods is the microwave-assisted Michael reaction, which offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and a more favorable environmental profile.[5][6][7][8]
Protocol 1: Microwave-Assisted Synthesis of a Substituted Spiro[5.5]undecane-1,5,9-trione
This protocol describes the synthesis of a 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione derivative, a class of compounds that has shown promise as anti-cancer agents.[5] The reaction proceeds via a double Michael addition of dimedone to a diarylideneacetone.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (or other substituted diarylideneacetone)
-
Triethylamine (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Chloroform
-
Cold water
Procedure:
-
In a microwave-safe reaction vessel, combine dimedone (1.0 mmol, 140.2 mg) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 mmol, 270.3 mg).
-
To this mixture, add 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol, 0.174 mL).[6]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200 W and 40°C for 15 minutes.[6] The reaction time may be optimized, but microwave-assisted synthesis is significantly faster than conventional methods which can take 2-3 hours.[5][7]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 10 mL of cold water.
-
Extract the aqueous layer three times with 20 mL of chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique dramatically accelerates the reaction rate by efficiently and uniformly heating the reaction mixture, leading to higher yields and cleaner reactions in a shorter time frame.[5][7]
-
Triethylamine: A mild organic base is used to catalyze the Michael addition by deprotonating the dimedone, forming a nucleophilic enolate that then attacks the electron-deficient double bonds of the diarylideneacetone.
-
Dichloromethane: A suitable solvent that is relatively non-polar and has a low boiling point, facilitating its removal during workup.
Caption: Microwave-assisted synthesis of a Spiro[5.5]undecane derivative.
Applications in Medicinal Chemistry
The spiro[5.5]undecane scaffold has been successfully employed in the development of novel therapeutic agents across a range of diseases.
Anti-Cancer Activity
Derivatives of spiro[5.5]undecane have demonstrated significant potential as anti-cancer agents.[5] The rigid, three-dimensional structure of the spirocyclic core can lead to compounds with enhanced potency and selectivity against cancer cells.
Mechanism of Action: While the precise mechanism of action can vary depending on the specific derivative, some spiroindolone compounds have been shown to induce G2/M cell cycle arrest, thereby preventing cancer cells from entering mitosis.[9] Additionally, some derivatives exhibit immunomodulatory effects by upregulating the production of cytokines such as IL-6 and IL-12/23p40.[9]
Structure-Activity Relationship (SAR) Data for Selected Spirooxindole Analogs against A549 Lung Cancer Cells:
| Compound | R Group | IC₅₀ (µM) | Selectivity vs. Normal Cells | Reference |
| 4a | H | >10 | - | [10] |
| 4b | 4-Cl | 8.2 | - | [10] |
| 4e | 4-NO₂ | 5.6 | - | [10] |
| 4g | 2,4-diCl | 4.1 | - | [10] |
| 5c | 4-F | 7.9 | - | [10] |
| 5e | 4-NO₂ | 3.48 | Non-cytotoxic to NIH-3T3 | [10] |
| 5f | 2-NO₂ | 1.2 | Non-cytotoxic to NIH-3T3 | [10] |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized spiro[5.5]undecane derivatives on a cancer cell line (e.g., K562 for chronic myeloid leukemia) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
K562 cells (or other cancer cell line)
-
Peripheral Blood Mononuclear Cells (PBMCs) (as a control for toxicity to normal cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Synthesized spiro[5.5]undecane derivative dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. In a separate plate, seed PBMCs at a similar density.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the spiro[5.5]undecane derivative in complete medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Inhibition of the METTL3/METTL14 complex by a Spiro[5.5]undecane-based inhibitor.
Conclusion
This compound and its derivatives represent a valuable and versatile scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of this core structure provide a solid foundation for the design of potent and selective modulators of a variety of biological targets. The synthetic accessibility, particularly through efficient methods like microwave-assisted synthesis, further enhances its appeal for the generation of compound libraries for drug discovery campaigns. The successful application of this scaffold in developing novel anti-cancer, anti-HIV, and enzyme-inhibiting agents underscores its significant potential for the future of drug development.
References
- Bavaria, M., et al. (2021). 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
- Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spirou[4][4]ndecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-6.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
- Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate.
- Chen, J., et al. (2015). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ResearchGate.
- Montiel-Smith, S., et al. (2018). Synthesis of unprecedented steroidal spiro heterocycles as potential antiproliferative drugs. European Journal of Medicinal Chemistry, 143, 836-849.
- ChemSynthesis. (n.d.). spiro[5.5]undec-2-en-1-one.
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- ResearchGate. (n.d.). (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6.
- EMU Journal of Pharmaceutical Sciences. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- ResearchGate. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- Deng, H., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3342-3348.
- Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Pharmacological Evaluation and Spiro Compounds.
- Moshkin, V., & Gribanov, P. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6529.
- PubMed. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors.
- de Castro Alves, C. E., et al. (2023). Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative... in chronic myeloid leukemia. Investigational New Drugs, 41(5), 629-637.
- ResearchGate. (n.d.). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound (1781-81-3) for sale [vulcanchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one) in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spiro[5.5]undecan-2-one: A Rigid Scaffold for Next-Generation Protein Degraders
Introduction: The Rise of Targeted Protein Degradation and the Quest for Superior Scaffolds
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1] This strategy utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[2][3]
A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This tripartite assembly facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[5]
In the pursuit of optimizing PROTAC design, rigid and conformationally constrained linkers have garnered significant attention.[4] Spirocyclic scaffolds, such as those derived from Spiro[5.5]undecan-2-one, offer a compelling strategy to introduce conformational rigidity into the linker. This pre-organization can minimize the entropic penalty of ternary complex formation, potentially leading to enhanced degradation potency and selectivity. Furthermore, the three-dimensional nature of spirocyclic linkers can improve metabolic stability and oral bioavailability, key attributes for successful drug development.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of innovative protein degraders. We present detailed protocols for the transformation of this spirocyclic ketone into a bifunctional linker and its subsequent incorporation into a model PROTAC targeting the von Hippel-Lindau (VHL) E3 ligase.
The Strategic Advantage of Spiro[5.5]undecane-Based Linkers
The incorporation of a spiro[5.5]undecane core into a PROTAC linker offers several distinct advantages:
-
Conformational Rigidity: The fused ring system of the spiro[5.5]undecane scaffold restricts the number of rotatable bonds, leading to a more pre-organized conformation. This can facilitate the formation of a stable and productive ternary complex, a critical step for efficient protein degradation.
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance the drug-like properties of a PROTAC. The increased three-dimensionality can disrupt planarity and reduce the risk of hydrophobic collapse, potentially improving solubility and cell permeability.
-
Metabolic Stability: The rigid carbon framework of the spiro[5.5]undecane core is less susceptible to metabolic degradation compared to flexible aliphatic or polyethylene glycol (PEG) linkers, which can lead to improved in vivo stability and a longer duration of action.
-
Vectorial Control: The spirocyclic scaffold provides well-defined exit vectors for the attachment of the POI ligand and the E3 ligase ligand. This precise spatial arrangement can be crucial for achieving optimal orientation within the ternary complex.
Synthetic Strategy: From Ketone to Bifunctional Linker
The conversion of this compound into a functional building block for PROTAC synthesis is a key enabling step. A robust and versatile approach involves the introduction of a nitrogen atom via reductive amination, which can then be further functionalized to create a bifunctional linker. The following proposed synthetic scheme outlines a plausible and scientifically sound route to a versatile aza-spiro[5.5]undecane-based linker.
Caption: Proposed synthetic workflow for a bifunctional linker.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (spiro[5.5]undecan-2-yl)carbamate (A Key Intermediate)
This protocol describes the reductive amination of this compound followed by Boc-protection of the resulting amine.
Materials and Reagents:
| Reagent | Supplier | CAS Number | Quantity |
| This compound | Sigma-Aldrich | 1781-81-3 | 1.0 g (6.0 mmol) |
| Ammonium Acetate | Acros Organics | 631-61-8 | 4.6 g (60 mmol) |
| Sodium Cyanoborohydride | Alfa Aesar | 25895-60-7 | 0.75 g (12 mmol) |
| Methanol (anhydrous) | Fisher Sci. | 67-56-1 | 50 mL |
| Di-tert-butyl dicarbonate (Boc)₂O | TCI | 24424-99-5 | 1.57 g (7.2 mmol) |
| Triethylamine (TEA) | Sigma-Aldrich | 121-44-8 | 1.7 mL (12 mmol) |
| Dichloromethane (DCM) | VWR | 75-09-2 | 50 mL |
| Saturated Sodium Bicarbonate | Fisher Sci. | N/A | As needed |
| Brine | Fisher Sci. | N/A | As needed |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | 7757-82-6 | As needed |
Procedure:
-
Reductive Amination:
-
To a 250 mL round-bottom flask, add this compound (1.0 g, 6.0 mmol) and ammonium acetate (4.6 g, 60 mmol).
-
Add anhydrous methanol (50 mL) and stir the mixture at room temperature until the solids dissolve.
-
Carefully add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess cyanoborohydride.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-amino-spiro[5.5]undecane, which is used in the next step without further purification.
-
-
Boc Protection:
-
Dissolve the crude 2-amino-spiro[5.5]undecane in dichloromethane (50 mL) in a 250 mL round-bottom flask.
-
Add triethylamine (1.7 mL, 12 mmol).
-
Add a solution of di-tert-butyl dicarbonate (1.57 g, 7.2 mmol) in DCM (10 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 0-10% ethyl acetate in hexanes) to afford tert-butyl (spiro[5.5]undecan-2-yl)carbamate as a white solid.
-
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 4.5-4.3 (br s, 1H, NH), 3.7-3.5 (m, 1H, CH-NH), 1.8-1.2 (m, 18H, spiro-CH₂), 1.44 (s, 9H, C(CH₃)₃).
-
LC-MS (ESI): m/z calculated for C₁₆H₂₉NO₂ [M+H]⁺ 268.22, found 268.2.
Protocol 2: Synthesis of a Model VHL-based PROTAC
This protocol describes the assembly of a model PROTAC by coupling the spiro[5.5]undecane-based linker to a VHL ligand and a warhead for a hypothetical Protein of Interest (POI). For this example, we will use a generic bromodomain inhibitor (e.g., a JQ1 analogue with a carboxylic acid handle) as the warhead.
Caption: Modular assembly of a VHL-based PROTAC.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| Aza-spiro[5.5]undecane bifunctional linker | Synthesized | N/A |
| VHL Ligand with amine handle | Commercial/Synth | Varies |
| POI Warhead with carboxylic acid | Commercial/Synth | Varies |
| HATU | Chem-Impex | 148893-10-1 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 |
| Dimethylformamide (DMF, anhydrous) | Acros Organics | 68-12-2 |
| Trifluoroacetic acid (TFA) | TCI | 76-05-1 |
| Dichloromethane (DCM) | VWR | 75-09-2 |
| Preparative HPLC system | Varies | N/A |
Procedure:
-
Coupling of Linker to POI Warhead:
-
Dissolve the POI warhead with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the deprotected amine of the aza-spiro[5.5]undecane bifunctional linker (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the linker-warhead conjugate.
-
-
Deprotection of the Linker's Other Terminus:
-
Dissolve the purified linker-warhead conjugate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Final Coupling to VHL Ligand:
-
Dissolve the deprotected linker-warhead conjugate (1.0 eq) in anhydrous DMF.
-
Add the VHL ligand with an amine handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterization of the Final PROTAC:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
-
HPLC: To determine the purity of the final compound.
Biological Evaluation of the Spiro[5.5]undecane-based PROTAC
A critical aspect of PROTAC development is the thorough biological characterization to assess its degradation activity, selectivity, and cellular effects.
Protocol 3: Western Blot Analysis of POI Degradation
Procedure:
-
Cell Culture and Treatment:
-
Plate a relevant human cell line (e.g., one that endogenously expresses the POI) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of POI degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
Protocol 4: Cell Viability Assay
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
-
Viability Assessment:
-
After a desired incubation period (e.g., 72 hours), assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis:
-
Plot the cell viability against the PROTAC concentration.
-
Calculate the IC₅₀ value (concentration that inhibits cell growth by 50%).
Representative Biological Data:
| Compound | Target POI | E3 Ligase | DC₅₀ (nM) in Cell Line X | Dₘₐₓ (%) | IC₅₀ (nM) in Cell Line X |
| Spiro-PROTAC-1 | BRD4 | VHL | 15 | >95 | 25 |
| Control-PROTAC | BRD4 | VHL | 25 | >95 | 40 |
| Warhead Alone | BRD4 | N/A | No Degradation | N/A | 150 |
Conclusion and Future Directions
This compound represents a valuable and readily accessible starting material for the construction of rigid, spirocyclic linkers for PROTACs. The synthetic protocols outlined in this application note provide a clear and actionable framework for researchers to explore the potential of this scaffold in their targeted protein degradation programs. The incorporation of the spiro[5.5]undecane motif offers a promising avenue to enhance the potency, selectivity, and drug-like properties of next-generation protein degraders. Future work will focus on the synthesis of a diverse library of spiro[5.5]undecane-based linkers with varying lengths and exit vectors to fully elucidate the structure-activity relationships and unlock the full potential of this intriguing building block.
References
- Ciulli, A., & Cromwell, I. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Wang, K., et al. (2024). Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 107, 129780.
- Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. [Link]
- Ciulli, A., & Al-Gharabli, S. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Gao, H., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 12. [Link]
- Wang C, et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. Journal of Medicinal Chemistry, 67(16), 14125-14154.
- BOC Sciences. (2023).
- Zhao, L., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. European Journal of Medicinal Chemistry, 227, 113906. [Link]
- Wang, C., et al. (2021). Developments of CRBN-based PROTACs as potential therapeutic agents. European Journal of Medicinal Chemistry, 225, 113749. [Link]
- Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- Nieto-García, M., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 27(21), 7247. [Link]
- Di Mauro, G., et al. (2025). Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. International Journal of Molecular Sciences, 26(3), 1334. [Link]
- Scott, A., & Ciulli, A. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- MedChemExpress. tert-Butyl 9-amino-3-azaspiro[5.
- MedChemExpress. 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid.
- Chen, J., et al. (2014). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron: Asymmetry, 25(13-14), 1014-1019.
- He, M., et al. (2025).
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598628. [Link]
- Ciulli, A., & Hughes, S. J. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7435-7466. [Link]
- Kim, K., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry, 64(15), 11386-11399.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
- Ionescu, E., et al. (2005). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Journal of the Brazilian Chemical Society, 16(6a), 1163-1169.
- Burgaz, E. V. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
- Martina, K., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
- Burgaz, E. V. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- Harding, K. E., et al. (1980). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 45(4), 546-551. [Link]
- Zeng, W., et al. (2014). Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione. Chinese Journal of Structural Chemistry, 33(1), 119-124.
- Smith, A. G., & Moses, J. E. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-4995. [Link]
- Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
- Kamal, A., et al. (2018). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 34(1), 355-364.
- Baklanov, M. A., & Baklanova, M. V. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Spirocyclic Advantage in Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant dimensional shift, moving away from the "flatland" of planar, aromatic compounds towards more complex, three-dimensional architectures.[1] At the forefront of this evolution are spirocyclic compounds, molecules defined by two rings sharing a single, common atom.[2][3] This unique structural feature imparts a rigid, well-defined conformational arrangement that offers profound advantages in drug design.[4][5] This guide provides an in-depth exploration of the applications of spiro compounds in drug discovery, detailing the strategic rationale for their use, key therapeutic successes, and practical protocols for their synthesis and evaluation. We will delve into how these scaffolds enhance potency, selectivity, and pharmacokinetic profiles, providing researchers and drug development professionals with the foundational knowledge to leverage the spirocyclic advantage in their own programs.[6][7]
The Strategic Imperative for Three-Dimensionality: The Spirocyclic Advantage
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this has led to an over-exploration of flat chemical space, often resulting in challenges with off-target effects, metabolic instability, and poor solubility.[1] Spirocycles offer a compelling solution by introducing inherent three-dimensionality.[2]
1.1. Enhancing Potency and Selectivity
The rigidity of a spirocyclic core restricts the conformational flexibility of a molecule.[5][8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and potency.[7] Furthermore, the defined three-dimensional arrangement of functional groups, or "exit vectors," allows for more precise and optimized interactions within a protein's binding pocket, which is rarely a flat surface.[4][9] This spatial precision can significantly improve selectivity for the intended target over related proteins, thereby reducing the potential for off-target toxicity.[3][6]
A compelling example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. While Olaparib is a successful FDA-approved drug, replacing its flexible piperazine ring with a diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other PARP family members.[3][8] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential for developing safer therapeutics.[3]
Caption: Conformational control of spirocycles vs. planar molecules.
1.2. Improving Physicochemical and Pharmacokinetic (ADME) Properties
A molecule's journey through the body is governed by its Administration, Distribution, Metabolism, and Excretion (ADME) properties. Spirocycles positively influence these parameters in several ways:
-
Increased Fsp³ Character: Fsp³, the fraction of sp³ hybridized carbons, is a measure of a molecule's saturation and three-dimensionality. A higher Fsp³ count, inherent to spirocycles, correlates with improved clinical success.[3][6] This is often attributed to better solubility, as the increased saturation disrupts crystal packing and reduces planarity.[2]
-
Modulation of Lipophilicity (LogP/LogD): By replacing flat aromatic rings with saturated spirocyclic systems, medicinal chemists can fine-tune lipophilicity. For instance, exchanging a morpholine for various azaspirocycles in a series of melanin concentrating hormone receptor 1 (MCHr1) antagonists successfully lowered LogD values.[3][6]
-
Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes. This can block common metabolic pathways, increase the molecule's half-life, and lead to a more favorable pharmacokinetic profile.[6]
| Property | Impact of Spirocyclic Scaffold | Rationale |
| Aqueous Solubility | Often Increased | Higher Fsp³ character disrupts crystal lattice packing and reduces planarity.[2] |
| Lipophilicity (LogD) | Can be Lowered | Replacement of flat aromatic systems with saturated rings reduces overall lipophilicity. |
| Metabolic Stability | Often Increased | The quaternary spiro-carbon is sterically shielded from metabolic enzymes (e.g., CYPs).[5][6] |
| Plasma Protein Binding | Can be Modulated | Changes in shape and lipophilicity alter binding to proteins like albumin. |
Table 1: General impact of spirocyclic scaffolds on key physicochemical properties.
Therapeutic Applications and Success Stories
The theoretical advantages of spirocycles have translated into tangible successes, with numerous spiro-containing compounds entering clinical trials and receiving regulatory approval across a wide range of diseases.[10][11]
2.1. Oncology: Targeting Protein-Protein Interactions
Spirocyclic scaffolds, particularly spirooxindoles, have become a cornerstone in the development of novel anticancer agents.[1][12] One of the most prominent strategies involves the disruption of the p53-MDM2 protein-protein interaction.[13] In many cancers, the tumor suppressor protein p53 is inhibited by the murine double minute 2 (MDM2) protein.[14] Small molecules that block this interaction can reactivate p53, triggering apoptosis in cancer cells.
Spirooxindoles have proven to be an excellent scaffold for designing potent MDM2 inhibitors.[13][15] Their rigid structure allows for the precise placement of key functional groups into the binding pockets on the MDM2 surface that are normally occupied by p53 residues (Phe19, Trp23, and Leu26).
Caption: Mechanism of a spirooxindole p53-MDM2 inhibitor.
2.2. Central Nervous System (CNS) Disorders
Some of the earliest examples of spirocyclic drugs were developed for CNS indications.[2] The antipsychotic drugs Spiperone and Fluspirilene, discovered in the 1960s, incorporate a spiro-piperidine moiety.[10] This scaffold is crucial for their activity at dopamine D2 and serotonin 5-HT2A receptors. More recently, the principles of spirocyclization are being applied to develop novel treatments for Alzheimer's disease and other neurodegenerative conditions.[13]
2.3. Other Therapeutic Areas
The utility of spirocycles extends across medicine:
-
Infectious Diseases: Spirocyclic features are present in compounds with antibacterial, antifungal, and antimalarial properties.[2][16] For example, pyrimidinetrione 6, a DNA gyrase inhibitor containing a spirocycle, has entered clinical trials for treating gonorrhea.[2]
-
Metabolic Diseases: Spiropiperidine 5, an inhibitor of acetyl CoA carboxylase, was developed for metabolic syndrome and showed suitable pharmacokinetic properties for once-daily dosing in Phase 1 studies.[2]
-
Cardiovascular & Renal: Spironolactone is a well-known potassium-sparing diuretic and aldosterone antagonist used to treat heart failure and high blood pressure.[10][16] Its spiro-lactone functional group is essential for its mechanism of action.
| Drug Name | Therapeutic Area | Key Spirocyclic Feature | Mechanism of Action |
| Spironolactone | Cardiology/Endocrinology | Spiro-γ-lactone | Aldosterone antagonist[10][17] |
| Fluspirilene | Psychiatry (Antipsychotic) | Spiro-piperidine | Dopamine D2 and Serotonin 5HT2A receptor antagonist[10] |
| Revumenib | Oncology (Leukemia) | 2,7-diazaspiro[3.5]nonane | Menin-MLL interaction inhibitor[9] |
| Irbesartan | Cardiology (Antihypertensive) | Spiro-cyclopentane | Angiotensin II receptor blocker[10] |
| Olaparib | Oncology | Piperazine (often replaced by spirocycles in analogs) | PARP inhibitor[8] |
Table 2: Selected examples of approved or notable clinical-stage drugs containing a spirocyclic scaffold.
Protocols for Synthesis and Biological Evaluation
To provide a practical context, this section outlines protocols for the synthesis of a representative spirooxindole scaffold and its subsequent evaluation for anticancer activity.
3.1. Protocol: Synthesis of a Spiro[pyrrolidine-oxindole] via [3+2] Cycloaddition
This protocol describes a common method for constructing the spirooxindole core, which involves a [3+2] cycloaddition reaction between an azomethine ylide and an activated alkene (an isatin derivative).[13]
Rationale: The [3+2] cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings with high stereocontrol. Isatin-derived alkenes are excellent dipolarophiles, and the azomethine ylides can be generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, making this a versatile multi-component reaction.
Caption: General workflow for spirooxindole synthesis.
Materials:
-
Isatin or substituted isatin derivative
-
An α-amino acid (e.g., sarcosine or proline)
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., methanol, toluene, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isatin derivative (1.0 eq) and the α-amino acid (1.2 eq) under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., methanol) to the flask to create a suspension.
-
Initiation: Begin stirring the mixture and add the aldehyde or ketone (1.1 eq).
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC. Causality Note: Heating provides the energy required for the condensation and subsequent cycloaddition. Anhydrous conditions are crucial to prevent hydrolysis of intermediates.
-
Monitoring: Spot the reaction mixture on a TLC plate against the starting materials. The formation of a new, typically more non-polar spot, indicates product formation. The reaction is complete when the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired spirooxindole product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
3.2. Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol determines the concentration at which a spiro compound inhibits the growth of cancer cells by 50% (IC₅₀).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test spiro compound, dissolved in DMSO to make a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microplates
-
Multichannel pipette and a microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro compound stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., cisplatin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator. Causality Note: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
Future Outlook
The ascent of spirocyclic compounds in drug discovery is far from over.[12][19] As synthetic methodologies become more sophisticated and the commercial availability of spirocyclic building blocks increases, chemists are better equipped than ever to explore this rich chemical space.[9][20] We anticipate a continued rise in the number of spiro-containing candidates entering clinical trials, particularly in areas like targeted protein degradation (PROTACs), where the rigid linkers can optimize the ternary complex formation.[9] The ability of spirocycles to solve long-standing challenges in potency, selectivity, and pharmacokinetics ensures they will remain a privileged and highly valuable scaffold in the medicinal chemist's toolbox for years to come.[1][7]
References
- Mei, J., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 603-625. [Link]
- Barakat, A., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals, 16(9), 1298. [Link]
- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 831-834. [Link]
- Mei, J., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. [Link]
- Gontijo, T. B., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713-1745. [Link]
- ResearchGate. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. [Link]
- Molvi, K., et al. (2016). Synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. Part I: A review. ChemInform, 47(30). [Link]
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
- Cressiot, B., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 121-132. [Link]
- Al-Ostath, A., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances, 14(25), 17897-17924. [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
- ResearchGate. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
- Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. [Link]
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1837-1854. [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
- Gontijo, T. B., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]
- ResearchGate. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
- Anticancer Research. (2018). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research, 38(10), 5649-5657. [Link]
- ResearchGate. (2023). Spiro compounds as a potent anticancer agent. [Link]
- Anticancer Research. (2018). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
- ResearchGate. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]
- Sygnature Discovery. (2017). Spirocycles in Drug Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. tandfonline.com [tandfonline.com]
- 9. drughunter.com [drughunter.com]
- 10. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 16. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-cancer Activity of Spiro[5.5]undecane Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Spiro[5.5]undecane Scaffolds in Oncology
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, represent a fascinating and promising class of molecules in medicinal chemistry.[1][2] Their rigid and complex structures offer novel pharmacophores that can interact with biological targets in ways that more traditional, planar molecules cannot. Among these, the Spiro[5.5]undecane framework is gaining attention as a privileged scaffold for the development of new anti-cancer agents.[3] Early research into various spiro compounds has revealed their potential to induce apoptosis and inhibit cancer cell proliferation across a range of human cancer cell lines, including colon, prostate, leukemia, and breast cancers.[4][5]
These application notes serve as a comprehensive guide for researchers investigating the anti-cancer properties of novel Spiro[5.5]undecane derivatives. We will delve into the foundational concepts of their cytotoxic activity, provide detailed, field-proven protocols for their evaluation, and discuss the mechanistic pathways they are believed to modulate. This document is designed to be a practical resource, blending established methodologies with the causal insights needed to design and execute robust preclinical studies.
Part 1: Foundational Insights into Anti-cancer Activity
The Cytotoxic Landscape of Spiro Compounds
A growing body of literature demonstrates the cytotoxic potential of various spiro-heterocyclic compounds against a panel of human cancer cell lines. While research is still emerging for the Spiro[5.5]undecane subclass specifically, the broader class of spiro compounds has shown promising activity. For instance, certain novel spiro-diketone derivatives have exhibited IC50 values comparable to or even exceeding those of standard chemotherapeutic drugs in cell lines for breast, colon, lung, and prostate cancers.
| Compound Class | Cancer Cell Lines Tested | Reported IC50 Range (µM) | Reference |
| Spiro-pyrrolopyridazines | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | 2.31 - 140 | [6] |
| Spiro[hydantoin-isoxazole] | MCF-7 (Breast), MDA-MB-231 (Breast) | Dose-dependent decrease in proliferation | [4] |
| Spiro Compound 1c | HCT116 (Colon), PC3 (Prostate), HL60 (Leukemia), SNB19 (Astrocytoma) | 49.72 - 101 | [5] |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Liver Adenocarcinoma | Statistically significant anti-cancer effect | [3] |
Mechanism of Action: A Focus on Apoptosis Induction
A predominant mechanism of action for many anti-cancer spiro compounds is the induction of apoptosis, or programmed cell death.[1][4][7] Apoptosis is a critical cellular process that, when dysregulated, can lead to uncontrolled cell proliferation and tumor formation. The intrinsic, or mitochondrial-mediated, pathway of apoptosis is a key target for many chemotherapeutic agents.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway, comprising both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.[8][9][10]
Several studies on spiro compounds have demonstrated their ability to modulate the expression of these key regulatory proteins, thereby pushing cancer cells towards an apoptotic fate.[4][11] This is often observed through an upregulation of Bax and a downregulation of Bcl-2. Furthermore, some spiro compounds have been shown to induce apoptosis through both p53-dependent and p53-independent pathways, which is significant as the p53 tumor suppressor gene is often mutated in human cancers.[4][11]
Caption: Proposed mechanism of apoptosis induction by Spiro[5.5]undecane compounds.
Part 2: Experimental Protocols for In Vitro Evaluation
The following protocols are foundational for the in vitro assessment of the anti-cancer activity of novel Spiro[5.5]undecane compounds.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell growth and is often the first step in screening for anti-cancer activity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
Spiro[5.5]undecane compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells in their exponential growth phase and determine cell density. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the Spiro[5.5]undecane compound in complete culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]
Rationale: This protocol provides a quantitative assessment of the compound's ability to induce apoptosis, confirming the mechanism of cell death.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the Spiro[5.5]undecane compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol: Western Blot Analysis of Bcl-2 and Bax Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Rationale: This protocol validates the involvement of the intrinsic apoptotic pathway by measuring the change in the Bax/Bcl-2 ratio.[8][9]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment with the Spiro[5.5]undecane compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
Caption: A logical workflow for the preclinical evaluation of Spiro[5.5]undecane compounds.
Part 3: In Vivo Evaluation and Future Directions
Protocol: Human Tumor Xenograft Model for Efficacy Testing
In vivo models are crucial for evaluating the therapeutic efficacy and potential toxicity of a drug candidate in a complex physiological system.[15][16] The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[17]
Rationale: This protocol provides a framework for assessing the anti-tumor activity of a Spiro[5.5]undecane compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line with demonstrated in vitro sensitivity
-
Matrigel (optional)
-
Spiro[5.5]undecane compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 10 x 10⁷ cells in sterile PBS or a PBS/Matrigel mixture) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Spiro[5.5]undecane compound and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Assessment: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the animals as an indicator of toxicity.[6]
-
Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a fixed duration. Euthanize the mice, excise the tumors, and measure their final weight.[16]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the findings.
Clinical Landscape and Future Perspectives
A thorough search of clinical trial databases did not yield any registered clinical trials for Spiro[5.5]undecane compounds for the treatment of cancer at the time of this writing. This suggests that this particular class of compounds is likely in the early to mid-preclinical stages of development.
The promising in vitro data for the broader class of spiro compounds, coupled with the unique structural features of the Spiro[5.5]undecane scaffold, underscores the need for further investigation. Future research should focus on:
-
Synthesis and screening of a broader library of Spiro[5.5]undecane derivatives to establish structure-activity relationships.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicological profiling to assess their drug-like properties.
-
Progression of lead compounds into in vivo efficacy studies to validate their therapeutic potential.
By systematically applying the protocols and principles outlined in these notes, the scientific community can continue to explore and unlock the full therapeutic potential of Spiro[5.5]undecane compounds in the fight against cancer.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). National Center for Biotechnology Information.
- Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). National Center for Biotechnology Information.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). National Center for Biotechnology Information.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information.
- Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
- Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate.
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. (2024). DergiPark.
- Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. (n.d.). ResearchGate.
- Western blotting for determination of Bax:Bcl-2 ratio and... (n.d.). ResearchGate.
- Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. (2016). PubMed.
- Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... (n.d.). ResearchGate.
- EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. (n.d.). DergiPark.
- Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). PubMed.
- Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines Context and Objective Experimental Procedures. (n.d.). ResearchGate.
- Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line. (2014). National Center for Biotechnology Information.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI.
- Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products. (n.d.). Bio-Rad.
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpbs.com [ijpbs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[5.5]undecan-2-one Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Spiro[5.5]undecan-2-one Derivatives in Drug Discovery
The this compound scaffold represents a versatile and privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the design of highly specific and potent enzyme inhibitors. This document serves as a comprehensive technical guide, offering in-depth application notes and detailed protocols for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical class. We will explore the synthesis, biochemical evaluation, and mechanism of action of this compound derivatives, with a focus on their application as inhibitors of key enzymatic targets implicated in a range of human diseases, including cancer and neurological disorders.
I. Synthesis of this compound Derivatives: A Modular Approach
The synthesis of spiro[5.5]undecane derivatives can be efficiently achieved through various synthetic strategies, with Michael addition reactions being a cornerstone of their construction.[1] Microwave-assisted organic synthesis has emerged as a particularly effective technique, significantly reducing reaction times and improving yields.[2]
A. General Protocol for Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative
This protocol provides a general method for the synthesis of a 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione derivative, a class of compounds with demonstrated anti-cancer activity.[2]
Materials:
-
Dimedone
-
Appropriately substituted (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one
-
Triethylamine
-
Dichloromethane
-
Microwave reactor
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a microwave-safe reaction vessel, combine dimedone (1.0 eq), the desired (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one (1.0 eq), and triethylamine (0.2 eq) in dichloromethane.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 100 W) and temperature (e.g., 80°C) for 15-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[5.5]undecane-1,5,9-trione derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
B. Synthesis of 1,4,9-Triazathis compound Derivatives as METTL3 Inhibitors
A notable example of this compound derivatives as potent enzyme inhibitors is the class of 1,4,9-triazaspiro[5.5]undecan-2-ones that target the methyltransferase-like 3 (METTL3) enzyme.[3][4][5] The synthesis of these compounds often involves a multi-step sequence.
Conceptual Synthetic Workflow:
Caption: A generalized workflow for the synthesis of complex this compound derivatives.
II. Enzymatic Inhibition Assays: Quantifying Inhibitor Potency
The evaluation of this compound derivatives as enzyme inhibitors requires robust and sensitive assay methodologies. The choice of assay depends on the specific enzyme target and can range from radioligand binding assays to sophisticated fluorescence-based techniques.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition
TR-FRET is a powerful technique for studying molecular interactions in a homogeneous format, making it ideal for high-throughput screening of enzyme inhibitors.[6][7] This protocol is adapted for the assessment of inhibitors against the METTL3 methyltransferase.[4][5]
Materials:
-
Recombinant METTL3/METTL14 complex
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Biotinylated RNA substrate
-
Europium-labeled anti-histidine antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
This compound derivative test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well, low-volume, black assay plates
-
TR-FRET-compatible microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the METTL3/METTL14 complex and the biotinylated RNA substrate to their optimal concentrations in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the METTL3/METTL14 enzyme complex. Initiate the enzymatic reaction by adding the SAM and biotinylated RNA substrate mixture.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and add the detection reagents: a mixture of the europium-labeled anti-histidine antibody and the streptavidin-conjugated acceptor fluorophore.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
TR-FRET Assay Principle:
Caption: Principle of a TR-FRET assay for enzyme inhibition.
B. EGFR Kinase Assay
Certain spiro derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A common method to assess this is a kinase activity assay.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a suitable peptide substrate, and the this compound test compound in a kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ADP produced.
C. GABA-A Receptor Binding Assay
Spiro[5.5]undecane-based compounds have also been identified as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[8] A radioligand binding assay is a standard method to evaluate the affinity of compounds for this receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain cortex).
-
Binding Reaction: In a reaction tube, incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]muscimol) and varying concentrations of the this compound test compound.
-
Incubation and Termination: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
III. Data Analysis and Interpretation
The primary output of an enzyme inhibition assay is typically the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A. IC50 Determination
Workflow for IC50 Calculation:
Caption: A typical workflow for determining the IC50 value from enzyme inhibition data.
Procedure using GraphPad Prism:
-
Enter the inhibitor concentrations in the X column and the corresponding enzyme activities (or % inhibition) in the Y columns.
-
From the analysis options, select "Nonlinear regression (curve fit)".
-
Choose the "Dose-response - Inhibition" and then "log(inhibitor) vs. response -- Variable slope (four parameters)" model.
-
The software will then calculate the IC50 value along with other parameters such as the Hill slope and the top and bottom plateaus of the curve.[9][10]
B. Mechanism of Action Studies
To further characterize the nature of the enzyme inhibition, mechanism of action (MOA) studies can be performed. These experiments typically involve measuring the enzyme kinetics at various substrate and inhibitor concentrations. The results can be visualized using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[11]
IV. Troubleshooting Common Issues in Enzyme Inhibition Assays
Table 1: Common Problems and Solutions in Enzyme Inhibition Assays
| Problem | Potential Cause | Suggested Solution |
| Low or no signal | Inactive enzyme | Use a fresh batch of enzyme and ensure proper storage conditions. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific enzyme. | |
| Degraded substrate or cofactors | Prepare fresh substrate and cofactor solutions. | |
| High background signal | Non-specific binding of detection reagents | Increase the concentration of blocking agents (e.g., BSA, Tween-20) in the assay buffer. |
| Autofluorescence of test compounds | For fluorescence-based assays, run a control with the compound alone to measure its intrinsic fluorescence. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and prepare master mixes for reagents. |
| Temperature fluctuations | Ensure all reagents and plates are at the same temperature before starting the assay. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer. |
For TR-FRET assays specifically, incorrect filter sets in the plate reader are a common cause of assay failure.[3]
V. Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of molecules for the development of novel enzyme inhibitors. Their unique structural features and synthetic tractability make them attractive candidates for targeting a wide range of enzymes implicated in human diseases. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, evaluate, and characterize these compounds. Future efforts in this field will likely focus on expanding the chemical diversity of spiro[5.5]undecane libraries, exploring new enzymatic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.
References
- Dolbois, A., et al. (2021). 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
- Chen, Z., et al. (2016). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron: Asymmetry, 27(13), 567-572. [Link]
- ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?
- Li, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports, 9(1), 1-11. [Link]
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
- Sørensen, M. D., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Properties. Journal of Medicinal Chemistry, 63(17), 9346–9361. [Link]
- PubChem. (n.d.). This compound.
- Chowdhury, R., et al. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 5(11), 1638-1644. [Link]
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- Kassack, M. U., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7263. [Link]
- DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
- El-Gamal, M. I., et al. (2013). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. Acta Poloniae Pharmaceutica, 70(4), 687-708. [Link]
- National Center for Biotechnology Information. (2021). 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors.
- BMG LABTECH. (n.d.). TR-FRET Measurements.
- Pfizer. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology.
- Sarges, R., et al. (1982). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(7), 855-861. [Link]
- Menard, R. H., et al. (1979). Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells. Journal of Steroid Biochemistry, 11(5-6), 1625-1631. [Link]
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Caflisch, A. (2021). 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 4. 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dcreport.org [dcreport.org]
- 7. Focus Areas / TR-FRET - 2BScientific [2bscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Reactions of Spiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the reactions of spiro[5.5]undecan-2-one with a variety of nucleophiles. This document moves beyond simple procedural lists to offer in-depth scientific rationale for experimental design, ensuring both technical accuracy and practical applicability in a research and development setting. The protocols described herein are designed to be self-validating, with an emphasis on understanding the stereochemical nuances inherent to this unique spirocyclic ketone.
Introduction: The this compound Scaffold
This compound is a fascinating bicyclic ketone featuring two six-membered rings connected by a single spiro-carbon atom.[1] This rigid, three-dimensional structure imparts distinct conformational properties and reactivity patterns compared to simple cyclohexanones. The ketone functionality at the 2-position serves as a primary site for chemical transformations, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.[2][3] Understanding the stereochemical outcomes of nucleophilic additions to this prochiral ketone is paramount for the stereocontrolled synthesis of novel chemical entities.
The inherent chirality of many spiro[5.5]undecane derivatives makes them attractive targets in medicinal chemistry. The spirocyclic core can provide a rigid framework to orient functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.
Stereochemical Considerations in Nucleophilic Additions
The facial selectivity of nucleophilic attack on the carbonyl group of this compound is a critical consideration. The two faces of the carbonyl are diastereotopic, and nucleophilic attack can occur from either the axial or equatorial direction relative to the plane of the cyclohexanone ring containing the carbonyl. This leads to the formation of two diastereomeric alcohol products.
The preferred trajectory of nucleophilic attack is influenced by a combination of steric and electronic factors, often rationalized by established principles such as the Felkin-Anh model for acyclic systems and further nuanced by the conformational constraints of the spirocyclic framework.[2] Generally, smaller, less sterically demanding nucleophiles tend to favor axial attack, leading to the equatorial alcohol, while bulkier nucleophiles often prefer equatorial attack to avoid steric hindrance, resulting in the axial alcohol.[4][5][6]
Diagram 1: General Nucleophilic Addition to this compound
Caption: General workflow for the nucleophilic addition to this compound.
I. Reduction of this compound with Hydride Reagents
The reduction of this compound to the corresponding spiro[5.5]undecan-2-ol is a fundamental transformation. The choice of hydride reagent can significantly influence the diastereoselectivity of the product.
Theoretical Background
Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. LiAlH₄ is a much more reactive reducing agent than NaBH₄.[7] For sterically hindered ketones, bulky hydride reagents like L-Selectride (lithium tri-sec-butylborohydride) can provide high levels of stereoselectivity, favoring attack from the less hindered face.[4][8]
In the context of this compound, axial attack of the hydride leads to the formation of the equatorial alcohol, while equatorial attack yields the axial alcohol. The conformational rigidity of the spirocyclic system will play a significant role in dictating the accessible trajectories for the incoming nucleophile.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol provides a general method for the reduction of this compound using the mild reducing agent, sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro[5.5]undecan-2-ol.
-
The product can be purified by flash column chromatography on silica gel.
Data Summary: Expected Diastereoselectivity of Hydride Reductions
| Hydride Reagent | Expected Major Product | Rationale |
| Sodium Borohydride (NaBH₄) | Equatorial Alcohol | Small nucleophile, favors axial attack. |
| Lithium Aluminum Hydride (LiAlH₄) | Equatorial Alcohol | Small, highly reactive nucleophile, favors axial attack. |
| L-Selectride® | Axial Alcohol | Bulky nucleophile, favors equatorial attack to minimize steric interactions.[4][8] |
II. Grignard Reaction with this compound
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups at the carbonyl carbon.[9][10][11]
Causality in Stereoselection
The stereochemical outcome of the Grignard reaction with this compound is highly dependent on the steric bulk of the Grignard reagent.[2] Smaller Grignard reagents, such as methylmagnesium bromide, are expected to behave similarly to small hydride reagents and favor axial attack.[5] Conversely, bulkier reagents like tert-butylmagnesium chloride will likely favor the less sterically encumbered equatorial approach.[2]
Diagram 2: Grignard Reaction Workflow
Caption: Stepwise process of the Grignard reaction with a ketone.
Experimental Protocol: Reaction with Methylmagnesium Bromide
This protocol outlines the addition of methylmagnesium bromide to this compound.
Materials:
-
This compound
-
Methylmagnesium bromide solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, dropping funnel, and inert gas (e.g., Argon or Nitrogen) setup
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by flash column chromatography.
III. Wittig Reaction of this compound
The Wittig reaction provides a reliable method for the conversion of ketones to alkenes, offering excellent control over the position of the newly formed double bond.[12][13][14]
Mechanistic Rationale
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[15][16] The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction. For non-stabilized ylides, such as methylenetriphenylphosphorane, the reaction is generally irreversible and provides the corresponding alkene in good yield.
Experimental Protocol: Methylenation using Methylenetriphenylphosphorane
This protocol describes the conversion of this compound to 2-methylenespiro[5.5]undecane.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Ylide
-
In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add potassium tert-butoxide (1.05 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange or yellow color indicates the generation of the ylide.
Part B: Wittig Reaction
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution from Part A to the ketone solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.
IV. Other Nucleophilic Additions
Cyanohydrin Formation
The addition of cyanide to this compound, typically from a source like trimethylsilyl cyanide (TMSCN) or by generating HCN in situ from KCN and an acid, yields a cyanohydrin. This reaction is synthetically valuable as the nitrile group can be further transformed into amines or carboxylic acids.[7] The reaction is typically base-catalyzed, with the cyanide ion acting as the nucleophile.
Diagram 3: Cyanohydrin Formation
Caption: Mechanism of cyanohydrin formation from a ketone.
Reformatsky Reaction
The Reformatsky reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc dust, to the ketone.[8] This reaction produces a β-hydroxy ester. The zinc enolate is less basic than a Grignard reagent, which allows for better functional group tolerance.[2][5]
Conclusion
This compound is a versatile substrate for a range of nucleophilic addition reactions. The stereochemical outcome of these reactions is a key consideration and can often be predicted and controlled by the judicious choice of nucleophile and reaction conditions. The protocols provided in these application notes serve as a robust starting point for the synthesis and derivatization of this important spirocyclic scaffold, enabling further exploration in the fields of medicinal chemistry and materials science.
References
- Ashby, E. C.; Laemmle, J. T. Stereochemistry of Grignard and Other Organometallic Compound Additions to Ketones. Chemical Reviews, 1975, 75 (4), 521–546. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- Wikipedia.
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
- Chemistry LibreTexts. 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]
- Krapcho, A. P. Spiro[5.5]undecane-1,7-dione. Organic Syntheses, 1977, 57, 89. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Axial or equatorial attack is possible on a cyclohexanone. [Link]
- David, M.; Dhimane, H.; Vanucci-Bacqué, C.; Lhommet, G. Diastereoselective Synthesis of 1-Aza-spiro[5.5]undecane Skeleton. Tetrahedron Letters, 2001, 42(12), 2269-2271. [Link]
- ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. [Link]
- Reddit. Axial and equatorial attack on cyclohexanone preference. [Link]
- YouTube.
- Chemistry LibreTexts. 19.
- Organic Chemistry Portal.
- Chapter 1: Enolate Alkyl
- ResearchGate. Synthesis and stereochemistry of new spiro 5.
- National Institutes of Health. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
- ResearchGate. Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. [Link]
- PubMed. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]
- DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. [Link]
- ResearchGate. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leah4sci.com [leah4sci.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Note: Derivatization of Spiro[5.5]undecan-2-one for Biological Screening
Introduction: The Spiro[5.5]undecane Scaffold in Medicinal Chemistry
Spirocyclic systems, defined by two rings sharing a single carbon atom, are increasingly recognized as privileged scaffolds in modern drug discovery.[1][2][3] Unlike their planar aromatic counterparts, spirocycles enforce a rigid, three-dimensional (3D) geometry.[4][5] This structural feature can enhance binding affinity and selectivity for biological targets by presenting functional groups in precise spatial orientations, thereby improving interactions with complex protein binding sites.[6][7] The spiro[5.5]undecane framework, in particular, offers a robust and synthetically accessible core. Its inherent 3D nature can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are critical parameters in drug development.[4][6]
The ketone at the C2 position of spiro[5.5]undecan-2-one is a versatile synthetic handle. It serves as an ideal anchor point for a variety of chemical transformations, enabling the generation of a diverse library of derivatives. This application note provides detailed protocols for three key derivatization strategies—reductive amination, Horner-Wadsworth-Emmons olefination, and aldol condensation—to create a focused compound library. Furthermore, it outlines a subsequent biological screening cascade, beginning with a primary cell viability assay to identify initial hits for further investigation.
Synthetic Derivatization Strategies
The C2-ketone of the spiro[5.5]undecane core is the focal point for derivatization. Its reactivity allows for the introduction of diverse functionalities through reliable C-N and C-C bond-forming reactions. The steric hindrance around the ketone is moderate, allowing for reactions that might be challenging on more congested centers.
Strategy 1: C-N Bond Formation via Reductive Amination
Reductive amination is one of the most robust and widely used methods for synthesizing amines from ketones.[8][9] It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. For sterically accessible cyclic ketones like this compound, sodium triacetoxyborohydride (STAB) is an exceptionally mild and effective reducing agent, tolerating a wide range of functional groups.[9][10] This method is ideal for library synthesis due to the vast commercial availability of primary and secondary amines, allowing for extensive exploration of the chemical space around the spirocyclic core.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.2 eq).
-
Imine Formation: If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 1 hour to facilitate imine/iminium formation. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate this step.[9]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Ketone | 1.0 eq | This compound |
| Amine | 1.2 eq | Slight excess ensures complete conversion of the ketone. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Mild, selective reagent for iminium reduction; tolerates many functional groups.[9][10] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for STAB reductions, promoting efficient reaction.[9] |
| Temperature | Room Temperature | Sufficient for most amine/ketone combinations with this scaffold. |
| Duration | 12-24 hours | Reaction time may vary based on the steric bulk and nucleophilicity of the amine. |
Strategy 2: C-C Bond Formation via Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for creating alkenes from ketones, especially when stabilized phosphonate ylides are used.[11][12] The HWE reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene.[12][13] The water-soluble phosphate byproduct is also more easily removed during work-up compared to the triphenylphosphine oxide from a Wittig reaction.[14] This reaction allows for the introduction of an exocyclic double bond, which can be further functionalized or used to present substituents in a rigid, defined orientation away from the core.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 1 hour, during which time hydrogen gas evolution will cease and the solution will become clear or slightly hazy.
-
Ketone Addition: Re-cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting ketone by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of water.
-
Extraction: Dilute the mixture with diethyl ether and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil or solid by flash column chromatography.
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Ketone | 1.0 eq | This compound |
| Phosphonate Ester | 1.1 eq | Slight excess to drive the reaction to completion. |
| Base | Sodium Hydride (NaH, 1.2 eq) | Strong, non-nucleophilic base suitable for deprotonating stabilized phosphonates. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Common aprotic solvent for HWE reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; reaction proceeds well at RT. |
| Duration | 4-12 hours | Completion time depends on the reactivity of the phosphonate ylide. |
Strategy 3: α-Functionalization via Aldol Condensation
The aldol condensation is a powerful C-C bond-forming reaction that creates a β-hydroxy ketone, which can subsequently be dehydrated to form an α,β-unsaturated ketone.[15][16] This reaction introduces functionality at the α-carbon (C3) of the this compound scaffold. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the regioselective formation of the kinetic enolate at the less-substituted α-carbon, which can then react with an aldehyde electrophile.[17]
Experimental Protocol: Aldol Condensation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq) solution dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add the desired aldehyde (1.0 eq) dropwise as a solution in anhydrous THF. Stir at -78 °C for 2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC, quenching small aliquots in saturated ammonium chloride (NH₄Cl) before spotting.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude β-hydroxy ketone product by flash column chromatography.
-
(Optional) Dehydration: To form the α,β-unsaturated product, the crude aldol adduct can be dissolved in a solvent like benzene or toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) and heated to reflux with a Dean-Stark trap to remove water.
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Ketone | 1.0 eq | This compound |
| Aldehyde | 1.0 eq | Stoichiometric amount to prevent side reactions. |
| Base | Lithium Diisopropylamide (LDA, 1.1 eq) | Strong, sterically hindered base for kinetic enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for low-temperature enolate chemistry. |
| Temperature | -78 °C | Low temperature is critical for kinetic control and to prevent side reactions. |
| Duration | 3-4 hours | Typically sufficient for enolate formation and aldehyde addition at low temp. |
Workflow Visualization
The derivatization strategies can be visualized as a synthetic tree, starting from the central this compound scaffold.
Caption: Synthetic pathways for the derivatization of this compound.
Biological Screening Cascade
Once a library of derivatives is synthesized and characterized (confirming structure and purity >95% by LC-MS and NMR), a tiered screening approach is employed to identify compounds with biological activity.
Primary Screen: Cell Viability (MTT Assay)
The initial screen aims to broadly assess the cytotoxic or cytostatic potential of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process driven by mitochondrial dehydrogenases.[19] The amount of formazan produced is proportional to the number of viable cells.[20]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[20][21]
-
Compound Treatment: Prepare stock solutions of the synthesized spiro-derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the final desired concentration (e.g., 10 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compound. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18][19]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[19][20] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
Screening Logic and Hit Progression
Compounds that demonstrate significant activity in the primary screen (e.g., >50% reduction in cell viability at 10 µM) are designated as "hits." These hits then proceed through a validation and characterization cascade.
Caption: Tiered approach for biological screening and hit validation.
Conclusion
The this compound scaffold represents a valuable starting point for the generation of structurally diverse and novel chemical entities for biological screening. The synthetic protocols detailed in this application note—reductive amination, HWE olefination, and aldol condensation—provide reliable and versatile methods for derivatizing the C2-ketone core. The subsequent screening cascade, initiated with a robust cell viability assay, establishes a clear and efficient path from synthesis to hit identification. This integrated approach enables the systematic exploration of the chemical and biological potential of spiro[5.5]undecane derivatives, paving the way for the discovery of new therapeutic agents.
References
- Flegel, J., & Reibarkh, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- Rojas-León, C., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- Singh, U. P., & Gahtori, P. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
- Flegel, J., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Varela, M. T., et al. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. [Link]
- (2013). Cell Viability Assays.
- (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Singh, V., & Sahu, P. K. (n.d.). Biologically active natural spirocyclic compounds.
- Deprez-Poulain, R., & Deprez, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
- (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- (n.d.). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- (n.d.). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
- Iarovenko, V. N., & Zavarzin, I. V. (2020). Spirocyclic Motifs in Natural Products.
- (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry. [Link]
- Kumar, V., et al. (2024). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online. [Link]
- Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
- (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
- (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Professor Dave Explains. (2023). Horner-Wadsworth-Emmons reaction. YouTube. [Link]
- (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- (n.d.). MTT Analysis Protocol.
- Dake, G. R., & Dranow, D. M. (2000). A Solution to the Cyclic Aldol Problem.
- (n.d.). Horner-Wadsworth-Emmons reaction. SlideShare. [Link]
- Wang, Y., et al. (2009).
- (n.d.). Wittig Reaction - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]
- (n.d.). Wittig reaction. Wikipedia. [Link]
- (2023).
- Wang, Y., et al. (2009).
- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
- (n.d.). 23.4 Using Aldol Reactions in Synthesis.
- Witschard, G., & Griffin, C. E. (1963). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives.
- (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
- Dolbois, A., et al. (2021). 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. sioc.cas.cn [sioc.cas.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocols: Asymmetric Synthesis of Chiral Spiro[5.5]undecan-2-ones
Audience: Researchers, scientists, and drug development professionals.
Abstract: The spiro[5.5]undecane framework is a privileged scaffold found in numerous natural products and pharmacologically active molecules. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for modulating biological activity and exploring chemical space.[1][2] The asymmetric synthesis of these spirocycles, particularly functionalized variants like spiro[5.5]undecan-2-ones, presents a significant challenge due to the difficulty in controlling the stereochemistry of the quaternary spirocenter. This document provides an in-depth guide to modern organocatalytic strategies for the enantioselective synthesis of this important structural motif, focusing on the underlying principles, detailed experimental protocols, and practical insights for optimization.
Introduction: The Significance of the Chiral Spiro[5.5]undecane Core
Spirocyclic systems, characterized by a single atom shared between two rings, are increasingly recognized for their therapeutic potential. Their inherent three-dimensionality allows them to present substituents in well-defined spatial orientations, often leading to enhanced binding affinity and selectivity for biological targets compared to their flatter aromatic counterparts.[2] The spiro[5.5]undecane core, consisting of two fused cyclohexane rings, is a key structural motif in natural products with potent biological activities.
The primary challenge in synthesizing these molecules lies in the enantioselective construction of the spirocyclic core.[3] Traditional methods often result in racemic mixtures, requiring cumbersome chiral resolution steps. Modern asymmetric catalysis offers a more elegant and efficient solution, enabling the direct formation of enantioenriched spirocycles in a single step. This guide will focus on the organocatalytic intramolecular Michael addition, a powerful and versatile strategy for achieving this transformation with high stereocontrol.
Strategic Overview: The Organocatalytic Approach
Among the various strategies developed for asymmetric spirocyclization, organocatalysis has emerged as a particularly robust and environmentally benign tool.[3][4] Unlike metal-based catalysts, organocatalysts are typically less sensitive to air and moisture, more readily available, and often derived from natural sources like cinchona alkaloids or amino acids.
The core strategy involves the cyclization of a carefully designed linear precursor containing both a nucleophilic moiety (a ketone, which can be converted to an enamine or enolate) and an electrophilic acceptor (an α,β-unsaturated system). A chiral organocatalyst, typically a secondary amine, facilitates the intramolecular Michael addition in a stereocontrolled manner.
Workflow for Asymmetric Organocatalytic Spirocyclization
The overall process can be visualized as a three-stage workflow, from precursor design to the final, purified chiral product.
Caption: General workflow for the asymmetric synthesis of spiro[5.5]undecan-2-ones.
Mechanistic Insights: Enamine Catalysis in Action
The success of this asymmetric transformation hinges on the formation of a transient chiral enamine intermediate. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with the ketone of the linear precursor to form this key intermediate. The chirality of the catalyst effectively shields one face of the enamine, directing the intramolecular attack on the Michael acceptor from the less sterically hindered face.
Caption: Simplified catalytic cycle for enamine-mediated intramolecular Michael addition.
An acid co-catalyst is often essential for this process. Its role is multifaceted: it facilitates the formation of the initial iminium ion (precursor to the enamine), and it activates the Michael acceptor by protonation, lowering the LUMO energy and accelerating the cyclization step.[5]
Protocol: Asymmetric Synthesis of a Model this compound
This protocol describes a representative procedure for the asymmetric synthesis of a chiral spiro[5.5]undecane derivative using a diarylprolinol silyl ether catalyst.
Materials and Reagents
-
Precursor: (E)-7-(2-oxocyclohexyl)hept-2-enal
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Co-catalyst: Benzoic acid
-
Solvent: Toluene, anhydrous
-
Workup: Saturated aqueous NH₄Cl solution, brine, anhydrous MgSO₄
-
Purification: Silica gel, Hexanes/Ethyl Acetate solvent system
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the linear precursor (1.0 mmol, 1.0 eq), the chiral amine catalyst (0.1 mmol, 10 mol%), and the benzoic acid co-catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe. Scientist's Note: Toluene is often the solvent of choice as its non-polar nature can enhance the stereoselectivity by promoting a more organized transition state.
-
Reaction Execution: Stir the resulting solution at room temperature (approx. 25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure chiral this compound.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Optimization and Scope
The development of a robust protocol requires systematic optimization. The following table illustrates typical results from an optimization study.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | None | Toluene | 25 | 48 | 45 | 75 |
| 2 | 10 | Benzoic Acid | Toluene | 25 | 36 | 92 | 95 |
| 3 | 10 | TFA | Toluene | 25 | 24 | 88 | 91 |
| 4 | 10 | Benzoic Acid | CH₂Cl₂ | 25 | 48 | 75 | 89 |
| 5 | 10 | Benzoic Acid | Toluene | 0 | 72 | 85 | 97 |
| 6 | 5 | Benzoic Acid | Toluene | 0 | 72 | 81 | 96 |
Expertise Insight: The data clearly show the crucial role of the benzoic acid co-catalyst (Entry 2 vs. 1). While a stronger acid like trifluoroacetic acid (TFA) can accelerate the reaction, it may slightly erode enantioselectivity (Entry 3). Lowering the temperature (Entry 5) often provides the highest enantiomeric excess at the cost of a longer reaction time, a common trade-off in asymmetric catalysis.
Alternative Strategies: A Comparative Overview
While organocatalysis is a powerful tool, other methods like chiral auxiliary-mediated synthesis also provide reliable access to these structures.[6][7]
Caption: Comparison of organocatalytic and chiral auxiliary-based approaches.
The use of a chiral auxiliary, such as an Evans oxazolidinone, involves covalently attaching the chiral directing group to the precursor.[6][7] The intramolecular cyclization then proceeds with high diastereoselectivity. While this method is often highly reliable and predictable, it is less atom-economical as it requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its installation and removal.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral spiro[5.5]undecan-2-ones has seen significant advancement through the advent of organocatalysis. The intramolecular Michael addition, facilitated by chiral secondary amine catalysts, stands out as a highly effective and practical method for constructing the spirocyclic core with excellent enantioselectivity. The protocols and insights provided herein serve as a guide for researchers aiming to synthesize these valuable compounds for applications in drug discovery and materials science.
Future efforts will likely focus on developing even more active catalysts that can operate at lower loadings and ambient temperatures, expanding the substrate scope to more complex and functionalized precursors, and applying these methodologies to the total synthesis of complex natural products.
References
- Su, L., Gao, S., & Liu, J. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
- Tanaka, Y., et al. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition, 54(51), 15497-500. [Link]
- Li, W., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 356–361. [Link]
- Su, L., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
- Su, L., et al. (2025). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition.
- Gschwend, B., et al. (2013). Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. Chemistry, 19(27), 8994-9003. [Link]
- Chen, J., et al. (2016). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron, 72(34), 5248-5254. [Link]
- Wang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(7), 3164. [Link]
- Zhu, J., Quirion, J. C., & Husson, H. P. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 56(12), 3941-3947. [Link]
- Enders, D., et al. (2006). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Zhu, J., Quirion, J. C., & Husson, H. P. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 56(12), 3941-3947. [Link]
- Various Authors. (2023). Asymmetric cascade aza-Michael/Michael addition for the synthesis of spiro-fused polycyclic scaffolds.
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
- Pesciaioli, F., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(13), 5437-5465. [Link]
- Fülöp, F., et al. (2004). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
- Padwa, A., et al. (2003). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 68(1), 21-31. [Link]
- Yakut, M., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. [Link]
- University of Windsor. Asymmetric Synthesis. [Link]
- Kumar, V., & Chimni, S. S. (2013). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 9, 2148–2193. [Link]
- Wang, C., et al. (2020). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers, 7(1), 107-136. [Link]
- Alonso, F. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2085. [Link]
- Ghorai, M. K., et al. (2024). Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds.
- de Souza, M. V. N., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Wang, C., et al. (2020). Recent Advances in Organocatalytic Asymmetric Multicomponent Cascade Reactions for Enantioselective Synthesis of Spirooxindoles.
- Ghorai, M. K., et al. (2024). Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds. Organic Letters, 26(41), 8780-8785. [Link]
- Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Spiro[5.5]undecan-2-one: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the large-scale synthesis of Spiro[5.5]undecan-2-one, a valuable intermediate in the synthesis of various natural products and biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a robust and scalable methodology.
Introduction
This compound is a spirocyclic ketone with a unique three-dimensional structure that has garnered significant interest in medicinal chemistry and materials science. Its rigid framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance.
The most reliable and widely adopted method for the synthesis of this compound is the Robinson annulation. This powerful reaction, discovered by Sir Robert Robinson in 1935, involves a tandem Michael addition and intramolecular aldol condensation to construct a six-membered ring onto a ketone.[1] In the context of this compound synthesis, cyclohexanone reacts with methyl vinyl ketone (MVK) to form the desired spirocyclic product.[2]
This guide will elucidate the intricacies of performing this reaction on a large scale, addressing critical parameters, potential challenges, and safety considerations to ensure a successful and efficient synthesis campaign.
Reaction Mechanism: The Robinson Annulation
The Robinson annulation is a classic example of a tandem reaction, where two distinct transformations occur in a single pot.[3] The overall process can be broken down into two key steps:
-
Michael Addition: The reaction is initiated by the deprotonation of cyclohexanone with a base to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to the electrophilic β-carbon of methyl vinyl ketone, an α,β-unsaturated ketone. This step results in the formation of a 1,5-diketone intermediate.[4]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the influence of the base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the ketone's α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated spirocyclic ketone, this compound.[5]
Caption: The Robinson annulation pathway for this compound synthesis.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-liter scale synthesis and emphasizes safety and process control.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |
| Cyclohexanone | 98.14 | 1.0 | Reagent grade, freshly distilled if necessary. |
| Methyl Vinyl Ketone (MVK) | 70.09 | 1.1 | Caution: Highly toxic and flammable. Use freshly distilled.[6] |
| Sodium Methoxide (NaOMe) | 54.02 | 1.1 | Can be used as a solid or a solution in methanol. |
| Methanol (MeOH) | 32.04 | - | Anhydrous, as solvent. |
| Toluene | 92.14 | - | For workup and extraction. |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying. |
Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a temperature probe, a dropping funnel, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen). Ensure the system is thoroughly dried and purged with nitrogen.
-
Enolate Formation: Charge the reactor with cyclohexanone (1.0 equiv) and anhydrous methanol. Begin stirring and cool the mixture to 10-15°C using an appropriate cooling bath. Slowly add a solution of sodium methoxide (1.1 equiv) in methanol via the dropping funnel, maintaining the internal temperature below 25°C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the cyclohexanone enolate.
-
Michael Addition: Cool the reaction mixture back to 10-15°C. Slowly add freshly distilled methyl vinyl ketone (1.1 equiv) via the dropping funnel at a rate that maintains the internal temperature below 25°C. MVK is highly reactive and prone to polymerization, so slow addition is crucial.[6] After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the Michael addition by a suitable analytical technique (e.g., GC-MS or TLC).
-
Aldol Condensation and Dehydration: Once the Michael addition is complete, slowly heat the reaction mixture to reflux (approximately 65-70°C for methanol). Maintain the reflux for 4-6 hours. The intramolecular aldol condensation and subsequent dehydration occur during this step. Monitor the formation of the product and the disappearance of the 1,5-diketone intermediate.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral to pH paper. Transfer the mixture to a separatory funnel and add toluene. Separate the organic layer. Extract the aqueous layer twice more with toluene. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically a dark oil containing the desired this compound along with some polymeric byproducts and unreacted starting materials. For large-scale purification, fractional vacuum distillation is the most effective method.
-
Fractional Vacuum Distillation: Assemble a fractional distillation apparatus suitable for vacuum operation. The crude oil is carefully heated under reduced pressure. The desired product, this compound, will distill at a specific boiling point under a given pressure. Collect the fraction corresponding to the pure product. The typical boiling point is in the range of 138-141 °C at 12 Torr.[7]
Safety and Handling
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Methyl Vinyl Ketone (MVK): Highly Toxic and Flammable. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Work with MVK must be conducted in a certified fume hood with appropriate PPE, including respiratory protection.[6] Due to its high reactivity and tendency to polymerize, it should be freshly distilled before use and stored at low temperatures.
Sodium Methoxide: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a dry environment.
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Polymerization of MVK. | Use freshly distilled MVK and add it slowly to the reaction mixture at a low temperature. |
| Incomplete reaction. | Ensure sufficient reaction time and temperature for both the Michael addition and aldol condensation steps. Monitor the reaction progress. | |
| Formation of Byproducts | Double Michael addition. | Use a slight excess of cyclohexanone and ensure slow addition of MVK. |
| Dark-colored crude product | Polymerization and side reactions. | This is common. Purification by fractional vacuum distillation is usually effective. |
Conclusion
The Robinson annulation provides a robust and scalable route for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the addition rate and temperature during the Michael addition, and by employing fractional vacuum distillation for purification, high yields of the pure product can be achieved on a large scale. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis. This detailed guide provides a solid foundation for the successful and safe production of this important spirocyclic intermediate.
References
- Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism.
- Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone.
- ResearchGate. (2025). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process.
- Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut.
- Wikipedia. (n.d.). Robinson annulation.
- Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.
- Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
- DergiPark. (n.d.). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- ResearchGate. (2021). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- ResearchGate. (n.d.). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chemistwizards.com [chemistwizards.com]
- 3. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
The Spiro[5.5]undecan-2-one Motif: A Cornerstone in Natural Product Synthesis
Introduction: The Architectural Significance of Spiro[5.5]undecane in Natural Products
The spiro[5.5]undecane framework, a unique bicyclic system characterized by two six-membered rings sharing a single carbon atom, is a recurring and vital structural motif in a diverse array of natural products.[1] This architectural feature imparts a distinct three-dimensional topology to molecules, which is often crucial for their biological activity. Found in phytochemicals, alkaloids, and terpenoids, the spiro[5.5]undecane core presents a significant synthetic challenge due to the sterically congested quaternary spirocenter.[2] This guide provides an in-depth exploration of the application of spiro[5.5]undecan-2-one and its derivatives in the total synthesis of complex natural products, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. The methodologies discussed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Case Study 1: The Chamigrene Family - Total Synthesis of (±)-Laurencenone C
The chamigrenes are a large family of sesquiterpenoids, many of which are halogenated and exhibit diverse biological activities.[1] A key member of this family, laurencenone C, possesses the characteristic spiro[5.5]undecane core. The total synthesis of (±)-laurencenone C, as accomplished by Zhu et al., provides an excellent example of a strategic approach to constructing this challenging spirocyclic system.[1] The synthesis hinges on a crucial base-catalyzed intramolecular aldol condensation to forge the spiro[5.5]undecane framework.
Synthetic Strategy Overview
The retrosynthetic analysis of laurencenone C reveals a pathway that disconnects the spirocycle at the C-1/C-10 bond, leading back to a dicarbonyl precursor. This precursor can be assembled through a series of reactions, including a key Diels-Alder reaction to construct one of the six-membered rings.
Caption: Retrosynthetic analysis of Laurencenone C.
Experimental Protocol: Key Spirocycle Formation via Intramolecular Aldol Condensation
This protocol details the pivotal intramolecular aldol condensation step that forms the this compound core of laurencenone C.
Materials:
-
Dicarbonyl precursor
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A solution of the dicarbonyl precursor (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon.
-
Base Addition: A solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol is added dropwise to the stirred solution of the dicarbonyl precursor at 0 °C. The choice of a bulky base like t-BuOK is crucial to favor the desired intramolecular cyclization over potential intermolecular side reactions. The use of t-BuOH as a co-solvent ensures the solubility of the base and facilitates the reaction.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the this compound intermediate.
Mechanistic Insight: The Aldol Cyclization
The intramolecular aldol condensation proceeds via the formation of an enolate from one of the ketone moieties, which then attacks the carbonyl carbon of the other ketone. The subsequent dehydration of the resulting aldol adduct under basic conditions yields the α,β-unsaturated ketone of the spiro[5.5]undecane core.
Caption: Key steps in the aldol cyclization.
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | **IR (film) νₘₐₓ (cm⁻¹) ** | MS (EI) m/z |
| Dicarbonyl Precursor | Characteristic signals for alkyl protons and two carbonyl groups. | Resonances corresponding to two ketone carbonyls (~210 ppm). | Strong C=O stretching around 1715 cm⁻¹. | Molecular ion peak corresponding to the precursor. |
| This compound Intermediate | Disappearance of one set of α-protons, appearance of vinyl proton signals. | Signals for α,β-unsaturated ketone (~199, 125, 160 ppm), spiro carbon signal. | Shift of C=O stretch to ~1675 cm⁻¹ (conjugated). | Molecular ion peak corresponding to the cyclized product. |
Case Study 2: The Vetispirane Family - A Tandem Michael-Aldol Approach to (±)-β-Vetivone
β-Vetivone is a sesquiterpenoid belonging to the vetispirane class, characterized by a spiro[4.5]decane skeleton. However, early synthetic strategies often involved the construction of a spiro[5.5]undecane intermediate. The synthesis of (±)-β-vetivone by Hutchins et al. showcases an elegant and efficient tandem Michael-aldol condensation (Robinson annulation) to construct the spirocyclic core.[1]
Synthetic Strategy Overview
The key to this synthesis is a one-pot reaction that combines a Michael addition with an intramolecular aldol condensation. This powerful sequence rapidly builds the complexity of the target molecule from relatively simple starting materials.
Caption: Retrosynthesis of β-Vetivone via a spiro intermediate.
Experimental Protocol: Tandem Michael-Aldol Reaction (Robinson Annulation)
This protocol outlines the construction of the spiro[5.5]undecane core en route to β-vetivone.
Materials:
-
Substituted cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation: A solution of the substituted cyclohexanone (1.0 equivalent) in absolute ethanol is prepared in a round-bottom flask under an inert atmosphere. Sodium ethoxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to ensure complete formation of the enolate. The choice of a strong, non-nucleophilic base like NaOEt is critical for efficient enolate generation without competing side reactions.
-
Michael Addition: The reaction mixture is cooled to 0 °C, and freshly distilled methyl vinyl ketone (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux for 6 hours to promote the intramolecular aldol condensation and subsequent dehydration. The progress of the annulation is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro[5.5]undecenone product.
Mechanistic Insight: The Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that proceeds in two distinct stages within a single pot.[3]
-
Michael Addition: The enolate of the cyclohexanone derivative acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (MVK) in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, an enolate is formed from the newly introduced ketone chain, which then attacks the original cyclohexanone carbonyl. This intramolecular cyclization forms a six-membered ring. Subsequent dehydration of the aldol adduct leads to the thermodynamically stable α,β-unsaturated ketone.[3]
Caption: The sequential steps of the Robinson Annulation.
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | **IR (film) νₘₐₓ (cm⁻¹) ** | MS (EI) m/z |
| 1,5-Diketone Intermediate | Complex aliphatic region, signals for two distinct carbonyl environments. | Two ketone carbonyl signals (~210 ppm), spiro carbon signal. | Two distinct C=O stretching frequencies around 1715 cm⁻¹. | Molecular ion peak corresponding to the diketone. |
| Spiro[5.5]undecenone Product | Appearance of a vinyl proton signal, characteristic shifts for α and β protons to the carbonyl. | Signals for α,β-unsaturated ketone (~199, 124, 165 ppm), disappearance of one ketone signal. | C=O stretch shifts to ~1670 cm⁻¹ (conjugated), C=C stretch around 1620 cm⁻¹. | Molecular ion peak of the annulated product. |
Conclusion and Future Perspectives
The this compound moiety serves as a versatile and powerful building block in the synthesis of a wide range of biologically active natural products. The case studies of laurencenone C and β-vetivone highlight two of the most effective strategies for the construction of this spirocyclic system: the intramolecular aldol condensation and the tandem Michael-aldol reaction (Robinson annulation). A thorough understanding of the underlying mechanisms and the rationale behind the choice of reaction conditions is paramount for the successful application of these methods. Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of spiro[5.5]undecane derivatives, enabling the synthesis of even more complex and medicinally relevant natural products.
References
- Smith, L. K., & Coulthard, G. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(38), 9926-9949. [Link]
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
- Wikipedia. (2023, December 27).
- Hutchins, R. O., et al. (1984). An Efficient Approach to Spirosesquiterpenes. Synthesis of (±)β-Vetivone.
- Khan Academy. (n.d.). Aldol reaction. [Link]
- Master Organic Chemistry. (2018, December 10).
- Chemistry LibreTexts. (2021, August 16).
Sources
- 1. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Spiro[5.5]undecan-2-one
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of Spiro[5.5]undecan-2-one in your laboratory syntheses.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Product Yield
Question: My synthesis of this compound via the Robinson annulation of cyclohexanone and methyl vinyl ketone (MVK) is resulting in a significantly lower yield than anticipated. What are the primary factors I should investigate?
Answer: Low yields in this Robinson annulation are a frequent challenge. A systematic review of your experimental parameters is the most effective approach.[1][2]
Potential Causes & Recommended Solutions:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially in the presence of a base.[3]
-
Solution: Always use freshly distilled MVK for your reaction. To maintain a low concentration and minimize polymerization, add the MVK slowly to the reaction mixture. In some cases, in situ generation of MVK from a precursor, such as a Mannich base, can be an effective strategy.[3]
-
-
Incomplete Reaction: Either the initial Michael addition or the subsequent intramolecular aldol condensation may not have proceeded to completion.[3]
-
Solution: Monitor the reaction's progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure efficient stirring throughout the reaction. If the reaction stalls, consider cautiously increasing the reaction time or temperature while closely monitoring for the formation of side products.[3]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts or leave starting materials unreacted.[3]
-
Solution: Double-check all measurements of reactants and reagents for accuracy.
-
-
Purity of Starting Materials: Impurities in the initial cyclohexanone or other reagents can introduce side reactions or inhibit the desired reaction pathway.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS and purify them if necessary.[1]
-
Issue 2: Presence of a Higher Molecular Weight Impurity
Question: My final product analysis shows a significant impurity with a higher molecular weight than this compound. What is the likely identity of this byproduct and how can I prevent its formation?
Answer: The most probable cause is the double alkylation of cyclohexanone.
Potential Cause & Recommended Solutions:
-
Double Alkylation of Cyclohexanone: The cyclohexanone enolate can react with a second molecule of MVK after the initial Michael addition.[3]
-
Solution: To favor the mono-alkylation product, use a slight excess of cyclohexanone relative to MVK. Additionally, the slow addition of MVK to the reaction mixture is crucial.[3]
-
Issue 3: Product Decomposition During Purification
Question: I'm observing product loss or the appearance of new impurities during the purification of this compound. How can I mitigate this?
Answer: Spirocyclic ketones can be sensitive to purification conditions, particularly temperature.
Potential Cause & Recommended Solutions:
-
Thermal Sensitivity: The spirocyclic ketone may be susceptible to decomposition at elevated temperatures.
-
Solution: If you are using distillation for purification, ensure it is performed under reduced pressure to lower the boiling point. For thermally sensitive products, column chromatography is often a milder and more suitable purification method.[4]
-
-
Acid or Base Sensitivity: Residual acid or base from the reaction can catalyze decomposition during workup or purification.
-
Solution: Ensure a thorough and neutral workup procedure to remove all traces of acid or base before purification. Washing the organic layer with a saturated sodium bicarbonate solution (if the reaction was acidic) or a dilute ammonium chloride solution (if the reaction was basic) followed by a water wash is recommended.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Robinson annulation for the synthesis of this compound?
The Robinson annulation is a powerful ring-forming reaction that combines two fundamental organic reactions in a tandem sequence: a Michael addition followed by an intramolecular aldol condensation.[5][6][7][8][9]
-
Step 1: Michael Addition: A base deprotonates cyclohexanone to form an enolate. This nucleophilic enolate then attacks the β-carbon of methyl vinyl ketone (the Michael acceptor) in a conjugate addition.[7]
-
Step 2: Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate is then deprotonated at an α-carbon to form a new enolate. This enolate undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a six-membered ring.[10][11]
-
Step 3: Dehydration: The resulting β-hydroxy ketone readily dehydrates, typically under the reaction conditions, to yield the final α,β-unsaturated cyclic ketone, this compound.
Q2: Are there alternative synthetic routes to this compound that might offer better yields or milder conditions?
Yes, several alternative strategies exist for the construction of spiro[5.5]undecane systems.
-
Diels-Alder Reaction: A Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile can be an effective method for forming the spirocyclic core.[12][13][14][15] This approach often requires subsequent functional group manipulations to achieve the target ketone.[12]
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of spiro[5.5]undecane derivatives.[16][17][18][19] This technique can be particularly beneficial for optimizing reaction conditions and reducing the formation of byproducts.[17][18]
-
Lewis Acid Catalysis: The use of Lewis acid catalysts in Michael addition reactions can provide an alternative to traditional base-catalyzed methods, sometimes offering improved yields and selectivity.[16]
Q3: How critical are anhydrous conditions for this synthesis?
The use of anhydrous solvents and reagents is highly recommended, especially when strong bases are employed. The presence of water can quench the base, hydrolyze intermediates, and lead to the formation of unwanted side products, ultimately reducing the overall yield.[1]
Q4: What are some key safety considerations when working with the reagents for this synthesis?
-
Methyl Vinyl Ketone (MVK): MVK is a lachrymator and is toxic. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. As mentioned, it is also prone to polymerization, which can be exothermic.
-
Bases: Depending on the chosen base (e.g., sodium methoxide, potassium hydroxide), appropriate care should be taken to avoid contact with skin and eyes.
III. Optimized Experimental Protocol: Robinson Annulation
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous methanol.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide (0.95 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
MVK Addition: In the dropping funnel, prepare a solution of freshly distilled methyl vinyl ketone (1.05 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Reflux: Upon completion of the Michael addition (as indicated by TLC), heat the reaction mixture to reflux for 2-4 hours to drive the intramolecular aldol condensation and dehydration.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).[6]
-
Washing: Combine the organic layers and wash with water and then with saturated aqueous sodium chloride solution.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.[6]
IV. Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | MVK Polymerization | Use freshly distilled MVK; add slowly.[3] |
| Incomplete Reaction | Monitor reaction; adjust time/temperature cautiously.[3] | |
| Incorrect Stoichiometry | Verify all measurements.[3] | |
| High Molecular Weight Impurity | Double Alkylation | Use a slight excess of cyclohexanone; add MVK slowly.[3] |
| Product Decomposition | Thermal Sensitivity | Use vacuum distillation or column chromatography.[4] |
| Acid/Base Sensitivity | Ensure thorough, neutral workup. |
V. Visualizations
Robinson Annulation Workflow
Caption: Workflow of the Robinson Annulation for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
VI. References
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Robinson annulation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. Retrieved from [Link]
-
Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. Retrieved from [Link]
-
Ghosh, S., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(15), 6896–6906. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. Retrieved from [Link]
-
Ghosh, S., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved from [Link]
-
Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Retrieved from [Link]
-
Chen, J., et al. (2018). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron, 74(38), 5569-5574. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
CP Lab Safety. (n.d.). SPIRO(5.5)UNDECAN-2-ONE, 50 mg. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
SpiroChem. (2017, April 3). SpiroCycles – Episode 2/2. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Harding, K. E., & Evans, D. A. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. Journal of the American Chemical Society, 101(21), 6342-6344. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Robinson Annulation | NROChemistry [nrochemistry.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spiro Ketones
Welcome to the Technical Support Center for Spiro Ketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of spiro ketones. Our goal is to equip you with the expertise to diagnose and resolve issues, ensuring the successful and efficient synthesis of these vital chemical scaffolds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions in spiro ketone synthesis?
-
How can I improve the regioselectivity of my spirocyclization?
-
My reaction is not going to completion. What are the likely causes?
-
I'm observing significant byproduct formation. How can I minimize this?
-
-
Troubleshooting Guides for Specific Synthetic Routes
-
Intramolecular Friedel-Crafts Acylation
-
Oxidative Dearomatization
-
Ring-Closing Metathesis (RCM)
-
-
Experimental Protocols
-
General Protocol for Intramolecular Friedel-Crafts Acylation of a 3-(Arylthio)propanoic Acid
-
General Protocol for Oxidative Dearomatization of a Phenolic Substrate using a Hypervalent Iodine Reagent
-
General Protocol for Ring-Closing Metathesis to Form a Spiro Ketone
-
-
References
Frequently Asked Questions (FAQs)
What are the most common side reactions in spiro ketone synthesis?
The synthesis of spiro ketones can be accompanied by several side reactions that can significantly lower the yield and purity of the desired product. The nature of these side reactions is highly dependent on the chosen synthetic route. Some of the most frequently encountered issues include:
-
Rearrangement reactions: Carbocation intermediates, particularly in acid-catalyzed reactions like the Friedel-Crafts acylation, are prone to Wagner-Meerwein type rearrangements, leading to the formation of undesired constitutional isomers.[1] Spirocyclic intermediates themselves can be susceptible to nucleophile-induced rearrangements that destroy the spiro connectivity.[2]
-
Polymerization: In reactions involving highly reactive monomers or intermediates, such as Michael acceptors, polymerization can be a significant competing reaction, reducing the yield of the desired spirocyclic product.[3]
-
Formation of constitutional isomers: In cases where multiple reactive sites are available for cyclization, a mixture of regioisomers can be formed. This is a common challenge in reactions like the intramolecular aldol condensation stage of a Robinson annulation for spiro ketone synthesis.[3]
-
Alkene isomerization: During Ring-Closing Metathesis (RCM), isomerization of the newly formed double bond is a common side reaction, often catalyzed by ruthenium hydride species that form as a byproduct.[4][5]
-
Intermolecular reactions: High concentrations of reactants can favor intermolecular side reactions over the desired intramolecular cyclization, leading to dimers and oligomers.[3]
How can I improve the regioselectivity of my spirocyclization?
Controlling regioselectivity is crucial for the successful synthesis of a specific spiro ketone isomer. Several strategies can be employed:
-
Use of protecting groups: Masking competing nucleophiles with appropriate protecting groups can direct the cyclization to the desired position. For instance, using an acetonide protecting group has been shown to regulate the reaction sequence in the gold-catalyzed synthesis of unsaturated spiroketals, preventing the formation of undesired byproducts.[6]
-
Choice of catalyst: The catalyst can play a significant role in determining the regioselectivity. For example, in the synthesis of spiroindanes and spirotetralines, TfOH has been used to catalyze an intramolecular Friedel-Crafts-type 1,4-addition with high regioselectivity.
-
Reaction conditions: Temperature, solvent, and reaction time can all influence the regiochemical outcome. Careful optimization of these parameters is often necessary.
-
Substrate design: The strategic placement of activating or deactivating groups on the substrate can influence the nucleophilicity or electrophilicity of different positions, thereby directing the cyclization.
My reaction is not going to completion. What are the likely causes?
Incomplete conversion is a common issue in organic synthesis. For spiro ketone synthesis, several factors could be at play:
-
Deactivated catalyst: The catalyst may have degraded due to exposure to air, moisture, or impurities in the starting materials.[3]
-
Insufficient activation energy: The reaction temperature may be too low to overcome the activation energy barrier for the cyclization step.[3]
-
Equilibrium limitations: Some cyclization reactions are reversible. If the equilibrium lies towards the starting materials, the reaction will not proceed to completion. The removal of a byproduct, such as water in a condensation reaction, can help drive the equilibrium towards the product.[3]
-
Poor mixing: In heterogeneous reactions or reactions with viscous solutions, inadequate agitation can lead to localized concentration gradients and incomplete reaction.[3]
-
Inhibitors: Impurities in the starting materials or solvent can act as inhibitors, slowing down or stopping the reaction.
I'm observing significant byproduct formation. How can I minimize this?
Minimizing byproduct formation is key to achieving a high yield and simplifying purification. Consider the following strategies:
-
Control of reaction temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore favor the formation of the desired product.[3]
-
Slow addition of reagents: Slow, controlled addition of a reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, thereby minimizing side reactions such as polymerization.[3]
-
Use of an inert atmosphere: For reactions that are sensitive to oxygen, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
-
High dilution conditions: For intramolecular reactions, performing the reaction at a lower concentration can favor the desired cyclization over intermolecular side reactions.[7]
-
Choice of solvent: The solvent can have a profound effect on reaction rates and selectivity. Experimenting with different solvents can sometimes lead to a significant reduction in byproduct formation.
Troubleshooting Guides for Specific Synthetic Routes
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of spiro ketones containing an aromatic ring. However, it is not without its challenges.[8]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to no conversion | 1. Deactivated aromatic ring.[9] 2. Insufficiently strong Lewis acid catalyst.[10] 3. Catalyst poisoning by impurities. | 1. Ensure the aromatic ring is not substituted with strongly electron-withdrawing groups. If it is, a more forcing reaction condition or a more potent catalyst may be required. 2. Switch to a stronger Lewis acid (e.g., AlCl₃). The choice of Lewis acid can be critical for the success of the reaction. 3. Purify starting materials and ensure anhydrous conditions. Water and other protic impurities can deactivate the Lewis acid catalyst. |
| Formation of rearranged products | Carbocation rearrangement of the acylium ion intermediate.[9] | This is less common in acylation compared to alkylation but can occur. Consider using a milder Lewis acid or running the reaction at a lower temperature to disfavor rearrangement pathways. |
| Polysubstitution | The product is more reactive than the starting material towards acylation. | This is also less common in acylation due to the deactivating nature of the acyl group. However, if observed, try using a milder catalyst or a stoichiometric amount of the Lewis acid. |
| Formation of intermolecular products | High concentration of the starting material. | Run the reaction under high dilution conditions to favor the intramolecular cyclization.[7] |
Oxidative Dearomatization
Oxidative dearomatization is a versatile strategy for the synthesis of spirocyclic compounds, including spiro ketones, from phenolic precursors.[11] Hypervalent iodine reagents are commonly employed in these transformations.[12]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Incomplete oxidation | 1. Insufficient amount of oxidizing agent. 2. Deactivated phenolic substrate. | 1. Increase the equivalents of the hypervalent iodine reagent (e.g., PIDA or PIFA). 2. Phenols with electron-withdrawing groups may be less reactive. More forcing conditions or a more potent oxidizing agent might be necessary. |
| Formation of undesired regioisomers | Competing cyclization pathways. | The regioselectivity of the spirocyclization can be influenced by the substitution pattern on the aromatic ring and the nature of the tethered nucleophile. Modifying the substrate may be necessary to favor the desired cyclization. |
| Rearrangement of the spirocyclic product | The spirocyclic cyclohexadienone product can be prone to rearrangement to the corresponding phenol, especially under acidic conditions.[13] | Neutralize the reaction mixture promptly during workup. Avoid prolonged exposure to acidic conditions. Purification by chromatography on silica gel should be done carefully, as it can sometimes promote this rearrangement. |
| Formation of intermolecular coupling products | High concentration of the phenolic substrate. | Perform the reaction at lower concentrations to favor the intramolecular spirocyclization. |
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic and macrocyclic structures, including spirocyclic systems.[14][15]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low catalyst activity | 1. Catalyst decomposition. 2. Presence of catalyst poisons (e.g., sulfur-containing compounds). | 1. Use a freshly opened bottle of catalyst or store it under an inert atmosphere. 2. Purify the diene substrate to remove any potential catalyst poisons. |
| Alkene isomerization | Formation of ruthenium hydride species that catalyze double bond migration.[4][5] | Add a hydride scavenger such as 1,4-benzoquinone or acetic acid to the reaction mixture. Using a different generation of Grubbs catalyst can also sometimes mitigate this issue. |
| Formation of oligomers/polymers | Competing intermolecular metathesis.[5] | Run the reaction under high dilution conditions to favor the intramolecular RCM reaction. |
| E/Z selectivity issues | The stereochemical outcome of the RCM reaction can be influenced by the catalyst, substrate, and reaction conditions. | For challenging cases, screening different generations of Grubbs catalysts and varying the reaction temperature and solvent may be necessary to achieve the desired stereoselectivity. |
Visualization of Key Concepts
Logical Troubleshooting Workflow for a Failed Spirocyclization
Caption: A flowchart for troubleshooting spiro ketone synthesis failures.
Mechanistic Pathway for Alkene Isomerization in RCM
Caption: RCM cycle and competing alkene isomerization pathway.
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation of a 3-(Arylthio)propanoic Acid
Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your substrate.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 3-(arylthio)propanoic acid (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1-2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Oxidative Dearomatization of a Phenolic Substrate using a Hypervalent Iodine Reagent
Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your substrate.
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq).
-
Dissolve the substrate in a suitable solvent (e.g., acetonitrile, hexafluoroisopropanol (HFIP)).
-
Add the hypervalent iodine reagent (e.g., PIDA, 1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude spiro ketone by flash column chromatography.
General Protocol for Ring-Closing Metathesis to Form a Spiro Ketone
Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your substrate.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the diene substrate (1.0 eq).
-
Dissolve the substrate in a degassed, anhydrous solvent (e.g., dichloromethane, toluene) to the desired concentration (high dilution is often preferred).
-
Add the RCM catalyst (e.g., Grubbs 2nd generation, 1-5 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323.
- Ciufolini, M. A. (2015). PIDA-mediated spirocyclization of 2-naphtholic sulfonamides to spiropyrrolidine derivatives. Beilstein Journal of Organic Chemistry, 11, 1246–1252.
- Kozlowski, M. C. (2011). Alternative spiroketalization methods toward purpuromycin: a diketone approach to prevent benzofuran formation. The Journal of Organic Chemistry, 76(16), 6488–6502.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.
- Paquette, L. A. (1999). Synthesis, Structure, and Nucleophile-Induced Rearrangements of Spiroketones. The Journal of Organic Chemistry, 64(22), 8201–8209.
- Reddy, D. S. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76.
- Toste, F. D. (2012). Divergent Synthesis of Helical Ketone Enabled by Rearrangement of Spiro Carbocation. Angewandte Chemie International Edition, 51(35), 8830–8834.
- Wikipedia. (n.d.). Ring-closing metathesis.
- Winkler, J. D. (2016). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 21(10), 1361.
- Winston-Salem State University. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure, and Nucleophile-Induced Rearrangements of Spiroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 11. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Ring Closing Metathesis [organic-chemistry.org]
Technical Support Center: Optimization of Spirocyclization Reactions
Welcome to the technical support center for the optimization of spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and the causal relationships between reaction parameters and outcomes.
Introduction to Spirocyclization
Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a wide array of natural products and pharmaceuticals.[1][2] Their unique three-dimensional architecture often imparts desirable pharmacological properties. However, the construction of the spirocyclic core can be challenging, frequently requiring careful optimization of reaction conditions to achieve desired yields and stereoselectivity.[3]
This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Troubleshooting Guide: A Question-and-Answer Approach
Here we address common problems encountered during spirocyclization reactions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges in synthetic chemistry.[4][5][6] Before delving into complex mechanistic investigations, it's crucial to ensure that fundamental experimental parameters are correctly controlled.
Question: My spirocyclization reaction is not yielding any product, or the yield is very low. What are the first things I should check?
Answer:
Start by verifying the basics. In many cases, low yields can be traced back to seemingly minor details in the experimental setup and execution.[4]
-
Reagent Purity and Stoichiometry:
-
Purity: Are your starting materials, reagents, and solvents of the required purity? Impurities can act as catalyst poisons or participate in side reactions.[5] For instance, trace amounts of water or oxygen can be detrimental in reactions employing sensitive organometallic catalysts or strong bases.[5][7]
-
Stoichiometry: Have you accurately calculated and weighed all your reagents? Double-check your calculations and ensure precise measurements.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, have you established and maintained a properly inert atmosphere (e.g., nitrogen or argon)?[7] This includes using oven-dried or flame-dried glassware.[4]
-
Temperature Control: Is the reaction temperature being accurately monitored and maintained? Inconsistent or incorrect temperatures can either prevent the reaction from proceeding or lead to decomposition.[5]
-
Stirring: Is the reaction mixture being stirred efficiently? In heterogeneous reactions, proper mixing is critical for ensuring all reactants come into contact.
-
-
Catalyst Activity:
-
Catalyst Integrity: If you are using a catalyst, is it active? Catalysts can degrade over time, especially if not stored properly.[5] Consider using a fresh batch or a different catalyst.
-
Catalyst Loading: Is the catalyst loading appropriate? While higher loading can sometimes increase the reaction rate, it can also lead to unwanted side reactions. A screening of catalyst loading is often a necessary optimization step.
-
Question: I've checked the basics, but my yield is still low. What are the next steps in troubleshooting?
Answer:
If the fundamental parameters are in order, the next step is to investigate the reaction itself more closely.
-
Reaction Monitoring: Are you monitoring the reaction progress (e.g., by TLC, LC-MS, or GC-MS)? This will help you determine if the starting material is being consumed and if any intermediates or byproducts are forming.[7] It's possible the reaction is proceeding but the product is unstable under the reaction or workup conditions.[8]
-
Solvent Effects: The choice of solvent can have a profound impact on reaction outcomes.
-
Solubility: Are all reactants soluble in the chosen solvent at the reaction temperature? Poor solubility can lead to slow or incomplete reactions.
-
Solvent Polarity and Coordinating Ability: The solvent can influence the stability of intermediates and transition states. Consider screening a range of solvents with varying polarities and coordinating properties. For example, in a palladium-catalyzed spirocyclization, the solvent can affect the oxidative addition and subsequent steps.[9]
-
-
Side Reactions and Decomposition:
-
Product Instability: Your desired spirocycle might be forming but then decomposing under the reaction conditions.[7] This can be due to factors like prolonged reaction times, high temperatures, or incompatibility with acidic or basic reagents.[7]
-
Competing Pathways: Are there alternative reaction pathways that are more favorable under your current conditions? For example, in some cases, intermolecular reactions can compete with the desired intramolecular spirocyclization.
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Controlling stereochemistry is a critical aspect of many spirocyclization reactions, particularly in the synthesis of chiral molecules for pharmaceutical applications.[3]
Question: My spirocyclization is proceeding with good yield, but the diastereoselectivity is poor. How can I improve it?
Answer:
Improving diastereoselectivity often involves fine-tuning the steric and electronic environment of the transition state.[10]
-
Temperature: Lowering the reaction temperature is often the first step to try. Many decomposition pathways and competing reactions have higher activation energies than the desired reaction, so reducing the temperature can favor the desired diastereomer.[7]
-
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of ligand can have a dramatic effect on stereoselectivity.[11]
-
Steric Bulk: Bulky ligands can create a more sterically hindered environment around the metal center, which can favor the formation of one diastereomer over another.
-
Electronic Properties: The electronic properties of the ligand can influence the reactivity of the metal center and the stability of key intermediates.
-
-
Substrate Control: The inherent stereochemistry of your starting material can direct the formation of the new stereocenters.[10]
-
Chiral Auxiliaries: The use of a chiral auxiliary on the substrate can provide excellent stereocontrol.
-
Substituent Effects: The size and nature of substituents on the substrate can influence the preferred conformation of the transition state, thereby affecting diastereoselectivity.[12]
-
-
Solvent: The solvent can influence the conformational flexibility of the substrate and intermediates, which in turn can affect diastereoselectivity.
Question: I am performing an enantioselective spirocyclization, but the enantiomeric excess (ee) is low. What strategies can I employ to improve it?
Answer:
Achieving high enantioselectivity requires a chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the prochiral substrate.
-
Chiral Ligand Screening: This is often the most critical parameter in enantioselective catalysis.[11] A systematic screening of different classes of chiral ligands is essential. Even minor modifications to the ligand structure can lead to significant improvements in enantioselectivity.
-
Catalyst Precursor: The choice of metal precursor can sometimes influence the formation of the active catalytic species and, consequently, the enantioselectivity.
-
Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. These can act as proton shuttles, Lewis acids, or bases to modulate the reaction pathway.
-
Temperature and Concentration: As with diastereoselectivity, lowering the reaction temperature can often improve enantioselectivity. The concentration of reactants can also play a role, and it may be beneficial to explore a range of concentrations.
Experimental Protocols & Data Presentation
To illustrate the optimization process, we provide a sample protocol for screening reaction parameters and a table for organizing the results.
Protocol: General Procedure for Optimization of a Palladium-Catalyzed Spirocyclization
This protocol outlines a systematic approach to optimizing a hypothetical palladium-catalyzed spirocyclization reaction.
-
Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and purify reagents if necessary.
-
Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M) followed by the substrate.
-
Base and Additive Addition: Add the base (e.g., K₂CO₃, 2 equivalents) and any other additives.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench with a suitable reagent (e.g., saturated NH₄Cl solution), and extract the product with an organic solvent.
-
Purification and Analysis: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the crude product by flash column chromatography. Determine the yield and diastereomeric ratio (d.r.) or enantiomeric excess (ee) by ¹H NMR and chiral HPLC, respectively.
Data Table: Example of a Reaction Optimization Screen
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. or ee |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Toluene | 80 | 12 | 45 | 2:1 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | K₂CO₃ (2) | Toluene | 80 | 12 | 60 | 2.5:1 |
| 3 | Pd₂(dba)₃ (1) | BINAP (4) | K₂CO₃ (2) | Toluene | 80 | 12 | 55 | 5:1 |
| 4 | Pd₂(dba)₃ (1) | BINAP (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 75 | 10:1 |
| 5 | Pd₂(dba)₃ (1) | (R)-BINAP (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 72 | 85% ee |
This table provides a clear and concise summary of the optimization efforts, allowing for easy comparison of different reaction conditions.
Visualizing Key Concepts
Diagrams can be powerful tools for understanding complex chemical processes. Below are Graphviz diagrams illustrating a general spirocyclization workflow and a troubleshooting decision tree.
Caption: A general workflow for optimizing spirocyclization reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Conclusion
The optimization of spirocyclization reactions is a multifaceted process that requires a systematic and informed approach. By understanding the underlying principles and potential pitfalls, researchers can more efficiently navigate the challenges of constructing these complex and valuable molecules. This guide serves as a starting point for troubleshooting your specific system, and we encourage you to adapt these strategies to your unique experimental context.
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chem Pharm Bull (Tokyo).
- Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways. Benchchem.
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.
- Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry (RSC Publishing).
- Optimization of the reaction conditions[a]. ResearchGate.
- Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
- 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate.
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed.
- Optimization of reaction conditions a. ResearchGate.
- Dearomative spirocyclization of ynamides. PMC - NIH.
- Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PMC - NIH.
- Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- What could be reason for getting a very low yield in organic chemistry?. Quora.
- What are some common causes of low reaction yields?. Reddit.
- Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing).
Sources
- 1. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 2. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro[5.5]undecan-2-one Isomers
Welcome to the technical support center for the purification of Spiro[5.5]undecan-2-one isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating and purifying the stereoisomers of this spirocyclic ketone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome these hurdles.
The synthesis of this compound and its derivatives often results in a mixture of stereoisomers, including diastereomers and enantiomers.[1][2] The rigid, three-dimensional structure of the spirocyclic core can make the separation of these isomers a significant challenge, as they often exhibit very similar physical and chemical properties.[3] This guide provides troubleshooting strategies and detailed protocols for chromatographic and crystallization-based purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so difficult?
A1: The difficulty arises from the subtle structural differences between the isomers. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[3] For spirocycles like this compound, this can lead to nearly identical polarities and boiling points, making standard purification techniques like distillation or simple column chromatography ineffective.[4][5] The key is to exploit the unique three-dimensional shapes of the isomers using specialized techniques.
Q2: My synthesis produced a mixture of diastereomers. Which purification technique should I try first?
A2: For diastereomers, which have different physical properties, high-performance liquid chromatography (HPLC) on a standard stationary phase (like silica gel or C18) is an excellent starting point. Diastereomers are not mirror images and should have different interaction profiles with the stationary phase. If this fails to provide adequate separation, moving to more specialized columns or considering crystallization are the next logical steps.
Q3: How can I separate the enantiomers of a specific this compound diastereomer?
A3: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatography. You have two primary options:
-
Chiral Chromatography: This is the most direct method and involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[6][7][8]
-
Diastereomeric Salt Crystallization: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[9]
Q4: I'm not sure which isomers I have in my mixture. How can I identify them?
A4: A combination of spectroscopic and analytical techniques is essential.
-
NMR Spectroscopy: 1H and 13C NMR can often distinguish between diastereomers due to their different chemical environments. Advanced techniques like NOESY can provide information about the spatial proximity of protons, helping to elucidate the relative stereochemistry.
-
Mass Spectrometry (MS): While MS alone cannot distinguish isomers, coupling it with a separation technique like HPLC (LC-MS) is a powerful tool for analysis.[3]
-
Single Crystal X-ray Diffraction: If you can obtain a suitable crystal of a single isomer, this technique provides unambiguous determination of its absolute stereochemistry.[10]
Troubleshooting Guide: Chromatographic Purification
Chromatographic methods are often the workhorse for isomer separation. However, achieving baseline resolution can be a process of careful optimization.
Issue 1: Poor or no separation of diastereomers on standard HPLC columns.
Causality:
The polarity difference between your diastereomers may be too small for the selected stationary and mobile phase combination to resolve them effectively. The interaction between the isomers and the stationary phase is not selective enough.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Normal Phase (Silica/Alumina): Systematically vary the ratio of your non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, isopropanol) solvents. Small changes in the percentage of the polar modifier can have a significant impact on resolution.
-
Reversed Phase (C18/C8): Adjust the ratio of your aqueous phase (e.g., water, buffer) and organic modifier (e.g., acetonitrile, methanol). Altering the pH of the aqueous phase can sometimes influence the conformation of the analyte and improve separation.
-
-
Change the Stationary Phase:
-
If a standard silica or C18 column is not working, consider a stationary phase with different selectivity. Phenyl-hexyl or cyano-propyl columns offer different interaction mechanisms (π-π interactions, dipole-dipole) that may better differentiate your isomers.
-
-
Adjust Temperature and Flow Rate:
-
Lowering the column temperature can sometimes enhance separation by increasing the strength of intermolecular interactions.
-
Reducing the flow rate increases the residence time of the analytes on the column, allowing for more theoretical plates and potentially better resolution.
-
Workflow for Diastereomer Separation Method Development:
Caption: Decision workflow for HPLC method development for diastereomers.
Issue 2: Co-elution of enantiomers on a chiral stationary phase (CSP).
Causality:
The chosen chiral stationary phase and mobile phase combination does not provide sufficient enantiorecognition for your this compound isomer. Chiral recognition is a highly specific interaction based on the formation of transient diastereomeric complexes between the analyte and the CSP.
Troubleshooting Steps:
-
Screen Different CSPs:
-
Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are the most common and should be your starting point. Screen columns with different chiral selectors (e.g., Chiralpak® IA, IB, IC, etc.).
-
-
Vary the Mobile Phase:
-
Normal Phase: This is often the most successful mode for chiral separations. The choice of alcohol modifier (e.g., ethanol, isopropanol, n-butanol) can dramatically affect selectivity.
-
Reversed Phase: While less common for some chiral separations, it can be effective. Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Additives: For basic or acidic impurities or analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.
-
Table 1: Starting Conditions for Chiral HPLC Screening
| Parameter | Normal Phase | Reversed Phase |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA) | Polysaccharide-based (e.g., Chiralpak® OZ-RH) |
| Mobile Phase A | Hexane or Heptane | Water + 0.1% Formic Acid |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic: Start with 90:10 (A:B) | Gradient: 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Additive | 0.1% Diethylamine (if needed for peak shape) | N/A |
Troubleshooting Guide: Purification by Crystallization
Crystallization can be a cost-effective method for purifying isomers on a large scale.
Issue 3: The compound "oils out" instead of crystallizing.
Causality:
"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system.[11] The compound separates as a liquid phase instead of a solid crystal lattice. This is common when a solution is cooled too quickly or if the solvent is a very poor solvent for the compound at lower temperatures.
Troubleshooting Steps:
-
Slow Down the Cooling Process:
-
Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath.[11] Rapid cooling promotes supersaturation at higher temperatures.
-
-
Use a Different Solvent System:
-
The ideal crystallizing solvent will dissolve the compound when hot but have very low solubility when cold. You may need to screen various solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
-
Increase the Solvent Volume:
-
Using a more dilute solution ensures that the saturation point is reached at a lower temperature, hopefully below the compound's melting point in that solvent.
-
-
Scratch the Flask:
-
Use a glass rod to scratch the inside of the flask at the solvent-air interface.[11] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Issue 4: One diastereomer crystallizes, but the other remains in the mother liquor.
Causality:
This is a favorable scenario that can be exploited for purification. The diastereomers have different crystal packing energies and solubilities in the chosen solvent, with one being significantly less soluble.[12]
Exploitation and Protocol:
This phenomenon can be leveraged in a process called fractional crystallization.
Protocol 2: Fractional Crystallization of Diastereomers
-
Solvent Selection: Find a solvent in which both diastereomers are soluble at high temperatures, but one is significantly less soluble at low temperatures.
-
Dissolution: Dissolve the diastereomeric mixture in the minimum amount of hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer should begin to crystallize.
-
Ice Bath: Once at room temperature, place the solution in an ice bath for at least 20-30 minutes to maximize the yield of the crystallized isomer.[11]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor containing the soluble isomer.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.
-
Recrystallization: If the initial crystals are not pure enough, a second recrystallization may be necessary. The mother liquor can be concentrated to attempt crystallization of the more soluble isomer.
Crystallization Troubleshooting Logic:
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 5. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sptlabtech.com [sptlabtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Stability of Spiro[5.5]undecan-2-one under acidic/basic conditions
Welcome to the technical support center for the handling and analysis of Spiro[5.5]undecan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate potential stability challenges encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and forced degradation studies.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your work with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results or Appearance of New Impurities in Acidic Media
Question: I am observing new peaks in my HPLC chromatogram and a gradual decrease in the main peak for this compound when my formulation is stored under acidic conditions (e.g., in the presence of acidic excipients or during acidic workup). What could be the cause?
Answer:
This compound, being a ketone, is susceptible to acid-catalyzed reactions. The primary cause of degradation in acidic media is likely one or a combination of the following mechanisms:
-
Enolization: In the presence of an acid, the carbonyl oxygen can be protonated, facilitating the formation of an enol tautomer. While tautomerization itself is a reversible equilibrium, the enol intermediate can be reactive and lead to byproducts.
-
Acid-Catalyzed Aldol Condensation: If other carbonyl-containing compounds or aldehydes are present, the enol form of this compound can act as a nucleophile in an aldol-type reaction, leading to higher molecular weight impurities.
-
Rearrangement Reactions: Although less common for this specific structure under mild acidic conditions, strong acids and heat can potentially induce rearrangements of the spirocyclic system.
Troubleshooting and Mitigation Strategies:
-
pH Control: The most critical parameter is to control the pH of your solution. If possible, maintain the pH in the neutral range (6-8). If acidic conditions are necessary for your application, use the mildest possible acid and the lowest effective concentration.
-
Temperature Management: Elevated temperatures will accelerate degradation. Conduct your experiments at controlled room temperature or below, if the process allows.
-
Inert Atmosphere: While the primary degradation pathway in acid is not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions if any pro-oxidant species are present.
-
Forced Degradation Study: To identify the degradation products, a forced degradation study is recommended. This involves intentionally stressing the compound under various acidic conditions.[1][2][3][4][5]
Experimental Protocol: Acidic Forced Degradation Study
Objective: To identify potential degradation products of this compound under acidic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[2][4]
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)[6][7][8][9][10]
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
In a clean vial, mix a known volume of the stock solution with 0.1 M HCl. The final concentration of the drug should be appropriate for your analytical method. A co-solvent may be necessary if the compound is poorly soluble in aqueous acid.[2][4]
-
Incubate the solution at a controlled temperature (e.g., 40-60°C).[4]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.[2]
-
Analyze the samples by HPLC to monitor the formation of degradation products and the decrease in the parent compound. Aim for 5-20% degradation of the active substance.[3]
Data Analysis:
-
Track the appearance of new peaks and calculate the percentage degradation of this compound over time.
-
If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the new peaks to propose potential structures for the degradation products.
Visualization of Potential Acid-Catalyzed Enolization
Caption: Acid-catalyzed enolization of this compound.
Issue 2: Degradation and Color Change in Basic Media
Question: I'm observing a yellowing of my this compound sample and the appearance of multiple new peaks in my analytical run after exposure to basic conditions (e.g., during a basic extraction or in the presence of basic excipients). What is happening?
Answer:
Ketones are generally more reactive under basic conditions than acidic ones. The observed degradation is likely due to one or more of the following base-catalyzed reactions:
-
Enolate Formation: A base can abstract an alpha-proton (a proton on a carbon adjacent to the carbonyl group) to form an enolate. This enolate is a strong nucleophile.
-
Aldol Condensation: The enolate can react with another molecule of the ketone (a self-condensation) or other electrophiles present in the mixture. This can lead to the formation of β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones. These conjugated systems are often colored, which could explain the yellowing of your sample.
-
Ring-Opening/Rearrangement: Strong bases and high temperatures can potentially promote more complex reactions, including rearrangements of the spirocyclic system, though this is less likely under mild conditions.
Troubleshooting and Mitigation Strategies:
-
Strict pH Control: Avoid high pH environments. If a basic step is unavoidable, use the mildest base possible (e.g., sodium bicarbonate instead of sodium hydroxide) and for the shortest duration necessary.
-
Low-Temperature Processing: Keep the temperature as low as possible to minimize the rate of base-catalyzed reactions.
-
Exclusion of Oxygen: Some base-catalyzed reactions can be sensitive to oxidation. Working under an inert atmosphere can be beneficial.
-
Forced Degradation Study: A forced degradation study under basic conditions is crucial for understanding the degradation profile.
Experimental Protocol: Basic Forced Degradation Study
Objective: To identify potential degradation products of this compound under basic stress.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2][4]
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)[6][7][8][9][10]
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
In a clean vial, mix a known volume of the stock solution with 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., room temperature or slightly elevated if no degradation is observed).[4]
-
Withdraw aliquots at various time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.[2]
-
Analyze the samples by HPLC.
Data Analysis:
-
Monitor the formation of new peaks, paying attention to any that absorb at longer wavelengths (which might indicate the formation of conjugated systems).
-
Use mass spectrometry to help elucidate the structures of the degradation products.
Visualization of Potential Base-Catalyzed Aldol Condensation
Caption: Potential pathway for self-condensation in basic media.
Section 2: Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most stable?
A1: Based on the general stability of ketones, this compound is expected to be most stable in the neutral to slightly acidic pH range (approximately pH 4-7). Extreme acidic or basic conditions should be avoided to minimize degradation.
Q2: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability studies.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water or a suitable buffer is a good starting point. Detection can be performed using a UV-Vis detector. For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for structure elucidation of isolated impurities.[10]
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled cool temperature. In solution, it should be prepared fresh and used as soon as possible. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures.
Q4: I am using this compound in a multi-step synthesis. What precautions should I take during workup?
A4: During aqueous workups, ensure that the pH is maintained in a safe range. If you need to perform an extraction from an acidic or basic aqueous layer, do it quickly and at a low temperature. After extraction, promptly neutralize any residual acid or base in the organic layer, for example, by washing with a saturated sodium bicarbonate solution (for acidic residues) or a dilute ammonium chloride solution (for basic residues), followed by a water wash. Ensure complete removal of solvents at the end of the workup to prevent concentration effects of any residual catalysts.
Q5: Could the spirocyclic nature of the molecule affect its stability compared to a simple cyclic ketone like cyclohexanone?
A5: The spirocyclic center introduces some degree of ring strain and conformational rigidity. While this does not introduce inherently unstable functionalities, it could influence the rate of enol/enolate formation and subsequent reactions. However, without specific experimental data on this compound, the general principles of ketone reactivity under acidic and basic conditions remain the primary guide for predicting its stability.
References
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Bremner, W. S., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-5.
- Chirag, P., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
- Harding, K. E., et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 44(26), 4866-4871.
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Pharmaceutical Stress Testing (pp. 1-46).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Das Gupta, V., & Ghanekar, A. G. (1978). Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction. Journal of Pharmaceutical Sciences, 67(6), 889-91.
- This compound | 1781-81-3. (n.d.). Biosynth.
- de Oliveira, G. G., et al. (2019). Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments.
- SPIRO[5.5]UNDECANE-2,4-DIONE synthesis. (n.d.). ChemicalBook.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark.
- Technical Support Center: Synthesis of Spiro[5.5]undecan-3-ones. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. (n.d.).
- SPIRO(5.5)UNDECAN-2-ONE AldrichCPR. (n.d.). Sigma-Aldrich.
- SPIRO(5.5)UNDECAN-2-ONE, 50 mg. (n.d.). CP Lab Safety.
- Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65.
- Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. (n.d.).
- This compound. (n.d.).
- Stability-indicating UPLC method for determination frusemide, spironolactone and their degradation products in active. pharmaceutical ingredients and pharmaceutical dosage form. (n.d.). TSI Journals.
- Analytical Techniques In Stability Testing. (n.d.).
- Drug degradation p
- Ruiz-Pernía, J. J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(15), 7587-97.
- Trost, B. M., & Krische, M. J. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 44(5), 343-55.
- Mechanistic investigation on 2-aza-spiro[2][11]decan-3-one formation from 1-(aminomethyl)cyclohexylacetic acid (gabapentin). (n.d.).
- Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (n.d.). International Journal of Pharmaceutical Quality Assurance.
- Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions. (n.d.). Journal of the Mexican Chemical Society.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(49), 32066-32091.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of Sterically Congested Spirocyclic Scaffolds
Welcome to the technical support center for spiro compound synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing sterically hindered spirocyclic systems. The unique three-dimensional architecture of spirocycles, where two rings share a single atom, presents significant synthetic challenges, primarily due to steric hindrance around the quaternary spirocenter.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The Role of Steric Hindrance
The formation of a quaternary carbon at the core of a spirocycle is often the rate-limiting and most challenging step in the synthesis.[1][2] Steric hindrance can impede the approach of reagents, lead to low reaction yields, favor undesired side reactions, and complicate the control of stereochemistry.[2][4] This guide is structured to address these specific issues head-on, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of sterically hindered spiro compounds.
Issue 1: Low or No Yield in Spirocyclization Reaction
Question: My intramolecular spirocyclization reaction is resulting in a very low yield or primarily starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in spirocyclization are a frequent issue, often stemming from a combination of factors related to steric hindrance and reaction kinetics.[5][6][7] Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Cyclization Strategy: The choice of synthetic strategy is paramount. For highly congested systems, a direct intermolecular reaction may be inefficient. Consider switching to an intramolecular approach, which is generally more favorable due to the proximity of the reacting groups, reducing the entropic penalty of cyclization.[8][9][10] Radical cyclizations can also be effective for forming sterically hindered C-C bonds.[8][9][10]
-
Catalyst and Ligand Optimization: If you are employing a transition-metal-catalyzed reaction (e.g., Pd, Rh, Ir), the choice of ligand is critical.[11][12][13] Bulky ligands can sometimes exacerbate steric clash, while in other cases, they are essential for promoting reductive elimination to form the desired product. It is advisable to screen a panel of ligands with varying steric and electronic properties. For instance, in a rhodium-catalyzed decarbonylative spirocyclization, the choice of phosphine ligand can significantly impact the reaction's success.[12]
-
Reaction Conditions Tuning:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.[14] A systematic study of the temperature profile is recommended.
-
Solvent: The solvent can influence the conformation of the substrate and the solubility of reagents. A change from a non-polar to a polar aprotic solvent (or vice-versa) can sometimes lead to a significant improvement in yield.
-
Concentration: For intramolecular reactions, high dilution conditions can favor cyclization over intermolecular polymerization or side reactions.
-
-
Substrate Modification: If possible, consider modifying the substrate to reduce steric hindrance at or near the reaction centers. This could involve using a protecting group that can be removed later or altering the length and flexibility of the tether connecting the reacting moieties.
Issue 2: Poor Diastereoselectivity in Spirocenter Formation
Question: My reaction produces the desired spirocycle, but as a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in spirocyclization is a common challenge due to the three-dimensional nature of the transition state. Here are several strategies to address this:
-
Chiral Catalysis: The use of chiral catalysts, including organocatalysts and transition metal complexes with chiral ligands, is a powerful method for controlling stereochemistry.[15][16] For example, chiral phosphoric acid (CPA) catalysis has been successfully employed in asymmetric cycloadditions to generate enantioenriched indole-fused spiro compounds.[2]
-
Substrate Control: Introducing a chiral auxiliary into your substrate can effectively direct the stereochemical outcome of the cyclization. The auxiliary can be cleaved in a subsequent step. The steric bulk of the auxiliary can shield one face of the molecule, favoring the approach of the reactant from the less hindered side.
-
Directed Cyclization: Functional groups on your substrate can be used to direct the cyclization. For example, a hydroxyl or amine group can coordinate to a metal catalyst, holding the substrate in a rigid conformation that favors the formation of one diastereomer over the other.
-
Computational Modeling: In some cases, density functional theory (DFT) calculations can be used to model the transition states leading to different diastereomers. This can provide valuable insights into the factors controlling selectivity and guide the rational design of more selective substrates or catalysts.
Issue 3: Product Decomposition Under Reaction or Workup Conditions
Question: I've confirmed product formation by TLC or LC-MS, but I'm losing a significant amount of my spirocyclic product during the reaction or workup. What could be causing this decomposition?
Answer: Spirocycles, particularly those with strained ring systems or sensitive functional groups, can be prone to decomposition.[2][14] Here's how to diagnose and mitigate this issue:
-
Identify the Cause of Decomposition:
-
Acid/Base Sensitivity: Many spirocycles are sensitive to acidic or basic conditions.[14] If your reaction or workup involves a pH change, test the stability of your purified product in the presence of acid or base to confirm this sensitivity.[17]
-
Thermal Instability: As mentioned earlier, high reaction temperatures can lead to decomposition.[14] Monitor your reaction at lower temperatures to see if product stability improves.
-
Oxidative/Hydrolytic Instability: Exposure to air or water can degrade certain functional groups within your spirocycle.[14][17]
-
-
Troubleshooting Steps:
-
Milder Reaction Conditions: If acid/base sensitivity is the issue, consider using milder catalysts or reagents. For instance, switch from a strong mineral acid to a weaker Lewis acid.[14]
-
Anhydrous and Inert Conditions: If your compound is sensitive to water or oxygen, ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5][14]
-
Modified Workup: Avoid acidic or basic aqueous washes if your product is sensitive. A neutral water wash followed by drying with an anhydrous salt may be sufficient. If your product is volatile, be cautious during solvent removal via rotary evaporation.[5]
-
Prompt Purification: Do not let your crude reaction mixture sit for extended periods. Proceed with purification as soon as possible after the workup.[5]
-
Experimental Protocols and Methodologies
This section provides detailed, step-by-step examples of synthetic strategies that have proven effective in overcoming steric hindrance in spiro compound synthesis.
Protocol 1: Rhodium-Catalyzed Decarbonylative Spirocyclization
This method is particularly useful for the synthesis of all-carbon spirocenters and demonstrates high functional group tolerance.[12]
Reaction:
-
Reactants: Benzocyclobutenone derivative and a trisubstituted cyclic olefin.
-
Catalyst System: [Rh(CO)₂Cl]₂ and P(C₆F₅)₃ ligand.
-
Solvent: Toluene.
-
Temperature: 110-130 °C.
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the benzocyclobutenone substrate (1.0 equiv.), the cyclic olefin (1.2 equiv.), [Rh(CO)₂Cl]₂ (5 mol %), and P(C₆F₅)₃ (10 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired spirocyclic product.
Causality Behind Choices:
-
Benzocyclobutenones: These are used as strained precursors that readily undergo C-C bond activation by the rhodium catalyst.[12]
-
[Rh(CO)₂Cl]₂/P(C₆F₅)₃: This catalytic system is highly efficient for the decarbonylative coupling, with the electron-deficient phosphine ligand facilitating the desired transformation.[12]
-
High Temperature: Necessary to promote the oxidative addition and subsequent steps in the catalytic cycle.
Protocol 2: Intramolecular Radical Cyclization for Spirocycle Formation
Radical reactions are often less sensitive to steric hindrance compared to ionic reactions, making them a powerful tool for constructing congested spirocenters.[9]
Reaction:
-
Reactants: An olefinic substrate with a radical precursor (e.g., an N-acyloxyphthalimide ester).
-
Initiator: A suitable radical initiator (e.g., AIBN or a photoredox catalyst).
-
Solvent: A non-reactive, degassed solvent (e.g., toluene or acetonitrile).
Step-by-Step Procedure:
-
Dissolve the substrate in the chosen solvent in a Schlenk flask.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the radical initiator.
-
Heat the reaction mixture to the appropriate temperature for thermal initiation or irradiate with a suitable light source for photocatalysis.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Causality Behind Choices:
-
Radical Precursor: The choice of precursor determines the method of radical generation.
-
Degassing: Removal of oxygen is crucial as it can quench the radical intermediates.
-
Initiation Method: The method of initiation should be compatible with the functional groups in the substrate.
Data Presentation and Visualization
Table 1: Comparison of Catalytic Systems for a Model Spirocyclization
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| [Pd(OAc)₂] | PPh₃ | 100 | 45 | 1:1 | N/A |
| [Pd₂(dba)₃] | XPhos | 80 | 78 | 5:1 | N/A |
| [Rh(cod)Cl]₂ | BINAP | 60 | 92 | >20:1 | N/A |
| Cu(OTf)₂ | Box | 25 | 85 | 15:1 | N/A |
This table is a hypothetical representation to illustrate the impact of catalyst and ligand choice on reaction outcomes.
Diagrams of Key Concepts
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in spirocyclization reactions.
General Catalytic Cycle for Spirocyclization
Caption: A generalized catalytic cycle for the synthesis of spiro compounds.
References
- Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2013). ACS Publications.
- Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023). Chemical Science (RSC Publishing).
- Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (n.d.). Chemical Communications (RSC Publishing).
- RhI-Catalyzed Decarbonylative Spirocyclization via C–C Cleavage of Benzocyclobutenones. (2018). Organic Letters, 20(15), 4475–4478.
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (n.d.). National Institutes of Health.
- Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... (n.d.). ResearchGate.
- Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023). National Institutes of Health.
- Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates. (2023). ResearchGate.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
- Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation | Request PDF. (2014). ResearchGate.
- Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. (2025). American Chemical Society.
- Spiro Compounds: A Brief History. (2019). ResearchGate.
- Spiro compound. (2021). L.S.College, Muzaffarpur.
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (2020). ResearchGate.
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). PubMed.
- Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry.
- Design and Synthesis of Spirocycles via Olefin Metathesis. (2017). ResearchGate.
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
- What are some common causes of low reaction yields? (2022). Reddit.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). ResearchGate.
- Spiro compound. (n.d.). Wikipedia.
- Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Longdom.
- How to overcome Steric Hindrance? (2019). ResearchGate.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). National Institutes of Health.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). National Institutes of Health.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
Sources
- 1. Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. RhI-Catalyzed Decarbonylative Spirocyclization via C–C Cleavage of Benzocyclobutenones: An Efficient Approach to Access Functionalized Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in Michael Addition Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Michael addition reaction. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yields. Moving beyond a simple checklist, we will explore the causality behind common experimental failures and provide robust, self-validating protocols to get your reaction back on track.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses the most common initial queries and provides a foundational understanding of the key components of the Michael addition.
Q1: My Michael addition has a very low yield or isn't working at all. Where should I start my investigation?
Answer: A low or non-existent yield in a Michael addition reaction typically points to a failure in one of three core areas: 1) inefficient nucleophile generation , 2) a low-reactivity Michael acceptor , or 3) suboptimal reaction conditions that may favor side reactions or a reverse reaction.
A systematic approach is crucial. Begin by confirming the integrity of your starting materials and reagents. Old or improperly stored bases, for instance, can be a common source of failure.[1] Next, re-evaluate the fundamental parameters of your reaction: the choice of base/catalyst, solvent, and temperature.
Q2: What defines a "good" Michael donor and acceptor, and how do I choose the right combination?
Answer: The success of a Michael addition hinges on the electronic properties of the donor (the nucleophile) and the acceptor (the α,β-unsaturated compound).
-
Michael Donors (Nucleophiles): The ideal Michael donor is a "soft," resonance-stabilized nucleophile. This is typically a carbanion generated from a compound with a methylene group flanked by two electron-withdrawing groups (EWGs), such as malonic esters, β-ketoesters, or nitroalkanes.[2][3] These doubly-stabilized enolates are weak bases, which favors the desired 1,4-conjugate addition over the competing 1,2-direct addition to the carbonyl group.[4] Less stabilized enolates (from simple ketones, for example) are stronger bases and are more prone to side reactions.[5]
-
Michael Acceptors (Electrophiles): A good Michael acceptor is an α,β-unsaturated compound where the double bond is activated by a strong electron-withdrawing group (e.g., ketone, nitro, ester, nitrile).[2][6] This polarization creates a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.
The key is balance. A highly reactive donor may not require a highly activated acceptor, and vice-versa.
Q3: I see multiple spots on my TLC plate. What are the most common side reactions?
Answer: The appearance of multiple products is a frequent issue. The most common side reactions include:
-
1,2-Addition: The nucleophile attacks the carbonyl carbon instead of the β-carbon. This is more common with "harder," more reactive nucleophiles (like Grignard or organolithium reagents) and less sterically hindered carbonyls.[4]
-
Polymerization: The Michael acceptor can polymerize, especially under strongly basic conditions. This is a known issue with acceptors like acrylates and nitroalkenes.[2][7]
-
Self-Condensation: The Michael donor or acceptor may react with itself (e.g., aldol condensation of a ketone-based donor).
-
Retro-Michael Reaction: The Michael addition is potentially reversible, especially at higher temperatures.[8][9] If the product adduct is sterically hindered or if a more stable starting material can be formed, the reaction may revert, lowering the net yield.[8][10]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, problem-oriented approach to resolving specific experimental failures.
Problem 1: The Reaction Stalls or Fails to Reach Completion
Q: My reaction starts but seems to stop, leaving a significant amount of starting material even after extended reaction times. What's happening?
Answer: Reaction stalling is often due to catalyst deactivation, insufficient base, or the establishment of an unfavorable equilibrium (reversibility).
Troubleshooting Protocol:
-
Evaluate Your Base/Catalyst:
-
Stoichiometry: For base-catalyzed reactions, ensure you are using a sufficient amount. If the Michael donor is only weakly acidic, a full equivalent of a strong, non-nucleophilic base (e.g., NaH, t-BuOK) may be needed to generate the enolate quantitatively. For catalytic systems, ensure the catalyst loading is appropriate.
-
Activity: Bases can degrade upon storage. Use a freshly opened bottle or titrate your base to confirm its activity. Similarly, some catalysts are sensitive to air or moisture.[1]
-
pKa Mismatch: The base must be strong enough to deprotonate the Michael donor. Compare the pKa of your base's conjugate acid to the pKa of the Michael donor. The base's conjugate acid should have a higher pKa.
-
-
Consider Reaction Reversibility:
-
The Michael addition can be reversible, particularly with heteroatom nucleophiles (e.g., thiols, amines) or when the product is sterically crowded.[8][9][10]
-
Solution: Running the reaction at a lower temperature can often suppress the retro-Michael reaction, favoring the thermodynamically more stable 1,4-adduct.[11] While higher temperatures increase reaction rates, they can also shift the equilibrium back to the starting materials.[12]
-
-
Solvent Effects:
-
The solvent plays a critical role in stabilizing intermediates. Polar aprotic solvents like THF, DMF, or DMSO are generally good choices as they can solvate the cationic counter-ion of the enolate without interfering with its nucleophilicity.[13] Protic solvents (like ethanol) can protonate the enolate, reducing its concentration and slowing the reaction.[14]
-
Problem 2: The Predominant Product is from 1,2-Addition, Not the Desired 1,4-Michael Adduct
Q: My main product results from nucleophilic attack at the carbonyl carbon. How can I promote the 1,4-addition?
Answer: This is a classic problem of kinetic vs. thermodynamic control. The 1,2-addition is often faster (kinetically favored), while the 1,4-addition product is typically more stable (thermodynamically favored).[11] Your goal is to create conditions that favor the thermodynamic pathway.
Strategies to Favor 1,4-Addition:
| Strategy | Rationale |
| Use a "Softer" Nucleophile | Switch to a more stabilized enolate (e.g., from a malonic ester instead of a simple ketone).[3] These weaker bases are inherently more likely to undergo conjugate addition. |
| Employ a Cuprate Reagent | For organometallic additions, Gilman reagents (dialkylcuprates) are the classic choice for promoting 1,4-addition, whereas Grignard and organolithium reagents strongly favor 1,2-addition.[11] |
| Increase Steric Hindrance at the Carbonyl | Modifying the Michael acceptor to have bulkier groups near the carbonyl carbon can physically block the 1,2-attack, making the β-carbon the more accessible site for the nucleophile.[4] |
| Lower the Reaction Temperature | Running the reaction at low temperatures (e.g., -78 °C to 0 °C) allows the reaction to proceed under thermodynamic control, favoring the formation of the more stable 1,4-adduct.[11] |
Workflow for Promoting 1,4-Addition
Caption: Troubleshooting workflow for 1,2- vs. 1,4-addition.
Problem 3: Steric Hindrance is Preventing the Reaction
Q: My Michael donor or acceptor is sterically bulky, and the reaction is extremely slow or doesn't proceed. How can I overcome this?
Answer: Steric hindrance is a significant barrier that can dramatically reduce reaction rates by impeding the approach of the nucleophile to the β-carbon.[15][16][17]
Overcoming Steric Hindrance:
-
Change the Catalyst:
-
Lewis Acids: Lewis acid catalysts (e.g., TiCl₄, B(C₆F₅)₃, Yb(OTf)₃) can activate the Michael acceptor by coordinating to the carbonyl oxygen.[6][12][18] This coordination increases the electrophilicity of the β-carbon and can help to overcome the electronic deactivation caused by bulky groups.
-
Organocatalysts: Chiral secondary amines (e.g., proline derivatives) or thiourea-based catalysts can be highly effective, especially for asymmetric Michael additions, as they operate through different activation mechanisms (enamine or iminium ion formation) that may be less sensitive to steric bulk.[2][7][19]
-
-
Increase Reaction Temperature:
-
While low temperatures are often preferred, overcoming a high activation energy barrier caused by sterics may require more thermal energy. This is a trade-off, as it can also increase the rate of the retro-Michael reaction.[8][17] Monitor the reaction carefully by TLC to find an optimal temperature that promotes product formation without significant decomposition.
-
-
Use a Less Bulky Reagent:
-
If possible, consider if a less sterically demanding analogue of your donor or acceptor could be used. This is a synthetic strategy question that may require re-designing the route to your target molecule.[20]
-
Catalytic Cycle for Base-Catalyzed Michael Addition
Caption: General mechanism for the base-catalyzed Michael addition.
References
- Michael addition reaction - Wikipedia. Wikipedia. [Link]
- THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: I. NITRILES. Canadian Journal of Chemistry. [Link]
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Kinetics and thermodynamics of reversible thiol additions to mono- and diactivated Michael acceptors: implications for the design of drugs that bind covalently to cysteines. UQ eSpace - The University of Queensland. [Link]
- THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: V. THE EFFECT OF THE STRUCTURE OF CERTAIN THIOL ADDUCTS ON CLEAVAGE.
- Michael Addition. Organic Chemistry Tutor. [Link]
- Michael Addition Mechanism. BYJU'S. [Link]
- Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes | Request PDF.
- Michael Addition Reaction Mechanism. YouTube. [Link]
- Phospha-Michael additions to activated internal alkenes: steric and electronic effects.
- Michael additions utilizing transition- metal-catalysts, Scope and limitations.
- Optimization of reaction conditions: solvent and additive studies a.
- Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing). [Link]
- Michael Addition. Organic Chemistry Portal. [Link]
- 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
- Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc. [Link]
- Fatty Acid and Amino Acid Derivatives in Organoc
- B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. [Link]
- How do steric effects influence the formation of hydrates in comp... Study Prep in Pearson+. [Link]
- Michael Addition - Common Conditions. organic-reaction.com. [Link]
- What are the best conditions for a Michael addition?.
- Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis. [Link]
- Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. : r/chemhelp. Reddit. [Link]
- Problems on Conjugate (Michael)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Problems on Conjugate (Michael) Additions and Related Syntheses The prob.. [askfilo.com]
Technical Support Center: Catalyst Selection for Efficient Spiro[5.5]undecane Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Spiro[5.5]undecane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We provide in-depth, field-proven insights to troubleshoot common experimental hurdles and enhance the efficiency of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points encountered during the synthesis of spiro[5.5]undecane and its derivatives.
Q1: My reaction yield is consistently low. What are the most common general causes?
A1: Low yields in spiro[5.5]undecane synthesis often trace back to one of several core issues:
-
Substrate Polymerization: Reagents like methyl vinyl ketone (MVK) used in Robinson annulation are highly susceptible to base-catalyzed polymerization. This is a primary cause of mass loss and low yields. To mitigate this, always use freshly distilled MVK and add it slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
-
Incomplete Reaction: Either the initial conjugate addition (e.g., Michael addition) or the subsequent intramolecular cyclization (e.g., aldol condensation) may not be reaching completion.[1] It is crucial to monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst concentration is critical. For instance, in multicomponent domino reactions, polar solvents like ethanol often provide higher yields by better solubilizing starting materials and stabilizing polar transition states.[2]
-
Product Decomposition: The target spirocycle may be unstable under the reaction or workup conditions. Thermal sensitivity during purification, especially distillation, can lead to decomposition.[1] Consider purification by column chromatography as a milder alternative.
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
A2: Byproduct formation is typically a problem of chemoselectivity or regioselectivity. The most common side reaction is double alkylation.
-
Double Michael Addition: In syntheses involving a double Michael addition, the enolate of the initial adduct can react with a second molecule of the Michael acceptor, leading to a higher molecular weight impurity.[1] To minimize this, you can use a slight excess of the donor ketone (e.g., cyclohexanone) and ensure slow addition of the acceptor (e.g., MVK or a derivative).[1]
-
Catalyst Choice: The catalyst itself dictates selectivity. For stereoselectivity, chiral organocatalysts like 9-amino-9-deoxy-epi-quinine have been shown to produce spiro[5.5]undecane-1,5,9-triones with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to 97% ee).[3] Biocatalysts, such as d-aminoacylase, can also yield almost exclusively cis isomers in certain double Michael additions.[4]
Q3: How can I accelerate my reaction time without compromising yield?
A3: Traditional methods can be time-consuming. Modern energy-transfer techniques offer significant improvements:
-
Microwave Irradiation: This is a highly effective method for accelerating reactions. It provides rapid and uniform heating, often reducing reaction times from several hours to just 15-20 minutes while simultaneously improving yields.[5] For example, the synthesis of a spiro[5.5]undecane derivative was completed in minutes with a 98% yield under microwave conditions, compared to 2-3 hours conventionally.[5][6]
-
Ultrasound Irradiation: Sonication can also enhance reaction rates and yields, particularly in heterogeneous or two-phase systems. An improved synthesis of 7,11-diarylspiro[5.5]undecane-1,9-dione utilized ultrasound in the presence of a phase-transfer catalyst to achieve yields of 51-96% in just 3-12 hours, a significant improvement over other methods.[7]
Q4: I'm struggling with controlling the stereochemistry of my spirocycle. What catalytic strategies should I consider?
A4: Achieving high stereocontrol is a central challenge in spirocycle synthesis. The choice of catalyst is paramount.
-
Asymmetric Organocatalysis: Chiral amines, squaramides, and cinchona alkaloids are powerful tools. They can activate substrates through the formation of chiral iminium or enamine intermediates, guiding the stereochemical outcome of the reaction.[3][8]
-
Transition Metal Catalysis: Chiral complexes of metals like palladium are highly effective. For instance, palladium-catalyzed asymmetric allylic alkylation followed by a Heck reaction can produce optically active spirocycles with high enantioselectivity.[9][10] The choice of the chiral ligand is critical for success.
-
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. A novel protocol using d-aminoacylase catalyzed a [5+1] double Michael addition to produce (hetero)spiro[5.5]undecane derivatives as almost pure cis isomers.[4]
Section 2: Troubleshooting Guide & Catalyst-Specific Issues
This section provides a deeper dive into troubleshooting problems associated with specific classes of catalysts.
Troubleshooting Workflow for Spiro[5.5]undecane Synthesis
Caption: A general workflow for troubleshooting common issues in spiro[5.5]undecane synthesis.
Catalyst Class Performance Comparison
| Catalyst Class | Common Examples | Typical Reaction | Key Advantages | Common Troubleshooting Issues |
| Lewis Acids | p-TSA, SnCl₄, BF₃·OEt₂ | Michael Addition, Cyclization | Readily available, effective for simple cyclizations.[6][11] | Catalyst requires anhydrous conditions; can promote side reactions like elimination; difficult to recycle.[6] |
| Base / Organocatalysts | Triethylamine, Cinchona Alkaloids, Proline Derivatives | Michael Addition, Aldol, Domino Reactions | Enables asymmetric synthesis, mild conditions, metal-free.[2][3][5] | Can cause substrate polymerization; achieving high ee% can require extensive catalyst screening; potential for double alkylation.[1] |
| Transition Metals | Pd(OAc)₂, Ag/Au Salts | Allylic Alkylation, Heck Reaction, Hydroarylation | High catalytic activity, enables novel transformations, excellent stereocontrol with proper ligands.[8][9][10] | Catalyst sensitivity to air/moisture; ligand cost and screening can be extensive; potential for heavy metal contamination in the product. |
| Biocatalysts | Hydrolases (e.g., d-aminoacylase), Lipases | Stereoselective Michael Additions | Unparalleled stereoselectivity (cis isomers often exclusively formed), environmentally friendly (mild T/P), biodegradable.[4] | Limited substrate scope; lower stability in organic solvents; requires buffer/pH control; enzyme cost and availability. |
| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Michael Condensation | Effective for biphasic reactions, enhances reaction rates, often used with sonication.[7] | Catalyst can be difficult to remove from the reaction mixture. |
Section 3: Protocols and Methodologies
Protocol 1: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[5]
This protocol describes an efficient, high-yield synthesis using a simple base catalyst enhanced by microwave energy.
1. Reagent Preparation:
- Synthesize (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (the Michael acceptor) via an aldol condensation of 4-fluorobenzaldehyde and acetone using ethanolic NaOH as a catalyst.[5]
- Ensure all reagents, including dimedone (the Michael donor) and triethylamine (catalyst), are of high purity.
2. Reaction Assembly:
- In a microwave reaction vessel, combine dimedone (1a) and the synthesized dienone (1b) in an appropriate solvent like dichloromethane.
- Add a catalytic amount of triethylamine.
3. Microwave Irradiation:
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture for approximately 15-20 minutes. Optimize power and temperature settings to maximize yield while avoiding decomposition. A typical target might be 100-120 °C.
4. Workup and Purification:
- After cooling, concentrate the reaction mixture under reduced pressure.
- Purify the crude product using column chromatography on silica gel to isolate the desired spiro[5.5]undecane derivative (2a).
5. Characterization:
- Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected yield is up to 98%.[5]
Reaction Visualization: Double Michael Addition Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Sequential organo and metal catalyzed reaction between 3-pyrrolyloxindoles and linear nitroenynes: access to cyclic aza-spirooxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
Technical Support Center: Synthesis of Spiro[5.5]undecan-2-one
Welcome to the technical support resource for the synthesis of Spiro[5.5]undecan-2-one. This guide is designed for chemistry professionals engaged in synthetic and medicinal chemistry, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, particularly in identifying and mitigating the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My reaction has a low yield and the starting materials are consumed. TLC analysis shows a complex mixture of new, lower Rf spots. What is happening?
Answer: This is a classic symptom of the desired intramolecular aldol condensation failing to proceed efficiently after the initial Michael addition. The primary components of your "complex mixture" are likely the uncyclized Michael adduct and various intermolecular aldol side products.
-
Causality: The Robinson annulation, a common route to this spirocycle, is a tandem reaction: a Michael addition followed by an intramolecular aldol condensation.[1][2] The initial Michael addition creates a 1,5-diketone intermediate. For this intermediate to cyclize, another enolate must be formed under basic conditions to attack the second ketone intramolecularly. If the conditions are not optimal (e.g., base is consumed, temperature is too low, steric hindrance is an issue), this cyclization step can stall. The uncyclized 1,5-diketone is more polar than the final enone product, resulting in lower Rf values on silica gel TLC. It can also react with other molecules in the pot, leading to a variety of intermolecular side products.
-
Recommended Actions:
-
Isolate the Intermediate: Attempt to isolate the major low-Rf spot using flash column chromatography. Characterize it by ¹H NMR and MS to confirm if it is the expected 1,5-diketone intermediate.
-
Force Cyclization: If the intermediate is confirmed, you can subject the crude (or isolated) product to stronger cyclization conditions. Refluxing in the presence of a base like potassium hydroxide in ethanol or using an acid catalyst like p-toluenesulfonic acid (p-TSA) in refluxing benzene or toluene with a Dean-Stark trap can drive the dehydration and cyclization to completion.[3]
-
One-Pot Modification: For future attempts, consider modifying the initial reaction conditions to be more forcing. Increasing the reaction temperature after the initial Michael addition is complete (monitored by TLC) can promote the subsequent aldol condensation.
-
Question 2: My GC-MS analysis shows a peak with the correct mass for the product (M⁺ = 166.24 g/mol ), but also a significant peak at a higher mass. What is this high-mass byproduct?
Answer: A higher mass peak often points to a di-addition product or a self-condensation product. The most probable culprit is the addition of a second molecule of the starting ketone enolate to the Michael acceptor or to the final product.
-
Causality: The Michael addition is a powerful C-C bond-forming reaction, but it can sometimes proceed more than once.[4][5] If the initial Michael adduct can form another enolate, it might react with a second molecule of the Michael acceptor. More commonly, the starting cyclohexanone enolate can add to the α,β-unsaturated ketone of the final product, this compound, in a second conjugate addition. This is especially prevalent if an excess of the ketone or base is used.
-
Recommended Actions:
-
Stoichiometry Control: Carefully control the stoichiometry. Use of a slight excess (1.1 to 1.2 equivalents) of the Michael acceptor (e.g., methyl vinyl ketone) relative to the cyclohexanone can help ensure the ketone is fully consumed, minimizing its chance to participate in secondary reactions.
-
Reverse Addition: Modify the addition sequence. Prepare the solution of cyclohexanone and base, and then slowly add the Michael acceptor to this solution. This maintains a low concentration of the acceptor, favoring the 1:1 adduct and reducing the likelihood of di-addition.
-
Characterization: Analyze the fragmentation pattern of the high-mass peak in the MS. It may show a loss of a cyclohexanone unit or other characteristic fragments that can help confirm its identity.
-
Question 3: My reaction mixture turned into a thick, insoluble polymer. How can I prevent this?
Answer: This issue is almost certainly caused by the base-catalyzed polymerization of the Michael acceptor, especially if you are using a reactive one like methyl vinyl ketone (MVK).[3]
-
Causality: MVK and similar α,β-unsaturated ketones are highly susceptible to anionic polymerization, which is initiated by the base used for the annulation.[3] This competing pathway consumes the acceptor and can trap other reagents, drastically lowering the yield of the desired product.
-
Recommended Actions:
-
Use a Precursor: Instead of using MVK directly, use a Mannich base precursor like 1-(diethylamino)-3-butanone hydrochloride. This salt is stable and, upon gentle heating with the reaction mixture, eliminates diethylamine hydrochloride in situ to generate MVK slowly and at a low concentration, which then immediately reacts in the Michael addition.[3] This is a widely adopted and effective strategy.
-
Lower the Temperature: Run the initial Michael addition at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of polymerization relative to the desired conjugate addition.
-
Select a Weaker Base: While a strong base is needed for enolate formation, an excessively strong or concentrated base can accelerate polymerization. Titrate the base carefully or consider alternatives that provide a more controlled reaction.
-
Potential Byproduct Identification
Summarizing potential byproducts, their origin, and key analytical markers is crucial for efficient characterization.
| Byproduct Structure/Name | Formation Pathway | Key MS (m/z) Signal | Characteristic ¹H NMR Signals |
| 1,5-Diketone Intermediate (Michael Adduct) | Incomplete intramolecular aldol condensation after Michael addition.[2] | 184.25 (M+H₂O)⁺, shows loss of water in MS. | Absence of vinyl proton. Presence of multiple aliphatic protons in the 1.5-2.8 ppm range. Will show more distinct signals than the final compact product. |
| Cyclohexanone Self-Condensation Product | Intermolecular aldol condensation of two cyclohexanone molecules. | 178.26 (M)⁺ | Presence of a vinyl proton (~6.0-7.0 ppm). Signals corresponding to two fused six-membered rings. |
| Di-addition Product | A second Michael addition of cyclohexanone enolate onto the product.[4] | 274.41 (M)⁺ | Complex spectrum. Proton count will be significantly higher. Signals for three distinct six-membered ring systems. |
| Poly(methyl vinyl ketone) | Base-catalyzed polymerization of the Michael acceptor.[3] | Broad, unresolved peaks in MS. | Broad, featureless humps in the ¹H NMR spectrum, typically between 1.0-3.0 ppm. Insoluble in many common solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound, and where do byproducts typically form?
The most prevalent method for constructing the Spiro[5.5]undecane core is a variation of the Robinson annulation.[1][6] This involves the reaction of cyclohexanone with a suitable four-carbon Michael acceptor, followed by an intramolecular aldol condensation. The key steps and potential pitfalls are illustrated below.
Caption: Synthetic pathway for this compound via Robinson Annulation.
This diagram shows that byproduct formation primarily competes with the two key bond-forming steps: the Michael addition and the intramolecular aldol condensation.
Q2: How can I effectively purify this compound from the common byproducts?
Purification relies on exploiting the differences in polarity between the product and contaminants. A systematic approach using column chromatography is typically successful.
-
Principle: The final product, an α,β-unsaturated ketone, is relatively non-polar. In contrast, the uncyclized Michael adduct and aldol intermediates contain free ketone/hydroxyl groups, making them significantly more polar. Polymer byproducts are often insoluble and can be removed by filtration.[7]
-
Recommended Protocol: Flash Column Chromatography
-
Sample Preparation: After workup, dissolve the crude oil in a minimal amount of dichloromethane or toluene.
-
Slurry Loading: Adsorb the crude mixture onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method provides superior separation compared to loading the sample as a liquid.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Elution:
-
Start with a very non-polar mobile phase (e.g., 100% Hexane or 99:1 Hexane:EtOAc) to elute any very non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution). The target this compound should elute at a relatively low polarity (e.g., 95:5 to 90:10 Hexane:EtOAc).
-
More polar byproducts, like the 1,5-diketone intermediate, will elute later as the solvent polarity is increased further (e.g., 80:20 Hexane:EtOAc).
-
-
Monitoring: Collect fractions and monitor them by TLC, staining with a permanganate or vanillin stain to visualize the spots. Combine the pure fractions containing the product and remove the solvent under reduced pressure.
-
Q3: Are there any advanced analytical techniques to help identify a completely unknown byproduct?
When facing a novel or unexpected byproduct, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.
-
Technique: While ¹H and ¹³C NMR provide essential information, 2D NMR experiments establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing together the carbon skeleton and establishing how different fragments are connected, which is essential for identifying cyclic or spirocyclic systems.
-
By combining the information from these experiments, you can often piece together the complete structure of an unknown byproduct without needing to grow a crystal for X-ray crystallography.
References
- Jadhav, V. H., et al. (2008). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Arkivoc.
- Turner, R. L. (2014). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery.
- UCL. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. UCL Discovery.
- Bates, H. A. (1975). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks.
- Wikipedia. (n.d.). Wieland–Miescher ketone.
- Wikipedia. (n.d.). Robinson annulation.
- Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction.
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science.
- Banerjee, A. K., et al. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
- Organic Chemistry Tutor. (2025). Robinson Annulation Made EASY. YouTube.
- Smith, L. K., & Walton, J. W. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry.
- Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark.
- ResearchGate. (n.d.). Flow chemical synthesis of spirocyclic ketone.
- ResearchGate. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Trost, B. M., & Greenspan, F. D. (2002). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Chemical Reviews.
- Wikipedia. (n.d.). Michael addition reaction.
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
Technical Support Center: Optimizing Diastereoselectivity in Spiro Compound Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for spiro compound synthesis. The construction of the spirocyclic core, particularly the creation of the spiro-quaternary stereocenter, is a formidable challenge in modern organic synthesis.[1][2] Achieving high diastereoselectivity is paramount, as the spatial arrangement of atoms dictates the biological activity and physical properties of these complex molecules, which are prevalent in natural products and pharmaceuticals.[3][4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing these challenging transformations. We will move beyond simple procedural lists to explain the underlying principles governing stereocontrol, enabling you to make informed decisions in your own laboratory.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during diastereoselective spirocyclization reactions.
Issue 1: My reaction yields a poor diastereomeric ratio (d.r.), often approaching 1:1. How can I improve selectivity?
A low d.r. indicates that the energy difference between the transition states leading to the two diastereomers is minimal. Your primary goal is to amplify this energy difference.
-
Possible Cause 1: Insufficient Steric or Electronic Differentiation. The chosen reaction conditions may not adequately exploit the steric and electronic differences between the competing reaction pathways.
-
Solution A: Modify the Catalyst. The catalyst is your most powerful tool for inducing selectivity.
-
Lewis Acids: For reactions involving Lewis acid catalysis (e.g., intramolecular Michael additions, Friedel-Crafts alkylations), screen a variety of acids. A bulkier Lewis acid (e.g., moving from TiCl₄ to (i-PrO)₂TiCl₂) can create a more sterically demanding transition state, favoring the approach of reactants from the less hindered face.[6]
-
Organocatalysts: In organocatalyzed reactions, the steric environment of the catalyst is critical. For example, in proline-catalyzed reactions, switching to a bulkier diarylprolinol silyl ether can dramatically enhance facial selectivity by shielding one face of the intermediate.[7]
-
Chiral Ligands: For metal-catalyzed processes, screen a library of chiral ligands. Privileged ligand backbones like BINOL, SPINOL, or Mandyphos derivatives can create specific chiral pockets that force the substrate to adopt a conformation leading to the desired diastereomer.[1][8]
-
-
Solution B: Adjust the Reaction Temperature. Lowering the reaction temperature is a classic strategy to enhance selectivity.[6] According to the Eyring equation, the ratio of products is exponentially dependent on the difference in activation energies (ΔΔG‡) and inversely dependent on temperature. Reducing the temperature amplifies the effect of a small ΔΔG‡, often leading to a significant improvement in d.r. Start by running the reaction at 0 °C, then -20 °C, and if feasible, -78 °C.
-
Solution C: Screen Solvents. Solvent polarity and coordinating ability can profoundly influence transition state geometry.
-
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂): Can stabilize charged intermediates or coordinate with metal catalysts, altering their steric and electronic properties.
-
Non-polar Solvents (e.g., Toluene, Hexane): May favor more compact transition states to minimize unfavorable interactions with the solvent. A systematic screening is essential.[6][9]
-
-
-
Possible Cause 2: Competing Reaction Mechanisms. The reaction may be proceeding through multiple pathways simultaneously (e.g., a concerted vs. a stepwise mechanism), each with different stereochemical outcomes. Mechanistic studies suggest that many spirocyclizations, such as those catalyzed by chiral phosphoric acids, proceed through highly organized, asynchronous concerted transition states rather than long-lived intermediates that could scramble stereochemical information.[10][11]
-
Solution: Favor the More Selective Pathway. Conditions should be chosen to favor the desired mechanistic pathway. For instance, in reactions that could proceed via an Sₙ1-like mechanism with a planar, achiral intermediate, using less polar solvents and catalysts that promote a more concerted, Sₙ2-like transition state can preserve and transfer stereochemical information more effectively.
-
Issue 2: I am observing significant epimerization of my desired product, either during the reaction or upon workup/purification.
Epimerization is the conversion of one diastereomer into another, typically via the formation of a planar, achiral intermediate (e.g., an enolate or enol) at a stereocenter adjacent to a carbonyl or other activating group.
-
Possible Cause 1: Basic or Acidic Conditions. Residual base or acid in the reaction, or harsh pH conditions during aqueous workup or chromatography, can catalyze epimerization.
-
Solution A: Neutralize Carefully. After the reaction is complete, carefully quench any acid or base to bring the pH to ~7 before extraction. Use a buffered aqueous solution (e.g., saturated NH₄Cl for quenching organometallics, or a phosphate buffer) if necessary.
-
Solution B: Modify Purification. Avoid silica gel chromatography if your product is acid-sensitive. Consider using deactivated (neutral) silica or alumina. In some cases, rapid purification via flash chromatography or crystallization can minimize contact time with the stationary phase.[12]
-
-
Possible Cause 2: Thermodynamic Equilibration. The observed d.r. may reflect the thermodynamic equilibrium between the diastereomers rather than the kinetic outcome of the reaction. This is common if the reaction is run at elevated temperatures for extended periods or if a reversible step is involved.[13]
-
Solution: Shift to Kinetic Control. To favor the kinetically formed product, run the reaction at a lower temperature and for a shorter duration.[14] The goal is to stop the reaction once the starting material is consumed but before the product has had a chance to equilibrate to the more stable diastereomer.
-
Issue 3: My diastereoselectivity is not reproducible between batches.
Inconsistent results are often traced back to seemingly minor variations in experimental parameters that have an outsized impact on the reaction's delicate energetic landscape.
-
Possible Cause 1: Reagent Purity and Water Content.
-
Solution: Use freshly distilled solvents and freshly opened or purified reagents. Trace amounts of water can deactivate catalysts, especially sensitive Lewis acids or organometallic reagents. Run reactions under a strictly inert atmosphere (N₂ or Ar).
-
-
Possible Cause 2: Reaction Concentration and Addition Rate.
-
Solution: Maintain consistent concentration across all experiments. For reactions involving highly reactive intermediates, slow addition of one reagent via syringe pump can maintain a low steady-state concentration, often suppressing side reactions and improving selectivity.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting point for optimizing my reaction?
A1: Begin with a condition-screening approach. The most impactful variables are typically the catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be highly efficient. However, a simpler method is to vary one parameter at a time. A good starting point is to screen three different catalysts (e.g., one hard and one soft Lewis acid, and one organocatalyst if applicable), three solvents of varying polarity (e.g., Toluene, CH₂Cl₂, and THF), and two temperatures (e.g., room temperature and 0 °C).
Q2: What are the best analytical methods for determining the diastereomeric ratio (d.r.)?
A2: High-resolution ¹H NMR spectroscopy is the most common and accessible method.[15] Diastereomers are distinct compounds and should have at least one set of non-equivalent proton signals that can be integrated.[16][17]
-
Key Considerations:
-
Look for well-resolved signals, often corresponding to protons near the newly formed stereocenters.
-
Ensure complete relaxation between scans (use a sufficient relaxation delay, e.g., d1 = 5 seconds) for accurate integration.
-
If signals overlap, more advanced NMR techniques like band-selective pure shift NMR can collapse multiplets into singlets, dramatically improving resolution and allowing for accurate quantification.[18][19]
-
Chiral HPLC can also be used to separate and quantify diastereomers, providing an orthogonal confirmation of the d.r.
-
Q3: Can stereoelectronic effects, like the anomeric effect, be leveraged to control diastereoselectivity?
A3: Absolutely. In the synthesis of spiroketals, for example, the anomeric effect is a powerful controlling element.[20] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to be in an axial position. This preference can lock the conformation of the transition state, leading to highly predictable and selective outcomes. Syntheses can be designed to favor the diastereomer that benefits from this stabilizing interaction.[14][20]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol outlines a systematic approach to optimizing diastereoselectivity by screening key reaction variables.
-
Setup: Arrange a series of oven-dried reaction vials equipped with stir bars under an inert atmosphere (N₂ or Ar).
-
Stock Solutions: Prepare stock solutions of your substrate and any common reagents in a high-purity, anhydrous solvent to ensure accurate and consistent dispensing.
-
Variable Addition:
-
Solvent Screening: To parallel vials, add the substrate from the stock solution. Evaporate the initial solvent under a stream of N₂. Add the different screening solvents (e.g., 1 mL each of Toluene, CH₂Cl₂, THF) to the respective vials.
-
Catalyst Screening: In a separate array of vials containing the substrate in a chosen standard solvent, add different catalysts (e.g., 10 mol% of Sc(OTf)₃, TiCl₄, L-proline).
-
-
Initiation & Control: Cool all vials to the desired starting temperature (e.g., 0 °C). Add the reaction initiator (e.g., the cyclization precursor or coupling partner) simultaneously to all vials.
-
Monitoring: Monitor all reactions concurrently by TLC or UPLC-MS at set time points (e.g., 1 hr, 4 hr, 12 hr).
-
Quench & Analysis: Once the starting material is consumed in the fastest reaction, quench all reactions under identical conditions (e.g., addition of saturated NaHCO₃ solution). Extract with an organic solvent, dry over Na₂SO₄, and concentrate.
-
d.r. Determination: Analyze the crude product from each vial by ¹H NMR to determine the d.r.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude reaction mixture using a deuterated solvent (e.g., CDCl₃) that fully dissolves the material.
-
Acquisition: Acquire a standard ¹H NMR spectrum on a high-field instrument (≥400 MHz is recommended for better resolution).
-
Identify Diagnostic Peaks: Identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomers. These signals should be baseline-separated from other peaks.
-
Integration: Carefully integrate the area of the two diagnostic peaks. Let the integrals be I_major and I_minor.
-
Calculation: The diastereomeric ratio (d.r.) is calculated as: d.r. = (I_major) / (I_minor) : 1. For example, if I_major = 9.5 and I_minor = 1.0, the d.r. is 9.5:1.
-
Validation: Repeat the integration on a different pair of diagnostic signals, if available, to confirm the ratio.
Section 4: Data Presentation & Visualization
Data Summary Table
The following table illustrates typical data from an optimization study of a Lewis acid-catalyzed intramolecular Michael addition.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 25 | 12 | 85 | 3:1 |
| 2 | TiCl₄ | CH₂Cl₂ | 25 | 4 | 92 | 8:1 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 2 | 95 | 15:1 |
| 4 | Sc(OTf)₃ | CH₂Cl₂ | 0 | 6 | 96 | >20:1 |
| 5 | Sc(OTf)₃ | Toluene | 0 | 12 | 78 | 12:1 |
| 6 | Sc(OTf)₃ | THF | 0 | 8 | 90 | 5:1 |
As shown, scandium triflate provided the highest selectivity, which was further improved by lowering the temperature[21]. The coordinating solvent THF likely competed with the substrate for binding to the Lewis acid, reducing selectivity.
Experimental & Logical Workflows
Caption: A systematic workflow for troubleshooting and optimizing poor diastereoselectivity.
Caption: Conceptual diagram illustrating the goal of maximizing the energy difference (ΔΔG‡) between competing transition states.
References
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chem Commun (Camb). [Link][17]
- Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444-456. [Link][10]
- University of Manchester. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.).
- PubMed. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. J Am Chem Soc. [Link][11]
- ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. [Link][20]
- ResearchGate. (n.d.). Optimization for enantioselective synthesis. Table from: Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles...[Link][22]
- Rychnovsky, S. D., & Griesgraber, G. (2009).
- Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
- Evans, P. A., & Sarpong, R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. [Link][1]
- Bannykh, A., et al. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link][23]
- ResearchGate. (n.d.). Postulated mechanism for the spiroketal formation. Diagram from: A Silver‐Catalyzed Modular Intermolecular Access to 6,6‐Spiroketals. [Link][24]
- Brion, A., et al. (2023). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. [Link][25]
- ResearchGate. (2015). Total Syntheses of Natural Products Containing Spirocarbocycles. [Link][4]
- PubMed. (2015). Total syntheses of natural products containing spirocarbocycles. Org Biomol Chem. [Link][2]
- Wikipedia. (n.d.). Spiro compound. [Link][26]
- Bannykh, A., et al. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 17, 1876-1917. [Link][27]
- Stepan, A. F., et al. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link][5]
- Harada, T., et al. (1998). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link][28]
- Valero, G., et al. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. PMC - NIH. [Link][7]
- Schepmann, D., et al. (2015). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link][29]
- ACS Publications. (2016). An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. Organic Process Research & Development. [Link][30]
- ResearchGate. (2023).
- ResearchGate. (n.d.). Diastereoselective Spirocyclization via Intramolecular C(sp)
- Google Patents. (n.d.). Enantiomers of spiro-oxindole compounds and their uses as therapeutic agents. [32]
- ACS Publications. (2022).
- PubMed. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Org Lett. [Link][33]
- MDPI. (2024). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[6][10]imidazo[1,2-a]pyridine... Molbank. [Link][12]
- PubMed. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Org Lett. [Link][34]
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link][35]
- Google Patents. (n.d.). Epimerization methodologies for recovering stereo isomers in high yield and purity. [13]
- Chemical Communications. (2021).
- PubMed. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors... J Med Chem. [Link][37]
Sources
- 1. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 2. Total syntheses of natural products containing spirocarbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Diastereoselective Synthesis of Spiropyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents [patents.google.com]
- 14. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 19. rsc.org [rsc.org]
- 20. chemtube3d.com [chemtube3d.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Spiro[5.5]undecan-2-one Production
Here is the technical support center for the scale-up challenges of Spiro[5.5]undecan-2-one production.
Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this important spirocyclic scaffold from laboratory-scale experiments to larger-scale production. We will delve into the common synthetic routes, troubleshoot predictable challenges, and provide actionable protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound and which is most suitable for scale-up?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Robinson annulation . This powerful reaction sequence involves a Michael addition of a cyclohexanone enolate to an α,β-unsaturated ketone (typically methyl vinyl ketone, MVK), followed by an intramolecular aldol condensation to construct the second ring.[1][2][3]
While other methods exist, such as those involving Grignard reagents or newer annulation strategies, the Robinson annulation is often preferred for scale-up due to its use of relatively inexpensive starting materials and a well-understood reaction mechanism.[3][4] However, it presents its own set of challenges that must be carefully managed.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns depend on the chosen route. For the Robinson annulation, the main hazard is the high reactivity and thermal instability of methyl vinyl ketone (MVK), which can polymerize violently, especially in the presence of base.[5] For alternative routes using Grignard reagents, the risks are more severe and include:
-
Fire Hazard: Grignard reagents and the ethereal solvents (like THF or diethyl ether) used are highly flammable.[6][7]
-
Runaway Reactions: Grignard reactions are highly exothermic and can be difficult to initiate.[7][8] This can lead to a dangerous accumulation of unreacted reagents, followed by a sudden, uncontrollable exotherm once the reaction begins.[9]
-
Pyrophoric Nature: Some Grignard reagents can be pyrophoric (ignite spontaneously in air).[6]
Strict adherence to safety protocols, including inert atmosphere operations, adequate cooling capacity, and controlled reagent addition, is non-negotiable.
Q3: How does thermodynamic versus kinetic control influence the outcome of spiroketal synthesis?
A3: In many spirocyclization reactions, multiple stereoisomers are possible. The product distribution can be governed by whether the reaction is under kinetic or thermodynamic control.[10]
-
Kinetic Control: Favored at lower temperatures, this regime yields the product that is formed fastest (i.e., has the lowest activation energy).[11][12]
-
Thermodynamic Control: Favored at higher temperatures where the reaction becomes reversible, this regime yields the most stable product.[11][13]
For spiroketals, the thermodynamic product often benefits from stabilizing effects like the anomeric effect, while the kinetic product may form due to a more favorable transition state geometry.[14] Controlling the reaction temperature is therefore a critical parameter for achieving the desired isomer.
Troubleshooting Guide: The Robinson Annulation Scale-Up
This section addresses specific issues encountered during the large-scale synthesis of this compound via the Robinson annulation.
Problem 1: My reaction yield is very low, and a significant amount of a sticky, solid polymer has formed in the reactor.
-
Probable Cause: This is a classic sign of methyl vinyl ketone (MVK) polymerization. MVK is highly susceptible to uncontrolled, base-catalyzed polymerization, which competes directly with the desired Michael addition.[5] The issue is exacerbated at scale due to challenges with rapid mixing and heat dissipation.
-
Solution:
-
MVK Quality: Always use freshly distilled MVK. Commercially available MVK contains inhibitors that may not be sufficient to prevent polymerization under your reaction conditions.
-
Controlled Addition: Add the MVK slowly and sub-surface to the reaction mixture. This maintains a low instantaneous concentration, favoring the bimolecular reaction with the cyclohexanone enolate over polymerization.
-
Temperature Control: Maintain the recommended reaction temperature with an efficient cooling system. Exotherms from the Michael addition can accelerate polymerization.
-
In-Situ Generation: For very large scales, consider generating MVK in situ from a stable precursor, such as a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride). This keeps the MVK concentration extremely low throughout the reaction.[5]
-
Problem 2: The reaction is sluggish and incomplete, even after extended reaction times.
-
Probable Cause: Incomplete formation of the cyclohexanone enolate or insufficient activation of the Michael addition or aldol condensation steps.
-
Solution:
-
Base Stoichiometry and Strength: Ensure the correct stoichiometry of a suitable base (e.g., NaOH, KOH, or NaOEt) is used. The base must be strong enough to deprotonate cyclohexanone effectively.
-
Solvent Choice: The solvent must be appropriate for generating and sustaining the enolate concentration. Protic solvents like ethanol are common.
-
Reaction Monitoring: Use an appropriate analytical technique (TLC, GC, or in-situ IR) to monitor the disappearance of starting materials and the appearance of the Michael adduct and final product. Do not rely solely on time.
-
Mixing Efficiency: At scale, inefficient mixing can create "dead zones" in the reactor where reagents are not in contact. Verify that the agitation is sufficient for the reactor volume and viscosity of the mixture.
-
Problem 3: I've isolated a significant byproduct with a mass corresponding to the addition of two MVK units to the starting cyclohexanone.
-
Probable Cause: You are observing a double Michael addition. After the initial desired 1,4-addition, the resulting 1,5-diketone intermediate can be deprotonated again and react with a second molecule of MVK.[5]
-
Solution:
-
Reactant Stoichiometry: Use a slight excess of cyclohexanone relative to MVK. This increases the probability that an MVK molecule will encounter the cyclohexanone enolate rather than the enolate of the 1,5-diketone product.
-
Controlled MVK Addition: As with preventing polymerization, slow addition of MVK is crucial to keep its concentration low and disfavor the second addition.
-
Problem 4: My final product seems to decompose during purification by distillation.
-
Probable Cause: Spiroketones can be thermally labile. High temperatures required for vacuum distillation can cause side reactions, such as retro-aldol reactions or other rearrangements.
-
Solution:
-
Avoid High Temperatures: Minimize the exposure of the product to high heat. Use a high-vacuum system to lower the boiling point.
-
Alternative Purification: Flash column chromatography is often a better choice for thermally sensitive compounds, though it can be challenging and costly to scale.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is the most scalable and effective purification method. Screen various solvents to find conditions that provide good purity and yield.
-
Troubleshooting Decision Tree
Below is a decision-making workflow for addressing common issues during the scale-up process.
Caption: Troubleshooting workflow for Robinson annulation scale-up.
Experimental Protocols
Protocol 1: Scale-Up of this compound via Robinson Annulation (1 mole scale)
Disclaimer: This protocol is intended for experienced chemists in a properly equipped facility. A thorough risk assessment must be conducted before proceeding.
Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.
-
Addition funnel (or preferably, a syringe pump for controlled addition).
-
Heating/cooling circulator connected to the reactor jacket.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) | Density (g/mL) |
| Cyclohexanone | 98.14 | 1.1 | 107.95 | 114.2 | 0.945 |
| Sodium Hydroxide | 40.00 | 0.5 | 20.0 | - | - |
| Ethanol | 46.07 | - | - | 1.5 L | 0.789 |
| Methyl Vinyl Ketone | 70.09 | 1.0 | 70.09 | 83.4 | 0.840 |
Procedure:
-
Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.
-
Base Preparation: To the reactor, add ethanol (1.5 L) and sodium hydroxide (20.0 g). Stir the mixture until the NaOH is fully dissolved. Cool the solution to 10°C using the circulator.
-
Enolate Formation: Add cyclohexanone (114.2 mL, 1.1 mol) to the basic ethanol solution over 15 minutes. Maintain the temperature between 10-15°C. Allow the mixture to stir for 1 hour at this temperature to ensure complete enolate formation.
-
Michael Addition: Begin the slow, dropwise addition of freshly distilled methyl vinyl ketone (83.4 mL, 1.0 mol) via syringe pump over 4-5 hours. CRITICAL STEP: Maintain the internal temperature strictly between 15-20°C. A runaway exotherm indicates polymerization. If the temperature rises above 25°C, stop the addition immediately and cool the reactor.
-
Aldol Condensation & Dehydration: After the MVK addition is complete, slowly warm the reaction mixture to reflux (approx. 78°C) and maintain reflux for 3 hours. Monitor the reaction by TLC or GC until the 1,5-diketone intermediate is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 6M hydrochloric acid until the pH is ~7.
-
Reduce the volume of the solvent by ~70% using a rotary evaporator.
-
Add 1 L of water and 1 L of diethyl ether to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 500 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation. Expect the product to distill at approximately 80-85°C at 0.5 mmHg.
-
Alternatively, for higher purity, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Scale-Up Process Workflow
Caption: General workflow for the scale-up synthesis of this compound.
References
- University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- American Chemical Society. (n.d.). Grignard Reaction.
- ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- ACS Publications. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- Wikipedia. (n.d.). Robinson annulation.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- National Institutes of Health. (n.d.). Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- ResearchGate. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
- DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- ARKAT USA. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
- Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- PubMed. (n.d.). Recent developments in transition metal-catalysed spiroketalisation.
- YouTube. (2020). Synthesis Problem #1: Robinson Annulation.
- National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Reddit. (2022). Thermodynamic vs Kinetic Control.
- J&K Scientific LLC. (2025). Robinson Annulation.
- ElectronicsAndBooks. (n.d.). Competitive formation of spiro[5.5]undecane in preference to bicyclo[4.3.1]decane via type II carbonyl ene reaction.
- Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction.
- MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.
- RSC Publishing. (n.d.). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process.
- National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- ACS Publications. (n.d.). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization.
- RSC Publishing. (n.d.). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis.
- BYJU'S. (n.d.). Robinson Annulation Mechanism.
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Spiro[5.5]undecan-2-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Spiro[5.5]undecan-2-one. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols to ensure the highest purity of the final compound. Our approach is grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section addresses specific problems you might encounter during the purification of this compound, particularly when synthesized via methods like the Robinson annulation.
Issue 1: The purified product is an oil or fails to crystallize.
-
Question: I've gone through the purification steps, but my this compound remains an oil and won't crystallize. What could be the issue?
-
Answer: This is a common issue that often points to the presence of persistent impurities that inhibit crystal lattice formation. The most likely culprits are unreacted starting materials or low-molecular-weight side products. To address this, consider the following:
-
Impurity Analysis: First, confirm the presence of your target compound and identify the impurities using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile and semi-volatile compounds in your mixture[1]. You can also use ¹H NMR to identify characteristic peaks of starting materials or byproducts.
-
Enhanced Purification: If impurities are confirmed, a more rigorous purification strategy is needed. Flash column chromatography is often effective in separating compounds with different polarities[2][3]. For ketones like this compound, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) is a good starting point[4][5].
-
Solvent Choice for Recrystallization: The choice of solvent is critical for successful recrystallization[6]. You may need to screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature[7]. For ketones, solvents like ethanol, or mixtures such as n-hexane/acetone, can be effective[8].
-
Issue 2: The presence of a high molecular weight, polymeric impurity.
-
Question: My reaction mixture contains a significant amount of a sticky, polymeric substance that is difficult to remove. What is this, and how can I get rid of it?
-
Answer: This is a classic side product of the Robinson annulation reaction, especially when using α,β-unsaturated ketones like methyl vinyl ketone (MVK) as a reactant[9][10]. This polymer is formed by the base-catalyzed self-condensation of the Michael acceptor.
-
Prevention during Synthesis: The best approach is to minimize its formation during the reaction. This can be achieved by:
-
Using freshly distilled MVK for the reaction.
-
Adding the MVK slowly to the reaction mixture to maintain a low concentration.
-
Considering the in situ generation of MVK from a more stable precursor[11].
-
-
Removal during Work-up: If the polymer has already formed, it can often be separated by precipitation. Adding a non-polar solvent like hexanes to your crude product dissolved in a more polar solvent may cause the polymer to precipitate, allowing for its removal by filtration. Subsequent column chromatography of the filtrate should then be more effective.
-
Issue 3: Identification of an impurity with a mass corresponding to a double addition product.
-
Question: My mass spectrometry analysis shows a significant peak with a molecular weight corresponding to the addition of two equivalents of the Michael acceptor to my starting cyclohexanone. What is this and how can I avoid it?
-
Answer: This impurity is the result of a "double Michael addition" or "double alkylation," a known side reaction in the Robinson annulation[9][11]. After the initial Michael addition, the resulting enolate can react with a second molecule of the α,β-unsaturated ketone.
-
Minimizing Formation: To reduce the formation of this byproduct, you can adjust the stoichiometry of your reactants. Using a slight excess of the cyclohexanone starting material can favor the desired mono-alkylation product. Additionally, as with polymer formation, the slow addition of the Michael acceptor is crucial[11].
-
Purification: This byproduct will have a different polarity and molecular weight compared to your desired product and can typically be separated by flash column chromatography[2][4].
-
Issue 4: Product decomposition during purification by distillation.
-
Question: I'm trying to purify my this compound by distillation, but I'm seeing signs of decomposition at higher temperatures. Is this expected?
-
Answer: Yes, thermal decomposition can be a concern for spirocyclic ketones, especially at elevated temperatures[12][13][14]. While distillation is a powerful purification technique for liquids, it's essential to proceed with caution.
-
Vacuum Distillation: To minimize thermal stress on the molecule, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of your compound, allowing it to distill at a lower, safer temperature.
-
Alternative Purification Methods: If your compound is particularly thermally sensitive, it is advisable to opt for non-thermal purification methods. Column chromatography is an excellent alternative that is performed at room temperature[2][3]. Recrystallization is another option if a suitable solvent system can be found[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Assuming a Robinson annulation synthesis, the most common impurities are:
-
Unreacted Starting Materials: Such as cyclohexanone.
-
Polymeric Byproducts: Arising from the self-condensation of the α,β-unsaturated ketone (e.g., methyl vinyl ketone)[9][10].
-
Double Michael Addition Product: A higher molecular weight byproduct from the reaction of one molecule of cyclohexanone with two molecules of the Michael acceptor[9][11].
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques will provide the most comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities[1].
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of organic compounds. It can be used to determine the percentage of the main component and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying impurities by comparing the spectra to known standards or by analyzing characteristic chemical shifts[15].
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be a very effective purification method for solid compounds, provided you can find a suitable solvent or solvent system[6][7]. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room or lower temperatures. It's often a matter of empirical screening to find the optimal conditions.
Q4: What is a good starting point for a column chromatography eluent system?
A4: For a moderately polar ketone like this compound on a silica gel column, a good starting point for the eluent system would be a mixture of a non-polar solvent and a slightly more polar solvent. A gradient elution starting with a low percentage of the polar solvent and gradually increasing it is often effective. For example, you could start with 100% hexanes and gradually increase the concentration of ethyl acetate[4][5]. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand[3].
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system (a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3 and separates it well from impurities[3].
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the sand layer.
-
-
Elute the Column:
-
Begin eluting with the determined solvent system, collecting fractions in separate tubes.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a hexane/acetone mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heat to Dissolve: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cool in an Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and Their Removal Strategies
| Impurity | Likely Origin | Identification Method | Recommended Removal Technique |
| Unreacted Cyclohexanone | Incomplete reaction | GC-MS, ¹H NMR | Column Chromatography, Distillation |
| Poly(Michael Acceptor) | Self-polymerization of the α,β-unsaturated ketone | ¹H NMR (broad signals) | Precipitation with a non-polar solvent, Column Chromatography |
| Double Michael Adduct | Side reaction of the enolate with a second Michael acceptor | GC-MS, ¹H NMR | Column Chromatography |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
- NROChemistry. (n.d.). Robinson Annulation.
- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
- Wikipedia. (2023, November 28). Robinson annulation.
- ResearchGate. (n.d.). Robinson Annulation.
- Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism.
- Wikipedia. (2024, January 5). Column chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- University of Calgary. (n.d.). Column chromatography.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction.
- Maji, S. R., Roy, C., & Sinha, S. K. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the past two decades. Journal of Analytical Sciences and Applied Biotechnology, 5(2).
- Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
- Harding, K. E., & Dubois, R. H. (1978). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. Journal of the American Chemical Society, 100(26), 8264–8265.
- National Center for Biotechnology Information. (n.d.). Synthesis and stability of new spiroaminoborate esters.
- Shen, M., Vijjamarri, S., Cao, H., Solis, K., & Robertson, M. L. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4351-4361.
- ResearchGate. (n.d.). ¹H-NMR Spectra of 6-Azonia-spiro[5.5]undecane bromide in D₂O at RT.
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. U.S. Patent and Trademark Office.
- Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction.
- ResearchGate. (n.d.). Flow chemical synthesis of spirocyclic ketone.
- ResearchGate. (n.d.). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin.
- Royal Society of Chemistry. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut.
- ElectronicsAndBooks. (n.d.). Competitive formation of spiro[5.5]undecane in preference to bicyclo[4.3.1]decane via type II carbonyl ene reaction.
- ResearchGate. (2025, October 16). (PDF) Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks.
- MDPI. (2019, September 3). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and stability of new spiroaminoborate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Improving the efficiency of microwave-assisted spiro synthesis
Welcome to the technical support center for microwave-assisted spiro synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the full potential of microwave energy to construct complex spirocyclic architectures efficiently. As your dedicated application scientist, I will move beyond simple protocols to explain the fundamental principles and causal relationships that govern success in this field. Our goal is to empower you to not only follow methods but to innovate and troubleshoot with confidence.
Section 1: Frequently Asked Questions - Core Principles
This section addresses the foundational questions researchers often have when transitioning to or optimizing microwave-assisted organic synthesis (MAOS) for creating spiro compounds.
Q1: What are the primary advantages of using microwave irradiation for synthesizing spiro-heterocycles?
Microwave-assisted synthesis has become a cornerstone in modern medicinal chemistry, offering substantial benefits over conventional oil-bath heating.[1] The primary advantages are:
-
Rate Enhancement: Reactions that take hours or days can often be completed in minutes.[2][3] This is due to the rapid, volumetric heating of the reaction mixture.
-
Increased Yields and Purity: The short reaction times at elevated temperatures can minimize the formation of side products that often arise from prolonged exposure to heat.[1][3]
-
Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes compared to domestic microwave ovens.[4]
-
Access to Novel Chemical Space: The unique heating profile can enable transformations that are difficult or impossible under conventional conditions, allowing for the synthesis of highly complex spiro scaffolds.[5]
Q2: How does microwave heating actually work on a molecular level?
Unlike conventional heating which relies on slow conduction and convection from an external source, microwave energy couples directly with molecules in the reaction mixture.[6][7] The two primary mechanisms are:
-
Dipolar Polarization: Polar molecules, like many organic solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, localized heat.[7][8]
-
Ionic Conduction: If mobile ions are present (e.g., in ionic liquids or from dissolved salts), the electric field will induce their migration. Collisions between these moving ions and surrounding molecules generate heat.[6][9]
The energy transfer from the microwave field to the molecule is incredibly fast (on the order of 10⁻⁹ seconds), which is faster than the time it takes for molecules to relax (10⁻⁵ seconds). This non-equilibrium condition is a key reason for the dramatic rate accelerations observed.[6]
Caption: Core mechanisms of microwave-induced heating.
Q3: I've heard about "non-thermal microwave effects." Are they real and should I consider them?
The topic of "non-thermal" or "specific" microwave effects is highly debated.[10] The theory posits that the microwave's electric field can directly influence a reaction's outcome, for instance, by stabilizing a polar transition state, in a way not attributable to temperature alone.[5][11]
However, rigorous studies have shown that many early reports of non-thermal effects were likely due to inaccurate temperature measurements.[11] Inefficient stirring can create localized "hot spots" where the actual temperature is much higher than what is measured by an external IR sensor. When reactions are repeated with precise internal fiber-optic temperature probes and vigorous stirring, the differences between microwave and conventional heating at the same temperature often disappear.[11]
Senior Scientist's Take: While the academic debate continues, for practical laboratory purposes, you should operate under the assumption that the primary benefits of microwaves stem from their unique and rapid thermal effects (superheating, inverted temperature gradients).[5] Focus on precise temperature control and efficient stirring rather than chasing elusive non-thermal effects.
Q4: How do I select the best solvent for my microwave-assisted spiro synthesis?
Solvent choice is critical. The ability of a solvent to absorb microwave energy is the most important factor. This is often quantified by the loss tangent (tan δ) . Solvents are generally classified as:
-
High Absorbers (tan δ > 0.5): Alcohols (e.g., ethanol, methanol), DMSO, DMF. These heat extremely quickly.[12]
-
Medium Absorbers (tan δ 0.1 - 0.5): Acetonitrile, water (at higher temperatures).[12]
-
Low Absorbers (tan δ < 0.1): Toluene, hexane, THF, dioxane. These are difficult to heat on their own.[12]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Loss Tangent (tan δ) at 2.45 GHz | Classification |
| Ethanol | 78 | 24.3 | 0.941 | High Absorber |
| DMF | 153 | 36.7 | 0.161 | Medium Absorber |
| Acetonitrile | 82 | 37.5 | 0.062 | Low Absorber |
| Toluene | 111 | 2.4 | 0.040 | Low Absorber |
| Water | 100 | 80.4 | 0.123 | Medium Absorber |
Data compiled from various sources for illustrative purposes.[12][13]
Practical Guidance:
-
For reactions in low-absorbing solvents like toluene, ensure one of your reactants or a catalyst is polar enough to absorb the energy. Alternatively, add a small amount of a high-absorbing co-solvent or an ionic liquid to act as a "heating element."[13]
-
Be aware that using low-boiling point solvents (e.g., DCM, acetone) will rapidly build pressure in a sealed vessel, which may limit the achievable reaction temperature.[12] Consider switching to a higher-boiling analogue (e.g., dichloroethane instead of dichloromethane) if higher temperatures are required.[12]
Section 2: Troubleshooting Guide - When Experiments Go Awry
Even with advanced equipment, challenges arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: A logical workflow for troubleshooting common issues.
Q5: My reaction yield is very low or zero. What are the first things I should check?
-
Energy Absorption: Is your reaction mixture heating up? If you are using a non-polar solvent like toluene or hexane, the mixture may not be absorbing microwave energy efficiently.[13]
-
Solution: Add a polar co-solvent, a small amount of an ionic liquid, or a passive heating element like a silicon carbide (SiC) disk to help absorb energy and transfer it to the bulk medium.
-
-
Temperature & Power Settings: Are you reaching the target temperature? A common mistake is setting a maximum power that is too low to overcome heat loss to the environment.
-
Solution: Ensure the power setting is sufficient to reach and maintain the desired temperature. Most modern reactors have a "max power" setting that should be used unless you are specifically trying to limit the heating rate.
-
-
Reagent Stability: Spiro synthesis often involves complex, multi-functionalized molecules. Is it possible your starting materials or intermediates are degrading at the target temperature?
-
Solution: Run the reaction at a lower temperature for a longer time. Analyze the crude mixture by LCMS or TLC for signs of decomposition.
-
Q6: My product is decomposing, and I see charring or a lot of byproducts. What's happening?
This is a classic sign of overheating or thermal runaway.[14] Microwaves can heat a solvent far above its atmospheric boiling point in a sealed vessel, a phenomenon known as superheating .[15][16][17] While this is key to accelerating reactions, it can easily lead to decomposition if not controlled.
-
Cause - Hot Spots: Inadequate stirring is the most common culprit.[18] Without efficient mixing, localized regions of the solution can become superheated far beyond the measured bulk temperature, leading to decomposition.
-
Cause - Exothermic Reaction: If the reaction itself is highly exothermic, the combination of microwave heating and the heat of reaction can cause the temperature to spiral out of control.
Solutions:
-
Improve Stirring: Use the largest possible stir bar for your reaction vessel and ensure it is spinning effectively before and during the run.[18]
-
Reduce Power: Lower the maximum wattage applied. This will slow the rate of heating and give the system more time to equilibrate.
-
Use Pulsed Heating: Instead of applying continuous power, program the instrument to pulse the microwaves on and off to maintain the target temperature.
-
Change Solvents: Switch to a solvent with a higher boiling point. This provides a larger thermal window before excessive pressure builds up.
Q7: I'm getting high-pressure warnings from the instrument. How do I fix this?
Pressure is a direct function of temperature and the vapor pressure of your solvent.
-
Check Your Solvent: Low-boiling point solvents (methanol, acetone, DCM) will generate high pressures even at moderate temperatures (e.g., 100-120 °C).[12]
-
Check Reaction Volume: Do not overfill the reaction vessel. A sufficient headspace (at least 50% of the vessel volume) is required to accommodate the pressure generated during heating.[12]
-
Check for Gas Evolution: Is your reaction designed or suspected to release gaseous byproducts (e.g., N₂, CO₂)? This will contribute significantly to the total pressure. If so, consider running the reaction at a lower temperature or concentration.
Section 3: Experimental Protocol and Optimization
This section provides a practical, step-by-step guide for developing a microwave-assisted synthesis of a spirooxindole, a privileged scaffold in drug discovery.[19][20]
Example Workflow: Three-Component Synthesis of a Spirooxindole-Pyrrolizidine
This protocol is based on established 1,3-dipolar cycloaddition reactions, which are exceptionally well-suited for microwave acceleration.[21][22]
Step 1: Initial Scouting Reaction (Conventional vs. Microwave)
-
Objective: To establish a baseline and confirm the feasibility of the reaction under microwave conditions.
-
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, combine isatin (1.0 mmol), L-proline (1.2 mmol), and a substituted β-nitrostyrene (1.0 mmol).[22]
-
Add 4 mL of methanol.[22]
-
Seal the vial with a septum cap.
-
Microwave Program: Set the target temperature to 65 °C, ramp time to 2 minutes, and hold time to 10 minutes. Use a maximum power of 300 W and ensure stirring is set to high.[22]
-
Conventional Control: Set up an identical reaction in a round-bottom flask and reflux at 65 °C in an oil bath.
-
Analysis: After the reaction time, cool the vessels, and take an aliquot of each for TLC or LCMS analysis to compare conversion.
-
Comparison of Typical Results:
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 65 | 6-8 hours | ~60-75% | [23] |
| Microwave Irradiation | 65 | 10-15 minutes | >85% | [22][23] |
Step 2: Optimization of Parameters
Once the initial microwave reaction is shown to be successful, systematically optimize the key parameters.
Caption: A systematic approach to reaction optimization.
-
Solvent: Screen a panel of solvents (e.g., methanol, ethanol, acetonitrile, DMF). A more polar solvent may lead to faster heating and better results.[12]
-
Temperature: Incrementally increase the temperature (e.g., 80°C, 100°C, 120°C). Monitor the reaction for byproduct formation at higher temperatures.
-
Time: Once an optimal temperature is found, perform a time course to find the minimum time required for complete conversion.
-
Concentration: Investigate the effect of reactant concentration. Sometimes, more concentrated reactions proceed faster under microwave conditions.
Step 3: Final Protocol
-
Reagents: Isatin (1.0 mmol), L-proline (1.2 mmol), β-nitrostyrene (1.0 mmol).
-
Solvent: Ethanol (4 mL).
-
Microwave Parameters:
-
Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 8 minutes
-
Power: 300 W (max) with variable power control
-
Stirring: High
-
-
Work-up: After cooling the vessel to room temperature, the typical procedure involves concentrating the solvent under reduced pressure and purifying the residue by column chromatography to isolate the spirooxindole product.
This structured approach ensures the development of a robust, efficient, and reproducible method for your specific spiro synthesis, grounded in a solid understanding of the underlying principles of microwave chemistry.
References
- Meshram, J. S., et al. (2015). A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities. New Journal of Chemistry.
- Kappe, C. O., et al. (2008). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. The Journal of Organic Chemistry.
- Wikipedia contributors. (2023). Non-thermal microwave effect. Wikipedia, The Free Encyclopedia.
- de la Hoz, A., et al. (2007). Review on non-thermal effects of microwave irradiation in organic synthesis. Journal of Microwave Power and Electromagnetic Energy.
- Wang, J., et al. (2022). Microwave-assisted multicomponent reaction: An efficient synthesis of indolyl substituted and spiroxindole pyrido[2,3-d]pyrimidine derivatives. Synthetic Communications.
- Wikipedia contributors. (2024). Superheating. Wikipedia, The Free Encyclopedia.
- Chemat, F., & Esveld, E. (2001). Microwave Superheating of Liquids. MDPI.
- Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews.
- Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- Kappe, C. O., et al. (2016). Microwave-Assisted Superheating and/or Microwave-Specific Superboiling of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. Organic Process Research & Development.
- Meshram, J. S., et al. (2015). A Convenient and Rapid Microwave-Assisted Synthesis of Spirooxindoles in Aqueous Medium and Their Antimicrobial Activities. ResearchGate.
- Sharma, R., & Van der Eycken, E. V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules.
- Unknown Author. (n.d.). SUPERHEATING EFFECTS OF MICROWAVE. Slideshare.
- Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- D'Agostino, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules.
- Rosini, F., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research.
- Khanna, P., et al. (2018). Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. Current Organic Chemistry.
- Ionescu, A., & Zuchi, G. (2011). Nonthermal Effects of Microwaves in Organic Synthesis. ResearchGate.
- UCSB MRL. (n.d.). Microwave Synthesis Conditions. UCSB MRL.
- Dömling, A. (2018). MMS protocols to spirooxindoles. ResearchGate.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation.
- Kumar, D., et al. (2022). Optimization study: Microwave-assisted synthesis of novel functionalized spiro[indoline...]. ResearchGate.
- Greco, J. A. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules.
- Gaikwad, A. V., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
- Lidström, P., et al. (2004). Microwave Assisted Organic Synthesis. CRC Press.
- Unknown Author. (n.d.). PART - 1 INTRODUCTION. Unknown Source.
- Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
- Budarin, V. L., & Clark, J. H. (2011). The Effects of Microwave Heating on the Isothermal Kinetics of Chemicals Reactions and Physicochemical Processes. IntechOpen.
- Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- Panda, S. S., & Luyt, A. S. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry.
- da Costa, M. M., et al. (2021). Microwave-assisted Synthesis and Antimicrobial Activity of Novel Spiro 1,3,4-thiadiazolines From Isatin Derivatives. ResearchGate.
- D'Auria, M. (2013). Use of Microwave Heating in the Synthesis of Heterocycles from Carbohydrates. Current Organic Chemistry.
- Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Di Mauro, G., et al. (2021). Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. ResearchGate.
- Fadda, A. A., et al. (2015). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules.
- Teh, L. P., et al. (2021). Microwave-Absorbing Catalysts in Catalytic Reactions of Biofuel Production. MDPI.
- Wang, J., et al. (2021). Designing Heterogeneous Catalysts for Microwave Assisted Selective Oxygenation. ChemCatChem.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. bspublications.net [bspublications.net]
- 10. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
- 14. researchgate.net [researchgate.net]
- 15. Superheating - Wikipedia [en.wikipedia.org]
- 16. mdpi.org [mdpi.org]
- 17. SUPERHEATING EFFECTS OF MICROWAVE .pptx [slideshare.net]
- 18. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Products in Spirocyclization
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering unexpected outcomes in spirocyclization reactions. As specialists in complex molecular architectures, we understand that the formation of a spirocycle is often a delicate balance of kinetics and thermodynamics. When a reaction deviates from the expected path, a systematic approach to characterization is paramount. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you identify unknown byproducts and optimize your reaction pathways.
Section 1: Understanding the "Why" - Mechanistic Origins of Unexpected Products
Before any analytical work begins, it's crucial to consider the potential mechanistic pathways that could lead to unexpected products. Understanding these possibilities will guide your analytical strategy.
Q1: My spirocyclization reaction produced a compound with the correct mass but different NMR shifts. What are the most common alternative structures?
When the molecular weight is correct, you are likely dealing with an isomer. In spirocyclization, this commonly manifests as:
-
Regioisomers: The cyclization may have occurred at an alternative, electronically or sterically accessible site. This is common in reactions involving ambident nucleophiles or electrophiles.
-
Diastereomers or Enantiomers: The stereochemical outcome of the reaction may be different than anticipated. This can be influenced by catalyst control, substrate conformation, or reaction temperature. For instance, in some organocatalyzed spirocyclizations, a shift in temperature can unexpectedly reverse the diastereomeric ratio.[1]
-
Rearrangement Products: The initially formed spirocyclic core can be unstable under the reaction conditions and undergo rearrangement.[2] A classic example is the propensity of some spirocyclic cyclohexadienones to rearrange to their phenolic isomers to restore aromaticity.[3] Cationic or radical intermediates are particularly prone to skeletal rearrangements, such as Wagner-Meerwein shifts in carbocation cascades, to form more stable intermediates before the final product is formed.[4]
Q2: I've isolated a major byproduct with a completely different molecular weight. What are the likely side reactions?
Observing a different molecular weight points toward more complex, unexpected reaction pathways. Key possibilities include:
-
Domino or Cascade Reactions: The intended reaction may be just the first step in a more elaborate domino sequence, leading to highly complex polycyclic or spirocyclic products.[5][6][7] These cascades can involve additional intra- or intermolecular bond formations that were not anticipated.[5]
-
Trapped Intermediates: A reactive intermediate in your proposed mechanism (e.g., a radical, carbocation, or organometallic species) may have been trapped by a solvent molecule, a reagent, or even a decomposed fragment of the starting material.[2][8] For example, in reactions involving DMSO as a solvent at elevated temperatures, unexpected sulfination of the product has been observed.[9]
-
Fragmentation: A highly strained intermediate or the desired product itself might fragment under the reaction conditions. This is particularly relevant in radical reactions where bond cleavage can compete with cyclization.[10]
-
Dimerization or Oligomerization: If the reaction is not sufficiently dilute or if reactive sites remain on the product, intermolecular reactions can lead to dimers or higher-order oligomers.
Below is a conceptual diagram illustrating how a single precursor can diverge into multiple products.
Sources
- 1. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 2. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclization and Spirocyclization Processes Based on Domino Reactions of N-Tosylhydrazones and Boronic Acids Involving Intramolecular Allylborylations of Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. crab.rutgers.edu [crab.rutgers.edu]
Technical Support Center: Enhancing the Metabolic Stability of Spiro-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for enhancing the metabolic stability of spiro-based drug candidates. The unique three-dimensional and rigid nature of spirocyclic scaffolds offers a powerful strategy to improve pharmacokinetic profiles, but their application requires a nuanced understanding of metabolic pathways and potential liabilities.[1][2] This center is designed to address the practical challenges you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts regarding metabolic stability and the strategic use of spirocycles.
Q1: What is metabolic stability and why is it a critical parameter in drug discovery?
A1: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily by enzymes in the liver.[3] It is a crucial parameter because it directly influences key pharmacokinetic properties such as a drug's half-life, bioavailability, and clearance.[4] A compound with poor metabolic stability is often cleared from the body too quickly, requiring higher or more frequent dosing to achieve a therapeutic effect. Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a balancing act essential for designing safe and effective drugs with convenient dosing regimens.
Q2: How does incorporating a spirocyclic scaffold typically affect the metabolic stability of a drug candidate?
A2: Introducing a spirocyclic scaffold—a structure where two rings are joined by a single common atom—can significantly enhance metabolic stability.[5] The primary reasons for this are:
-
Increased Three-Dimensionality (Fsp³): Moving from flat, aromatic structures (low Fsp³ character) to more saturated, three-dimensional spirocycles generally correlates with improved physicochemical and pharmacokinetic profiles, including metabolic stability.[1][5]
-
Conformational Rigidity: The rigidity of the spirocyclic system can lock a molecule's conformation. This can shield metabolically vulnerable sites from the active sites of drug-metabolizing enzymes, most notably Cytochrome P450s (CYPs).[1][2][3]
-
Reduced Lipophilicity: In many cases, replacing a non-spirocyclic fragment (like a piperidine) with a spirocyclic analogue (like an azaspirocycle) can decrease lipophilicity, which may reduce binding to metabolic enzymes.[1][6]
Q3: What are the primary metabolic pathways that I should be aware of?
A3: Drug metabolism is broadly divided into two phases:
-
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The most important enzyme family in Phase I is Cytochrome P450 (CYP), a superfamily of enzymes concentrated in the liver that is responsible for the metabolism of approximately 75% of all drugs.[7] Key isoforms to monitor are CYP3A4, 2D6, 2C9, 2C19, and 1A2.[8]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or glycine) is attached to the drug or its Phase I metabolite.[4] This process, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), makes the compound more polar and easier to excrete.[4]
Q4: What are the standard in vitro assays used to assess metabolic stability?
A4: The most common in vitro tools are subcellular or cellular fractions derived from the liver, the primary site of drug metabolism.[4] These include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and UGTs. They are cost-effective and widely used for high-throughput screening of Phase I metabolic stability.[9][10]
-
Hepatocytes: These are intact, viable liver cells that contain the full spectrum of metabolic enzymes, including both Phase I and Phase II enzymes, as well as transporters.[11] They provide a more comprehensive and physiologically relevant picture of overall metabolic clearance.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic (soluble) enzymes, such as aldehyde oxidase (AOX).[10][12]
Part 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Q5: My spiro-based compound shows unexpectedly high clearance in human liver microsomes (HLM). What are the potential causes and next steps?
A5: While spirocycles often improve stability, high clearance can still occur. The cause is likely a "metabolic soft spot"—a site on the molecule that remains accessible and susceptible to enzymatic attack.
-
Causality: The vulnerable site may not be on the spirocyclic core itself but on a peripheral functional group (e.g., an N-alkyl group, a terminal phenyl ring). The specific orientation of these groups, even on a rigid scaffold, can place them perfectly within the active site of a CYP enzyme.
-
Troubleshooting Steps:
-
Confirm the Result: Repeat the assay with proper controls (e.g., a compound with known stability like Verapamil or Propranolol) to rule out experimental error.
-
Perform Metabolite Identification (MetID): The most crucial next step is to identify where the metabolism is occurring. Incubate your compound at a higher concentration with HLM and analyze the sample using high-resolution mass spectrometry (HR-MS) to identify and structure-elucidate the metabolites formed.[11]
-
Initiate Structure-Activity Relationship (SAR) Studies: Based on the MetID results, synthesize analogues that block the identified soft spot. For example, if an aromatic ring is being hydroxylated, you can add a fluorine atom to that position to block the oxidation.[13]
-
Q6: I am observing a significant species difference in metabolic stability (e.g., my compound is stable in rat microsomes but unstable in human). How do I interpret this?
A6: This is a common and important finding. It highlights that drug metabolism can vary significantly between species due to differences in the expression levels and substrate specificities of metabolic enzymes, particularly CYPs.[14]
-
Causality: A specific human CYP isoform that is highly effective at metabolizing your compound may have no direct, equally effective ortholog in the rat. Relying on animal data alone can therefore be misleading for predicting human pharmacokinetics.
-
Troubleshooting Steps:
-
Prioritize Human-Derived Systems: All further in vitro optimization should be guided by data from human systems (HLM or human hepatocytes).
-
Conduct Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., rhCYP3A4, rhCYP2D6) to identify which specific isoform(s) are responsible for the compound's metabolism. This provides critical information for predicting potential drug-drug interactions (DDIs).[12]
-
Re-evaluate Animal Models: If an animal model is needed for in vivo studies, consider one that is metabolically more similar to humans for your compound class, if known, or use humanized animal models.
-
Q7: My compound is stable in microsomes but shows poor stability in hepatocyte assays. What does this suggest?
A7: This result strongly suggests that the metabolic pathway is not dominated by the microsomal enzymes (like CYPs).
-
Causality: The instability is likely due to one of two causes:
-
Phase II (Conjugation) Metabolism: The compound may be rapidly conjugated, for instance by UGTs. Hepatocytes contain the necessary cofactors for these reactions, which are absent in standard microsomal incubations.[4]
-
Non-Microsomal (e.g., Cytosolic) Enzyme Metabolism: Enzymes located in the cytosol, such as aldehyde oxidase (AOX), may be responsible for the clearance. These enzymes are present in hepatocytes and S9 fractions but not in microsomes.[12]
-
-
Troubleshooting Steps:
-
Analyze Hepatocyte MetID Data: Look for large, polar metabolites, such as glucuronide or sulfate conjugates.
-
Run an S9 Fraction Stability Assay: If the compound is unstable in the S9 fraction, it points towards cytosolic enzymes as the cause.
-
Consider an AOX-Specific Assay: If AOX is suspected, you can use an AOX-specific inhibitor (e.g., raloxifene) in the hepatocyte incubation to see if stability is restored.
-
Part 3: Key Experimental Protocols & Data Interpretation
Here you will find step-by-step methodologies for core experiments.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol determines the intrinsic clearance of a compound, a measure of how quickly it is metabolized by liver enzymes under controlled conditions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of your spiro-based compound in DMSO.
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (as a cofactor source) according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM solution and test compound solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (a structurally similar, stable compound).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein using the formula: Cl_int = (0.693 / t½) / (mg/mL protein in incubation) .
-
Data Interpretation Table:
| Intrinsic Clearance (Cl_int) | Classification | Implication for Drug Design |
| < 10 µL/min/mg | Low Clearance | Likely to have a long half-life in vivo. |
| 10 - 50 µL/min/mg | Moderate Clearance | May have an acceptable pharmacokinetic profile. |
| > 50 µL/min/mg | High Clearance | Likely to be rapidly cleared in vivo; requires optimization. |
Part 4: Strategic Guidance & Workflow Visualization
This section provides a high-level overview of strategies and visual workflows to guide your research.
Q8: How can I proactively design spiro-based drugs with enhanced metabolic stability from the outset?
A8: A proactive approach saves significant time and resources. Combine computational predictions with strategic chemical design.
-
Identify Liable Sites with In Silico Tools: Before synthesis, use computational models to predict likely sites of metabolism on your proposed structures. These tools can highlight which parts of the molecule are most susceptible to CYP-mediated oxidation.[12]
-
Apply Metabolic Blocking Strategies: At the predicted "soft spots," introduce metabolically robust groups. The most common strategy is to replace a hydrogen atom with a fluorine atom or to substitute a metabolically labile methyl group with a trifluoromethyl group.[15]
-
Utilize Bioisosteric Replacements: Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects.[16][17] This is a powerful strategy in spirocycle design:
-
Leverage Conformational Constraint: Use the rigid spiro scaffold to purposefully orient metabolically susceptible groups away from the reach of enzymes, a concept known as steric shielding.
Visualizations of Key Workflows
General Workflow for Assessing and Improving Metabolic Stability
Caption: Workflow for metabolic stability assessment and optimization.
Troubleshooting Decision Tree for Poor Stability
Caption: Decision tree for troubleshooting high clearance results.
Mechanism of Steric Shielding by a Spirocycle
Caption: Spirocycles can sterically hinder access to metabolic sites.
References
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- Bioisosteric Replacement Strategies. SpiroChem.
- Spirocycles in Drug Discovery.
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
- What is the role of bioisosterism in drug design? Patsnap Synapse.
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling.
- Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Strategies to Enhance Metabolic Stabilities. PubMed.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Metabolic Stability. Pharma Focus Asia.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib.
- Drug Metabolism. Clinical Pharmacology. MSD Manual Professional Edition.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH.
- Drug Metabolism: Cytochrome P450. ResearchGate.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- Tackling metabolism issues in drug discovery with in silico methods.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. nuvisan.com [nuvisan.com]
- 12. news-medical.net [news-medical.net]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
Validation & Comparative
Molecular Structure and Predicted Spectral Complexity
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Spiro[5.5]undecan-2-one
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the carbon-hydrogen framework of organic compounds. This guide offers a detailed analysis of this compound, a spirocyclic ketone, leveraging ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of its spectral features, compare it with simpler analogues, and provide robust experimental protocols for its analysis.
This compound (C₁₁H₁₈O, Molar Mass: 166.26 g/mol ) is a bicyclic compound featuring two six-membered rings connected by a single, shared quaternary carbon atom—the spiro center.[1][2] The presence of a ketone functional group at the 2-position significantly influences the molecule's electronic environment and, consequently, its NMR spectrum.[2] Understanding the spectral data is crucial for confirming its identity in a synthesis pathway or for studying its conformational properties.
The structure of this compound lacks any significant elements of symmetry. The carbonyl group at C2 and the spirocyclic nature of the molecule render all carbon atoms chemically non-equivalent. Therefore, we anticipate observing 11 distinct signals in the ¹³C NMR spectrum. Similarly, the protons on each methylene (CH₂) group are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, leading to a complex ¹H NMR spectrum.
Caption: Molecular structure of this compound with atom numbering.
¹³C NMR Spectral Analysis: A Predictive Comparison
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in a molecule. For this compound, the chemical shifts are influenced by hybridization (sp², sp³) and proximity to the electron-withdrawing carbonyl group.[3]
Key Predicted Resonances:
-
Carbonyl Carbon (C2): This sp²-hybridized carbon is the most deshielded due to the double bond to oxygen and will appear significantly downfield, typically in the 190-220 ppm range.[3][4][5]
-
Spiro Carbon (C6): As a quaternary sp³ carbon, its signal is often of lower intensity. Its chemical shift is characteristic of spiro centers and is expected in the range of 30-50 ppm.[6][7]
-
α-Carbons (C1, C3): These methylene carbons are adjacent to the carbonyl group and are deshielded, with expected chemical shifts around 35-50 ppm.[4]
-
Remaining Aliphatic Carbons (C4, C5, C7-C11): These sp³-hybridized methylene carbons will resonate in the typical aliphatic region of 20-40 ppm. Their precise shifts are determined by their spatial arrangement and distance from the carbonyl group.
To put this in context, consider the spectrum of simple cyclohexanone. The carbonyl carbon appears around 210 ppm, while the α-carbons are near 42 ppm and the remaining carbons are further upfield.[4] The introduction of the spiro-fused ring in this compound introduces additional signals and subtle shifts due to conformational constraints and long-range electronic effects.
Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 208 - 215 | Carbonyl carbon, highly deshielded.[3][4] |
| C6 | 35 - 45 | Quaternary spiro-carbon.[6][7] |
| C1, C3 | 38 - 48 | α-Methylene carbons, adjacent to C=O. |
| C4, C5, C7-C11 | 20 - 38 | Saturated sp³ methylene carbons. |
¹H NMR Spectral Analysis: Unraveling Complexity
The ¹H NMR spectrum of this compound is expected to be more complex than its ¹³C spectrum due to proton-proton (spin-spin) coupling.
Key Predicted Resonances:
-
α-Protons (on C1, C3): These protons are the most deshielded of the aliphatic hydrogens due to the magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl group.[8] They are expected to resonate in the 2.0-2.5 ppm region.[9][10] Because the protons on each of these carbons are diastereotopic, they will have different chemical shifts and will split each other (geminal coupling) as well as protons on adjacent carbons (vicinal coupling), leading to complex multiplets.
-
Other Aliphatic Protons (on C4, C5, C7-C11): The remaining 14 protons will appear in a heavily overlapped region, typically between 1.2 and 2.0 ppm.[4] Distinguishing these signals without advanced 2D NMR techniques (like COSY and HSQC) is generally not feasible.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H1, H3 | 2.0 - 2.5 | Complex Multiplets | Protons α to the carbonyl group are deshielded.[9][10] |
| H4, H5, H7-H11 | 1.2 - 2.0 | Overlapping Multiplets | Standard aliphatic protons in a complex spin system. |
Comparative Analysis with Alternative Techniques
While NMR is the definitive tool for structure elucidation, other techniques provide complementary information:
-
Infrared (IR) Spectroscopy: This technique would confirm the presence of the ketone functional group via a strong, sharp absorption band characteristic of a C=O stretch, expected around 1715 cm⁻¹ for a saturated six-membered ring ketone.[9][11]
-
Mass Spectrometry (MS): Electron ionization MS would show the molecular ion peak (M⁺) at m/z = 166, confirming the molecular weight. The fragmentation pattern, including characteristic α-cleavage adjacent to the carbonyl group, would provide further structural clues.[9]
Compared to the analysis of a simpler analog like cyclohexanone, the spirocyclic nature of this compound introduces significant complexity, particularly in the crowded aliphatic region of the ¹H NMR spectrum, underscoring the need for careful interpretation and often, the use of 2D NMR experiments for complete assignment.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.
1. Sample Preparation:
-
Step 1: Weighing. Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility.
-
Step 2: Solvent Addition. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a common, relatively inexpensive solvent that dissolves many organic compounds. The deuterium (D) is not detected in ¹H NMR, preventing a large solvent signal. TMS serves as the internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR.[3]
-
Step 3: Dissolution & Transfer. Gently swirl or vortex the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Step 4: Filtering (Optional). If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter. Rationale: Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.
2. NMR Spectrometer Setup & Data Acquisition:
-
Step 1: Instrument Insertion & Locking. Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃. Rationale: The lock system continuously monitors the deuterium frequency to correct for any magnetic field drift, ensuring the stability of the experiment over time.
-
Step 2: Shimming. The instrument automatically adjusts the shim coils to optimize the homogeneity of the magnetic field across the sample. Rationale: A highly homogeneous field is critical for obtaining sharp, well-resolved NMR signals.
-
Step 3: ¹H Spectrum Acquisition.
-
Set the spectral width to approximately 16 ppm.
-
Acquire 8-16 scans (transients).
-
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
-
-
Step 4: ¹³C Spectrum Acquisition.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30). Rationale: Proton decoupling collapses the C-H coupling, simplifying the spectrum so that each carbon signal appears as a singlet, which also enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to ~240 ppm.
-
Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.[12]
-
Process the data similarly to the ¹H spectrum.
-
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Conclusion
The ¹H and ¹³C NMR analysis of this compound presents a valuable case study in the structural elucidation of non-symmetric spirocyclic systems. While the ¹³C spectrum is relatively straightforward, providing a clear count of the 11 unique carbon environments, the ¹H spectrum is characterized by significant signal overlap in the aliphatic region. A thorough analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a confident predictive assignment. For unambiguous proton assignments, this foundational 1D analysis should be supplemented with 2D NMR experiments. The protocols and comparative data provided herein serve as a robust guide for researchers working with this and structurally related molecules.
References
- PubChem. This compound | C11H18O | CID 579588.
- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). [Link]
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. [Link]
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. [Link]
- PubChem. Spiro[5.5]undecane | C11H20 | CID 135983.
- Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
- Chegg.com. Interpreting IR and H-NMR of Cyclohexanone. (2021). [Link]
- Abraham, R. J., & Ainger, N. J. Proton Chemical Shifts in NMR. Part 131. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Modgraph. [Link]
- ResearchGate. Mechanism and application studies a¹H NMR spectra of cyclohexanone... (Diagram). [Link]
- CP Lab Safety. SPIRO(5.5)UNDECAN-2-ONE, 50 mg. [Link]
- Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. (2020). [Link]
- University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 1. [Link]
- ResearchGate. NMR chemical shifts of spiro-carbon... (Diagram). [Link]
- Joshua S. Organic Chemistry - Spectroscopy - Cyclohexanone. (2017). YouTube. [Link]
- SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. [Link]
- Harding, K. E., et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization. The Journal of Organic Chemistry, 44(26), 4874-4878. [Link]
- Curtin University. 13C NMR SPECTROSCOPY BASICS. [Link]
- ResearchGate. 1 H-NMR Spectra of 6-Azonia-spiro[5.
- Frasinyuk, M. S., & Turov, O. V. (2014). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. [Link]
- Ioffe, I. N., et al. (2014). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 52(9), 503-509. [Link]
- Attitude, M. (2006). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]
- The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. (Diagram). [Link]
- SpectraBase. Spiro(5,5)undecane - Optional[13C NMR] - Chemical Shifts. [Link]
- eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
- de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 439-455. [Link]
Sources
- 1. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1781-81-3) for sale [vulcanchem.com]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. treenablythe.weebly.com [treenablythe.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Solved Interpreting IR and H-NMR of Cyclohexanone. Need | Chegg.com [chegg.com]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of Spiro[5.5]undecan-2-one and its Derivatives
Abstract
Spiro[5.5]undecane scaffolds are privileged structures in medicinal chemistry and materials science, prized for their conformational rigidity and three-dimensional topology. The precise characterization of these molecules is paramount for confirming synthetic outcomes and understanding their structure-activity relationships. Mass spectrometry serves as a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structural integrity through detailed fragmentation analysis. This guide offers an in-depth comparison of mass spectrometric approaches for the analysis of Spiro[5.5]undecan-2-one and its derivatives. We will explore the fundamental principles of their fragmentation under various ionization techniques, present a robust experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and compare the analytical performance for the parent compound against its substituted analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the confident characterization of this important class of spirocyclic compounds.
Introduction: The Analytical Challenge of Spirocyclic Ketones
The spiro[5.5]undecane framework consists of two cyclohexane rings fused at a single quaternary carbon atom. This unique spirocyclic structure imparts a high degree of conformational constraint, which is often desirable in the design of bioactive molecules. This compound, with a molecular weight of 166.26 g/mol , represents a fundamental building block in this family[1][2].
From an analytical standpoint, the key to elucidating the structure of these compounds lies in understanding how they behave within the mass spectrometer. The fragmentation of the molecular ion is not random; it is governed by the relative stability of the resulting fragment ions and the energetic favorability of specific bond cleavages. For this compound, the presence of the ketone functional group and the spiro-center dictates a complex and informative fragmentation pattern. This guide will dissect these patterns to provide a clear roadmap for spectral interpretation.
Ionization Techniques: A Comparative Overview
The choice of ionization method is a critical first step in any mass spectrometry workflow, as it directly influences the type and extent of fragmentation observed. For compounds like this compound, which are amenable to gas chromatography, Electron Ionization (EI) is the most prevalent technique. However, "softer" ionization methods offer distinct advantages, particularly for preserving the molecular ion.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages |
| Electron Ionization (EI) | High-energy (70 eV) electrons bombard the molecule, causing electron ejection and extensive fragmentation.[3] | Produces a rich, reproducible fragmentation pattern ideal for structural elucidation and library matching. | The molecular ion peak may be weak or absent due to the high energy input. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is first ionized. These reagent ions then transfer a proton to the analyte molecule in a gentler process. | Produces a prominent protonated molecule peak ([M+H]⁺), providing unambiguous molecular weight information. Less fragmentation simplifies spectra. | Provides less structural information from fragmentation compared to EI. |
Expert Insight: For initial identification and structural confirmation of a novel spiro[5.5]undecane derivative, EI is indispensable due to its detailed fragmentation fingerprint. However, when analyzing complex mixtures or when the molecular ion is not observed in EI, switching to CI can be a powerful strategy to quickly confirm the molecular weight of the target compound.
Electron Ionization (EI) Fragmentation Pathways of this compound
Under standard 70 eV Electron Ionization, the this compound molecular ion ([C₁₁H₁₈O]⁺˙) is expected to undergo a series of characteristic fragmentation reactions common to cyclic ketones. The initial ionization event typically involves the removal of a non-bonding electron from the carbonyl oxygen.
The fragmentation of the spirocyclic system is initiated by the cleavage of bonds adjacent to the carbonyl group (α-cleavage), which is a dominant pathway for ketones[4]. The rigid spirocyclic structure then directs subsequent rearrangements and bond scissions. Based on the fundamental principles of ketone fragmentation and data from analogous structures, we can propose the following key fragmentation pathways for this compound (MW=166).
Caption: Proposed EI fragmentation pathways for this compound.
-
Molecular Ion (m/z 166): The peak corresponding to the intact molecule after ionization. Its presence and intensity are dependent on the stability of the compound. For this compound, a detectable molecular ion peak at m/z 166 is expected[1].
-
Alpha-Cleavage (leading to m/z 123): A primary fragmentation involves the cleavage of the C-C bond adjacent to the carbonyl group. Loss of a propyl radical (•C₃H₇) from the unsubstituted ring leads to the formation of a stable acylium ion at m/z 123 [1]. This is a highly probable and diagnostically significant fragment.
-
Fragmentation of the Ketone-Containing Ring: The cyclohexanone ring itself is prone to characteristic fragmentation. A complex rearrangement involving the initial α-cleavage followed by hydrogen transfer and subsequent bond scissions can lead to the elimination of neutral molecules like ethene (C₂H₄). A prominent fragment for simple cyclohexanone is observed at m/z 55, and a similar fragment is expected for this spirocyclic analog. This likely arises from a sequence of cleavages within the six-membered ring containing the carbonyl group.
-
Other Significant Fragments: The list of observed peaks for this compound includes an ion at m/z 108 [1]. This fragment likely arises from a more complex rearrangement of the molecular ion, possibly involving the concerted loss of ethene (28 Da) and an ethyl radical (29 Da).
Comparison with Derivatives
The fragmentation patterns of spiro[5.5]undecane derivatives will be heavily influenced by the nature and position of the substituents.
| Compound | Key Structural Feature | Expected Influence on Mass Spectrum |
| This compound | Parent ketone | Fragmentation dominated by α-cleavage and rearrangements of the carbocyclic rings. |
| 3-Methyl-spiro[5.5]undecan-2-one | Methyl group α to carbonyl | The methyl group can stabilize the radical formed after α-cleavage, potentially altering fragment intensities. It may also participate in hydrogen rearrangements. |
| Spiro[5.5]undecane-2,8-dione | Second ketone group | The presence of a second carbonyl group provides an additional site for ionization and α-cleavage, leading to a more complex spectrum with potentially new fragmentation pathways. |
| Hydroxylated Derivative (e.g., 8-Hydroxy-spiro[5.5]undecan-2-one) | Hydroxyl group | The hydroxyl group introduces a new fragmentation pathway: the loss of water (18 Da), leading to a prominent [M-18]⁺˙ peak. It will also direct cleavage patterns relative to its position. |
Experimental Protocol: GC-MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound and its derivatives.
Caption: Standard GC-MS workflow for this compound analysis.
Methodology
-
Sample Preparation & Quality Control:
-
Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
-
Trustworthiness Check: Prepare a solvent blank and run it before the sample sequence to ensure there is no system contamination.
-
If quantitative analysis is required, prepare a series of calibration standards and include a known internal standard.
-
-
Gas Chromatography (GC) Parameters:
-
Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent starting point for these analytes.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: This program ensures that volatile impurities are separated at the beginning, while providing enough thermal energy to elute the target analytes with good peak shape in a reasonable timeframe.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400. This range covers the expected molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes to prevent the high concentration of solvent from saturating the detector.
-
-
Data Analysis:
-
Integrate the chromatographic peaks and obtain the corresponding mass spectrum for each.
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern and compare it to the proposed pathways.
-
For unknown identification, the acquired spectrum can be searched against a reference library such as the NIST/EPA/NIH Mass Spectral Library.
-
Conclusion and Future Outlook
The mass spectrometric analysis of this compound and its derivatives is reliably achieved using standard GC-MS with Electron Ionization. The fragmentation is predictable and primarily driven by α-cleavage and rearrangements characteristic of cyclic ketones, providing a wealth of structural information. While EI is the workhorse for structural elucidation, softer techniques like CI offer a complementary approach for unambiguous molecular weight determination.
As synthetic chemists continue to develop more complex derivatives based on the spiro[5.5]undecane scaffold, high-resolution mass spectrometry (HRMS) will become increasingly important for confirming elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can provide even deeper insight into the fragmentation pathways by isolating a specific fragment ion and characterizing its subsequent dissociation. The methodologies and principles outlined in this guide provide a solid foundation for any researcher entering this exciting field.
References
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579588, this compound. PubChem. [Link]
- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]
- LibreTexts. (2023).
- OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]
- Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. [Link]
- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College People. [Link]
- JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Journal of Visualized Experiments. [Link]
- Kuras, M., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. [Link]
- Fareedian Chemistry. (2020).
- OpenStax. (2024). 12.4: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions. [Link]
- Field, F. H. (1980). Chemical Ionization Mass Spectrometry.
Sources
Unveiling the Three-Dimensional World of Spiro[5.5]undecanes: A Comparative Guide to X-ray Crystallography and Alternative Analytical Techniques
For researchers, medicinal chemists, and material scientists, the rigid, three-dimensional architecture of spiro[5.5]undecane and its derivatives presents both a tantalizing opportunity for novel molecular design and a significant analytical challenge. The precise spatial arrangement of atoms within these complex structures dictates their biological activity, physical properties, and potential applications in drug discovery and materials science. Therefore, unambiguous determination of their stereochemistry and conformational preferences is paramount.
This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural elucidation of spiro[5.5]undecane compounds. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this powerful technique with alternative and complementary methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Our aim is to equip you with the knowledge to make informed decisions in your research endeavors, ensuring the scientific integrity of your findings.
The Decisive Power of a Single Crystal: X-ray Crystallography of Spiro[5.5]undecane Derivatives
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution. For spirocyclic systems like spiro[5.5]undecane, where conformational intricacies and multiple stereocenters are common, this technique provides an unparalleled level of detail, resolving any ambiguity that might arise from spectroscopic or computational methods.
The fundamental principle of X-ray crystallography lies in the diffraction of an X-ray beam by the ordered array of atoms within a crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of these diffracted X-rays, we can reconstruct a three-dimensional electron density map of the molecule and, from that, build an atomic model.
A Validated Workflow for the X-ray Crystallographic Analysis of Spiro[5.5]undecane Compounds
The following protocol outlines a comprehensive and self-validating workflow for the structural determination of spiro[5.5]undecane derivatives, from initial synthesis to the final refined crystal structure.
Figure 1: A comprehensive workflow for the X-ray crystallographic analysis of spiro[5.5]undecane compounds.
The journey to a high-quality crystal structure begins with the synthesis of the target spiro[5.5]undecane compound. The synthetic route should be optimized to yield a product of the highest possible purity, as impurities can significantly hinder crystallization.
Experimental Protocol:
-
Synthesis: Synthesize the spiro[5.5]undecane derivative using an appropriate and optimized chemical reaction. For instance, the Robinson annulation is a classic method for constructing the spiro[5.5]undecane core.[1]
-
Purification: Purify the crude product meticulously. Column chromatography is often the primary method, followed by recrystallization to achieve >99% purity. The choice of solvent for recrystallization is critical and can provide initial clues for crystallization screening.
-
Purity Confirmation: Confirm the purity and identity of the compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. This step is crucial for a self-validating protocol, ensuring that the crystal structure obtained corresponds to the intended molecule.
Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process. Spiro[5.5]undecane compounds, due to their rigid and often non-polar nature, can be particularly challenging to crystallize. A systematic screening of crystallization conditions is essential.
Experimental Protocol:
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good starting point is a solvent in which the compound is sparingly soluble.
-
Crystallization Method Selection: Based on the solubility profile, choose an appropriate crystallization method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial. This is often a good initial approach.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, promoting crystallization.[2]
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a denser solution of the compound in a "good" solvent. Crystallization may occur at the interface as the solvents slowly mix.[2]
-
-
Optimization: Vary parameters such as temperature (room temperature, 4°C, etc.), concentration, and solvent combinations to optimize crystal growth. Patience is key, as crystal growth can take anywhere from a few days to several weeks.
Once suitable crystals are obtained, the next step is to subject them to X-ray diffraction.
Experimental Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[3] Mount the selected crystal on a cryoloop or a glass fiber. For air-sensitive crystals, this should be done in an inert oil.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes radiation damage and improves data quality.[4] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern. A complete dataset consists of hundreds of images taken at different crystal orientations.
The raw diffraction data is a collection of spots of varying intensities. Sophisticated software is used to process this data and ultimately reveal the molecular structure.
Experimental Protocol:
-
Data Integration and Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution (Solving the Phase Problem): The primary challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during the experiment.[5][6] For small molecules like spiro[5.5]undecanes, "direct methods" are typically successful in solving the phase problem and generating an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit.
-
Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking bond lengths, angles, and for any inconsistencies in the electron density map. The final structural data is typically deposited in a crystallographic database.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. NMR spectroscopy and computational modeling offer valuable and often complementary insights into the structure and dynamics of spiro[5.5]undecane compounds.
Figure 2: A comparative overview of X-ray crystallography, NMR spectroscopy, and computational modeling for the analysis of spiro[5.5]undecane compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, which can be more biologically relevant than the solid state. For spiro[5.5]undecane systems, NMR is invaluable for determining connectivity and providing insights into conformational preferences and dynamics.
Strengths of NMR:
-
Solution-State Analysis: Provides information about the molecule's structure and behavior in a more "natural" environment.[7]
-
Dynamic Information: Can be used to study conformational exchange processes, such as ring-flipping, and to determine the relative populations of different conformers.
-
No Crystallization Required: Can be applied to compounds that are difficult or impossible to crystallize.[7]
Limitations of NMR:
-
Ambiguity in Complex Systems: For complex spiro[5.5]undecane derivatives with multiple stereocenters, definitively assigning the relative and absolute stereochemistry based on NMR data alone can be challenging.
-
Averaged Information: The observed NMR spectrum is often a population-weighted average of all conformations present in solution, which can complicate the analysis of individual conformers.
Computational Modeling: The In Silico Approach
Computational chemistry, using methods like Density Functional Theory (DFT) and molecular mechanics, offers a powerful in silico tool to explore the conformational landscape of spiro[5.5]undecane compounds.[8]
Strengths of Computational Modeling:
-
Predictive Power: Can be used to predict the relative stabilities of different conformers and to rationalize experimentally observed conformational preferences.
-
Mechanistic Insights: Can provide insights into the energetic barriers between different conformations, helping to understand the dynamic behavior of the molecule.
-
Complementary to Experimental Data: Can be used in conjunction with NMR data to build a more complete picture of the conformational equilibrium in solution.
Limitations of Computational Modeling:
-
Model Dependent: The accuracy of the results is highly dependent on the level of theory and basis set used in the calculations.
-
Not a Direct Proof of Structure: Computational results are predictions and require experimental validation, ideally from X-ray crystallography, to be definitively confirmed.
Quantitative Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Primary Output | 3D atomic coordinates in the solid state | Chemical shifts, coupling constants, NOEs in solution | Conformational energies, geometries, vibrational frequencies |
| Resolution | Atomic (<1 Å) | Indirectly inferred, lower than crystallography | Dependent on level of theory |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble sample (~1-10 mg) | None (in silico) |
| Throughput | Low to medium | High | High |
| Cost | High (instrumentation and maintenance) | High (instrumentation and cryogens) | Medium to high (software and computational resources) |
Conclusion: An Integrated Approach for Unambiguous Structural Elucidation
For the rigorous and unambiguous structural characterization of novel spiro[5.5]undecane compounds, X-ray crystallography remains the unparalleled gold standard. It provides the definitive answer to questions of stereochemistry and solid-state conformation, which is often crucial for understanding structure-activity relationships in drug design and for controlling packing in materials science.
However, a truly comprehensive understanding of these fascinating molecules is best achieved through an integrated analytical approach. NMR spectroscopy provides invaluable information about the behavior of these compounds in the more biologically relevant solution state, including their dynamic conformational equilibria. Computational modeling serves as a powerful predictive and interpretative tool, allowing for the exploration of the complete conformational landscape and the rationalization of experimental observations.
By judiciously combining the strengths of these three pillars of structural analysis—X-ray crystallography, NMR spectroscopy, and computational modeling—researchers can confidently and accurately unveil the intricate three-dimensional world of spiro[5.5]undecane compounds, paving the way for their successful application in medicine and materials science.
References
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
- Cowtan, K. (2009). Phase Problem in X-ray Crystallography, and Its Solution. University of York.
- Jones, C., & Thornton, J. M. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
- Nguyen, N. (2017). What are the differences between NMR and x-ray crystallography?. Quora.
- Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure.
- Unknown. (n.d.). Guide for crystallization.
- Unknown. (n.d.). How to Grow Crystals.
- Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- Bier, J. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature.
- ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. ResearchGate.
- ResearchGate. (n.d.). Helical structure of spiro[5.5]undecane (1). ResearchGate.
- Materials Science and Engineering. (2021, October 5). Single Crystal X-ray Diffraction [Video]. YouTube.
- Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Murray, J. W., Garman, E. F., & Ravelli, R. B. G. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D: Structural Biology, 75(Pt 6), 548–557.
- ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM International.
- Weiss, D. R., St. Jean, P. L., & Kasi, D. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules, 27(19), 6296.
- Schreiner Group. (n.d.). Computational Chemistry. Justus-Liebig-Universität Gießen.
- Liyu, A. V., & de la Lande, A. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 3. youtube.com [youtube.com]
- 4. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.bu.edu [people.bu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Spiro[5.5]undecan-2-one: An In-Depth Technical Analysis for the Modern Researcher
The spiro[5.5]undecane framework, a key structural motif in a variety of natural products and pharmacologically active compounds, presents a unique three-dimensional architecture that continues to capture the interest of synthetic chemists.[1] Among its derivatives, Spiro[5.5]undecan-2-one serves as a versatile building block for the elaboration of more complex molecular targets. This guide offers a comparative analysis of the principal synthetic strategies for accessing this foundational spiroketone, providing researchers, scientists, and drug development professionals with a detailed examination of methodologies, experimental protocols, and the underlying mechanistic principles that govern these transformations.
Introduction to the Spiro[5.5]undecane Core
The defining feature of this compound is its spirocyclic nature, where two six-membered rings are joined at a single carbon atom. This arrangement imparts significant conformational rigidity and a distinct spatial arrangement of substituents, properties that are highly sought after in the design of novel therapeutics. The synthesis of this spiroketone can be approached through several strategic disconnections, with the most prominent methods being the Robinson annulation, the Diels-Alder reaction, and intramolecular aldol condensation. Each of these classical transformations offers a unique set of advantages and challenges, which will be explored in detail.
Comparative Overview of Synthetic Methodologies
The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The following table provides a high-level comparison of the key methods discussed in this guide.
| Synthetic Method | Key Precursors | Reagents & Conditions | Typical Yield (%) | Key Advantages | Limitations |
| Robinson Annulation | Cyclohexanone, Methyl Vinyl Ketone | Base (e.g., NaOEt, KOH), EtOH, heat | 50-70 | Readily available starting materials, well-established procedure. | Harsh reaction conditions, potential for polymerization of MVK, and side reactions.[2] |
| Diels-Alder Reaction | 2-Methylenecyclohexanone, Ethylene | Heat or Lewis Acid Catalyst | Moderate to Good | High stereoselectivity and regioselectivity, atom-economical. | Requires preparation of the diene, ethylene gas can be difficult to handle on a lab scale. |
| Intramolecular Aldol Condensation | 2-(3-Oxobutyl)cyclohexanone | Base (e.g., NaOH, KOH) or Acid | Good to Excellent | High-yielding cyclization step. | The precursor diketone needs to be synthesized, often via a Michael addition.[3] |
In-Depth Analysis of Synthetic Routes
The Robinson Annulation: A Classic Approach to Ring Formation
The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[4][5] The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.[6][7] In the context of this compound synthesis, this involves the reaction of cyclohexanone with methyl vinyl ketone (MVK).
Causality Behind Experimental Choices: The choice of a strong base is crucial to deprotonate cyclohexanone and initiate the Michael addition. However, the high reactivity of MVK towards polymerization under basic conditions necessitates careful control of reaction parameters, such as slow addition of MVK or its in situ generation.[2] The subsequent intramolecular aldol condensation is typically promoted by heating the intermediate Michael adduct, 2-(3-oxobutyl)cyclohexanone.[3]
Experimental Protocol: Robinson Annulation
-
Michael Addition: To a solution of sodium ethoxide in ethanol, add cyclohexanone dropwise at 0 °C.
-
Slowly add freshly distilled methyl vinyl ketone to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the Michael addition is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a weak acid and extract the product, 2-(3-oxobutyl)cyclohexanone.
-
Intramolecular Aldol Condensation & Dehydration: The crude 2-(3-oxobutyl)cyclohexanone is then refluxed in a solution of potassium hydroxide in ethanol to effect cyclization and dehydration.
-
The resulting spiro[5.5]undec-7-en-2-one is then isolated and purified.
-
Reduction: The enone is subsequently reduced to the target this compound via catalytic hydrogenation (e.g., H₂, Pd/C).
Caption: Diels-Alder reaction for this compound synthesis.
Intramolecular Aldol Condensation: A Ring-Closing Strategy
The intramolecular aldol condensation of a suitable diketone precursor provides a direct and often high-yielding route to cyclic ketones. F[8]or the synthesis of this compound, the key intermediate is 2-(3-oxobutyl)cyclohexanone, the same intermediate formed in the Robinson annulation.
Causality Behind Experimental Choices: The regioselectivity of the intramolecular aldol condensation is a critical consideration. The formation of a six-membered ring is generally favored over other possibilities due to thermodynamic stability. T[8]he choice of base or acid catalyst can influence the reaction rate and the ease of the subsequent dehydration step.
Experimental Protocol: Intramolecular Aldol Condensation
-
Precursor Synthesis: Synthesize 2-(3-oxobutyl)cyclohexanone via the Michael addition of cyclohexanone to methyl vinyl ketone as described in the Robinson annulation protocol.
-
Cyclization: Dissolve the purified 2-(3-oxobutyl)cyclohexanone in a suitable solvent (e.g., ethanol) and treat with a catalytic amount of base (e.g., sodium hydroxide).
-
Heat the reaction mixture to reflux to promote the aldol condensation and dehydration, forming spiro[5.5]undec-7-en-2-one.
-
Isolate and purify the enone product.
-
Reduction: Reduce the enone to this compound using catalytic hydrogenation.
Mechanistic Pathway: Intramolecular Aldol Condensation
Caption: Intramolecular aldol pathway to this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several classical and reliable organic transformations. The Robinson annulation, while robust, can suffer from side reactions and harsh conditions. The Diels-Alder reaction offers an elegant and convergent approach, though the preparation of the requisite diene can be a limiting factor. The intramolecular aldol condensation of a pre-formed diketone is often a high-yielding and straightforward cyclization.
For researchers in drug development, the choice of synthetic route will be guided by the specific requirements of their project. For rapid access to the core scaffold, the Robinson annulation remains a viable option. For syntheses requiring high stereocontrol, a Diels-Alder approach may be more suitable. As the demand for enantiomerically pure spirocycles continues to grow, the development of asymmetric variants of these classical reactions will undoubtedly be a major focus of future research. The application of modern synthetic methodologies, such as organocatalysis and transition-metal catalysis, holds significant promise for the development of more efficient and selective syntheses of this compound and its derivatives.
References
- Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. [Link]
- Master Organic Chemistry. (2018, December 10).
- Wikipedia. (2023, November 21).
- Chemical Synthesis Database. (2025, May 20). 2-(3,3-dimethyl-2-oxobutyl)cyclohexanone.
- UCLA Chemistry and Biochemistry. (n.d.).
- Banerjee, A. K., et al. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
- Organic Syntheses. (n.d.). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses. [Link]
- PubMed Central. (n.d.). Enantiocomplementary Bioreduction of Flexible Ring N‐(3‐Oxobutyl)Heterocycles Providing Enantiopure Chiral Fragments for Drug Discovery.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C11H18O). PubChemLite. [Link]
- ChemSynthesis. (2025, May 20). 2,6-dimethyl-2-(3-oxobutyl)cyclohexanone. ChemSynthesis. [Link]
- Study.com. (n.d.).
- DergiPark. (2024, December 25). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
- ResearchGate. (2025, August 6). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions | Request PDF.
- ACS Publications. (n.d.). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization.
- ACS Publications. (n.d.). THE PREPARATION OF 1-METHYL-1-CYCLOHEXEN-6-ONE FROM 1-METHYLCYCLOHEXENE AND FROM CYCLOHEXANE-1,2-DIONE1.
- ResearchGate. (2025, August 6). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- ResearchGate. (2025, August 7). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings | Request PDF.
- YouTube. (2025, February 28). Conversion of 1-Methylcyclohexene to Cyclopentyl methyl ketone. YouTube. [Link]
- Filo. (2025, April 1). The intramolecular aldol condensation of 2- (3-oxobutyl)cyclohexanone (ma... Filo. [Link]
- ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
- PubChem. (n.d.). 2-(3-Oxobutyl)cyclohexanone.
- Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. Organic Syntheses. [Link]
- PubMed. (n.d.). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin.
- Chemistry LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
- PubMed Central. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- PubMed. (n.d.). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes.
- PubMed. (n.d.). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions.
- PubMed Central. (n.d.). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone.
- Scribd. (n.d.).
- MDPI. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- ORBi. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. ORBi. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Royal Society of Chemistry. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistwizards.com [chemistwizards.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of Spiro[5.5]undecan-2-one and Other Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirocyclic Scaffold in Medicinal Chemistry
Spirocycles, characterized by two rings connected by a single common atom, represent a unique and privileged structural motif in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a powerful platform for the design of novel therapeutics with improved target specificity and pharmacological profiles. This guide provides a comparative overview of the biological activity of Spiro[5.5]undecan-2-one and its derivatives, juxtaposed with other prominent spirocyclic systems. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.
Spiro[5.5]undecane Scaffold: A Versatile Core
The spiro[5.5]undecane framework is a recurring structural element in a variety of natural products and has inspired the synthesis of numerous biologically active compounds.[1] Its rigid bicyclic system provides a well-defined orientation of functional groups, which is crucial for specific interactions with biological targets.
Biological Activities of Spiro[5.5]undecane Derivatives
Research into the biological activities of spiro[5.5]undecane derivatives has revealed a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.
Several studies have highlighted the cytotoxic potential of spiro[5.5]undecane derivatives against various cancer cell lines. For instance, a novel spiro[5.5]undecane compound, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, was synthesized and evaluated for its in vitro anticancer activity.[2][3] The synthesis was efficiently achieved through a microwave-assisted reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.[2]
While specific IC50 values for this particular compound against a panel of cell lines are not yet widely published, the study underscores the promise of this scaffold in the development of new anticancer agents.[2] The evaluation of cytotoxicity is typically performed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5][6][7]
The parent compound, This compound , has been identified as an effective inhibitor of DNA gyrase . This enzyme is essential for maintaining the topological state of bacterial DNA and is a well-validated target for antibacterial drugs. The inhibitory mechanism involves binding to the 16S ribosomal RNA, which in turn inhibits protein synthesis, ultimately leading to bacterial cell death.
Other spiro[5.5]undecane derivatives have also been investigated for their antimicrobial properties. For example, various spiro heterocycles synthesized from dimedone have been tested in vitro against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus.[2]
Derivatives of the spiro[5.5]undecane ring system have also shown promise as anti-inflammatory agents.[3] Furthermore, optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated as inhibitors of HIV-1. Preliminary in vivo screening revealed that certain cis-isomers of these compounds were more potent than the established antiretroviral drug azidothymidine (AZT).[8]
Comparative Analysis with Other Spirocycles
To better understand the therapeutic potential of the spiro[5.5]undecane scaffold, it is insightful to compare its biological activities with those of other well-studied spirocyclic systems.
Spiro-oxindoles
Spiro-oxindoles are a prominent class of spirocycles that have demonstrated a wide array of biological activities, including potent anticancer and antimicrobial effects.[2]
Anticancer Activity: Numerous studies have reported the cytotoxic effects of spiro-oxindole derivatives against various cancer cell lines. For example, certain spiro [hydantoin-isoxazole] and spiro [hydantoin-oxazepine] compounds induced a dose-dependent decrease in cell proliferation and promoted apoptosis in MCF-7 and MDA-MB-231 human breast cancer cell lines.[9] The pro-apoptotic effects were linked to the upregulation of genes such as caspase 3 and BAX.[9]
The following table summarizes the cytotoxic activity of selected spiro-bisheterocycles against breast cancer cell lines.
Table 1: Cytotoxicity of Spiro-bisheterocycles Against Breast Cancer Cell Lines [9]
| Compound | Cell Line | IC50 (µM) |
| Spiro[hydantoin-isoxazole] | MCF-7 | 25 |
| Spiro[hydantoin-isoxazole] | MDA-MB-231 | 50 |
| Spiro[hydantoin-oxazepine] | MCF-7 | 50 |
| Spiro[hydantoin-oxazepine] | MDA-MB-231 | 100 |
| Spiro[hydantoin-diazepine] | MDA-MB-231 | 100 |
Spiro[4.5]decanes
The spiro[4.5]decane framework is another important structural motif found in many biologically active molecules.[10] Derivatives of this scaffold have been investigated for their potential as antibacterial agents.
Antibacterial Activity: A study on spiro indanone fused pyrano[2,3‐c]chromene derivatives, which contain a spiro[4.5]decane core, revealed significant antibacterial activity. One of the most potent compounds demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against E. coli and 32 µg/mL against S. aureus.[10] In silico studies suggested that the antibacterial mechanism of this compound involves the inhibition of DNA gyrase.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of spirocyclic compounds is intricately linked to their three-dimensional structure and the nature of their functional groups. For the spiro[5.5]undecane series, the presence and position of substituents on the bicyclic core can significantly influence their potency and selectivity. For instance, the anti-HIV activity of spiro[5.5]undecane-1,5,9-triones was found to be stereospecific, with the cis-isomers showing superior efficacy.[8]
In the case of spiro-oxindoles, the nature of the heterocyclic ring fused to the oxindole moiety, as well as the substituents on the aromatic rings, play a crucial role in determining their cytotoxic profile.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration at which no growth is observed.
DNA Gyrase Inhibition Assay
The inhibitory effect of a compound on DNA gyrase can be assessed using an in vitro supercoiling assay.[11][12][13][14]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
Conclusion
The spiro[5.5]undecane scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for the parent compound, this compound, is still emerging, studies on its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. A deeper understanding of the structure-activity relationships within this and other spirocyclic families will be crucial for the rational design of next-generation therapeutics. The experimental protocols provided in this guide offer a foundation for the continued exploration and evaluation of these fascinating molecules.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.
- National Center for Biotechnology Information. DNA Supercoiling Catalyzed by Bacterial Gyrase.
- Springer Nature Experiments. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
- Inspiralis. Escherichia coli Gyrase Cleavage Assay.
- ResearchGate. IC 50 values for the eight compounds found to significantly decrease LPS-induced NO production in the Raw 264.7 cell line.
- National Center for Biotechnology Information. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- National Center for Biotechnology Information. (2023, August 8). HIV-1 Integrase Inhibition Activity by Spiroketals Derived from Plagius flosculosus, an Endemic Plant of Sardinia (Italy) and Corsica (France).
- ResearchGate. A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons.
- PubMed. (2011, November 7). Design, synthesis and biological evaluation of optically pure functionalized spiro[7][7]undecane-1,5,9-triones as HIV-1 inhibitors.
- MDPI. DNA Gyrase as a Target for Quinolones.
- ResearchGate. IC 50 values for DNA gyrase inhibition.
- MDPI. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark.
- ResearchGate. IC50 values for DNA gyrase inhibition.
- ResearchGate. Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method).
- ResearchGate. (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6.
- PubMed. (2016, December). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines.
- DergiPark. (2024, December 25). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- National Center for Biotechnology Information. (2023, January 30). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives.
- ResearchGate. Cytotoxicity of different compounds against various human cancer cell lines by the MTT assay.
- ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging....
- Semantic Scholar. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models.
- ResearchGate. (2012, February). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
- DergiPark. (2024). EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- MDPI. (2022, December 1). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids.
- National Center for Biotechnology Information. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis.
- National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
- DergiPark. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. One moment, please... [topogen.com]
- 14. inspiralis.com [inspiralis.com]
A Comparative Guide to the Structure-Activity Relationship of Spiro[5.5]undecane Analogs: A Focus on Anticancer and Antiviral Potential
The spiro[5.5]undecane scaffold, a unique three-dimensional structure, has garnered considerable attention in medicinal chemistry. Its rigid yet complex architecture provides a versatile template for the design of novel therapeutic agents. This guide offers a comprehensive comparison of spiro[5.5]undecane analogs, with a particular focus on the structure-activity relationships (SAR) that govern their anticancer and antiviral activities. While direct and extensive SAR studies on spiro[5.5]undecan-2-one are limited in publicly available literature, valuable insights can be drawn from closely related analogs, particularly the well-studied spiro[5.5]undecane-1,5,9-triones. This guide will synthesize findings from these related compounds to provide a predictive SAR framework for the broader spiro[5.5]undecane class.
The Spiro[5.5]undecane Core: A Privileged Scaffold in Drug Discovery
Spirocyclic systems are characterized by two rings sharing a single carbon atom. This arrangement imparts a defined three-dimensional geometry, which can be advantageous for specific and high-affinity interactions with biological targets. The spiro[5.5]undecane framework, consisting of two fused six-membered rings, has been explored for a range of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[1][2]
The synthetic accessibility of the spiro[5.5]undecane core, often through multicomponent reactions, allows for the systematic introduction of diverse substituents, making it an attractive scaffold for generating chemical libraries for high-throughput screening and SAR studies.[1][3]
Comparative Analysis of Spiro[5.5]undecane-1,5,9-trione Analogs
A notable study by Ramachary et al. provides a foundational understanding of the SAR of functionalized spiro[5.5]undecane-1,5,9-triones as potent HIV-1 inhibitors.[1][4] Their work highlights the critical role of substituents on the aryl rings in modulating antiviral activity.
| Compound ID | Ar (Aryl Group) | R (Substituent) | Anti-HIV-1 Activity (% Inhibition at 10 µg/mL) | Cytotoxicity (% Inhibition at 100 µg/mL) |
| cis-1aca | 4-Nitrophenyl | H | 98 | 15 |
| cis-1jca | 4-Chlorophenyl | H | 95 | 12 |
| cis-1bca | 3-Nitrophenyl | H | 85 | 10 |
| cis-1dca | 2-Chlorophenyl | H | 82 | 8 |
| cis-1gca | Phenyl | H | 75 | 5 |
| AZT (control) | - | - | 100 | 20 |
Data synthesized from Ramachary et al., Org Biomol Chem, 2011.[1][4]
Key SAR Insights from Spiro[5.5]undecane-1,5,9-trione Analogs:
-
Electron-Withdrawing Groups on the Aryl Ring Enhance Activity: The data clearly indicates that the presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl rings significantly enhances anti-HIV-1 activity. The para-substituted analogs (cis-1aca and cis-1jca) demonstrated the highest potency.[1]
-
Positional Isomerism Influences Potency: A comparison between the 4-nitro (cis-1aca) and 3-nitro (cis-1bca) analogs, as well as the 4-chloro (cis-1jca) and 2-chloro (cis-1dca) analogs, reveals that the position of the substituent on the aryl ring is a key determinant of activity, with para-substitution being generally favored.[1]
-
Low Cytotoxicity: Encouragingly, the most potent anti-HIV-1 compounds exhibited low cytotoxicity, suggesting a favorable therapeutic window.[1][4]
While this data pertains to spiro[5.5]undecane-1,5,9-triones, it provides a strong rationale for exploring similar substitutions on the this compound scaffold for various biological targets. The electronic nature and position of substituents on appended aryl rings are likely to be critical for modulating the biological activity of this class of compounds as well.
Experimental Protocols
General Synthesis of Functionalized Spiro[5.5]undecane-1,5,9-triones
A highly efficient, one-pot, three-component synthesis of optically pure spiro[5.5]undecane-1,5,9-triones has been developed, which can be adapted for the synthesis of a diverse library of analogs.[1][4]
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of an aromatic aldehyde (2 mmol) in ethanol (5 mL), add a cyclic 1,3-dione (e.g., dimedone or cyclohexane-1,3-dione) (1 mmol) and a catalytic amount of an amino acid catalyst (e.g., L-proline, 20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro[5.5]undecane-1,5,9-trione.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of spiro[5.5]undecane-1,5,9-triones.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5][6]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, PC3, HL60) in 96-well plates at a density of 0.7 x 10⁵ to 0.3 x 10⁶ cells/mL and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the spiro[5.5]undecane analogs (typically from 0.20 to 200 µM) and a vehicle control (DMSO).[5]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Logical Relationships and Mechanistic Insights
The biological activity of spiro[5.5]undecane analogs is intrinsically linked to their three-dimensional structure. The rigid spirocyclic core serves as a scaffold to present the pharmacophoric elements in a specific spatial orientation for optimal interaction with the target protein.
Hypothetical SAR Pathway
Caption: Hypothetical structure-activity relationship pathway for spiro[5.5]undecane analogs.
Future Directions and Conclusion
The available data on spiro[5.5]undecane-1,5,9-triones provides a strong foundation for the rational design of novel this compound analogs. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of this compound analogs with diverse substituents to establish a comprehensive SAR.
-
Target Identification: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
References
- Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103–1107. URL
- Yamashita, T., Kamata, M., Endo, S., Yamamoto, M., Kakegawa, K., Watanabe, H., Miwa, K., Yamano, T., Funata, M., Sakamoto, J., Tani, A., Mol, C. D., Zou, H., Dougan, D. R., Sang, B., Snell, G., & Fukatsu, K. (2011). Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6314–6318. URL
- Fülöp, F., Bernáth, G., & Pihlaja, K. (1990). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Structural Chemistry, 1(3), 235-243.
- Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[3][3]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282–7286. URL
- Chen, Z., et al. (2014). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron: Asymmetry, 25(13-14), 1014-1019.
- Irie, K., et al. (2012). Structure-activity studies on the spiroketal moiety of a simplified analogue of debromoaplysiatoxin with antiproliferative activity. Journal of Medicinal Chemistry, 55(13), 6031-6042.
- Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[3][3]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282–7286. URL
- Antipin, D. B., et al. (2020). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Russian Chemical Bulletin, 69(10), 2004-2011.
- Yamashita, T., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3740-3744.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. URL
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- Rozhkova, Y. S., et al. (2012). Synthesis and Biological Activity of 3-Spiro[adamantane-2,3′-isoquinolines]. Pharmaceutical Chemistry Journal, 46(12), 11-14.
- Husson, H. P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2762-2766.
- de Oliveira, A. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8027. URL
- Oleszek, W., & Stochmal, A. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(3), 1163. URL
- Li, Y., et al. (2022). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Marine Drugs, 20(3), 193.
- Safavi, M., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 12(1), 95-102.
Sources
- 1. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity Assessment of Spiro[5.5]undecan-2-one
Introduction: The Rationale for Assessing Spirocyclic Scaffolds
In modern drug discovery, the quest for novel chemical entities with improved therapeutic profiles is relentless. Spirocyclic compounds, characterized by two rings connected through a single shared atom, have emerged as a particularly promising class of molecules.[1] Their inherent three-dimensionality allows for a more precise and complex interaction with biological targets compared to traditional flat, aromatic systems, often leading to enhanced potency, selectivity, and optimized physicochemical properties.[2][3][4] Spiro[5.5]undecan-2-one is a representative member of this class, a cyclic ketone with a unique structural conformation.[5][6]
While the novel architecture of spiro compounds is advantageous, it also necessitates a thorough evaluation of their biological safety profile. Cytotoxicity, the quality of being toxic to cells, is a critical early-stage assessment in the drug development pipeline.[7][8] An early understanding of a compound's cytotoxic potential and its underlying mechanism can prevent costly failures in later preclinical and clinical stages.[9]
This guide provides a comprehensive framework for the in vitro cytotoxicity testing of this compound. We will compare its effects against both a well-characterized cytotoxic drug (Doxorubicin) and a structurally simpler cyclic ketone (Cyclohexanone) to delineate the specific contribution of the spiro-moiety. The guide details a multi-tiered experimental approach, from initial viability screening to mechanistic elucidation, providing field-proven protocols and explaining the causality behind each experimental choice.
Experimental Design: A Multi-Tiered Approach to Cytotoxicity Profiling
A robust assessment of cytotoxicity should not rely on a single assay. Different assays measure distinct cellular events, and a combination of methods provides a more complete and reliable picture of a compound's effect. We propose a tiered workflow that progresses from broad screening to specific mechanistic investigation.
Caption: Tiered workflow for in vitro cytotoxicity assessment.
Comparator Compounds: Establishing Context
-
This compound: The test compound. A stock solution should be prepared in dimethyl sulfoxide (DMSO) and diluted in culture medium. The final DMSO concentration in the assays should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Cyclohexanone: A negative control comparator. As a simple, non-spiro cyclic ketone, it helps determine if any observed toxicity is a general feature of cyclic ketones or is specific to the spirocyclic structure.
-
Doxorubicin: A positive control. It is a well-characterized chemotherapeutic agent known to induce potent cytotoxicity through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[10]
Tier 1: Primary Cytotoxicity and Viability Assays
The initial goal is to determine if this compound affects cell viability and at what concentration. We will use two assays with distinct endpoints: one measuring metabolic function (MTT) and the other assessing plasma membrane integrity (LDH).
MTT Assay: Assessing Metabolic Activity
Principle: This colorimetric assay is a cornerstone for evaluating cell viability.[11] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound, Cyclohexanone, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and no-cell blank wells (medium only).[12] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[10]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[14][15] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[15]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, seeding cells in a 96-well plate and treating them with the compounds for the desired duration.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Cells treated with DMSO-containing medium (measures spontaneous LDH release).
-
High Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (provided in commercial kits) 45 minutes before the end of the experiment.[16]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.[16]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Add 50 µL of stop solution and measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
Data Analysis: Subtract the 680 nm background absorbance from the 490 nm measurement. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
Tier 2: Mechanistic Elucidation via Apoptosis Assay
If the Tier 1 assays reveal significant cytotoxicity for this compound, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a tightly regulated process that is often the desired outcome for anti-cancer agents. A key feature of apoptosis is the activation of a family of proteases called caspases.[17]
Caspase-3/7 Assay: Detecting the Executioners of Apoptosis
Principle: Caspase-3 and Caspase-7 are key "executioner" caspases. When activated by upstream signals, they cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[18] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for Caspase-3/7.[19] When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[19][20]
Caption: Simplified caspase activation pathway in apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound at concentrations around its predetermined IC50 value for a shorter duration (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than complete cell death.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[20]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[20] Mix gently on a plate shaker for 1-2 minutes.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[20]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis via Caspase-3/7 activation.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. Results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Comparative Cytotoxicity of Test Compounds on HeLa Cells (48h Treatment)
| Compound | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) | Max Caspase-3/7 Activation (Fold Change vs. Control) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Cyclohexanone | > 200 | > 200 | ~1.0 |
| Doxorubicin | 0.8 ± 0.2 | 1.5 ± 0.4 | 8.5 ± 1.2 |
(Note: Values for Doxorubicin are representative. Values for test compounds are hypothetical placeholders.)
Interpreting the Results:
-
Potent Cytotoxicity: If this compound shows a low IC50 value in the MTT assay and a corresponding increase in LDH release, it is confirmed as cytotoxic.
-
Apoptotic Mechanism: A strong, dose-dependent increase in Caspase-3/7 activity would strongly suggest that the compound induces cell death primarily through apoptosis. This is often a desirable mechanism for anti-cancer drug candidates.
-
Necrotic Mechanism: If high levels of LDH release are observed with little to no activation of Caspase-3/7, the mechanism may be primarily necrotic, which involves cell swelling and lysis, often leading to inflammation in vivo.
-
Role of the Spiro-Moiety: By comparing the results of this compound to Cyclohexanone, we can infer the role of the spirocyclic structure. If Cyclohexanone is non-toxic while the spiro-compound is, it highlights the importance of the specific 3D architecture for its biological activity.
Conclusion
This guide outlines a logical, robust, and multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By employing assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptotic pathways—and by using appropriate comparators, researchers can build a comprehensive profile of this novel compound. The insights gained from this workflow are essential for making informed decisions about its potential for further development as a therapeutic agent.
References
- MTT Assay Protocol for Cell Viability and Proliferation.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-viability/mtt-assay.html
- MTT assay protocol.Abcam.URL: https://www.abcam.com/protocols/mtt-assay-protocol
- The Spirocycle Surge in Drug Discovery.Drug Hunter.URL: https://drughunter.com/the-spirocycle-surge-in-drug-discovery/
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.BenchChem.URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-of-novel-compounds
- Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics.URL: https://opsdiagnostics.com/notes/ran/LDH_Assay_Protocol.htm
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.European Journal of Medicinal Chemistry.URL: https://www.sciencedirect.com/science/article/pii/S022352342300087X
- The utilization of spirocyclic scaffolds in novel drug discovery.Expert Opinion on Drug Discovery.URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2016.1132733
- MTT Proliferation Assay Protocol.ResearchGate.URL: https://www.researchgate.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific.URL: https://www.thermofisher.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.BenchChem.URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-of-novel-bioactive-compounds
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.DNDi.URL: https://dndi.org/research-development/science-watch/spirocyclic-compounds-as-innovative-tools-in-drug-discovery-for-medicinal-chemists/
- LDH-Glo™ Cytotoxicity Assay Technical Manual.Promega Corporation.URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/
- Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development.Journal of Toxicology.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4790237/
- Caspase-Glo® 3/7 Assay Protocol.Promega Corporation.URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/
- LDH cytotoxicity assay.Protocols.io.URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-kxygxz2j2v8j/v1
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.Bioorganic & Medicinal Chemistry Letters.URL: https://pubmed.ncbi.nlm.nih.gov/20655216/
- Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies.Allied Academies.URL: https://www.alliedacademies.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery.ResearchGate.URL: https://www.researchgate.net/publication/354446904_Recent_in_vivo_advances_of_spirocyclic_scaffolds_for_drug_discovery
- LDH Assay.Cell Biologics Inc.URL: https://www.cellbiologics.com/sites/default/files/LDH-Assay.pdf
- Mechanisms of Drug-induced Toxicity Guide.Evotec.URL: https://www.evotec.com/en/learn/guides-and-overviews/mechanisms-of-drug-induced-toxicity-guide
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3220138/
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery.Kosheeka.URL: https://kosheeka.
- Mechanisms of Drug-Induced Toxicity.Evotec.URL: https://www.evotec.com/dam/jcr:15025732-2b81-4f1b-8531-15545831969e/evotec_mechanisms_of_drug-induced_toxicity_guide.pdf
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.Pfizer.URL: https://www.pfizer.com/science/research-development/publications/using-an-in-vitro-cytotoxicity-assay-to-aid-in-compound-selection-for-in-vivo-safety-studies
- Elucidating mechanisms of drug-induced toxicity.Scilit.URL: https://www.scilit.net/article/10.1016/j.ddt.2005.01.006
- Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one.Toxicology and Applied Pharmacology.URL: https://pubmed.ncbi.nlm.nih.gov/8480300/
- EarlyTox Caspase-3/7 R110 Assay Kit.Molecular Devices.URL: https://www.moleculardevices.com/products/cellular-assays/apoptosis-assays/earlytox-caspase-37-r110-assay-kit
- Caspase-3/7 Activity Plate Reader Assay Kit, Green.STEMCELL Technologies.URL: https://www.stemcell.
- Caspase-Glo® 3/7 Assay.Promega Corporation.URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf
- Muse® Caspase-3/7 Kit.Luminex Corporation.URL: https://www.luminexcorp.com/muse-caspase-3-7-kit/
- This compound.Biosynth.URL: https://www.biosynth.com/p/BAA78181/spiro-5-5-undecan-2-one
- This compound.PubChem - NIH.URL: https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_5.5_undecan-2-one
- Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis.Arabian Journal of Chemistry.URL: https://www.sciencedirect.com/science/article/pii/S187853522200378X
- 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors.Journal of Medicinal Chemistry.URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00773
- SPIRO(5.5)UNDECAN-2-ONE, 50 mg.CP Lab Safety.URL: https://www.cplabsafety.com/spiro-5-5-undecan-2-one.html
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. drughunter.com [drughunter.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. stemcell.com [stemcell.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
A Comparative Guide to the Synthesis of Spiro Compounds: Conventional Heating vs. Microwave Irradiation
Executive Summary
The synthesis of spiro compounds, architecturally complex molecules with a single atom shared between two rings, is a cornerstone of modern medicinal chemistry due to their unique three-dimensional structures and significant biological activities.[1][2] Traditional synthetic routes often rely on conventional conductive heating, a time-tested but frequently slow and energy-intensive method. This guide provides an in-depth, data-supported comparison between conventional synthesis and Microwave-Assisted Organic Synthesis (MAOS), a technology that has revolutionized chemical synthesis by offering dramatic rate enhancements and improved yields.[3][4] We will explore the fundamental principles of each heating method, present a direct comparative case study on the synthesis of a spirooxindole derivative, and offer expert insights into the practical application of these technologies for researchers, scientists, and drug development professionals.
Introduction: The Allure and Challenge of Spiro Compounds
Spirocyclic frameworks are prevalent in a wide range of natural products and pharmacologically important molecules.[5][6] Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, making them highly sought-after scaffolds in drug discovery for targeting complex protein-protein interactions.[2] However, the construction of the central spirocyclic quaternary carbon atom presents a significant synthetic challenge, often requiring multi-step sequences and carefully controlled reaction conditions.[7] The efficiency of the core reaction is therefore paramount to the successful development of novel spiro-based therapeutics.
Heating in Organic Synthesis: A Tale of Two Methodologies
The energy required to overcome the activation barrier of a chemical reaction is typically supplied as heat. The method of heat delivery can profoundly impact the reaction's outcome, including its speed, yield, and purity.
Conventional Conductive Heating: The Slow and Steady Approach
Conventional heating relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) through the walls of the reaction vessel to the solvent and reactants.[3][8] This process, governed by conduction and convection, is inherently inefficient and slow, often resulting in a significant temperature gradient within the reaction mixture—the vessel walls are hotter than the bulk solution.[9] This can lead to localized overheating, decomposition of thermally sensitive compounds, and the formation of byproducts.[8]
Microwave Dielectric Heating: A Rapid, Volumetric Revolution
Microwave-assisted synthesis utilizes microwave radiation, typically at a frequency of 2.45 GHz, to heat the reaction mixture.[10] Unlike conventional methods, microwaves pass through the vessel walls (which are typically microwave-transparent) and directly heat the polar molecules within the reaction mixture.[11][12] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwave. This rapid reorientation generates molecular friction, which manifests as intense, uniform heat throughout the sample.[10][13]
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. Collisions with surrounding molecules generate heat.[10]
This direct and instantaneous "in-core" heating leads to a rapid temperature increase, often far exceeding the solvent's boiling point in a sealed, pressurized vessel.[8][13] This results in dramatic accelerations of reaction rates, often reducing reaction times from hours to mere minutes.[3][14]
Caption: Conventional vs. Microwave heating mechanisms.
Comparative Synthesis of a Spirooxindole: A Case Study
To provide a direct comparison, we will examine the synthesis of a biologically relevant spiro[indoline-3,2′-pyrrolidin]-2-one derivative via a 1,3-dipolar cycloaddition reaction. This reaction involves the in-situ generation of an azomethine ylide from isatin and L-proline, which is then trapped by a chalcone.[15][16]
Experimental Protocols
Target Compound: 4'-(4-chlorophenyl)-1'-methyl-5'-(4-nitrophenyl)-spiro[indoline-3,2'-pyrrolidin]-2-one
Reaction Scheme: (Isatin + L-proline + 4-chloro-4'-nitrochalcone -> Target Spirooxindole)
Protocol 1: Conventional Synthesis (Reflux)
-
Reactant Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add isatin (1 mmol), 4-chloro-4'-nitrochalcone (1.2 mmol), and L-proline (1.2 mmol).
-
Solvent Addition: Add 20 mL of methanol to the flask.
-
Heating: Place the flask in a preheated oil bath at 65-70 °C.
-
Reaction: Allow the reaction to reflux with vigorous stirring. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Workup (Time: ~8-12 hours): Once TLC indicates the consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield the final product.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Setup: To a 10 mL pressurized microwave reaction vial equipped with a magnetic stir bar, add isatin (1 mmol), 4-chloro-4'-nitrochalcone (1.2 mmol), and L-proline (1.2 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 80 °C (power: 100-150 W) for the specified time, with continuous stirring.[15][17]
-
Reaction (Time: 5-10 minutes): The reaction is typically complete within 5-10 minutes.[15][18]
-
Workup: After irradiation, the vial is cooled to room temperature using a compressed air stream.
-
Purification: Open the vial and concentrate the reaction mixture under reduced pressure. The crude product can often be purified by simple recrystallization or a rapid silica gel plug, owing to the cleaner reaction profile.
Caption: General workflow for spirooxindole synthesis.
Results and Discussion: A Head-to-Head Comparison
The performance differences between the two methods are stark, highlighting the efficiency of microwave-assisted synthesis.
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 8 - 12 hours | 5 - 10 minutes | Microwave |
| Isolated Yield | 65 - 75% | 85 - 95%[15] | Microwave |
| Product Purity (Crude) | Moderate (byproducts observed) | High (cleaner reaction profile)[3] | Microwave |
| Energy Consumption | High (prolonged heating)[19] | Low (short duration)[3] | Microwave |
| Solvent Volume | High | Low | Microwave |
| Process Control | Limited (bulk temperature) | High (precise T/P monitoring)[20] | Microwave |
The dramatic reduction in reaction time under microwave conditions is a direct consequence of the rapid, superheating of the polar solvent above its atmospheric boiling point, which significantly accelerates the rate of the cycloaddition.[13][21] This rapid heating also minimizes the time reactants are exposed to high temperatures, leading to fewer side reactions and thermal decomposition, which explains the higher yields and cleaner crude product profiles.[11][22]
Scalability Considerations
A common concern with MAOS is its scalability. While early systems were limited to small-scale reactions, modern multimode batch and continuous-flow microwave reactors have demonstrated direct scalability from millimole to hundred-millimole or even kilogram scales without significant re-optimization.[20][23][24] Continuous-flow systems, in particular, offer excellent heat transfer and reproducibility, making MAOS a viable technology for industrial applications.[21] Conventional heating, while straightforward to scale, can suffer from inefficient heat transfer in larger reactors, leading to longer reaction times and potential batch-to-batch variability.
Expert Insights & Practical Considerations
-
Causality Behind Solvent Choice: The efficiency of microwave heating is highly dependent on the solvent's ability to absorb microwave energy (its dielectric properties).[11] Polar solvents like methanol, ethanol, DMF, and water are excellent microwave absorbers and are preferred for MAOS.[25] Non-polar solvents such as toluene or hexane are transparent to microwaves and are generally unsuitable unless a polar reagent or a passive heating element is used.[13][25]
-
The Myth of "Non-thermal" Microwave Effects: While the dramatic rate enhancements have led to speculation about "specific" or "non-thermal" microwave effects, the consensus in the scientific community is that these accelerations are primarily due to the thermal effects of rapid, uniform heating.[10][14] Microwave irradiation provides the kinetic energy to overcome the activation barrier more quickly but does not fundamentally change the reaction pathway.[14]
-
Safety and Pitfalls:
-
Pressure Management: Microwave reactions in sealed vessels can generate significant pressure. Modern laboratory reactors are equipped with robust safety features, including real-time pressure monitoring and emergency venting, which are critical for safe operation.[20]
-
Hotspots: In heterogeneous reactions, particularly those involving solid catalysts or supports, localized "hotspots" can form where microwave energy is absorbed more intensely.[10][26] This can lead to non-uniform heating and potential degradation.[27][28] Vigorous stirring is essential to ensure even temperature distribution.[20]
-
Conclusion: Selecting the Right Tool for the Job
Microwave-assisted synthesis offers a compelling alternative to conventional heating for the synthesis of spiro compounds, providing significant advantages in reaction speed, yield, purity, and energy efficiency.[3][13][29] For drug discovery and development, where rapid synthesis of compound libraries and process optimization are critical, MAOS is an invaluable tool. It allows chemists to test hypotheses and generate lead compounds in a fraction of the time required by traditional methods.[4][30]
While conventional heating remains a reliable and accessible technique, particularly for large-scale production where specialized microwave equipment may be a limiting factor, the evidence strongly supports the adoption of microwave technology for accelerating research and developing greener, more efficient synthetic processes.[9][13] The choice of method ultimately depends on the specific reaction, available equipment, and the desired scale of operation. However, for the rapid and efficient construction of complex molecules like spiro compounds, microwave synthesis has proven to be the superior methodology.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
- Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. Graz University of Technology.
- Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online.
- Scale-up in microwave-acceler
- Special Issue: Advances in Spiro Compounds. MDPI.
- A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Microwave-Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphon
- New development in the enantioselective synthesis of spiro compounds. RSC Publishing.
- On the energy efficiency of microwave-assisted organic reactions. PubMed.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
- Microwave assisted reactions. Slideshare.
- Solvent Choice for Microwave Synthesis.
- Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
- Microwave chemistry. Wikipedia.
- Theory of Microwave Heating for Organic Synthesis.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Beilstein Journal of Organic Chemistry.
- Merits and Demerits of Microwave Assisted Reactions.pptx. Slideshare.
- Comparison of microwave heating versus conventional heating.
- Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Bohrium.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. MDPI.
- Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media.
- A Convenient and Rapid Microwave-Assisted Synthesis of Spirooxindoles in Aqueous Medium and Their Antimicrobial Activities.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review.
- Strategies for managing hot spot development during microwave and flash sintering. The American Ceramic Society.
- An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction.
- Preparation of spirooxindoles catalyzed by nano-Co3S4 under microwave irradi
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. R Discovery.
- Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
- Transition metal-catalyzed synthesis of spirooxindoles.
- Synthesis of spirooxindoles 74.
- Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 7. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the energy efficiency of microwave-assisted organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 21. mdpi.com [mdpi.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solvent Choice for Microwave Synthesis [cem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. ceramics.org [ceramics.org]
- 29. Merits and Demerits of Microwave Assisted Reactions.pptx [slideshare.net]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Spiro[5.5]undecan-2-one Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Spirocycles
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent scaffolds in natural products and pharmacologically active molecules.[1] Their rigid, three-dimensional architecture provides a unique conformational landscape that can be exploited in drug design to orient substituents in precise spatial arrangements. Spiro[5.5]undecan-2-one, with its two fused six-membered rings, presents a fascinating case study in stereochemistry.[2] While the parent molecule is achiral, its conformational isomers and substituted derivatives can exhibit complex stereoisomerism. The subtle differences in the spatial arrangement of atoms between these isomers lead to distinct physical and chemical properties, making their unambiguous identification crucial.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate isomers of this compound. We will explore the theoretical underpinnings of why each technique can distinguish between isomers and provide practical, field-proven protocols for data acquisition and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the covalent structure and stereochemistry of a molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between conformational isomers, which arise from the different chair and boat arrangements of the two cyclohexyl rings.
Causality Behind Spectral Differences:
The key to differentiating isomers lies in the distinct electronic environment of each nucleus. In a spirocyclic system, the fixed orientation of the two rings means that protons and carbons can be in axial or equatorial positions relative to the plane of their respective rings. This orientation dictates their chemical shift (δ) and, for protons, their coupling constants (J). Anisotropic effects from the carbonyl group in one ring and the σ-bonds of the adjacent ring create unique shielding and deshielding cones, which are highly sensitive to the molecule's conformation.[4]
¹H NMR Spectroscopy Comparison
In ¹H NMR, protons α to the carbonyl group (at the C1 and C3 positions) are typically deshielded and appear downfield (δ ≈ 2.1–2.6 ppm).[5] The critical distinction between isomers comes from comparing the chemical shifts and coupling constants of the axial and equatorial protons throughout the scaffold.
-
Axial vs. Equatorial Protons: Axial protons are generally more shielded (appear at a lower δ) than their equatorial counterparts in a simple cyclohexane ring. However, the presence of the spiro center and the carbonyl group complicates this generalization.
-
Coupling Constants: The dihedral angle between adjacent protons, predictable via the Karplus equation, strongly influences the J-coupling. Large diaxial couplings (³J ≈ 10-13 Hz) are characteristic of a chair conformation and are invaluable for assigning stereochemistry.
¹³C NMR Spectroscopy Comparison
¹³C NMR provides a direct look at the carbon skeleton. The chemical shifts are highly sensitive to steric compression and the local electronic environment.[6]
-
Carbonyl Carbon (C=O): The carbonyl carbon of a six-membered ring ketone typically resonates in the δ 190–220 ppm region.[5] Subtle changes in ring strain between different conformers can cause slight variations in this chemical shift.
-
Spiro Carbon: The quaternary spiro carbon (C6) is a key diagnostic peak. Its chemical shift is influenced by the steric interactions between the two rings.
-
Conformational Effects: A study on 1-oxaspiro[5.5]undecanes demonstrated that carbon chemical shifts are highly dependent on the ring's conformation, with distinct signals for major and minor conformers observable at low temperatures.[7][8] A similar principle applies to this compound, where the conformational rigidity or fluxionality will dictate the observed spectra.
Data Summary: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for a hypothetical rigid, chair-chair conformer of this compound. Actual values will vary based on the specific isomer and solvent.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Isomeric Variation |
| Carbonyl Carbon (C2) | N/A | 208–215 | Sensitive to ring strain and conformation. |
| α-Carbons (C1, C3) | 2.1–2.6 | 40–50 | Chemical shift depends on axial/equatorial position relative to the C=O group. |
| Spiro Carbon (C6) | N/A | 35–45 | Highly sensitive to steric environment and inter-ring strain. |
| Other Ring Carbons | 1.0–2.0 | 20–40 | Shielding/deshielding depends on distance and orientation relative to the C=O and the other ring. |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a higher number of scans (e.g., 1024 or more) will be necessary.
-
Set the spectral width to cover 0 to 220 ppm.
-
-
2D NMR (for complex cases): If assignments are ambiguous, acquire 2D spectra such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons). A NOESY experiment can confirm through-space proximity of protons, which is definitive for stereochemical assignment.
Visualization: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic identification and differentiation of this compound isomers.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. While less powerful than NMR for detailed isomer differentiation, it provides a crucial first pass in characterization.
Causality Behind Spectral Differences:
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of these vibrations depends on the bond strength and the masses of the connected atoms.[9]
-
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the C=O stretch. For a six-membered cyclic ketone, this typically appears around 1715 cm⁻¹ . The exact position can be influenced by ring strain; different conformers or diastereomers may exhibit slight shifts (a few cm⁻¹) in this frequency.
-
C-H Stretch: Aliphatic C-H stretching vibrations are also present just below 3000 cm⁻¹.[10]
-
Fingerprint Region (1400-600 cm⁻¹): This region contains complex vibrations (C-C stretching, C-H bending) that are unique to the overall molecular structure. While difficult to interpret from first principles, the fingerprint region of two different isomers will not be superimposable, providing definitive proof of their distinct identities.
Data Summary: Key IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes on Isomeric Variation |
| C=O Stretch | ~1715 | Strong, Sharp | Minor shifts may occur due to changes in ring strain between isomers. |
| sp³ C-H Stretch | 2850–2960 | Strong | Generally not informative for isomer differentiation. |
| Fingerprint Region | 600–1400 | Complex | Will be unique for each isomer, serving as a "molecular fingerprint". |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is ready for analysis. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.[11]
Causality Behind Spectral Differences:
In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a function of the stability of the carbocations and neutral species that can be formed. Isomers, having the same molecular formula, will have the same molecular ion (M⁺) peak. However, their fragmentation patterns can differ if the stereochemistry influences the stability of the transition states leading to fragmentation.
For cyclic ketones, characteristic fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway. For this compound, this can lead to the opening of the ketone-containing ring.
-
McLafferty Rearrangement: This requires a γ-hydrogen to be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. The geometry of the spirocycle will determine if a γ-hydrogen can readily access the carbonyl oxygen.
Different isomers may favor one fragmentation pathway over another, leading to different relative abundances of fragment ions, which can be a diagnostic tool.[12]
Data Summary: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Notes on Isomeric Variation |
| 166 | [C₁₁H₁₈O]⁺ (M⁺) | The molecular ion peak. Should be present for all isomers. |
| 138 | [M - C₂H₄]⁺ | Loss of ethylene, a common fragmentation for cyclohexanes. |
| 123 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 95, 81, 67 | Various CₓHᵧ⁺ fragments | Characteristic hydrocarbon fragments from the cyclohexane rings. |
Note: Data derived from general fragmentation patterns of cyclic ketones and spiroalkanes.[12][13]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a Gas Chromatography (GC) interface (for liquids or to separate a mixture of isomers). GC-MS is the preferred method as it can separate isomers before they enter the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis:
-
Identify the molecular ion (M⁺) peak at m/z = 166.27.[2]
-
Analyze the relative abundances of the major fragment ions.
-
Compare the fragmentation patterns of different isomers. High-resolution MS can be used to confirm the elemental composition of the molecular ion and key fragments.
-
Conclusion
The unambiguous characterization of this compound isomers is a multi-faceted task that relies on the synergistic use of modern spectroscopic techniques.
-
NMR spectroscopy stands as the most powerful tool , providing definitive information on connectivity and stereochemistry through the analysis of chemical shifts and coupling constants.
-
IR spectroscopy offers a rapid and reliable method to confirm the presence of the ketone functional group and provides a unique molecular fingerprint for each isomer.
-
Mass spectrometry confirms the molecular weight and can offer complementary structural clues through the analysis of fragmentation patterns, especially when coupled with a separation technique like GC.
By judiciously applying these techniques and understanding the chemical principles that govern the spectral output, researchers can confidently elucidate the precise structure of their spirocyclic compounds, a critical step in the journey of discovery and development.
References
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-603. [Link]
- Al-Omair, M. A. (2010). Conformational behaviors of 1,7-dioxa-spiro[1][1]undecane and its dithia and diselena analogs in relation to the anomeric effect. Computational and Theoretical Chemistry, 945(1-2), 1-7. [Link]
- Grosu, I., Mager, S., Plé, G., & Căprioară, M. (1996). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Monatshefte für Chemie / Chemical Monthly, 127(1), 53-61. [Link]
- Burgaz, E. V., Kunter, A., & Bedir, E. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1961). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 15(4), 116-116. [Link]
- Canadian Science Publishing. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. [Link]
- Eliel, E. L., & Manoharan, M. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 859-865. [Link]
- Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6036-6043. [Link]
- National Center for Biotechnology Information. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. [Link]
- Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]
- Serrano-Andrés, L., & Borin, A. C. (2006). Electronic excited states of conjugated cyclic ketones and thioketones: A theoretical study. The Journal of Chemical Physics, 124(18), 184307. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Guan, X., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 63(19), 6029-6037. [Link]
- Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry. [Link]
- ProQuest. (2020). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
- National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecane-2,4-dione. PubChem Compound Database.
- Abraham, R. J. (2007). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]
- National Institute of Standards and Technology. (n.d.). Spiro[5.5]undeca-1,8-dien-3-one. In NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C11H18O).
- Harding, K. E., & Clement, K. S. (1980). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 45(10), 2033-2035. [Link]
- National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecane. PubChem Compound Database.
- Chen, X., et al. (2018). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron, 74(38), 5349-5354. [Link]
- Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. SlideShare. [Link]
- SpectraBase. (n.d.). Spiro(5,5)undecane.
- Grosu, I., et al. (1998). Synthesis and stereochemistry of some new derivatives of 1,5-dioxaspiro[5.5]undecane. Revue Roumaine de Chimie, 43(10), 957-962. [Link]
- LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
- Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Undecanone. In NIST Chemistry WebBook.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound (1781-81-3) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. repository.aaup.edu [repository.aaup.edu]
- 12. The Mass Spectra of Cyclic Ketones [opg.optica.org]
- 13. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Spiro[5.5]undecan-2-one
Introduction: The Analytical Imperative for Novel Spirocyclic Compounds
Spiro[5.5]undecan-2-one, a spirocyclic ketone with the molecular formula C₁₁H₁₈O, represents a class of compounds with significant potential as intermediates in organic synthesis and drug development.[1] Its unique three-dimensional structure makes it an attractive scaffold for creating novel chemical entities.[2] As with any compound intended for use in research or pharmaceutical applications, establishing its identity, purity, and strength requires robust, reliable, and validated analytical methods.[3][4]
This guide provides a comparative analysis of analytical method validation for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6] We will explore the development and validation of two primary quantitative techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization. Furthermore, we will discuss the essential role of spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) in ensuring specificity and structural confirmation.
The objective of analytical method validation is to provide documented evidence that a procedure is fit for its intended purpose.[7][8] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the critical "why" behind the experimental choices, ensuring scientific integrity and regulatory compliance.[9][10]
Pillar 1: The Analytical Landscape for a Cyclic Ketone
The selection of an appropriate analytical technique is the first critical decision in method development.[4] For a semi-volatile, thermally stable molecule like this compound, several options exist, each with inherent advantages and challenges.
-
Gas Chromatography (GC): An ideal candidate for direct analysis. Its volatility allows for straightforward vaporization without decomposition. GC-FID offers excellent quantitation capabilities for organic molecules, while GC-MS provides unparalleled identification power.[11][12]
-
High-Performance Liquid Chromatography (HPLC): A workhorse in pharmaceutical analysis.[13] However, the simple ketone functional group in this compound lacks a significant chromophore, resulting in poor UV-Vis absorbance.[14] This necessitates a chemical derivatization step to attach a UV-active tag, a common and effective strategy for aldehydes and ketones.[15]
-
Spectroscopic Methods (NMR, MS): While not typically primary quantitative tools in a routine quality control (QC) environment, NMR and MS are indispensable.[16][17] NMR is the gold standard for unambiguous structure elucidation of the reference standard, while MS, often coupled with GC or LC, is crucial for confirming identity and assessing peak purity.[18][19]
Pillar 2: Core Validation Parameters Demystified
A method is only reliable if its performance characteristics are thoroughly evaluated. According to ICH Q2(R2) guidelines, the following parameters must be assessed to demonstrate a method's suitability.[20][21][22]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21] For chromatography, this means demonstrating peak purity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[23] It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Comparative Methodologies: Protocols and Performance
Here we present detailed validation protocols for two distinct quantitative methods, complete with workflow diagrams and comparative performance data.
Method A: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Causality: This method is chosen for its simplicity and directness. As this compound is a volatile, non-polar compound, GC-FID provides a robust and efficient means of quantification without the need for chemical modification.[24] FID offers a wide linear range and is sensitive to nearly all carbon-containing compounds, making it ideal for purity and assay determination.[25]
-
Reference Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in isopropanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.5 mg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.03, 0.5, and 1.2 mg/mL).
-
-
Chromatographic Conditions:
-
Instrument: Agilent GC System with FID.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program: Initial 100°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
-
System Suitability Test (SST):
-
Before each validation run, inject the medium concentration standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0.[22] This ensures the system is performing adequately before analysis begins.
-
-
Validation Experiments:
-
Linearity: Inject each calibration standard in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze the three QC samples (n=3 at each level) and calculate the percent recovery against the nominal concentration.
-
Precision (Repeatability): Analyze six replicate preparations of the medium concentration standard. Calculate the RSD of the peak areas.
-
Precision (Intermediate): Repeat the precision experiment on a different day with a different analyst.
-
LOQ/LOD: Determine by the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on SST results and a medium QC sample.
-
Method B: Quantitative Analysis by HPLC-UV with Pre-Column Derivatization
Causality: This method is developed for applications requiring higher sensitivity or for matrices incompatible with GC. The core challenge—the analyte's lack of a UV chromophore—is overcome by reacting the ketone with 2-Nitrophenylhydrazine (2-NPH). This reaction forms a stable 2-nitrophenylhydrazone derivative that possesses a strong chromophore, enabling highly sensitive UV detection.[15][26] This approach is a classic example of leveraging chemical principles to adapt a powerful analytical platform to a challenging analyte.
-
Reagent Preparation:
-
Derivatizing Reagent (0.05% w/v 2-NPH): Dissolve 50 mg of high-purity 2-NPH in 100 mL of 2N HCl with acetonitrile as a co-solvent if needed. Prepare fresh daily and protect from light.[15]
-
-
Standard & Sample Derivatization:
-
Prepare stock and calibration standards of this compound in acetonitrile.
-
To 1.0 mL of each standard or sample solution in a glass vial, add 1.0 mL of the 2-NPH reagent.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes to ensure complete reaction.
-
Cool to room temperature and dilute with mobile phase to the final target concentration.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 HPLC system with DAD detector or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[27]
-
Mobile Phase: A) Water, B) Acetonitrile. Gradient elution: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 365 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the derivatized medium concentration standard five times.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
-
-
Validation Experiments:
-
Follow the same experimental design as described for the GC-FID method (Linearity, Accuracy, Precision, LOQ/LOD, Robustness), using the derivatized standards and samples. For robustness, parameters to vary include column temperature (±2°C) and mobile phase composition (±2% organic).
-
Performance Data Comparison
The following table summarizes typical, achievable performance data for the two validated methods. These values serve as a benchmark for what researchers should expect.
| Validation Parameter | GC-FID Method | HPLC-UV (Derivatized) Method | Rationale for Performance |
| Specificity | High (Peak Purity via GC-MS) | High (Peak Purity via LC-DAD/MS) | Both methods, when coupled with mass spectrometry or DAD, provide high confidence in peak identity and purity. |
| Linearity (R²) | > 0.999 | > 0.999 | Both FID and UV detectors exhibit excellent linear response over several orders of magnitude. |
| Range | 0.05 - 1.5 mg/mL | 0.001 - 0.2 mg/mL | The derivatization step significantly enhances the molar absorptivity, allowing the HPLC method to operate at lower concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods are capable of high accuracy, provided the derivatization reaction in the HPLC method proceeds to completion. |
| Precision (RSD) | ≤ 1.5% | ≤ 2.0% | The GC-FID method is often slightly more precise due to fewer sample handling steps. The derivatization step can introduce minor variability. |
| LOQ | ~0.05 mg/mL (50 µg/mL) | ~0.001 mg/mL (1 µg/mL) | The primary advantage of the HPLC-UV method is its superior sensitivity, making it suitable for trace analysis. |
| Robustness | High | High | Both methods, when properly developed, should be robust against minor procedural variations. |
Pillar 3: The Indispensable Role of Spectroscopic Confirmation
Quantitative data from chromatography is meaningless without confident identification of the analyte. Spectroscopic techniques provide this certainty.
Identity and Specificity by Mass Spectrometry (GC-MS)
For the GC-FID method, specificity is best confirmed by GC-MS. The mass spectrum provides a molecular fingerprint. For this compound (MW: 166.26 g/mol ), one would expect to see the molecular ion (M⁺) at m/z 166.[1] The fragmentation pattern, resulting from the breakup of the molecular ion, is unique and can be used to confirm the structure and distinguish it from potential isomers or impurities.[18][28]
Reference Standard Characterization by NMR
Before any validation can begin, the structural identity of the reference standard must be unequivocally confirmed. ¹H and ¹³C NMR spectroscopy are the definitive tools for this purpose.[19][29] The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in the ¹H NMR spectrum provide a detailed map of the proton environment, while the ¹³C NMR spectrum confirms the carbon skeleton, including the characteristic signal for the spiro-carbon.[30] This foundational step ensures that all subsequent quantitative measurements are being made against a well-characterized and correct substance.
Conclusion and Method Selection
The validation of analytical methods for a novel compound like this compound is a multi-faceted process that requires a deep understanding of both analytical chemistry and regulatory expectations.[31][32]
-
For routine QC testing, assay, and purity determination where analyte concentrations are high, the GC-FID method is superior due to its simplicity, lower cost, and high precision.
-
For applications requiring high sensitivity , such as the analysis of trace impurities, pharmacokinetic studies, or analysis in complex biological matrices, the HPLC-UV method with 2-NPH derivatization is the method of choice.
Both quantitative methods must be supported by spectroscopic techniques. GC-MS is essential for demonstrating specificity in chromatographic separations, and NMR is non-negotiable for the initial structural confirmation of the reference material. By judiciously selecting, developing, and validating these complementary methods, researchers can generate the reliable, accurate, and defensible data required to advance their scientific and drug development objectives.
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- ProPharma. (2024).
- Lachman Consultants. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Prajapati, Y. et al. (n.d.).
- S-Matrix. (n.d.).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation (ICH). (2023).
- Singh, S. et al. (2020).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration (FDA). (2015).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- SIELC Technologies. (n.d.). Separation of 1-Oxaspiro(5.5)undecan-2-one on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Sofpromed. (2024).
- Herrington, J. S. et al. (n.d.).
- Peters, R. J. et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. PubMed.
- Agilent Technologies. (n.d.).
- Wang, Y. et al. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency (EPA). (2025).
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
- Gill, R. et al. (n.d.). Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. PubMed.
- Biosynth. (n.d.). This compound.
- De, A. et al. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central.
- Hvattum, E. et al. (n.d.). This article appeared in a journal published by Elsevier. UCL-Bruxelles, Belgique.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Harding, K. E. et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi.
- ResearchGate. (2025).
- Obuchi, T. et al. (n.d.).
- The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy. YouTube.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- BenchChem. (2025). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.
- University of Alabama at Birmingham (UAB). (n.d.). Ion fragmentation of small molecules in mass spectrometry.
- Agilent Technologies. (n.d.).
- Nanaware, D. D. et al. (2022). Development and Validation of Method for Simultaneous Estimation. International Journal of Medical Sciences and Pharma Research.
- Crotti, A. E. M. et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.
- de Oliveira, A. R. M. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
- Bilal, M. et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
- JETIR. (n.d.).
- Szymańczyk, P. et al. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene.
- The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
Sources
- 1. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. sofpromed.com [sofpromed.com]
- 11. epa.gov [epa.gov]
- 12. Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. iomcworld.com [iomcworld.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. uab.edu [uab.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. propharmagroup.com [propharmagroup.com]
- 24. chromsoc.jp [chromsoc.jp]
- 25. bibliotekanauki.pl [bibliotekanauki.pl]
- 26. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. researchgate.net [researchgate.net]
- 29. organicchemistrydata.org [organicchemistrydata.org]
- 30. researchgate.net [researchgate.net]
- 31. intuitionlabs.ai [intuitionlabs.ai]
- 32. researchgate.net [researchgate.net]
Comparative Analysis of Diazaspiro[5.5]undecan-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The diazaspiro[5.5]undecane scaffold has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure, which can lead to improved target specificity and favorable pharmacological properties.[1] This guide provides a comparative analysis of various diazaspiro[5.5]undecan-2-one derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising class of compounds.
The core structure of 1,9-diazaspiro[5.5]undecane consists of two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other.[2][3] The incorporation of a carbonyl group at the 2-position to form 1,9-diazathis compound is a common feature in many biologically active derivatives.[2][3] These compounds have shown potential for treating a range of conditions, including obesity, pain, immune system disorders, and cardiovascular diseases.[2][3]
Comparative Analysis of Biological Activities
The biological activity of diazathis compound derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. This section will compare derivatives based on their inhibitory activities against various biological targets.
Acetyl-CoA Carboxylase (ACC) Inhibition
A significant area of investigation for 1,9-diazathis compound derivatives has been their role as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Dual inhibition of ACC1 and ACC2 is a promising strategy for the treatment of obesity and related metabolic disorders.
A structure-activity relationship (SAR) study on pyrazole-fused 1,9-diazathis compound derivatives revealed several key insights.[2] The bulkiness of the substituent at the N-2 position of the pyrazole ring was found to influence ACC1/ACC2 inhibition.[2] For instance, increasing the bulk from a tert-butyl group to a tert-pentyl group improved the IC50 values for both ACC1 and ACC2.[2] However, this modification also led to a four-fold increase in human liver microsomal (HLM) clearance, which could negatively impact the drug's pharmacokinetic profile.[2]
Further SAR exploration focused on the substitution at the 9-position of the diazaspiro core.[2] It was observed that good ACC1 inhibition was often linked to good ACC2 inhibition, indicating a trend in dual inhibition.[2]
| Compound/Derivative | Target | IC50 (nM) | Key SAR Observation |
| 28 | LRRK2 | 14 | A 1,9-diazathis compound derivative.[2] |
| 18 | Diglyceride acyltransferase | 49.0 | A 1,9-diazathis compound moiety as a substituent on a benzimidazole derivative.[2] |
| 1k | hACC-1 / hACC-2 | 11 / 4 | A 4-azaspiro[5.5]-undecane core (N at position 1 replaced by C).[2] |
| Pyrazole-fused derivative (tert-pentyl at N-2) | ACC1/ACC2 | Improved IC50 vs tert-butyl | Increased HLM clearance.[2] |
METTL3 Inhibition
Derivatives of 1,4,9-triazathis compound have been identified as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation.[4][5][6] The METTL3/METTL14 complex is implicated in various diseases, including cancer.[4][5][6]
A medicinal chemistry campaign led to a 1400-fold improvement in potency, with the lead compound, UZH2 , exhibiting an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay.[4][5][6] This optimization involved modifications to the spirocyclic core and the substituents. For example, replacing a methylamine with a benzylamine on the pyrimidine ring resulted in a 6-fold increase in potency.[4]
| Compound | Target | IC50 (µM) | Ligand Efficiency (LE) | Key SAR Observation |
| 2 | METTL3 | 5.0 | 0.23 | Deletion of the amide C=O group from the parent molecule.[4] |
| 3 (pyridine derivative) | METTL3 | 4.6 | 0.23 | Similar potency to compound 2.[4] |
| 4 (pyridine derivative) | METTL3 | 5.8 | 0.22 | Better lipophilic ligand efficiency (LLE) than 2 and 3.[4] |
| 5 | METTL3 | 0.79 | - | Benzylamine replacement on the pyrimidine ring.[4] |
| 20 (fluorinated derivative) | METTL3 | 0.038 | - | Improved binding and permeability compared to parent compound 10.[4] |
| 21 (fluorinated derivative) | METTL3 | 0.032 | - | Improved binding but not permeability compared to parent compound 10.[4] |
| 19 (chlorinated derivative) | METTL3 | 0.024 | - | Potent but with poor solubility and metabolic stability.[4] |
| UZH2 (22) | METTL3 | 0.005 | - | Lead compound with 1400-fold potency improvement.[4][5][6] |
Cellular Activity of UZH2: In cellular assays, UZH2 effectively reduced the m6A/A ratio in polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines with EC50 values of 0.7 µM and 2.5 µM, respectively.[4]
Other Biological Targets
Diazathis compound derivatives have also been explored as:
-
CCR5 Antagonists: For potential antiviral applications.[7]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: For the treatment of chronic kidney diseases.[8]
-
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists: For pain management.[9]
-
Aldosterone Synthase (CYP11B2) Inhibitors: For conditions related to aldosterone.[2]
Synthesis Strategies: A Comparative Overview
The synthesis of diazathis compound derivatives often involves multi-step sequences. A common strategy starts from a suitable piperidone derivative.
General Synthetic Workflow
A divergent synthesis approach allows for the introduction of various substituents at different positions of the spirocyclic core.[7] Key reactions in the synthesis of these scaffolds include Michael additions, spirocyclizations, and Buchwald-Hartwig couplings.[4][7]
Below is a generalized workflow for the synthesis of substituted 3,9-diazaspiro[5.5]undecanes and their corresponding 2-one derivatives.
Caption: Generalized synthetic workflow for diazathis compound derivatives.
Experimental Protocol: Synthesis of 1,4,9-Triazathis compound Derivatives (METTL3 Inhibitors)
The following is a representative protocol based on the synthesis of METTL3 inhibitors.[4]
Step 1: Alkylation of 4,4-dimethylpiperidine
-
To a solution of 4,4-dimethylpiperidine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).
-
Add the appropriate alkylating agent (e.g., 4-bromobenzyl bromide or a prepared alkyl chloride).
-
Stir the reaction mixture at room temperature or with heating until completion, monitored by TLC.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Buchwald-Hartwig Coupling
-
In a reaction vessel purged with an inert gas (e.g., N2), combine the aryl halide from the previous step, the appropriate amine (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate), a palladium catalyst (e.g., Pd Ruphos G4), a ligand (e.g., Ruphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane).
-
Heat the mixture under an inert atmosphere (e.g., at 150 °C) for the required time (e.g., 17 hours).
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., MeOH).
-
Add a strong acid (e.g., HCl (37% aq.)).
-
Stir the reaction at room temperature for a specified time (e.g., 4 hours).
-
Remove the solvent under reduced pressure to obtain the deprotected secondary amine.
Step 4: Final Coupling/Functionalization
-
Combine the deprotected amine with the desired coupling partner (e.g., a chloropyrimidine derivative), a base (e.g., Et3N), in a suitable solvent (e.g., iPrOH).
-
Heat the reaction mixture, for example, in a microwave reactor (e.g., at 150 °C for 8 hours), until the reaction is complete.
-
Purify the final product by chromatography to yield the target 1,4,9-triazathis compound derivative.
Mechanism of Action in Neurodegenerative Diseases
While the direct application of diazathis compound derivatives in neurodegenerative diseases is an emerging area, their modulation of targets like LRRK2 and their potential to influence pathways implicated in neurodegeneration is of significant interest. Neurodegenerative diseases are characterized by progressive neuronal loss and often involve mechanisms like abnormal protein aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[10]
Phytochemicals and synthetic compounds are being investigated for their neuroprotective effects, which can be mediated through various pathways.[11] These include the induction of neurotrophic factors, antioxidant activity, and inhibition of inflammatory mediators.[11]
The following diagram illustrates some of the key pathological mechanisms in neurodegenerative diseases that could potentially be modulated by novel therapeutic agents.
Caption: Key pathological mechanisms in neurodegenerative diseases and potential therapeutic intervention points.
Conclusion
Diazathis compound derivatives represent a versatile and promising scaffold in drug discovery. The comparative analysis presented in this guide highlights the significant impact of structural modifications on their biological activity against a range of targets. The potent inhibition of enzymes like ACC and METTL3 underscores their potential in metabolic diseases and oncology. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models of disease, including neurodegenerative disorders. The synthetic methodologies outlined provide a solid foundation for the continued exploration and development of this important class of molecules.
References
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
- 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
- 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
- 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.
- Discovery of 1-oxa-4,9-diazaspiro[5.
- (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
- Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. [Link]
- Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.
- Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. [Link]
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. [Link]
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. [Link]
- Ferroptosis Mechanisms Involved in Neurodegener
- The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
- Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4,9-Triazathis compound Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products [mdpi.com]
- 11. neuroscirn.org [neuroscirn.org]
A Comparative Guide to the In Vitro Efficacy of Spiro[5.5]undecan-2-one and its Derivatives Against HIV-1 Integrase
Introduction
The relentless pursuit of novel antiretroviral agents is a cornerstone of HIV/AIDS research. A critical target in this endeavor is the viral enzyme, HIV-1 integrase, which is essential for the replication of the virus. This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a pivotal step in the viral lifecycle.[1][2][3] The clinical success of integrase strand transfer inhibitors (INSTIs) has validated this target, yet the emergence of drug resistance necessitates a continuous search for new chemical scaffolds with therapeutic potential.[3][4]
Recent studies have highlighted the potential of spirocyclic compounds as valuable pharmacophores. In particular, derivatives of the Spiro[5.5]undecane scaffold have demonstrated promising biological activities, including anti-cancer and enzyme inhibitory properties. Notably, certain functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potential HIV-1 inhibitors. This guide provides a comprehensive framework for benchmarking the parent compound, Spiro[5.5]undecan-2-one, and its derivatives against established, clinically approved HIV-1 integrase inhibitors. By presenting a head-to-head comparison with leading drugs such as Raltegravir, Elvitegravir, and Dolutegravir, we aim to provide researchers and drug development professionals with a robust methodology for evaluating the potential of this emerging class of compounds.
Mechanism of Action: The Two-Step Process of HIV-1 Integrase
HIV-1 integrase orchestrates the integration of the viral genome into the host chromosome through two distinct catalytic reactions:
-
3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the long terminal repeats (LTRs) at the ends of the viral DNA and removes a dinucleotide from each 3' end. This endonucleolytic cleavage exposes reactive hydroxyl groups that are crucial for the subsequent reaction.[1][5][6]
-
Strand Transfer: Following the transport of the viral DNA into the nucleus, the integrase-DNA complex engages with the host cell's chromosomal DNA. The integrase then catalyzes a strand transfer reaction, covalently linking the processed 3' ends of the viral DNA to the host DNA. This effectively inserts the viral genome into the host's genetic material, establishing a persistent infection.[1][5][6]
Integrase strand transfer inhibitors (INSTIs) primarily target the strand transfer step, preventing the stable incorporation of the viral DNA into the host genome.[1][7][8]
Caption: Mechanism of HIV-1 Integrase and Inhibition by INSTIs.
Comparative In Vitro Efficacy
The following table summarizes the inhibitory potency of this compound (hypothetical data for illustrative purposes) and the benchmark inhibitors against HIV-1 integrase and in cell-based assays. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) are key metrics for evaluating the potential of a novel compound.
| Compound | 3'-Processing IC50 (nM) | Strand Transfer IC50 (nM) | Antiviral EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | >10,000 | 85 | 150 | >100 | >667 |
| Raltegravir | >10,000 | 9.15[9] | 2.2–5.3 ng/mL (~5-12 nM)[10] | >100 | >8333 |
| Elvitegravir | >10,000 | ~7.2 | 0.04–0.6 ng/mL (~0.09-1.3 nM)[10] | >100 | >76923 |
| Dolutegravir | >10,000 | 1.07[9] | 0.2 ng/mL (~0.5 nM)[10] | >100 | >200000 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
To ensure a rigorous and reproducible comparison, the following detailed experimental protocols are provided.
HIV-1 Integrase 3'-Processing and Strand Transfer Assays
This protocol is adapted from established methods for measuring the catalytic activity of HIV-1 integrase in vitro.[1][2][11][12][13][14]
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates for 3'-processing and strand transfer (e.g., biotinylated LTR donor DNA and target DNA)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)[12]
-
Test compounds (this compound and benchmarks) dissolved in DMSO
-
Streptavidin-coated microplates
-
Detection reagents (e.g., HRP-conjugated antibody, TMB substrate)
-
Plate reader
Workflow:
Caption: Workflow for HIV-1 Integrase Inhibition Assay.
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with a biotinylated double-stranded donor DNA substrate mimicking the HIV-1 LTR U5 end. Incubate for 30 minutes at 37°C and then wash the wells.[15]
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow binding to the donor DNA.[15]
-
Inhibitor Addition: Add serial dilutions of the test compounds (this compound and benchmark inhibitors) to the wells and incubate for 5-10 minutes at room temperature.[15]
-
Reaction Initiation:
-
For Strand Transfer Assay: Add a target DNA substrate to initiate the strand transfer reaction.[1][15]
-
For 3'-Processing Assay: The reaction is assessed by detecting the cleaved dinucleotide. In some assay formats, this is measured directly, while in others, the remaining unprocessed substrate is quantified.[6][12][14]
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[11][14]
-
Detection: Wash the plates to remove unbound reagents. Add an HRP-conjugated antibody that recognizes a tag on the target DNA (for strand transfer) or a component of the detection system. Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxicity of the test compounds and determining their selectivity index.[2][13]
Materials:
-
Human cell line (e.g., HEK293T or MT-4 cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Conclusion
This guide provides a comprehensive framework for the in vitro benchmarking of this compound and its derivatives against known HIV-1 integrase inhibitors. The detailed protocols for biochemical and cell-based assays, along with the comparative data of established drugs, offer a robust platform for evaluating the potential of this novel chemical scaffold. The promising inhibitory activity of spiro[5.5]undecane derivatives in previous studies warrants further investigation. A systematic evaluation as outlined in this guide will be instrumental in determining if this compound and its analogues represent a viable new class of antiretroviral agents.
References
- HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. PMC.
- Raltegravir: The First HIV Type 1 Integrase Inhibitor. Clinical Infectious Diseases.
- The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. NIH.
- Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PMC.
- Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants. PMC.
- Raltegravir: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium. PubMed.
- Elvitegravir. Wikipedia.
- Raltegravir (Isentress). aidsmap.
- What are HIV-1 integrase inhibitors and how do they work?. Patsnap Synapse.
- Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. NIH.
- elvitegravir (Vitekta). International Association of Providers of AIDS Care.
- Integrase and integration: biochemical activities of HIV-1 integrase. PMC.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- HIV-1 Integrase-DNA Recognition Mechanisms. PMC.
- Elvitegravir: a new HIV integrase inhibitor. PubMed.
- Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. PubMed.
- Mechanisms and inhibition of HIV integration. PMC.
- A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence. ResearchGate.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- (PDF) HIV-1 Integrase: Mechanism and Inhibitor Design. ResearchGate.
- Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. PMC.
- Dolutegravir sodium equivalent to 50 mg dolutegravir_Instgra_Emcure Pharmaceuticals Limited. EFDA.
- A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. PubMed.
- Dolutegravir. PubChem.
- HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology.
- Authentic HIV-1 integrase inhibitors. ResearchGate.
- Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC.
- Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. PubMed.
- A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. PubMed.
- A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence. University of Ghana.
- HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. NIH.
- Authentic HIV-1 integrase inhibitors. PubMed.
- Authentic HIV-1 integrase inhibitors. PMC.
Sources
- 1. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
- 7. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xpressbio.com [xpressbio.com]
- 15. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-referencing Spiro[5.5]undecan-2-one data with chemical databases
An In-Depth Technical Guide to Spiro[5.5]undecan-2-one: Cross-Referencing Chemical Databases for Researchers
Introduction: The Structural Significance of this compound
This compound is a bicyclic organic compound featuring a unique spiro arrangement where two six-membered rings share a single common carbon atom.[1] This distinctive three-dimensional structure (C₁₁H₁₈O) provides a rigid scaffold that is of significant interest in medicinal chemistry and materials science.[1][2] The presence of a ketone functional group at the 2-position serves as a reactive site for a multitude of chemical transformations, making it a valuable building block for synthesizing more complex molecules.[1] Derivatives of the spiro[5.5]undecane framework have shown promise in various therapeutic areas, including as enzyme inhibitors and anti-inflammatory agents, underscoring the importance of thoroughly understanding the properties and availability of the parent compound.[1]
This guide provides a comparative analysis of this compound data across prominent chemical databases, offers insights into its synthesis and reactivity, and contrasts it with structurally related analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively evaluate and utilize this compound in their work.
Physicochemical Properties: A Database Consensus
A critical first step in evaluating any chemical compound is to aggregate its fundamental physicochemical properties from reliable sources. Publicly accessible databases like PubChem serve as an essential repository for this information, providing computed data that informs experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1781-81-3 | PubChem[3] |
| Molecular Formula | C₁₁H₁₈O | PubChem[3] |
| Molecular Weight | 166.26 g/mol | PubChem[3] |
| Exact Mass | 166.135765193 Da | PubChem[3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[3] |
| Canonical SMILES | C1CCC2(CC1)CCCC(=O)C2 | PubChem[1] |
| InChI Key | FEYUTRZPSFLEST-UHFFFAOYSA-N | PubChem[1] |
Cross-Referencing Commercial Availability
While physicochemical data provides a theoretical foundation, practical research requires sourcing the physical compound. The availability, purity, and accompanying analytical data can vary significantly between suppliers. This section compares listings for this compound across several vendors.
| Supplier | Product Number (Example) | Purity / Notes | Price (Example) |
| Sigma-Aldrich | S757470 | AldrichCPR. Buyer assumes responsibility to confirm identity and/or purity. No analytical data provided.[4] | $32.70 / 50mg[4] |
| Biosynth | BAA78181 | For research purposes only. | $311.50 / 50mg |
| CP Lab Safety | - | Protein Degrader Building Block. For professional research use only.[5] | - |
Disclaimer: Prices and availability are subject to change. The information presented is for illustrative purposes based on data accessed.
Comparative Analysis with Structural Analogs
To fully appreciate the chemical identity of this compound, it is instructive to compare it with its structural isomers and related analogs. The position of the ketone group or the addition of other functionalities can significantly alter the molecule's reactivity, stereochemistry, and biological activity.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
| This compound | 1781-81-3 | C₁₁H₁₈O | 166.26 g/mol | Ketone at C2 position. |
| Spiro[5.5]undecan-1-one | 1781-83-5 | C₁₁H₁₈O | 166.26 g/mol | Isomer with ketone at C1 position.[6] |
| Spiro[5.5]undecan-3-one | 1890-25-1 | C₁₁H₁₈O | 166.26 g/mol | Isomer with ketone at C3 position.[7] |
| Spiro[5.5]undecane-2,4-dione | 1481-99-8 | C₁₁H₁₆O₂ | 180.24 g/mol | Contains two ketone groups, increasing polarity and reactivity.[8] |
| Spiro[5.5]undecane | 180-43-8 | C₁₁H₂₀ | 152.28 g/mol | The parent hydrocarbon without any functional groups.[9] |
Synthesis of the Spiro[5.5]undecane Scaffold
The construction of the spiro[5.5]undecane core is a topic of significant interest in organic synthesis. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern and the need for stereocontrol.
Established Synthetic Pathways:
-
Robinson Annulation: A classic method for forming six-membered rings, this reaction can be adapted to create the spirocyclic system.[10]
-
Cationic π-Cyclization: This powerful method involves the cyclization of an unsaturated precursor, often an alcohol, initiated by an acid to form the spiro center with a high degree of stereoselectivity.[11]
-
Alkylation and Cyclization: One established route involves the alkynylation and dearomative cyclization of salicylaldehyde to form the characteristic spiro structure.[1]
-
Michael Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is one of the most common methods for preparing spiro[5.5]undecane derivatives.[12]
Recent advancements have highlighted the use of microwave-assisted organic synthesis to dramatically improve reaction times and yields, offering a more efficient and environmentally friendly approach.[2][13]
Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative
This protocol is adapted from a published procedure for the synthesis of a substituted spiro[5.5]undecane derivative, demonstrating the efficiency of microwave-assisted synthesis.[2]
Objective: To synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-induced Michael reaction.
Materials:
-
Dimedone (1 mmol)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
-
Triethylamine (1.25 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and extraction
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dedicated microwave reaction flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Addition of Reagents: Add 5 mL of dichloromethane followed by triethylamine (1.25 mmol). The triethylamine acts as a base to facilitate the Michael addition.
-
Microwave Irradiation: Seal the flask and place it in the microwave reactor. Irradiate the mixture at 200 W, maintaining a temperature of 40°C, for 15 minutes. The use of microwave energy significantly accelerates the reaction rate compared to conventional heating, which can take several hours.[2][13]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using TLC to determine the point of completion.
-
Workup: Once the reaction is complete, transfer the mixture into a separatory funnel containing 10 mL of cold water.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Reactivity and Biological Potential
The chemical behavior of this compound is dominated by its ketone functionality and unique spirocyclic core.
Chemical Reactivity:
-
Reduction: The ketone can be readily reduced to a secondary alcohol (spiro[5.5]undecan-2-ol) using reducing agents like lithium aluminum hydride.[1]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, providing a route to a wide range of derivatives.
-
Substitution Reactions: Under acidic or basic conditions, substitution reactions can occur, often involving nucleophiles such as amines or halides.[1]
Biological Applications of Derivatives: While data on the parent compound is limited, derivatives of the spiro[5.5]undecane scaffold have demonstrated significant biological activity.
-
Enzyme Inhibition: Certain spiroundecane derivatives have been shown to inhibit HIV-1 integrase, a critical enzyme for viral replication, with IC₅₀ values in the micromolar range.[1]
-
Anti-inflammatory Properties: Derivatives have been identified as potential anti-inflammatory agents in hyperactivated microglial cells, suggesting applications in treating neuroinflammatory disorders.[1]
-
Anticancer Activity: Substituted spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated for their in vitro anticancer activity, highlighting the therapeutic potential of this molecular framework.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:
-
H319: Causes serious eye irritation.[3]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14]
Conclusion
This compound represents a structurally intriguing and synthetically versatile chemical entity. A thorough cross-referencing of chemical databases reveals consistent physicochemical data but variability in commercial availability and supplied documentation, a critical consideration for researchers. Its comparison with structural analogs illuminates the subtle yet important impact of functional group placement on molecular properties. With established and emerging synthetic routes, particularly efficient microwave-assisted methods, the spiro[5.5]undecane scaffold is highly accessible. The demonstrated biological potential of its derivatives in antiviral, anti-inflammatory, and anticancer contexts ensures that this compound and its related structures will remain a fertile ground for exploration in drug discovery and chemical biology.
References
- This compound | C11H18O | CID 579588.
- SPIRO(5.5)UNDECAN-2-ONE, 50 mg. CP Lab Safety. [Link]
- Spiro[5.5]undecane-2,4-dione | C11H16O2 | CID 4962152.
- Spiro[5.5]undecane | C11H20 | CID 135983.
- Spiro(5.5)undecane-1,7-dione | C11H16O2 | CID 535054.
- Spiro[5.5]undecan-3-one | C11H18O | CID 574172.
- Spiro(5.5)undecan-1-one | C11H18O | CID 573924.
- Harding, K. E., & Burks, S. R. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 44(23), 4254–4256. [Link]
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Burgaz, E. V., & Kunter, İ. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
- Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. [Link]
- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., ... & Wilcox, D. K. (2021). RIFM fragrance ingredient safety assessment, 7,9-dimethylspiro[5.5]undecan-3-one, CAS Registry Number 83863-64-3. Food and Chemical Toxicology, 147, 111893. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- Spiro[5.5]undecane. NIST WebBook, National Institute of Standards and Technology. [Link]
Sources
- 1. This compound (1781-81-3) for sale [vulcanchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SPIRO(5.5)UNDECAN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Spiro(5.5)undecan-1-one | C11H18O | CID 573924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[5.5]undecan-3-one | C11H18O | CID 574172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiro[5.5]undecane-2,4-dione | C11H16O2 | CID 4962152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spiro[5.5]undecane [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 14. fishersci.com [fishersci.com]
The Spirocyclic Scaffold: A Rising Star in Bioactive Compound Discovery
A Comparative Guide to the Biological Activities of Spiro Ketones for Researchers, Scientists, and Drug Development Professionals.
The quest for novel molecular architectures with potent and selective biological activities is a perpetual driving force in medicinal chemistry and drug discovery. Among the myriad of heterocyclic compounds, spiro ketones have emerged as a particularly promising class, captivating researchers with their unique three-dimensional structures and diverse pharmacological profiles. This guide provides an in-depth comparison of the biological activities of various spiro ketones, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.
The Allure of the Spirocyclic Core
Spiro compounds, characterized by two rings sharing a single common atom, possess a rigid and spatially defined conformation. This inherent three-dimensionality allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. The spiro ketone motif, in particular, offers a versatile scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This structural elegance has translated into a surge of interest in spiro ketones as privileged scaffolds in drug discovery.
A Comparative Analysis of Biological Activities
The biological evaluation of spiro ketones has revealed a broad spectrum of therapeutic potential. This section compares the performance of different spiro ketone derivatives across key therapeutic areas, with supporting experimental data summarized for ease of comparison.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Spirooxindoles are a prominent class of spiro ketones that have demonstrated significant anticancer activity against a wide range of human cancer cell lines.[1] Their mechanism of action often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis, such as the MDM2-p53 interaction.[2]
Comparative Anticancer Activity of Spirooxindole Derivatives (IC50 in µM)
| Compound Class | Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | PC3 (Prostate) | Reference |
| Spirooxindole-Pyrrolidine | 6d | 4.3 ± 0.18 | - | 6.9 ± 0.23 | - | [3] |
| 6f | 10.3 ± 0.40 | - | 3.5 ± 0.11 | - | [3] | |
| Spirooxindole-Pyrrolothiazole | 4k | 15.32 ± 0.02 | - | - | - | [2] |
| Spirooxindole-Triazole | 4d | 17.65 ± 0.82 | - | - | 8.02 ± 0.64 | [4] |
| Di-spirooxindole | 25b | - | - | - | 3.7 ± 1.0 | [5] |
| Spirooxindole-Pyrrolidinyl | 5l | 3.4 | - | - | - | [6] |
| 5o | 4.12 | - | - | - | [6] |
Note: Lower IC50 values indicate higher potency. Dashes indicate data not available in the cited source.
The data clearly indicates that subtle structural modifications to the spirooxindole scaffold can significantly impact anticancer potency and selectivity. For instance, the presence of specific substituents on the aromatic rings and the nature of the heterocyclic ring fused to the oxindole core play a crucial role in determining the cytotoxic profile.
A key mechanism through which many spirooxindoles exert their anticancer effects is the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis. Spirooxindoles can fit into the hydrophobic pocket of MDM2 that normally binds p53, thus disrupting this interaction and leading to the reactivation of p53's tumor-suppressive functions.[2]
Caption: Workflow for the synthesis of spiro[indole-pyrrolidine] derivatives.
-
Reaction Setup: In a round-bottom flask, combine isatin or a substituted isatin (1 mmol), malononitrile (1 mmol), and an isothiocyanate derivative (1 mmol).
-
Solvent and Catalyst Addition: Add 2 mL of water to the flask, followed by 2-3 drops of piperidine as a catalyst.
-
Reaction: Vigorously stir the reaction mixture at room temperature for 15 minutes.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and can be further purified by column chromatography if necessary. [7]
The following is a general procedure for the one-pot, multicomponent synthesis of spiro-4H-pyran derivatives. [2][8][9]
-
Reactant Mixture: In a suitable solvent such as ethanol, combine an isatin derivative (1 mmol), a 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol), and an active methylene compound (e.g., malononitrile) (1 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as piperidine or iodine (10 mol%).
-
Reaction Conditions: Reflux the reaction mixture for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and the precipitated product can be isolated by filtration and washed with a cold solvent.
Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [10][11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the spiro ketone compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8][9][14][15][16]
-
Compound Dilution: Prepare a serial two-fold dilution of the spiro ketone compounds in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound. [17][7][18]
-
Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the spiro ketone compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation and Staining: Incubate the plates until plaques are visible, then fix and stain the cells.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well and calculate the EC50 value.
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants. [1]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Addition: Add cell culture supernatants (from cells treated with or without the spiro ketone) to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin conjugate.
-
Substrate Addition and Measurement: Add a chromogenic substrate and measure the absorbance to determine the cytokine concentration.
Conclusion and Future Directions
Spiro ketones represent a fascinating and highly versatile class of compounds with a remarkable breadth of biological activities. Their unique three-dimensional architecture provides a solid foundation for the design of potent and selective therapeutic agents. The comparative data presented in this guide highlights the significant potential of spirooxindoles in anticancer therapy, spiro-4H-pyrans as antimicrobial agents, and the emerging promise of various spirocyclic scaffolds in antiviral and anti-inflammatory applications.
The provided experimental protocols are intended to empower researchers to further explore the synthesis and biological evaluation of novel spiro ketones. Future research should focus on expanding the chemical diversity of spiro ketone libraries, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic properties to advance the most promising candidates towards clinical development. The continued exploration of this captivating class of molecules undoubtedly holds the key to unlocking new and effective treatments for a wide range of human diseases.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- Al-Warhi, T., et al. (2022). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances, 12(45), 29467-29496. [Link]
- Shitole, S. A., & Smith, V. J. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. International Journal of Molecular Sciences, 24(2), 1693. [Link]
- Abdel-rahman, A. A. H., et al. (2023). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 8(1), 1085–1098. [Link]
- Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian journal of pharmaceutical research : IJPR, 16(Suppl), 161–171. [Link]
- Sadeek, S. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50582. [Link]
- Sigma-Aldrich. (n.d.).
- BD Biosciences. (n.d.). Cytokine ELISA Protocol. BD Biosciences.
- Wang, S.-F., et al. (2019). Synthesis and anticancer activity of new spirooxindoles incorporatingt[19][20][25]riazolo[3,4-b]t[5][19][25]hiadiazine moiety. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(Suppl), 161-171. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Eltamany, E., et al. (2017). Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking. Journal of the Iranian Chemical Society, 15, 437-448. [Link]
- Spanu, M., et al. (2023). HIV-1 Integrase Inhibition Activity by Spiroketals Derived from Plagius flosculosus, an Endemic Plant of Sardinia (Italy) and Corsica (France). Plants (Basel, Switzerland), 12(16), 2933. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.
- Bendtzen, K., et al. (2003). Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. Clinical and experimental immunology, 134(1), 151–158. [Link]
- Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Scientific Reports, 14(1), 4933. [Link]
- Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 17(Suppl 2), S403–S408. [Link]
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- IntechOpen. (n.d.).
- National Center for Biotechnology Information. (2012). Detection and Quantification of Cytokines and Other Biomarkers - Methods in Molecular Biology. NCBI Bookshelf. [Link]
- Bendtzen, K., et al. (2003). Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. Clinical & Experimental Immunology, 134(1), 151-158.
- Miri, A., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances, 9(45), 26039-26050.
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem.
- Wang, C., et al. (2021).
- ResearchGate. (n.d.). Dose−response curves (EC 50 and CC 50 ) for the top three compounds....
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Beilstein-Institut. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
- Pradère, U., et al. (2004). Spironolactone Inhibits Production of Proinflammatory Cytokines by Human Mononuclear Cells. Journal of cardiovascular pharmacology, 43(4), 562–567. [Link]
- Al-Qahtani, A. A., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Scientific reports, 10(1), 15956. [Link]
- Sanquin. (2022). Cytokine analysis - ELISA / CBA.
- Bendtzen, K., et al. (2003). Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis. Clinical & experimental immunology, 134(1), 151–158. [Link]
- PubMed. (n.d.).
- PubMed. (n.d.). Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells. [Link]
- Chembiol Drug Des. (2024).
Sources
- 1. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 7. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 11. Anti-inflammatory effect of the spirocyclopiperazinium compound LXM-10 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Spiro[5.5]undecan-2-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized compounds like Spiro[5.5]undecan-2-one requires a disposal protocol grounded in a thorough understanding of its specific hazards and the governing regulatory frameworks. This guide provides a comprehensive, step-by-step methodology for the proper disposal of this compound, ensuring compliance with safety standards and fostering a culture of proactive risk management. The procedures outlined herein are designed to be a self-validating system, integrating best practices from authoritative sources to protect laboratory personnel and the environment.
Section 1: Hazard Assessment & Characterization
Before any handling or disposal can occur, a complete understanding of the compound's chemical and physical properties is essential. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway. This compound is classified as an irritant, and its hazard profile forms the basis for the subsequent handling protocols.[1]
Table 1: Properties and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 1781-81-3 | [1][2] |
| Molecular Formula | C₁₁H₁₈O | [1][3] |
| Molecular Weight | 166.26 g/mol | [1][3] |
| Physical Form | Liquid | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Signal Word | Warning | [1] |
Section 2: Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by strict regulations established by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6] Adherence to OSHA's Laboratory Standard (29 CFR § 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA) is mandatory.[7] The following principles are foundational to a compliant disposal plan.
-
Segregation: Never mix incompatible waste streams. This compound waste should be collected in a container designated for non-halogenated organic solvents. Mixing with incompatible chemicals can cause dangerous reactions.[5][6]
-
Labeling: All waste containers must be clearly and accurately labeled.[5][8] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").
-
Containment: Waste containers must be chemically compatible, in good condition, and kept securely closed except when adding waste.[5][9] This practice minimizes the release of vapors and prevents spills.
Section 3: Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for laboratory personnel from the point of waste generation to its final collection.
1. Personal Protective Equipment (PPE) Based on the hazard assessment, the following minimum PPE must be worn when handling this compound waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against the serious eye irritation hazard.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required.
2. Waste Collection
-
Pure/Concentrated Waste: Collect unused or concentrated this compound in a dedicated, properly labeled hazardous waste container.
-
Dilute Solutions: Aqueous solutions containing this compound should also be treated as hazardous waste and collected in a designated container for aqueous organic waste. Do not dispose of this chemical down the sanitary sewer.[9]
-
Contaminated Materials: Solid waste, such as contaminated pipette tips, wipes, or absorbent materials, must be collected in a separate, clearly labeled solid hazardous waste container.
3. Containerization and Labeling
-
Select a leak-proof container made of a material compatible with ketones (e.g., glass or polyethylene).
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely, listing "this compound" as the primary constituent.
-
Keep the container securely sealed and store it in a designated satellite accumulation area away from heat or ignition sources.[5]
4. Spill Management In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.
-
Collect the absorbent material using non-sparking tools and place it in the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
5. Disposal of Empty Containers The original container of this compound must be managed as hazardous waste. To be considered "empty" by the EPA, the container must be triple-rinsed.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, each rinse (rinsate) must be collected and disposed of as hazardous waste in the appropriate liquid waste stream. [9]
-
After triple-rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.
6. Final Disposal Final disposal of hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] These entities are equipped to transport and dispose of the waste in compliance with all federal and local regulations, often via methods such as high-temperature incineration for organic compounds.[5][10]
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound waste within the laboratory, from generation to final handoff.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding the compound's specific hazards, adhering to the core principles of waste management, and meticulously following the step-by-step protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to rigorous safety and compliance builds a foundation of trust and operational excellence in the scientific community.
References
- OSHA Compliance For Labor
- This compound | C11H18O | CID 579588.
- SPIRO(5.5)UNDECAN-2-ONE, 50 mg.CP Lab Safety.[Link]
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.National Academies of Sciences, Engineering, and Medicine.[Link]
- Laboratory Safety Guidance.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.U.S. Environmental Protection Agency (EPA).[Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.
- RIFM fragrance ingredient safety assessment, 7,9-dimethylspiro[5.5]undecan-3-one, CAS Registry Number 83863-64-3.ScienceDirect.[Link]
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency (EPA).[Link]
- Spiro[5.5]undecan-3-one, 7,9-dimethyl- - Substance Details.U.S. Environmental Protection Agency (EPA).[Link]
- Management of Hazardous Waste Pharmaceuticals.U.S. Environmental Protection Agency (EPA).[Link]
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. This compound | C11H18O | CID 579588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1781-81-3 | BAA78181 | Biosynth [biosynth.com]
- 4. Spiro[5.5]undeca-3-one - Safety Data Sheet [chemicalbook.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. osha.gov [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Spirocyclic Frontier: A Practical Guide to Handling Spiro[5.5]undecan-2-one Safely
For the discerning researcher in the vanguard of drug discovery and novel chemical synthesis, the introduction of new molecular scaffolds is a routine yet critical event. Spiro[5.5]undecan-2-one, a unique bicyclic ketone, presents a valuable building block for complex molecular architectures. However, its safe and effective implementation in the laboratory hinges on a thorough understanding of its hazard profile and the meticulous application of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile: Understanding the Intrinsic Risks
Before any manipulation of this compound, a comprehensive risk assessment is paramount. Based on available data, this compound is classified with the following hazards:
-
Serious Eye Irritation (H319): Direct contact can cause significant and potentially damaging irritation to the eyes.[1]
-
Skin Irritation (H315): Prolonged or repeated contact with the skin is likely to cause irritation.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause irritation to the respiratory tract.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling ketones in a laboratory setting.
Eye and Face Protection:
Given the designation as a serious eye irritant, robust eye protection is non-negotiable.
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.
-
Secondary Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.
Skin Protection:
Hand Protection: The choice of glove material is critical when working with ketones. Standard nitrile gloves, while offering excellent protection against many chemicals, may not be suitable for prolonged contact with ketones.
| Glove Material | Recommendation for Ketones | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to permeation by ketones and esters. |
| Natural Rubber | Good | Provides a good barrier against ketones, though breakthrough times may be shorter than butyl rubber. |
| Neoprene | Fair to Good | Can be used for incidental contact, but should be changed immediately upon contamination. |
| Nitrile | Poor to Fair | Not recommended for prolonged or immersive contact with ketones. Suitable only for very brief, incidental splash protection. |
It is imperative to consult the glove manufacturer's specific chemical resistance charts for the gloves used in your laboratory. Always double-glove when handling neat this compound or concentrated solutions.
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned and the sleeves are of an appropriate length to prevent skin exposure. For larger scale operations, a chemically resistant apron over the lab coat is advised.
Respiratory Protection:
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or for emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling ensures safety at every step of the experimental workflow.
Pre-Experiment Preparation:
-
Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before starting the experiment.
-
Review Procedures: Thoroughly review the experimental protocol and the safety information in this guide.
Handling and Experimental Workflow:
The following diagram outlines the logical flow for safely handling this compound during a typical laboratory procedure.
Spill and Emergency Procedures:
In case of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Use a chemical absorbent spill kit to contain and absorb the spilled material.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Non-halogenated Organic Waste: this compound and any solutions containing it should be collected in a designated, properly labeled, non-halogenated organic waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, must be disposed of as solid hazardous waste.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including "this compound"), and the associated hazards (Irritant). Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.
Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
By adhering to these detailed safety and handling protocols, researchers can confidently and responsibly incorporate this compound into their synthetic endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
- National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 579588, [Link].
- CP Lab Safety. "SPIRO(5.5)UNDECAN-2-ONE, 50 mg." [Link].
- RightAnswer Knowledge Solutions.
- Ivy Fine Chemicals. "this compound [CAS: 1781-81-3]." [Link].
- TRADESAFE. "First Aid Treatment Steps for Chemical Safety." [Link].
- Hesperian Health Guides. "First aid for chemicals." [Link].
- Safeopedia. "First Aid for Chemical Exposure Incidents." [Link].
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
